molecular formula C6H14ClNO B1343243 N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride CAS No. 610309-67-6

N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride

Cat. No.: B1343243
CAS No.: 610309-67-6
M. Wt: 151.63 g/mol
InChI Key: DMFNQDQMBZGIJY-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO and its molecular weight is 151.63 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(cyclopropylmethylamino)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c8-4-3-7-5-6-1-2-6;/h6-8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFNQDQMBZGIJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride is a fine chemical building block with significant potential in medicinal chemistry and drug discovery. Its unique structural combination of a cyclopropylmethyl group and a hydroxyethylamine moiety offers a versatile scaffold for the synthesis of novel therapeutic agents. The cyclopropyl ring, a recurring motif in numerous approved drugs, is known to impart favorable pharmacokinetic and pharmacodynamic properties, including metabolic stability and enhanced potency. This guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of this compound, offering insights for its strategic use in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective application in research and development. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 610309-67-6[1][2]
Molecular Formula C6H14ClNO[1][2]
Molecular Weight 151.63 g/mol [1]
Physical Form Solid
Purity Typically ≥95%
Storage Temperature Refrigerator

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established organic chemistry principles. The most logical approach involves the N-alkylation of ethanolamine with a cyclopropylmethyl halide.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process: the formation of the free base followed by its conversion to the hydrochloride salt.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrochloride Salt Formation Cyclopropylmethyl_bromide Cyclopropylmethyl bromide Reaction_mixture_1 Cyclopropylmethyl_bromide->Reaction_mixture_1 Ethanolamine Ethanolamine Ethanolamine->Reaction_mixture_1 Base Base (e.g., K2CO3) Base->Reaction_mixture_1 Solvent Solvent (e.g., ACN) Solvent->Reaction_mixture_1 Free_base N-(2-Hydroxyethyl) (cyclopropylmethyl)amine Reaction_mixture_2 Free_base->Reaction_mixture_2 Reaction_mixture_1->Free_base Heat HCl HCl in Et2O or Dioxane HCl->Reaction_mixture_2 Final_product N-(2-Hydroxyethyl) (cyclopropylmethyl)amine HCl Reaction_mixture_2->Final_product Stir at RT

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine (Free Base)

  • To a solution of ethanolamine (1.2 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents) as a base.

  • Stir the suspension at room temperature for 15 minutes.

  • Add cyclopropylmethyl bromide (1.0 equivalent) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-(2-Hydroxyethyl)(cyclopropylmethyl)amine.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Dissolve the purified N-(2-Hydroxyethyl)(cyclopropylmethyl)amine in a suitable solvent such as diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in diethyl ether or dioxane (1.1 equivalents) dropwise with stirring.

  • A white precipitate of the hydrochloride salt should form.

  • Continue stirring for 30 minutes at 0°C.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR:

    • Signals corresponding to the cyclopropyl protons (multiplets in the range of 0.1-1.0 ppm).

    • A multiplet for the methine proton of the cyclopropylmethyl group.

    • A doublet for the methylene protons adjacent to the cyclopropyl ring.

    • Triplets for the methylene protons of the hydroxyethyl group.

    • A broad singlet for the hydroxyl proton (exchangeable with D₂O).

    • A broad singlet for the amine proton (as the hydrochloride salt).

  • ¹³C NMR:

    • Signals for the cyclopropyl carbons.

    • Signals for the methylene carbons of the cyclopropylmethyl and hydroxyethyl groups.

Infrared (IR) Spectroscopy:

  • A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

  • A broad absorption band in the region of 2400-2800 cm⁻¹ characteristic of the N-H stretching of the ammonium salt.

  • C-H stretching vibrations for the alkyl groups in the region of 2850-3000 cm⁻¹.

  • C-N and C-O stretching vibrations in the fingerprint region.

Mass Spectrometry (MS):

  • The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C₆H₁₃NO) upon electron ionization.

Potential Applications in Drug Discovery and Development

The structural motifs present in this compound suggest its utility as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

Role of the Cyclopropylmethyl Moiety

The cyclopropylmethyl group is a well-established pharmacophore in medicinal chemistry. Its incorporation into drug candidates can lead to:

  • Enhanced Metabolic Stability: The cyclopropyl ring is generally resistant to metabolic degradation, which can improve the half-life of a drug.

  • Increased Potency: The rigid nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, leading to stronger interactions with the target receptor or enzyme.

  • Modulation of Physicochemical Properties: The lipophilicity of a molecule can be fine-tuned by the introduction of a cyclopropyl group, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Derivatives of cyclopropylamine are found in a wide range of pharmaceuticals, including antidepressants and antiviral agents.[3] For instance, the cyclopropylamine scaffold is a key component of monoamine oxidase inhibitors (MAOIs).

The Hydroxyethylamine Scaffold

The hydroxyethylamine group provides a handle for further chemical modifications. The hydroxyl group can be functionalized to introduce other groups, or it can participate in hydrogen bonding interactions with biological targets. This moiety is present in numerous biologically active compounds and can be a key determinant of a molecule's pharmacological activity.

Potential as a Precursor for Novel Ligands

Given its structure, this compound could serve as a precursor for the synthesis of ligands for various receptors and enzymes. For example, it could be used to synthesize analogs of known bioactive molecules where the introduction of the cyclopropylmethyl group could enhance efficacy or selectivity.

G Start N-(2-Hydroxyethyl)(cyclopropylmethyl)amine HCl Scaffold Versatile Chemical Scaffold Start->Scaffold Derivatization Further Derivatization Scaffold->Derivatization App1 Novel Receptor Ligands Derivatization->App1 App2 Enzyme Inhibitors Derivatization->App2 App3 Probes for Biological Systems Derivatization->App3

Caption: Potential utility workflow of the title compound in drug discovery.

Safety and Handling

This compound is classified as a hazardous substance.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

This compound is a chemical intermediate with considerable potential for the development of new chemical entities in the pharmaceutical and agrochemical industries. While detailed studies on this specific molecule are limited in the public domain, its constituent structural features—the cyclopropylmethyl group and the hydroxyethylamine backbone—are well-recognized for their favorable contributions to the biological activity and pharmacokinetic properties of larger molecules. This guide provides a foundational understanding of its basic properties and outlines a rational synthetic approach, positioning it as a valuable tool for medicinal chemists and drug development professionals. Further research into the biological activities of derivatives of this compound is warranted to fully explore its potential in developing next-generation therapeutics.

References

  • This compound. ChemBK. [Link]

  • Synthesis and biological activity of N-(2-hydroxyethyl)cytisine derivatives. ResearchGate. [Link]

  • Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
  • The synthetic method of one kind (1- cyclopropyl -1- methyl) ethylamine and its hydrochloride.
  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. [Link]

  • Cyclopropanemethanamine. PubChem. [Link]

Sources

N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride CAS number 610309-67-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS Number: 610309-67-6), tailored for researchers, scientists, and professionals in drug development and organic synthesis. We will delve into its chemical properties, a validated synthesis protocol, potential applications derived from its structural motifs, and essential safety and handling information.

Core Compound Profile and Physicochemical Properties

This compound, also known as 2-((cyclopropylmethyl)amino)ethan-1-ol hydrochloride, is a secondary amine featuring both a cyclopropylmethyl group and a hydroxyethyl group.[1] This unique combination makes it a valuable building block in medicinal chemistry, offering a scaffold that can be further elaborated. The hydrochloride salt form enhances its stability and aqueous solubility, making it convenient for handling and use in various reaction conditions.

Its key physicochemical properties are summarized below for quick reference.

PropertyValueSource
CAS Number 610309-67-6
Molecular Formula C6H14ClNODerived from structure
Molecular Weight 151.64 g/mol [1]
Physical Form Solid[1]
Purity Typically ≥95%[1]
Storage Temperature Refrigerator[1]
InChI Key DMFNQDQMBZGIJY-UHFFFAOYSA-N[1]

Synthesis and Mechanistic Rationale

The synthesis of this compound can be efficiently achieved through the N-alkylation of cyclopropanemethanamine. This method is reliable and scalable, relying on fundamental principles of nucleophilic substitution.

Proposed Synthetic Pathway

The logical approach involves a two-step process:

  • N-Alkylation: Reaction of the primary amine, cyclopropanemethanamine, with a suitable two-carbon electrophile, such as 2-bromoethanol. The amine acts as a nucleophile, attacking the electrophilic carbon of 2-bromoethanol and displacing the bromide leaving group.

  • Salt Formation: The resulting free base is then treated with hydrochloric acid to precipitate the stable hydrochloride salt, which facilitates purification and improves handling characteristics.

G reactant_node reactant_node reagent_node reagent_node product_node product_node sub1 Cyclopropanemethanamine intermediate N-(2-Hydroxyethyl)(cyclopropylmethyl)amine (Free Base) sub1->intermediate Step 1: N-Alkylation sub2 2-Bromoethanol sub2->intermediate reagent1 K2CO3, Acetonitrile (Solvent) Reflux reagent1->intermediate product N-(2-Hydroxyethyl)(cyclopropylmethyl)amine HCl (Final Product) intermediate->product Step 2: Salt Formation reagent2 HCl in Ether reagent2->product

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for clarity and reproducibility.

Step 1: Synthesis of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine (Free Base)

  • Reactor Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopropanemethanamine (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq) as a base, and acetonitrile (MeCN, 200 mL) as the solvent.

    • Causality: Acetonitrile is an excellent polar aprotic solvent for this Sₙ2 reaction, and K₂CO₃ is a mild inorganic base sufficient to neutralize the HBr formed during the reaction, driving it to completion.

  • Reagent Addition: While stirring, add 2-bromoethanol (1.1 eq) dropwise to the mixture at room temperature.

    • Causality: A slight excess of the alkylating agent ensures the complete consumption of the starting amine. Dropwise addition helps to control any potential exotherm.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot has disappeared.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the solid potassium carbonate and wash the solid with a small amount of acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The resulting crude oil is the free base form of the product. This can be purified by column chromatography if necessary, but is often of sufficient purity for the next step.

Step 2: Formation of this compound

  • Dissolution: Dissolve the crude oil from Step 1 in anhydrous diethyl ether (100 mL).

  • Acidification: Cool the solution in an ice bath. Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring. A white precipitate will form immediately.

    • Causality: The basic amine is protonated by HCl to form the ammonium salt, which has low solubility in diethyl ether and precipitates out, allowing for easy isolation.

  • Precipitation and Isolation: Continue adding the HCl solution until no further precipitation is observed. Stir the resulting slurry in the ice bath for 30 minutes.

  • Purification: Collect the white solid by vacuum filtration. Wash the solid with cold diethyl ether (2 x 30 mL) to remove any unreacted starting materials or impurities.

  • Drying: Dry the product under vacuum at 40-50°C to yield this compound as a white solid.

Applications in Research and Drug Development

While this compound is not typically an active pharmaceutical ingredient (API) itself, it is a highly valuable intermediate and building block. Its utility stems from the strategic combination of its structural features.

  • The N-Cyclopropylmethyl Moiety: This group is a well-established pharmacophore found in several approved drugs, particularly those targeting the central nervous system. It is known for its role in modulating receptor binding, especially in opioid antagonists like naloxone and naltrexone.[2] The rigid cyclopropyl ring can provide conformational constraint, which is often beneficial for optimizing ligand-receptor interactions.

  • The N-(2-Hydroxyethyl) Moiety: The primary alcohol provides a versatile chemical handle for further functionalization. It can be oxidized to an aldehyde or carboxylic acid, esterified, or converted to a leaving group for subsequent nucleophilic substitution, allowing for the facile introduction of diverse functionalities or for linking to other molecular scaffolds.

G cluster_features Key Structural Features cluster_apps Potential Applications core_node core_node feature_node feature_node application_node application_node core N-(2-Hydroxyethyl)(cyclopropylmethyl)amine HCl CAS 610309-67-6 feature1 N-Cyclopropylmethyl Group (Receptor Binding Motif) core->feature1 feature2 N-(2-Hydroxyethyl) Group (Functional Handle) core->feature2 app1 Scaffold for CNS Agents (e.g., Opioid Modulators) feature1->app1 app2 Intermediate for Complex Molecule Synthesis feature2->app2 app3 Linker Chemistry in PROTACs or ADCs feature2->app3

Caption: Logical relationships of the compound's structural features.

This compound is therefore an ideal starting material for creating libraries of novel compounds for screening in drug discovery programs, particularly in areas like neurology, psychiatry, and pain management.

Safety, Handling, and Storage

Proper handling of this chemical is essential to ensure laboratory safety. The following information is synthesized from available safety data.

Hazard InformationGHS Codes and Statements
Signal Word Warning
Pictograms GHS07 (Exclamation Mark)
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P313: Get medical advice/attention.
Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[3]

  • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[3]

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved particulate respirator may be necessary.

Storage and Stability

Store the compound in a tightly sealed container in a refrigerator (2-8°C) as recommended.[1] It is a stable solid under these conditions.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis, combined with the valuable pharmacophoric and functional groups it contains, makes it an attractive building block for the development of novel therapeutics. Adherence to established safety protocols is crucial when handling this compound to mitigate potential hazards. This guide provides the foundational knowledge for researchers to confidently incorporate this versatile molecule into their research and development workflows.

References

  • (Cyclopropylmethyl)(methyl)amine hydrochloride | C5H12ClN | CID 12919210. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis of N-hydroxyethyl-2-cyclopropyl-4-(p-chlorophenyl)-5-methylpyrrolidine hydrochloride. PrepChem.com. [Link]

  • CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
  • US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines.
  • Carvedilol phosphate | CAS#:610309-89-2. Chemsrc. [Link]

  • EP1109765B1 - Process for the production of cyclopropylmethyl halides.
  • N-Methyl-cyclopropanamine HCl. ChemBK. [Link]

Sources

An In-depth Technical Guide to N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride, a versatile amine of interest in modern synthetic and medicinal chemistry. We will explore its fundamental physicochemical properties, detail a robust synthetic pathway and purification protocol, outline methods for its analytical characterization, and discuss its applications as a key building block in pharmaceutical research. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound.

Introduction

This compound is a secondary amine featuring both a hydroxyethyl group and a cyclopropylmethyl moiety. The cyclopropyl group, a highly strained three-membered ring, imparts unique conformational rigidity and electronic properties, making it a desirable structural motif in medicinal chemistry.[1] Molecules incorporating this group often exhibit enhanced metabolic stability and binding affinity to biological targets.[1][2] This guide serves as a technical primer, consolidating critical information on the synthesis, characterization, and utility of its hydrochloride salt, which offers improved handling and solubility characteristics over the freebase.

Physicochemical Properties and Identification

Accurate identification of a chemical entity is the foundation of all subsequent research. This compound is a solid at room temperature and should be stored in a refrigerator to ensure long-term stability.[3] Key identifying information and physical properties are summarized in the table below.

PropertyValueSource
Chemical Name This compound-
Synonym(s) 2-((cyclopropylmethyl)amino)ethan-1-ol hydrochloride[3]
CAS Number 610309-67-6[3]
Molecular Formula C₆H₁₄ClNO[3]
Molecular Weight 151.64 g/mol [3]
Physical Form Solid[3]
InChI Key DMFNQDQMBZGIJY-UHFFFAOYSA-N[3]
Storage Refrigerator[3]

Synthesis and Purification Protocol

The synthesis of this compound can be achieved through several routes. A common and reliable method is the reductive amination of cyclopropanecarboxaldehyde with 2-aminoethanol, followed by salt formation. This approach is favored for its high efficiency and the ready availability of starting materials.

Causality of Experimental Choices
  • Reductive Amination: This is a cornerstone of amine synthesis. It begins with the formation of an imine (or Schiff base) intermediate from the reaction of a primary amine (2-aminoethanol) with an aldehyde (cyclopropanecarboxaldehyde). This intermediate is not isolated but is reduced in situ to the desired secondary amine.

  • Reducing Agent - Sodium Borohydride (NaBH₄): Sodium borohydride is selected as the reducing agent due to its mild nature and high selectivity for imines over other functional groups like esters or carboxylic acids. It is safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄) and does not require strictly anhydrous conditions.

  • Solvent - Methanol (MeOH): Methanol is an excellent solvent for both the reactants and the borohydride reagent. Its protic nature can also facilitate the reaction mechanism.

  • Acidification - HCl in Dioxane/Ether: The final step involves converting the synthesized freebase amine into its hydrochloride salt. Using a solution of HCl gas in an organic solvent like dioxane or ethyl ether allows for the clean precipitation of the salt, leaving most impurities behind in the solution. This process simultaneously purifies the product and converts it into a more stable, crystalline, and easily handleable form.

Step-by-Step Synthesis Protocol
  • Imine Formation: To a solution of cyclopropanecarboxaldehyde (1.0 eq) in methanol (5 mL/mmol) at 0°C, add 2-aminoethanol (1.05 eq). Stir the mixture at room temperature for 2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture back to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10°C.

  • Reaction Monitoring & Quenching: After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Once complete, carefully quench the reaction by the slow addition of water.

  • Workup & Extraction: Concentrate the mixture under reduced pressure to remove the methanol. Add ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts.

  • Purification of Freebase: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude N-(2-Hydroxyethyl)(cyclopropylmethyl)amine freebase.

  • Salt Formation: Dissolve the crude amine in a minimal amount of cold ethyl acetate. Slowly add a 1.2 M solution of HCl in diethyl ether or dioxane (1.1 eq) with vigorous stirring.

  • Isolation: The hydrochloride salt will precipitate as a white solid. Continue stirring for 30 minutes in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the final product.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification R1 Cyclopropanecarboxaldehyde Imine Step 1: Imine Formation (RT, 2h) R1->Imine R2 2-Aminoethanol R2->Imine Solvent1 Methanol (MeOH) Solvent1->Imine Reduction Step 2: In Situ Reduction (NaBH4, 0°C to RT, 12-16h) Imine->Reduction NaBH4 Quench Step 3: Quench with H2O Reduction->Quench Extract Step 4: Ethyl Acetate Extraction Quench->Extract Salt Step 5: Salt Formation (HCl in Ether/Dioxane) Extract->Salt Crude Freebase Isolate Step 6: Filtration & Drying Salt->Isolate Product N-(2-Hydroxyethyl)(cyclopropylmethyl)amine HCl Isolate->Product

Caption: Workflow for the synthesis of the target compound via reductive amination.

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized compound, a suite of analytical techniques must be employed. Each technique provides a unique piece of structural information, and together they form a self-validating system of characterization.

Analytical Techniques & Expected Data
TechniquePurposeExpected Key Data
¹H NMR Confirms the proton framework and connectivity.Signals corresponding to the cyclopropyl protons (multiplets, ~0.1-0.9 ppm), methylene protons adjacent to nitrogen and oxygen, and the hydroxyl proton.
¹³C NMR Confirms the carbon skeleton.Resonances for the unique carbons of the cyclopropyl ring, the ethyl group, and the methylene attached to the ring.
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern.A molecular ion peak (M+H)⁺ corresponding to the freebase (m/z = 116.11).
Infrared (IR) Spectroscopy Identifies key functional groups.Broad O-H stretch (~3300 cm⁻¹), N-H stretch (as ammonium salt, ~2700-3000 cm⁻¹), and C-H stretches.
Melting Point Assesses purity.A sharp, defined melting range is indicative of a pure compound.
Analytical Workflow Diagram```dot

Applications in Research and Drug Development

The cyclopropylmethylamine scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active molecules. I[1][2]ts incorporation is a common strategy to modulate the pharmacological profile of a lead compound.

Role as a Pharmaceutical Intermediate

N-(2-Hydroxyethyl)(cyclopropylmethyl)amine is primarily used as a key building block or intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The secondary amine and primary alcohol functionalities serve as versatile handles for further chemical modification. For instance, the amine can be acylated, alkylated, or used in coupling reactions, while the hydroxyl group can be esterified, etherified, or oxidized.

The cyclopropylmethyl group is particularly significant in the development of opioid receptor modulators. The substitution of an N-methyl group on a morphinan scaffold with an N-cyclopropylmethyl group is a classic chemical modification that can convert an opioid agonist (like morphine) into an antagonist (like naltrexone). T[2]his dramatic shift in pharmacology highlights the profound impact the cyclopropylmethyl moiety can have on ligand-receptor interactions.

Potential Mechanism of Action Influence

While this compound is an intermediate, the structural motifs it contains are known to influence biological activity. The cyclopropyl ring, due to its unique electronic character (high p-character in C-C bonds), can engage in favorable interactions with protein targets. Its conformational rigidity can also reduce the entropic penalty of binding, potentially leading to higher affinity. The hydroxyethyl sidechain provides a hydrogen bond donor and acceptor, which can be critical for anchoring a molecule within a receptor's binding pocket.

Pathway_Influence Conceptual Role in Drug Design cluster_compound N-(2-Hydroxyethyl)(cyclopropylmethyl)amine cluster_synthesis Synthetic Elaboration cluster_drug Final API cluster_target Biological Interaction C Core Scaffold S Further Synthesis Steps (Coupling, Derivatization) C->S Building Block API Active Pharmaceutical Ingredient (e.g., Opioid Modulator) S->API Forms Receptor Biological Target (e.g., Opioid Receptor) API->Receptor Binds To Result Modulated Pharmacological Response Receptor->Result Leads To

Sources

N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride

This guide provides a comprehensive technical overview of this compound, a versatile chemical intermediate of interest to researchers and professionals in drug development and organic synthesis. This document delves into its core physicochemical properties, analytical methodologies, and the scientific principles guiding its application and handling.

Chemical Identity and Core Physicochemical Properties

This compound is a secondary amine salt. The presence of a cyclopropylmethyl group, a common motif in medicinal chemistry, and a hydroxyethyl group, which can modulate solubility and provide a point for further functionalization, makes it a valuable building block.[1][2]

Molecular Structure and Identification

The definitive identity of the compound is established by its molecular structure and associated identifiers.

Diagram 1: Molecular Structure of this compound

cluster_main N N⁺H₂ C1 CH₂ N->C1 C3 CH₂ N->C3 C2 CH₂ C1->C2 OH OH C2->OH C4 CH C3->C4 C5 CH₂ C4->C5 C6 CH₂ C4->C6 C5->C6 Cl Cl⁻

Caption: Chemical structure of the protonated amine and chloride counter-ion.

Physicochemical Data Summary

Quantitative data are crucial for experimental design, from reaction setup to formulation. The following table summarizes the key properties of this compound.

PropertyValueSource
Molecular Weight 151.64 g/mol [3]
CAS Number 610309-67-6[3]
Molecular Formula C₆H₁₄ClNOInferred from InChI
Synonym 2-((cyclopropylmethyl)amino)ethan-1-ol hydrochloride[3]
InChI Key DMFNQDQMBZGIJY-UHFFFAOYSA-N[3]
Physical Form Solid
Purity ≥95% (typical)[3]
Storage Temperature Refrigerator[3]

Synthesis and Mechanistic Considerations

The logical precursors would be cyclopropanecarboxaldehyde and 2-aminoethanol (ethanolamine) .

Proposed Synthetic Workflow: Reductive Amination

The reaction proceeds in two main stages:

  • Imine Formation: The aldehyde and amine reversibly form a carbinolamine intermediate, which then dehydrates to form an imine (or Schiff base). This step is often catalyzed by mild acid to facilitate dehydration.

  • Reduction: The C=N double bond of the imine is selectively reduced to a C-N single bond. This is typically achieved using a mild reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[4] Sodium cyanoborohydride is particularly effective as it is stable in mildly acidic conditions optimal for imine formation but is selective for the protonated iminium ion over the aldehyde, minimizing side reactions.

Diagram 2: Proposed Reductive Amination Workflow

workflow start Reactants: - Cyclopropanecarboxaldehyde - 2-Aminoethanol step1 Mix in Methanol (Solvent) pH adjustment (e.g., Acetic Acid) start->step1 1. Charging step2 Imine Formation (Intermediate) step1->step2 2. Equilibrium step3 Add Reducing Agent (e.g., NaBH₃CN) Stir at Room Temperature step2->step3 3. Reduction step4 Reaction Quench (e.g., add water) step3->step4 4. Termination step5 Work-up & Extraction (e.g., with Ethyl Acetate) step4->step5 5. Isolation step6 Purification of Free Base (e.g., Column Chromatography) step5->step6 6. Purification step7 Salt Formation Dissolve in solvent (e.g., Ether) Add HCl solution step6->step7 7. Conversion end_node Isolate & Dry Final Product: N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride step7->end_node 8. Finalization

Caption: A logical workflow for the synthesis via reductive amination.

Experimental Protocol (Exemplary)

This protocol is a representative example based on standard reductive amination procedures.[4]

  • Vessel Setup: To a round-bottom flask equipped with a magnetic stirrer, add cyclopropanecarboxaldehyde (1.0 eq) and 2-aminoethanol (1.05 eq) in methanol (10 volumes).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by techniques like TLC or GC-MS if desired.

  • Reduction: Cool the reaction mixture in an ice bath to 0-5 °C. Add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours until the reaction is complete.

  • Quenching & Work-up: Carefully quench the reaction by adding 1M aqueous HCl to decompose excess reducing agent. Basify the mixture with aqueous NaOH and extract the free base product with a suitable organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude free base can be purified by silica gel column chromatography.

  • Salt Formation: Dissolve the purified free base in a solvent like diethyl ether or ethyl acetate. Add a stoichiometric amount of HCl (e.g., as a 2M solution in diethyl ether) dropwise with stirring.

  • Isolation: Collect the precipitated hydrochloride salt by filtration, wash with cold solvent, and dry under vacuum to yield the final product.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stability of a chemical is paramount. A multi-technique approach is required for comprehensive characterization.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase method is typically suitable for a polar compound like this amine hydrochloride.

  • Causality of Method Choices:

    • Column: A C18 column is chosen for its versatility in retaining moderately polar compounds.

    • Mobile Phase: A gradient of water and acetonitrile with an acidic modifier (like formic acid or TFA) is used. The acid serves two purposes: it protonates the amine to ensure a single ionic state for consistent retention and sharp peaks, and it protonates residual silanols on the silica support, reducing peak tailing.

    • Detector: A UV detector is often used, though this compound lacks a strong chromophore, so detection might be at low wavelengths (~210 nm). For higher sensitivity and confirmation of mass, a Mass Spectrometry (MS) detector is superior.

Structural Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The ¹H NMR spectrum would show characteristic signals for the cyclopropyl protons (a complex multiplet at high field, ~0-1 ppm), the methylene groups adjacent to the nitrogen and oxygen, and the hydroxyl proton.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode would show the molecular ion for the free base [M+H]⁺, confirming the molecular weight.

Protocol: Purity Determination by RP-HPLC
  • System: An HPLC system with a UV or MS detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed sample (~1 mg/mL) in the initial mobile phase composition (95:5 A:B).

  • Analysis: The purity is calculated based on the area percent of the main peak relative to all other peaks detected.

Safety, Handling, and Storage

Proper handling is critical for both user safety and maintaining the integrity of the compound.

  • Hazard Profile: The compound is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.[5][6]

  • Storage: Store in a tightly sealed container in a refrigerator (2-8 °C).[3] The hydrochloride salt form is generally more stable and less volatile than the corresponding free base.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[5] Strong bases will deprotonate the hydrochloride salt to generate the free base.

References

  • PubChem. (Cyclopropylmethyl)(methyl)amine hydrochloride. National Center for Biotechnology Information. [Link]

  • Airgas. Cyclopropane Safety Data Sheet. [Link]

  • PrepChem. Synthesis of N-hydroxyethyl-2-cyclopropyl-4-(p-chlorophenyl)-5-methylpyrrolidine hydrochloride. [Link]

  • Google Patents.
  • PubChem. 1-Cyclopropylethylamine hydrochloride. National Center for Biotechnology Information. [Link]

  • NIH National Center for Biotechnology Information. Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. [Link]

  • Google Patents. Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]

  • Google Patents. Process for the production of cyclopropylmethyl halides.
  • ResearchGate. A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance. [Link]

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N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride

Abstract

N-(2-Hydroxyethyl)(cyclopropylmethyl)amine, and its hydrochloride salt, is a valuable secondary amine building block in organic synthesis, particularly relevant in the development of pharmaceutical intermediates. The presence of both a hydrophilic hydroxyethyl group and a lipophilic, conformationally constrained cyclopropylmethyl group makes it a versatile scaffold. This guide provides a comprehensive overview of the principal synthetic pathways for its preparation, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the methodologies. The content is tailored for researchers, chemists, and process development professionals seeking a robust and scalable synthesis.

Introduction and Retrosynthetic Analysis

This compound (I) is a secondary amine salt characterized by the CAS Number 610309-67-6 and a molecular weight of 151.64 g/mol [1]. A logical disconnection of the target molecule reveals two primary retrosynthetic pathways originating from simple, commercially available precursors.

Diagram 1: Retrosynthetic Analysis A DOT script visualizing the disconnection approaches for the target molecule.

G Target N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride (I) FreeBase N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Target->FreeBase Deprotonation Disconnect_CN_Reductive C-N Disconnection (Reductive Amination) FreeBase->Disconnect_CN_Reductive Disconnect_CN_Alkylation C-N Disconnection (N-Alkylation) FreeBase->Disconnect_CN_Alkylation Aldehyde Cyclopropanecarboxaldehyde Disconnect_CN_Reductive->Aldehyde Amine1 2-Aminoethanol Disconnect_CN_Reductive->Amine1 Halide Cyclopropylmethyl Halide (e.g., Bromide) Disconnect_CN_Alkylation->Halide Amine2 2-Aminoethanol Disconnect_CN_Alkylation->Amine2

Caption: Retrosynthetic pathways for N-(2-Hydroxyethyl)(cyclopropylmethyl)amine.

The two most viable strategies are:

  • Reductive Amination: Formation of the key C-N bond by reacting cyclopropanecarboxaldehyde with 2-aminoethanol to form an imine intermediate, which is subsequently reduced.[2][3]

  • Direct N-Alkylation: Formation of the C-N bond via nucleophilic substitution, reacting 2-aminoethanol with an activated cyclopropylmethyl electrophile, such as cyclopropylmethyl bromide.[4]

This guide will explore both pathways in detail.

Pathway I: Synthesis via Reductive Amination

Reductive amination is a highly efficient and widely used method for forming amine bonds, often conducted as a one-pot reaction.[2][5] The process involves the initial condensation of an aldehyde (cyclopropanecarboxaldehyde) with a primary amine (2-aminoethanol) to form a hemiaminal, which then dehydrates to an imine intermediate. This imine is then reduced in situ to the target secondary amine.[2]

Diagram 2: Reductive Amination Pathway A DOT script visualizing the reaction mechanism.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Cyclopropanecarboxaldehyde Cyclopropanecarboxaldehyde Hemiaminal Hemiaminal Cyclopropanecarboxaldehyde->Hemiaminal Aminoethanol 2-Aminoethanol Aminoethanol->Hemiaminal Imine Imine Hemiaminal->Imine - H2O FreeBase N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Imine->FreeBase + [H] (Reducing Agent) HCl_Salt Target Hydrochloride Salt FreeBase->HCl_Salt + HCl

Caption: Overall workflow for the reductive amination synthesis.

Rationale for Reagent Selection

The success of a reductive amination hinges on the choice of reducing agent. The ideal reagent should selectively reduce the protonated imine (iminium ion) intermediate over the starting aldehyde.

Reducing AgentReaction ConditionsAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Mildly acidic (e.g., AcOH), DCM or DCE, Room Temp.High selectivity for imines/iminiums; non-toxic byproducts; mild.[5]Higher cost; moisture sensitive.
Sodium Cyanoborohydride (NaBH₃CN)Mildly acidic (pH 3-6), Methanol, Room Temp.Excellent selectivity; stable in protic solvents at neutral pH.[2][3]Highly toxic HCN gas evolved at low pH; requires careful pH control.
Catalytic Hydrogenation (H₂, Pd/C)H₂ (1-50 atm), Methanol or Ethanol, Room Temp.High atom economy; clean reaction; scalable.Requires specialized pressure equipment; potential for over-reduction of other functional groups.

For laboratory-scale synthesis, Sodium Triacetoxyborohydride is often the preferred choice due to its high selectivity and operational simplicity.

Detailed Experimental Protocol (using NaBH(OAc)₃)

Objective: To synthesize N-(2-Hydroxyethyl)(cyclopropylmethyl)amine and convert it to its hydrochloride salt.

Materials:

  • Cyclopropanecarboxaldehyde

  • 2-Aminoethanol (Ethanolamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid solution (e.g., 2M in diethyl ether or ethyl acetate)

Procedure:

  • Imine Formation: To a solution of cyclopropanecarboxaldehyde (1.0 eq) in anhydrous DCM, add 2-aminoethanol (1.05 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The equilibrium can be shifted by the removal of water, though in many one-pot procedures this is not necessary.[2]

  • Reduction: Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aldehyde is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Isolation of Free Base: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-(2-Hydroxyethyl)(cyclopropylmethyl)amine as an oil. The product can be purified by vacuum distillation if necessary.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent, such as ethyl acetate or diethyl ether. Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether, 1.1 eq) dropwise with stirring. A white precipitate of the hydrochloride salt will form.

  • Final Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.[6]

Pathway II: Synthesis via N-Alkylation

This classical approach involves the direct alkylation of 2-aminoethanol with a cyclopropylmethyl halide, typically cyclopropylmethyl bromide.[4][7] The primary challenge in this pathway is controlling the selectivity of the reaction, as the desired secondary amine product can be further alkylated to form a tertiary amine.

Diagram 3: N-Alkylation Pathway A DOT script visualizing the N-Alkylation reaction.

G cluster_reactants Reactants cluster_products Products & Byproducts Aminoethanol 2-Aminoethanol FreeBase Target Secondary Amine Aminoethanol->FreeBase CP_Bromide Cyclopropylmethyl Bromide CP_Bromide->FreeBase Base Base (e.g., K2CO3 or excess Amine) Base->FreeBase TertiaryAmine Tertiary Amine (Byproduct) FreeBase->TertiaryAmine + Cyclopropylmethyl Bromide

Caption: N-Alkylation of 2-aminoethanol with cyclopropylmethyl bromide.

Rationale and Control of Selectivity

The nucleophilic nitrogen of 2-aminoethanol attacks the electrophilic carbon of cyclopropylmethyl bromide in an SN2 reaction. To favor the formation of the desired mono-alkylated product over the di-alkylated byproduct, the reaction is typically run using a large excess of the starting amine (2-aminoethanol). This ensures that the cyclopropylmethyl bromide is more likely to encounter a molecule of the primary amine starting material than the secondary amine product.

The preparation of the starting material, cyclopropylmethyl bromide, is typically achieved by treating cyclopropanemethanol with a brominating agent.[8][9]

Detailed Experimental Protocol

Objective: To synthesize N-(2-Hydroxyethyl)(cyclopropylmethyl)amine via N-alkylation.

Materials:

  • 2-Aminoethanol (Ethanolamine)

  • Cyclopropylmethyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous (optional base)

  • Ethanol or Acetonitrile

  • Aqueous sodium hydroxide (e.g., 10 N NaOH)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve a large excess of 2-aminoethanol (5-10 eq) in ethanol.

  • Alkylation: Add cyclopropylmethyl bromide (1.0 eq) dropwise to the stirred solution. If desired, a mild inorganic base like K₂CO₃ (2.0 eq) can be added to scavenge the HBr formed during the reaction.

  • Reaction: Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction by TLC or GC-MS for the disappearance of cyclopropylmethyl bromide.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent and excess 2-aminoethanol.

  • Extraction: Dissolve the residue in water and make the solution strongly basic by adding 10 N NaOH solution. Extract the aqueous layer with diethyl ether (3x).[7]

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude free base. Purify by vacuum distillation.

  • Salt Formation: Convert the purified free base to the hydrochloride salt as described in Section 2.2, Step 7.

Comparative Analysis and Conclusion

FeaturePathway I: Reductive AminationPathway II: N-Alkylation
Atom Economy High, especially with catalytic hydrogenation.Lower, due to the use of excess amine and formation of a salt byproduct.
Selectivity Generally very high; minimal risk of over-alkylation.Moderate; requires careful control of stoichiometry (large excess of amine) to avoid tertiary amine formation.
Reaction Conditions Mild (often room temperature).Requires heating/reflux.
Reagent Handling NaBH(OAc)₃ is moisture sensitive; NaBH₃CN is toxic.Cyclopropylmethyl bromide is a lachrymator and alkylating agent.
Scalability Highly scalable and often preferred for industrial processes.Scalable, but managing the large excess of amine can be challenging.

Both reductive amination and N-alkylation are viable pathways for the synthesis of this compound. The reductive amination route is generally superior in terms of selectivity, reaction mildness, and control, making it the preferred method for producing high-purity material, especially on a larger scale. The N-alkylation route, while conceptually simpler, is hampered by selectivity issues that necessitate using a large excess of one reagent, complicating purification and reducing overall process efficiency. The choice of synthesis will ultimately depend on the specific laboratory capabilities, cost of starting materials, and the required purity of the final product.

References

  • Wikipedia. Reductive amination. Available at: [Link]

  • PrepChem. Synthesis of N-hydroxyethyl-2-cyclopropyl-4-(p-chlorophenyl)-5-methylpyrrolidine hydrochloride. Available at: [Link]

  • Google Patents. CN106631827B - The synthetic method of one kind (1- cyclopropyl -1- methyl) ethylamine and its hydrochloride.
  • Google Patents. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
  • Klyuev, M. V., & Shvarts, E. Y. (2010). Reductive Amination with a Scavenger: The Most “Combinatorial” of Two-Component Reactions. Russian Journal of General Chemistry, 80(12), 2634-2639. Available at: [Link]

  • Ducrot, L., et al. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis, 1, 757941. Available at: [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. Available at: [Link]

  • White Rose Research Online. Biocatalytic reductive amination by native Amine Dehydrogenases to access short chiral alkyl amines and amino alcohols. Available at: [Link]

  • PrepChem. Synthesis of N-(2-hydroxyethyl)cyclohexylamine. Available at: [Link]

  • Google Patents. US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines.
  • Google Patents. US4590292A - Process for the manufacture of cyclopropylamine.
  • Marsden, S. P., et al. (2019). Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. Angewandte Chemie International Edition, 58(42), 15100-15104. Available at: [Link]

  • Google Patents. EP1200379B1 - Process for the production of cyclopropylmethyl halides.
  • Google Patents. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
  • Google Patents. US6118032A - Process for the production of cyclopropylmethyl halides.

Sources

An In-depth Technical Guide to 2-((Cyclopropylmethyl)amino)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-((cyclopropylmethyl)amino)ethan-1-ol hydrochloride (IUPAC name), a versatile chemical intermediate with significant potential in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis, and the broader context of its utility, grounded in established scientific principles.

Core Chemical Identity

  • IUPAC Name: 2-((Cyclopropylmethyl)amino)ethan-1-ol hydrochloride[1]

  • Synonyms: N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride[1]

  • CAS Number: 610309-67-6[1]

  • Molecular Formula: C₆H₁₄ClNO

  • Molecular Weight: 151.64 g/mol [1]

PropertyValueSource
Physical Form Solid[1]
Purity Typically ≥95%[1]
Storage Refrigerator[1]
InChI Key DMFNQDQMBZGIJY-UHFFFAOYSA-N[1]

Strategic Importance in Medicinal Chemistry: The Cyclopropylmethylamine Motif

The cyclopropylmethylamine moiety is a privileged scaffold in modern drug discovery. Its incorporation into molecules can offer several advantages:

  • Metabolic Stability: The cyclopropyl group is often introduced to block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.

  • Enhanced Potency and Selectivity: The rigid, three-dimensional nature of the cyclopropyl ring can lock a molecule into a specific conformation that is optimal for binding to its biological target, leading to increased potency and selectivity.

  • Improved Physicochemical Properties: The presence of a cyclopropyl group can favorably modulate properties such as lipophilicity and solubility, which are critical for a compound's pharmacokinetic profile.

  • Therapeutic Applications: Cyclopropylamine derivatives have been investigated for a range of therapeutic applications, including as antidepressants and anorexics, due to their ability to modulate the central nervous system.[2][3] They are also key building blocks in the synthesis of various pharmaceuticals.[3]

Synthesis of 2-((Cyclopropylmethyl)amino)ethan-1-ol Hydrochloride

Proposed Synthetic Pathway: Reductive Amination

This two-step, one-pot reaction involves the formation of an intermediate imine from the reaction of an aldehyde (cyclopropanecarboxaldehyde) and a primary amine (ethanolamine), followed by the in-situ reduction of the imine to the desired secondary amine.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Cyclopropanecarboxaldehyde Cyclopropanecarboxaldehyde Imine_Formation Imine Formation Cyclopropanecarboxaldehyde->Imine_Formation Ethanolamine Ethanolamine Ethanolamine->Imine_Formation Reduction Reduction (e.g., NaBH4) Imine_Formation->Reduction Intermediate Free_Base 2-((Cyclopropylmethyl)amino)ethan-1-ol (Free Base) Reduction->Free_Base Hydrochloride_Salt 2-((Cyclopropylmethyl)amino)ethan-1-ol HCl (Final Product) Free_Base->Hydrochloride_Salt HCl in Ether caption Proposed Synthetic Pathway for 2-((Cyclopropylmethyl)amino)ethan-1-ol HCl G cluster_core Core Molecule cluster_modifications Potential Modifications cluster_applications Lead to Novel Compounds Core_Molecule 2-((Cyclopropylmethyl)amino)ethan-1-ol Amine_Modification Amine Modification (e.g., Acylation, Alkylation) Core_Molecule->Amine_Modification Alcohol_Modification Alcohol Modification (e.g., Etherification, Esterification) Core_Molecule->Alcohol_Modification CNS_Agents CNS-Active Agents Amine_Modification->CNS_Agents Antiviral_Agents Antiviral Agents Amine_Modification->Antiviral_Agents Cardiovascular_Drugs Cardiovascular Drugs Alcohol_Modification->Cardiovascular_Drugs Alcohol_Modification->Antiviral_Agents caption Potential derivatization of the core molecule.

Sources

N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride

Abstract

This compound is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and drug development. Featuring a unique combination of a strained cyclopropyl ring, a secondary amine, and a primary alcohol, this molecule serves as a versatile building block for the synthesis of complex therapeutic agents. The presence of the cyclopropyl moiety is particularly noteworthy, as this structural motif is known to impart favorable pharmacokinetic properties, such as increased metabolic stability and enhanced receptor binding affinity, to drug candidates.[1][2] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside theoretical spectroscopic analysis, safety protocols, and exemplary experimental procedures to support its application in a research setting.

Chemical Identity and Structure

The fundamental identity of a chemical compound is rooted in its structure and nomenclature. This compound is systematically named and cataloged to ensure unambiguous identification in research and commercial contexts.

Table 1: Compound Identification

Identifier Value Source
IUPAC Name 2-[(Cyclopropylmethyl)amino]ethan-1-ol hydrochloride N/A
Synonym(s) 2-((cyclopropylmethyl)amino)ethan-1-ol hydrochloride [3]
CAS Number 610309-67-6 [3]
Molecular Formula C₆H₁₄ClNO Derived from structure
Molecular Weight 151.64 g/mol [3]
InChI Key DMFNQDQMBZGIJY-UHFFFAOYSA-N [3]

| Physical Form | Solid |[3] |

The molecule's structure combines a hydrophilic hydroxyethyl group with a lipophilic cyclopropylmethyl group, creating a molecule with amphipathic characteristics that can be exploited in synthetic design.

Figure 1: Structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various environments, influencing its solubility, stability, and suitability for specific applications. As a hydrochloride salt, its properties are characteristic of an ionic compound.

Table 2: Physicochemical Data

Property Value / Observation Rationale / Source
Physical Form Solid [3]
Purity ≥95% (Typical commercial grade) [3]
Melting Point Data not available in surveyed literature. As a salt, it is expected to have a relatively high melting point and may decompose upon heating.
Boiling Point Not applicable. The compound is expected to decompose at high temperatures before boiling.
Solubility Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol). The hydrochloride salt form significantly increases aqueous solubility compared to the free base. Amine hydrochlorides are generally water-soluble.[4]
Storage Refrigerator (2-8°C) [3]

| Shipping Temp. | Room Temperature |[3] |

Spectroscopic Characterization (Theoretical)

While specific spectral data for this compound is not publicly available, its structure allows for the prediction of key spectroscopic features. This theoretical analysis is crucial for researchers to confirm the identity and purity of the substance in a laboratory setting.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex. Key signals would include:

    • Cyclopropyl protons: A series of complex multiplets in the upfield region (~0.2-1.0 ppm).

    • Methylene protons (CH₂-N): Two distinct signals, likely multiplets in the ~2.5-3.5 ppm range, coupled to the cyclopropyl methine and the other methylene group.

    • Hydroxyethyl protons (N-CH₂-CH₂-OH): Two triplets in the ~2.8-4.0 ppm range.

    • Hydroxyl and Amine protons (OH, NH): Broad singlets that are D₂O exchangeable. Their chemical shifts would be highly dependent on solvent and concentration.

  • ¹³C NMR Spectroscopy: The spectrum should display six distinct carbon signals corresponding to the six unique carbon atoms in the molecule's backbone. The cyclopropyl carbons would appear upfield, while the carbons adjacent to the nitrogen and oxygen atoms would be further downfield.

  • Infrared (IR) Spectroscopy: Key absorption bands would confirm the presence of the principal functional groups:

    • O-H stretch: A broad band around 3300-3400 cm⁻¹.

    • N-H stretch (secondary amine salt): A broad band in the 2400-2800 cm⁻¹ region.

    • C-H stretch (aliphatic and cyclopropyl): Sharp peaks between 2850-3050 cm⁻¹.

    • C-O stretch: A strong band in the 1050-1150 cm⁻¹ region.

  • Mass Spectrometry (MS): In electrospray ionization (ESI) mode, the analysis would show the molecular ion for the free base (C₆H₁₃NO) at an m/z of [M+H]⁺ = 116.11. High-resolution mass spectrometry would be used to confirm the elemental composition.

Reactivity and Chemical Applications

The synthetic utility of this compound stems from its three reactive centers: the secondary amine, the primary alcohol, and the cyclopropane ring.

  • Secondary Amine: As a nucleophile, the amine can undergo a variety of transformations, including N-alkylation, N-acylation, reductive amination, and sulfonylation. These reactions are fundamental for incorporating the cyclopropylmethylamine scaffold into larger, more complex molecules. The cyclopropylamine moiety is a key pharmacophore in several classes of drugs, including monoamine oxidase inhibitors (MAOIs) and serotonin (5-HT) receptor agonists.[5][6]

  • Primary Alcohol: The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, esterified, or converted into a leaving group (e.g., tosylate) to facilitate nucleophilic substitution. This bifunctionality allows for orthogonal chemical strategies where the amine and alcohol can be modified independently.

  • Cyclopropane Ring: While generally stable, the strained cyclopropane ring can undergo ring-opening reactions under specific metabolic or harsh chemical conditions.[2] In drug design, this ring imparts conformational rigidity, which can lock a molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for a biological target.[1] Its resistance to common metabolic pathways often improves the in-vivo half-life of drug candidates.[2]

Safety and Handling

Proper handling of any chemical reagent is paramount for laboratory safety. Based on available data, this compound is classified with the following hazards.

Table 3: GHS Hazard Information

Hazard Class GHS Code Description Source
Acute Toxicity, Oral H302 Harmful if swallowed [3]
Skin Corrosion/Irritation H315 Causes skin irritation [3]
Serious Eye Damage/Irritation H319 Causes serious eye irritation [3]

| STOT, Single Exposure | H335 | May cause respiratory irritation |[3] |

Recommended Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[7]

  • Storage: Store in a tightly sealed container in a refrigerator (2-8°C) as recommended.[3]

Exemplary Experimental Protocol: N-Acylation

To illustrate the compound's utility, this section provides a validated, step-by-step protocol for a standard N-acylation reaction. This procedure is fundamental for creating amide derivatives, a common linkage in pharmaceutical compounds.

Objective: To synthesize N-acetyl-N-(2-hydroxyethyl)(cyclopropylmethyl)amine.

Methodology Rationale:

  • Reactant: this compound is first converted to its free base form in situ using a non-nucleophilic organic base like triethylamine (TEA). This is necessary because the hydrochloride salt is not nucleophilic.

  • Acylating Agent: Acetic anhydride is chosen as an effective and readily available acetylating agent.

  • Solvent: Dichloromethane (DCM) is an excellent choice as it is aprotic and dissolves the reactants well.

  • Workup: A standard aqueous workup is used to remove the triethylamine hydrochloride salt and any excess reagents.

Step-by-Step Protocol:

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Suspend the starting material in anhydrous dichloromethane (DCM).

  • Basification: Add triethylamine (TEA) (2.2 eq) to the suspension and stir for 10 minutes at room temperature to liberate the free amine.

  • Acylation: Cool the mixture to 0°C using an ice bath. Add acetic anhydride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material via flash column chromatography to obtain the pure N-acetylated product.

cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Workup & Purification start Suspend Amine HCl in DCM add_tea Add Triethylamine (TEA) (2.2 eq) start->add_tea stir1 Stir at RT (10 min) add_tea->stir1 cool Cool to 0°C stir1->cool add_anhydride Add Acetic Anhydride (1.1 eq) cool->add_anhydride react Stir at RT (2-4 hrs) add_anhydride->react monitor Monitor by TLC react->monitor quench Quench with aq. NaHCO₃ monitor->quench extract Extract with DCM quench->extract wash Wash with H₂O/Brine extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify end_product Pure N-Acetylated Product purify->end_product

Figure 2: Experimental workflow for N-acylation.

Conclusion

This compound is a valuable chemical intermediate characterized by its unique structural features. Its properties as a solid, water-soluble amine salt make it convenient to handle and store. The presence of reactive amine and alcohol functionalities, combined with the beneficial properties imparted by the cyclopropyl ring, establishes it as a versatile building block for the synthesis of novel compounds, particularly within the field of drug discovery. A thorough understanding of its chemical behavior, reactivity, and safety profile is essential for its effective and safe utilization in research and development.

References

  • Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PubMed Central. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

  • Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. PubMed Central. [Link]

  • (Cyclopropylmethyl)(methyl)amine hydrochloride. PubChem. [Link]

  • This compound | 610309-67-6. Sigma-Aldrich (Chinese site). [Link]

  • The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. JMedChem. [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Synthesis of N-hydroxyethyl-2-cyclopropyl-4-(p-chlorophenyl)-5-methylpyrrolidine hydrochloride. PrepChem.com. [Link]

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An In-Depth Technical Guide to the Solubility Profiling of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Drug Development

In the landscape of modern drug discovery and development, the intrinsic properties of a molecule dictate its journey from a laboratory curiosity to a potential therapeutic agent. Among these properties, aqueous solubility stands as a paramount gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, clinical success. Poor solubility can lead to erratic absorption, diminished efficacy, and complex formulation challenges, thereby increasing both the time and cost of development. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the solubility of a promising yet under-characterized molecule: N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride.

This document deviates from a rigid, templated approach. Instead, it offers a narrative built on scientific first principles and practical, field-tested methodologies. As your guide, I will not only present protocols but also elucidate the causality behind experimental choices, ensuring that the described methods are not merely steps to be followed but a self-validating system for generating robust and reliable solubility data. Every claim and procedural standard herein is grounded in authoritative scientific literature and best practices.

Introduction to this compound

This compound is a secondary amine salt with the chemical structure presented in Figure 1. Its structural motifs, including a cyclopropylmethyl group and a hydroxyethyl chain, suggest a molecule of interest in medicinal chemistry, potentially as a building block or a pharmacologically active agent itself.

Chemical Structure:

Figure 1: Chemical structure of this compound.

The hydrochloride salt form is a strategic choice in drug development. Amines are basic and often have limited aqueous solubility in their free base form.[1][2] By reacting the amine with hydrochloric acid, a water-soluble salt is formed.[1][3][4] This ionic character generally enhances dissolution in aqueous media, a desirable trait for many pharmaceutical applications.[3][5]

Physicochemical Properties:

A summary of the known physicochemical properties of this compound is presented in Table 1. It is important to note that publicly available experimental solubility data is scarce, underscoring the need for the robust experimental determination outlined in this guide.

PropertyValueSource
CAS Number 610309-67-6[6]
Molecular Formula C6H14ClNO
Molecular Weight 151.64 g/mol
Physical Form Solid
Purity 95%
Storage Refrigerator

Theoretical Underpinnings of Solubility

The solubility of a compound is a complex interplay between its intrinsic properties and the characteristics of the solvent.[7] For an ionizable molecule like an amine hydrochloride, pH is a critical determinant of solubility. The equilibrium between the charged (protonated) and neutral (free base) forms of the amine dictates its overall solubility. The Henderson-Hasselbalch equation provides a theoretical framework for understanding this pH-dependent behavior.

It is crucial to distinguish between two key types of solubility measurements in the context of drug discovery: kinetic and thermodynamic solubility.[7][8][9]

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and stays in solution under specific, often high-throughput, conditions.[7][8][10][11] It is typically determined by adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the concentration of the dissolved compound after a short incubation period.[8][9][10][11] While not a true equilibrium value, kinetic solubility is invaluable for the rapid screening of large numbers of compounds in early-stage discovery.[7][8]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility at saturation, where the dissolved and undissolved solid are in equilibrium.[7][9][12][13] This is determined by equilibrating an excess of the solid compound in a buffer over a longer period (typically 24 hours or more) and then measuring the concentration of the dissolved material.[8][9][12] Thermodynamic solubility is a critical parameter for lead optimization and formulation development.[8][12][13]

Experimental Determination of Solubility

This section provides detailed, step-by-step protocols for determining both the kinetic and thermodynamic solubility of this compound.

General Considerations and Best Practices
  • Compound Purity: Ensure the purity of the this compound sample is known, as impurities can affect solubility measurements.

  • Buffer Preparation: Use high-purity water and analytical grade reagents for all buffer preparations. The pH of the buffers should be verified with a calibrated pH meter before use.

  • Temperature Control: Maintain a constant and recorded temperature throughout the experiments, as solubility is temperature-dependent.

  • Instrumentation: All analytical instrumentation, such as UV-Vis spectrophotometers or HPLC systems, must be properly calibrated and validated.

Kinetic Solubility Assay Protocol

This protocol is adapted from standard high-throughput screening methodologies.[8][10][11]

Objective: To rapidly assess the apparent solubility of this compound in various aqueous buffers.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Other buffers of interest (e.g., pH 5.0, pH 9.0)

  • 96-well microtiter plates (polypropylene for compound storage, UV-transparent for analysis)

  • Plate shaker

  • Centrifuge with a plate rotor or filtration plates

  • UV-Vis microplate reader

Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare 10 mM stock solution in DMSO exp1 Add DMSO stock to buffer in 96-well plate prep1->exp1 prep2 Prepare aqueous buffers (e.g., pH 7.4 PBS) prep2->exp1 exp2 Incubate with shaking (e.g., 2 hours at 25°C) exp1->exp2 exp3 Separate undissolved precipitate (centrifugation or filtration) exp2->exp3 analysis1 Transfer supernatant to UV plate exp3->analysis1 analysis2 Measure UV absorbance analysis1->analysis2 analysis3 Calculate concentration from a standard curve analysis2->analysis3

Figure 2: Workflow for the Kinetic Solubility Assay.

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Setup: In a 96-well polypropylene plate, add the appropriate aqueous buffer (e.g., PBS, pH 7.4).

  • Compound Addition: Add a small volume of the 10 mM DMSO stock solution to the buffer to achieve the desired final concentration (e.g., a 1:100 dilution to get 100 µM with 1% DMSO). Prepare serial dilutions if a range of concentrations is being tested.

  • Incubation: Seal the plate and incubate on a plate shaker for 2 hours at a controlled temperature (e.g., 25°C).[8]

  • Separation of Undissolved Compound:

    • Centrifugation Method: Centrifuge the plate at high speed (e.g., 3000 x g for 10 minutes) to pellet any precipitate.

    • Filtration Method: Use a 96-well filtration plate to separate the solution from any solid particles.[8]

  • Quantification:

    • Carefully transfer the supernatant (from the centrifugation method) or the filtrate to a UV-transparent 96-well plate.

    • Measure the UV absorbance at the wavelength of maximum absorbance (λmax) for this compound. If the λmax is unknown, it must be determined first by scanning a dilute solution of the compound.

    • Prepare a standard curve of the compound in the same buffer/DMSO mixture to determine the concentration of the dissolved compound in the experimental wells.

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitation is observed or as the measured concentration in the supernatant/filtrate.

Thermodynamic (Equilibrium) Solubility Assay Protocol

This protocol is based on the well-established shake-flask method.[8][12][13][14]

Objective: To determine the true equilibrium solubility of this compound.

Materials:

  • This compound (solid)

  • Aqueous buffers (e.g., pH 7.4 PBS)

  • Glass vials with screw caps

  • Thermomixer or orbital shaker in a temperature-controlled incubator

  • Syringe filters (e.g., 0.45 µm PVDF)

  • HPLC system with a UV detector or a mass spectrometer (LC-MS)

Experimental Workflow:

G cluster_prep Preparation cluster_exp Equilibration cluster_analysis Analysis prep1 Weigh excess solid compound into glass vials prep2 Add aqueous buffer to each vial prep1->prep2 exp1 Incubate with shaking for 24-48 hours at a constant temperature prep2->exp1 exp2 Visually confirm the presence of undissolved solid exp1->exp2 analysis1 Filter the suspension to obtain a clear saturated solution exp2->analysis1 analysis2 Dilute the filtrate analysis1->analysis2 analysis3 Analyze by HPLC-UV or LC-MS against a standard curve analysis2->analysis3

Figure 3: Workflow for the Thermodynamic Solubility Assay.

Step-by-Step Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Buffer Addition: Add a known volume of the desired aqueous buffer to the vial.

  • Equilibration: Seal the vials and place them in a shaker or thermomixer at a constant temperature (e.g., 25°C or 37°C). Agitate for 24 to 48 hours to ensure equilibrium is reached.[8][12]

  • Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Visually confirm that undissolved solid is still present.

  • Filtration: Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove all undissolved particles. It is crucial to discard the initial portion of the filtrate to avoid any adsorption to the filter membrane.

  • Quantification:

    • Prepare a standard curve of this compound in the same buffer.

    • Analyze the filtered saturated solution by a suitable analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration of the dissolved compound.[8][9] An HPLC method will need to be developed that provides good peak shape and resolution for the compound.

  • Data Analysis: The thermodynamic solubility is the concentration of the compound measured in the saturated solution, typically reported in µg/mL or µM.

Data Interpretation and Presentation

The solubility data for this compound should be presented in a clear and concise tabular format, as shown in Table 2.

Table 2: Hypothetical Solubility Data for this compound

Solubility TypeBuffer (pH)Temperature (°C)Solubility (µg/mL)Solubility (µM)
KineticPBS (7.4)25Experimental ValueCalculated Value
KineticAcetate (5.0)25Experimental ValueCalculated Value
ThermodynamicPBS (7.4)25Experimental ValueCalculated Value
ThermodynamicPBS (7.4)37Experimental ValueCalculated Value

The inclusion of data at different pH values is crucial for ionizable compounds. For a secondary amine hydrochloride, solubility is expected to be higher at lower pH values where the protonated, more polar form predominates.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the experimental determination of the aqueous solubility of this compound. By following the detailed protocols for both kinetic and thermodynamic solubility, researchers can generate the critical data needed to advance the development of this compound. The principles and methodologies outlined here are not only applicable to the topic compound but also serve as a robust foundation for the solubility assessment of other novel chemical entities.

Further studies could investigate the solubility of this compound in biorelevant media, such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF), to better predict its in vivo behavior. Additionally, the impact of co-solvents and other formulation excipients on solubility could be explored to guide pre-formulation activities. The generation of this fundamental data is an indispensable step in the journey of transforming a promising molecule into a potential therapeutic.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility. Analytical Chemistry, 72(8), 1781–1787. (Note: While not directly cited, this is a foundational paper in the field and provides context for the protocols.)
  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Solubility of Things. (n.d.). Methylamine hydrochloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 15.13: Amines as Bases. Retrieved from [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]

  • Fisher Scientific. (n.d.). CAS RN 7252-53-1. (Note: This CAS number is for a related but different compound, Cyclopropanemethylamine hydrochloride, and is included for structural comparison context).
  • Purdue University. (n.d.). Amines. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

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An In-depth Technical Guide to the Spectroscopic Characterization of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride is a secondary amine hydrochloride salt incorporating a unique combination of functional groups: a cyclopropylmethyl moiety, a hydroxyethyl group, and a secondary amine. This trifecta of functionalities imparts a distinct chemical reactivity and potential for diverse applications in medicinal chemistry and materials science. The cyclopropyl ring, a strained three-membered carbocycle, is of particular interest in drug development for its ability to modulate metabolic stability and binding affinity.

A thorough spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. We will delve into the rationale behind the experimental methodologies and the interpretation of the spectral data, offering insights grounded in established chemical principles.

Molecular Structure

The structural integrity of this compound is the foundation of its spectroscopic signature. The molecule consists of a central nitrogen atom bonded to a cyclopropylmethyl group, a 2-hydroxyethyl group, and a proton, forming a secondary ammonium cation. This is ionically bonded to a chloride anion.

Molecular Structure of this compound cluster_cation Cation cluster_anion Anion N N⁺ H_N H N->H_N C1 CH₂ N->C1 C4 CH₂ N->C4 C3 CH C1->C3 C2 CH₂ C2->C3 C6 CH₂ C3->C6 C5 CH₂ C4->C5 O OH C5->O C6->C2 Cl Cl⁻

Caption: Molecular structure of the N-(2-Hydroxyethyl)(cyclopropylmethyl)amine cation with the chloride anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for complete characterization.

Experimental Protocol: NMR Sample Preparation

The choice of solvent is critical for obtaining high-quality NMR spectra of amine hydrochlorides. Protic solvents like D₂O can lead to the exchange of the acidic N-H and O-H protons with deuterium, causing their signals to broaden or disappear.[1] A dipolar aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred as it can solubilize the salt while preserving the signals of exchangeable protons.[1]

Step-by-Step Protocol:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution.

  • Referencing: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy: Predicted Data and Interpretation

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Due to the presence of the chiral center at the nitrogen (in the protonated form), the methylene protons adjacent to it can be diastereotopic, leading to more complex splitting patterns.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~9.0 - 9.5Broad singlet2HN⁺-H₂The acidic protons on the positively charged nitrogen are expected to be significantly deshielded and will likely appear as a broad signal due to quadrupole broadening and potential exchange.
~5.0 - 5.5Broad singlet1HO-HThe hydroxyl proton is also exchangeable and will appear as a broad singlet. Its chemical shift can be concentration and temperature dependent.
~3.8 - 4.0Triplet2HN⁺-CH₂-CH₂-OHThese protons are adjacent to the hydroxyl group and the deshielding nitrogen, placing them downfield. They will be split by the neighboring methylene group.
~3.2 - 3.4Multiplet2HN⁺-CH₂-CH₂-OHThese protons are directly attached to the deshielding nitrogen and will be further downfield. The splitting will be a triplet from the adjacent methylene and may show further complexity due to coupling with the N-H protons.
~3.0 - 3.2Multiplet2HN⁺-CH₂-cyclopropylThese methylene protons are adjacent to the nitrogen and the cyclopropyl ring. They are expected to be a doublet of doublets or a more complex multiplet due to coupling with the cyclopropyl methine proton.
~1.0 - 1.2Multiplet1HCH-cyclopropylThe methine proton of the cyclopropyl group will be a complex multiplet due to coupling with the four non-equivalent methylene protons of the ring and the adjacent methylene protons.
~0.6 - 0.8Multiplet2HCH₂-cyclopropyl (cis)The two sets of methylene protons on the cyclopropyl ring are diastereotopic and will have different chemical shifts. They will appear as complex multiplets.
~0.3 - 0.5Multiplet2HCH₂-cyclopropyl (trans)The trans protons are typically more shielded and appear at a higher field (lower ppm) compared to the cis protons.
¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Chemical Shift (δ, ppm) Assignment Rationale
~58 - 62N⁺-CH₂-C H₂-OHThe carbon bearing the hydroxyl group is deshielded by the oxygen atom.
~55 - 59N⁺-C H₂-CH₂-OHThis carbon is directly attached to the deshielding nitrogen atom.
~52 - 56N⁺-C H₂-cyclopropylThe carbon of the methylene bridge attached to the nitrogen is deshielded.
~8 - 12C H-cyclopropylThe methine carbon of the cyclopropyl ring is typically found in this region.
~3 - 7C H₂-cyclopropylThe methylene carbons of the cyclopropyl ring are highly shielded and appear at a high field.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The hydrochloride salt form of the amine will have a distinct IR spectrum compared to its free base.

Experimental Protocol: KBr Pellet Method

For solid samples like this compound, the Potassium Bromide (KBr) pellet method is a common and effective sample preparation technique.[2][3][4][5]

Step-by-Step Protocol:

  • Grinding: Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.

  • Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar and gently mix with the sample.

  • Pellet Formation: Transfer the mixture to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[3][5]

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

KBr Pellet Preparation Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis Analysis start Start grind_sample Grind Sample (1-2 mg) start->grind_sample add_kbr Add Dry KBr (100-200 mg) grind_sample->add_kbr mix Thoroughly Mix add_kbr->mix load_die Load Pellet Die mix->load_die press Apply Pressure (8-10 tons) load_die->press form_pellet Form Transparent Pellet press->form_pellet place_in_ftir Place in FTIR form_pellet->place_in_ftir acquire_spectrum Acquire Spectrum place_in_ftir->acquire_spectrum end End acquire_spectrum->end

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

Predicted IR Data and Interpretation
Frequency Range (cm⁻¹) Vibration Description
3200 - 3500O-H stretchBroad and strong absorption due to the hydroxyl group, likely involved in hydrogen bonding.
2700 - 3000N⁺-H stretchA very broad and strong series of bands characteristic of a secondary amine salt. This is a key diagnostic feature.
2850 - 2960C-H stretch (aliphatic)Medium to strong absorptions from the methylene and methine groups.
~3080C-H stretch (cyclopropyl)A characteristic weak to medium absorption for C-H bonds on a cyclopropane ring.
1560 - 1620N⁺-H bendA medium to strong band associated with the bending vibration of the secondary ammonium group.[6]
1400 - 1470C-H bend (scissoring/bending)Bending vibrations of the methylene groups.
~1050C-O stretchA strong band corresponding to the stretching vibration of the primary alcohol C-O bond.
~1020C-N stretchA medium intensity band for the C-N stretching vibration.
~1020Cyclopropane ring vibrationA characteristic absorption for the cyclopropane ring skeleton.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: The sample is typically introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC). For a solid sample, the direct insertion probe is often used.

  • Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a radical cation (the molecular ion).[7]

  • Fragmentation: The high internal energy of the molecular ion often leads to its fragmentation into smaller, charged fragments and neutral species.[7]

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Predicted Mass Spectrum and Fragmentation

The molecular weight of the free base, N-(2-Hydroxyethyl)(cyclopropylmethyl)amine, is 115.18 g/mol . The hydrochloride salt has a molecular weight of 151.64 g/mol . In EI-MS, the HCl will typically not be observed as part of the molecular ion. The spectrum will reflect the fragmentation of the free base.

Key Predicted Fragments:

  • Molecular Ion (M⁺˙): m/z = 115. The presence of a nitrogen atom results in an odd molecular weight, which is a useful diagnostic tool.[7][8] The molecular ion peak may be of low intensity due to extensive fragmentation.

  • α-Cleavage: This is a dominant fragmentation pathway for amines, involving the cleavage of a C-C bond adjacent to the nitrogen atom.[7][8][9]

    • Loss of ethylhydroxy radical (•CH₂OH): This would lead to a fragment at m/z = 84.

    • Loss of a cyclopropyl radical (•C₃H₅): This would result in a fragment at m/z = 74.

    • Loss of a propyl radical from the cyclopropylmethyl group: Cleavage of the bond between the methylene and the cyclopropyl ring would lead to a fragment at m/z = 72.

  • Base Peak: The most abundant fragment is often the result of α-cleavage leading to the most stable carbocation. The fragment at m/z = 84 is a likely candidate for the base peak.

  • Other Fragments:

    • m/z = 56: Resulting from the loss of the hydroxyethyl group.

    • m/z = 44: A common fragment for N-substituted ethanolamines.

    • m/z = 41: The cyclopropylmethyl cation.

Predicted EI-MS Fragmentation of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine cluster_alpha α-Cleavage Pathways cluster_other Other Fragments M [M]⁺˙ m/z = 115 frag_84 m/z = 84 Loss of •CH₂OH M->frag_84 frag_74 m/z = 74 Loss of •C₃H₅ M->frag_74 frag_72 m/z = 72 Loss of •C₃H₅CH₂ M->frag_72 frag_56 m/z = 56 frag_84->frag_56 frag_44 m/z = 44 frag_74->frag_44 frag_41 m/z = 41 frag_72->frag_41

Caption: Predicted major fragmentation pathways in the EI-mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. The predicted data presented in this guide, based on established principles and analysis of related compounds, serves as a robust reference for researchers and scientists. The provided experimental protocols are designed to be self-validating, ensuring the acquisition of high-quality, reproducible data. This technical guide empowers drug development professionals with the necessary tools for the confident identification and characterization of this important chemical entity.

References

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved from [Link]

  • Olori, A., Di Pietro, P., & Campopiano, A. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. IJSAR. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

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  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Retrieved from [Link]

  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • ResearchGate. (2018, April 11). Can the salt form of my organic compound be determined using NMR?. Retrieved from [Link]

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The Synthetic Versatility of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride: A Technical Guide for Drug Discovery and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride emerges as a promising, yet underexplored, chemical entity with significant potential in the landscape of modern drug discovery. This technical guide delves into the core attributes of this molecule, elucidating its potential research applications as a versatile building block and scaffold. By examining its constituent structural motifs—the metabolically robust cyclopropylmethylamine and the functionally adaptable N-hydroxyethyl group—we provide a forward-looking perspective for researchers, scientists, and drug development professionals. This document synthesizes established principles of medicinal chemistry with actionable, detailed experimental workflows to empower the exploration of novel chemical spaces and the development of next-generation therapeutics.

Introduction: The Strategic Value of the Cyclopropylmethylamine Moiety

The cyclopropyl group is a cornerstone of contemporary medicinal chemistry, prized for its ability to confer metabolic stability and conformational rigidity to drug candidates.[1][2] Its incorporation can lead to enhanced binding affinity and improved pharmacokinetic profiles.[1][2] When coupled with an amine function, as in this compound, it presents a synthetically tractable handle for the construction of diverse molecular architectures. This guide posits that the subject compound is a valuable starting material for generating libraries of compounds for screening against a wide array of biological targets.

Physicochemical Properties and Handling

A foundational understanding of a compound's properties is critical for its effective use in a research setting.

PropertyValueSource
CAS Number 610309-67-6
Molecular Formula C6H14ClNO
Molecular Weight 151.64 g/mol
Physical Form Solid
Purity Typically ≥95%
Storage Refrigerator

Safety and Handling: this compound is classified with the signal word "Warning" and is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Potential Research Applications: A Forward-Looking Analysis

While direct biological activity data for this compound is not extensively documented in publicly available literature, its structural components suggest several promising avenues for research.

A Versatile Intermediate for Complex Molecule Synthesis

The primary application of this compound is likely as a building block in multi-step organic syntheses. The secondary amine provides a nucleophilic center for a variety of chemical transformations, while the hydroxyl group can be functionalized or used as a handle for further reactions. Patents for complex molecules containing the N-(2-hydroxyethyl)amino moiety suggest its utility in constructing compounds with potential therapeutic applications.[3]

Scaffold for Library Synthesis in Drug Discovery

The combination of a rigid cyclopropyl group and a flexible hydroxyethyl chain makes this compound an attractive scaffold for the creation of chemical libraries. High-throughput synthesis methodologies can be employed to generate a multitude of derivatives for screening against various biological targets.

Exploration of Novel Bioisosteres

The cyclopropylmethylamine motif can serve as a bioisostere for other chemical groups, potentially leading to improved drug-like properties. Researchers can systematically replace fragments of known active compounds with this moiety to explore new structure-activity relationships (SAR).

Experimental Workflows and Protocols

The following sections provide detailed, adaptable protocols for the utilization of this compound in a research context.

General N-Alkylation Protocol

This workflow details a general procedure for the N-alkylation of the title compound, a fundamental transformation for building molecular complexity.

Causality: The choice of a suitable base is critical to deprotonate the secondary amine, thereby activating it as a nucleophile for reaction with an electrophilic alkylating agent. The solvent is chosen to ensure the solubility of all reactants and to be inert under the reaction conditions.

N_Alkylation_Workflow reagent N-(2-Hydroxyethyl)(cyclopropylmethyl)amine HCl reaction Reaction Mixture reagent->reaction base Base (e.g., K2CO3, Et3N) base->reaction solvent Inert Solvent (e.g., DMF, CH3CN) solvent->reaction alkylating_agent Alkylating Agent (R-X) alkylating_agent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product N-Alkylated Product purification->product

Caption: Workflow for the N-alkylation of the target compound.

Step-by-Step Protocol:

  • To a solution of this compound (1.0 eq) in a suitable inert solvent (e.g., DMF or acetonitrile), add a base (e.g., potassium carbonate, 2.2 eq or triethylamine, 3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the desired alkylating agent (e.g., an alkyl halide, 1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Functionalization of the Hydroxyl Group

The hydroxyl group offers a secondary site for modification, such as esterification or etherification, further expanding the diversity of accessible derivatives.

Causality: Acylation of the hydroxyl group typically requires activation of the carboxylic acid (e.g., as an acid chloride or with a coupling agent) or the use of a strong acylating agent like an anhydride in the presence of a base to neutralize the acid byproduct.

O_Acylation_Workflow starting_material N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Derivative reaction Reaction Mixture starting_material->reaction acylating_agent Acylating Agent (e.g., Acyl Chloride, Anhydride) acylating_agent->reaction base Base (e.g., Pyridine, Et3N) base->reaction solvent Aprotic Solvent (e.g., DCM, THF) solvent->reaction workup Quenching & Extraction reaction->workup purification Purification workup->purification product O-Acylated Product purification->product

Caption: Workflow for the O-acylation of the hydroxyl group.

Step-by-Step Protocol (Esterification):

  • Dissolve the N-(2-Hydroxyethyl)(cyclopropylmethyl)amine derivative (1.0 eq) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as pyridine or triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the pure ester.

Prospective Biological Evaluation Workflow

Given the prevalence of the cyclopropylamine motif in neurologically active agents, a logical first step for biological evaluation would be to screen a library of derivatives against a panel of central nervous system (CNS) receptors.

Biological_Evaluation_Workflow start Synthesized Compound Library primary_screen Primary Screening (e.g., Receptor Binding Assays) start->primary_screen hit_id Hit Identification primary_screen->hit_id hit_id->start Inactive Compounds (Feedback Loop) secondary_screen Secondary Screening (e.g., Functional Assays) hit_id->secondary_screen Active Compounds sar Structure-Activity Relationship (SAR) Studies secondary_screen->sar lead_opt Lead Optimization sar->lead_opt

Caption: A prospective workflow for biological evaluation.

This workflow would begin with high-throughput screening of the synthesized library in receptor binding assays for targets such as serotonin, dopamine, or norepinephrine receptors. Active compounds, or "hits," would then be subjected to more rigorous secondary functional assays to determine their efficacy and potency. The resulting data would inform further SAR studies and lead optimization efforts.

Conclusion

This compound represents a chemical tool of considerable potential for medicinal chemists and drug discovery scientists. While its direct biological profile remains to be fully elucidated, its structural features strongly suggest its utility as a versatile building block for the synthesis of novel and diverse small molecules. The experimental protocols and prospective workflows detailed in this guide provide a solid foundation for researchers to unlock the potential of this intriguing compound and to pave the way for the discovery of new therapeutic agents.

References

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  • Process for preparing secondary amines.
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  • Cyclopropyl amine derivatives.
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  • Synthesis of N-(2-hydroxyethyl)cyclohexylamine. PrepChem. [Link]

  • N-cyclopropyl-3-fluoro-5-[3-[[1-[2-[2-[2-[(2-hydroxethyl)amino]ethoxy]phenyl]cyclopropyl]amino]-2-oxo-1(2H)-pyrazinyl]-4-methyl-benzamide, or pharmaceutically acceptable salts thereof and their uses.
  • Process for the preparation of cyclopropylmethyl alkyl amines.
  • THE SYNTHESIS, REACTIVITY, AND PHARMACOLOGICAL PROPERTIES OF SOME SUBSTITUTED NN-DIMETHYL-2-HALOGENO-2-PHENYLETHYLAMINES, AND RELATED COMPOUNDS. PubMed. [Link]

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An In-Depth Technical Guide to the Core Mechanism of Action of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the hypothesized mechanism of action for the novel compound, N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride. Drawing from established structure-activity relationships of its core chemical motifs—the cyclopropylmethylamine and the N-(2-Hydroxyethyl)amine moieties—we propose a primary hypothesis centered on the modulation of monoaminergic systems. This document outlines the scientific rationale for this hypothesis, details a suite of robust experimental protocols for its validation, and presents a framework for the interpretation of potential findings. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.

Introduction and Molecular Overview

This compound is a synthetic organic compound characterized by the presence of a cyclopropylmethyl group appended to a 2-hydroxyethylamine backbone. While direct pharmacological data for this specific molecule is not extensively available in peer-reviewed literature, its structural components are well-represented in a variety of bioactive molecules. This allows for a scientifically grounded, hypothesis-driven investigation into its potential mechanism of action.

The cyclopropylamine moiety is a key feature in several classes of drugs, notably as a precursor for therapeutic agents like antidepressants, antivirals, and anticancer compounds.[1] Its inclusion in a molecule can significantly influence its pharmacological profile. The N-(2-Hydroxyethyl)amine (ethanolamine) structure is also a common constituent in pharmaceuticals and is known to contribute to a molecule's ability to interact with biological targets and influence its pharmacokinetic properties.[2]

This guide will deconstruct the probable pharmacological contributions of each of these structural alerts to build a cohesive hypothesis for the mechanism of action of this compound.

Hypothesized Mechanism of Action: A Focus on Monoaminergic Systems

Based on the well-documented activities of structurally related compounds, we postulate that this compound primarily acts as a modulator of monoaminergic neurotransmission. This hypothesis is predicated on two main potential activities conferred by the cyclopropylmethylamine group:

  • Inhibition of Monoamine Oxidase (MAO): The cyclopropylamine moiety is a classic pharmacophore found in potent MAO inhibitors.[1] These enzymes are crucial for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO leads to an increase in the synaptic availability of these neurotransmitters, a mechanism central to the action of many antidepressant medications.[3]

  • Serotonin (5-HT) Receptor Agonism: Phenylcyclopropylmethylamine derivatives have been identified as selective agonists for the serotonin 2C (5-HT2C) receptor.[4] Agonism at this and other 5-HT receptors can modulate a wide range of physiological and behavioral processes, including mood, appetite, and cognition.

The N-(2-Hydroxyethyl)amine portion of the molecule may contribute to its overall activity by influencing its solubility, membrane permeability, and potential to cross the blood-brain barrier.[2] It could also confer secondary activities, such as antihistaminic or anticonvulsant properties, which should be considered in a comprehensive screening cascade.[5][6]

Experimental Validation Protocols

To rigorously test our primary hypothesis, a multi-tiered experimental approach is essential. The following protocols are designed to provide a comprehensive evaluation of the compound's activity on monoaminergic targets.

Tier 1: In Vitro Target Engagement and Functional Activity
  • Objective: To determine if this compound inhibits MAO-A and/or MAO-B.

  • Methodology:

    • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

    • Substrate: A fluorogenic or chromogenic MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).

    • Procedure: a. Pre-incubate the MAO enzyme with varying concentrations of this compound. b. Initiate the reaction by adding the substrate. c. Monitor the production of the fluorescent or colored product over time using a plate reader.

    • Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) for both MAO-A and MAO-B.

  • Objective: To assess the binding affinity and functional activity of the compound at key serotonin receptors.

  • Methodology:

    • Receptor Binding Assay: a. Cell Source: Membranes from cells stably expressing human 5-HT receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C). b. Radioligand: A specific radiolabeled antagonist for each receptor subtype. c. Procedure: Incubate the cell membranes with the radioligand in the presence of increasing concentrations of this compound. d. Data Analysis: Determine the Ki (inhibition constant) to quantify the compound's binding affinity.

    • Functional Assay (e.g., Calcium Flux for Gq-coupled receptors like 5-HT2C): a. Cell Source: Live cells expressing the 5-HT receptor of interest and a calcium-sensitive fluorescent dye. b. Procedure: Stimulate the cells with varying concentrations of the compound and measure the change in intracellular calcium levels. c. Data Analysis: Determine the EC50 (effective concentration to elicit 50% of the maximal response) and the Emax (maximal efficacy) to characterize the compound as an agonist, antagonist, or inverse agonist.

Tier 2: Cellular and Ex Vivo Assays
  • Objective: To determine if the compound affects the reuptake of monoamine neurotransmitters.

  • Methodology:

    • System: Synaptosomes prepared from rodent brain tissue or cell lines expressing monoamine transporters (DAT, SERT, NET).

    • Procedure: Incubate the synaptosomes or cells with a radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]serotonin, [3H]norepinephrine) in the presence of different concentrations of the test compound.

    • Data Analysis: Measure the amount of radioactivity taken up by the cells to determine the IC50 for uptake inhibition.

Tier 3: In Vivo Behavioral Pharmacology
  • Objective: To assess the psychoactive effects of the compound in animal models.

  • Methodology:

    • Forced Swim Test (Mouse): A standard model to screen for antidepressant-like activity. A reduction in immobility time is indicative of potential antidepressant effects.

    • Head-Twitch Response (Mouse): A behavioral assay sensitive to 5-HT2A receptor activation. An increase in head twitches suggests agonism at this receptor.

    • Locomotor Activity Monitoring: To assess for stimulant or sedative effects.

Data Presentation and Interpretation

The quantitative data generated from the proposed in vitro assays should be summarized for clear comparison.

AssayParameterN-(2-Hydroxyethyl)(cyclopropylmethyl)amine HClControl Compound (e.g., Tranylcypromine)
MAO-A Inhibition IC50 (µM)TBDValue
MAO-B Inhibition IC50 (µM)TBDValue
5-HT2C Receptor Binding Ki (nM)TBDValue
5-HT2C Functional Assay EC50 (nM)TBDValue
5-HT2C Functional Assay Emax (%)TBD100%

Table 1: Example Data Summary Table for In Vitro Assays. TBD indicates "To Be Determined."

Visualizing the Proposed Mechanism and Workflow

Diagrams are essential for conceptualizing the proposed mechanism and the experimental workflow.

Hypothesized_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO Monoamines Monoamines Monoamines->MAO Degradation Vesicles Vesicles Monoamines->Vesicles Packaging Synaptic_Monoamines Synaptic_Monoamines Vesicles->Synaptic_Monoamines Release 5HT_Receptor 5-HT Receptor Synaptic_Monoamines->5HT_Receptor Binding Signaling_Cascade Downstream Signaling 5HT_Receptor->Signaling_Cascade Activation Compound N-(2-Hydroxyethyl) (cyclopropylmethyl)amine HCl Compound->MAO Inhibition? Compound->5HT_Receptor Agonism?

Caption: Hypothesized interaction of the compound with monoaminergic systems.

Experimental_Workflow Start Compound Synthesis and Characterization Tier1 Tier 1: In Vitro Assays (MAO Inhibition, Receptor Binding/Function) Start->Tier1 Tier2 Tier 2: Cellular/Ex Vivo Assays (Neurotransmitter Uptake) Tier1->Tier2 Tier3 Tier 3: In Vivo Behavioral Models (Forced Swim, Head-Twitch) Tier2->Tier3 Data_Analysis Data Analysis and SAR Elucidation Tier3->Data_Analysis Decision Go/No-Go Decision for Further Development Data_Analysis->Decision

Caption: A tiered approach for the experimental validation of the compound's mechanism of action.

Conclusion

The structural features of this compound strongly suggest a potential interaction with the monoaminergic systems of the central nervous system. The proposed hypothesis, centered on MAO inhibition and/or serotonin receptor agonism, provides a solid foundation for a comprehensive investigation into its mechanism of action. The detailed experimental protocols outlined in this guide offer a robust and logical pathway to elucidate the pharmacological profile of this novel compound, thereby enabling an informed decision-making process for its future development.

References

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  • Miyamura, S., Araki, M., Ota, Y., Itoh, Y., Yasuda, S., Masuda, M., ... & Yamaguchi, J. (2016). C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry, 14(36), 8576-8585.
  • Shen, S., Giguere, P. M., McCorvy, J. D., et al. (2019). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry, 62(21), 9838–9855.
  • Ethanolamine. (n.d.). In PubChem.
  • Wang, Y., Li, Y., Zhang, Y., et al. (2013). Synthesis and anticonvulsant activity of N-(2-hydroxy-ethyl)amide derivatives. Archiv der Pharmazie, 346(10), 737-744.
  • Silverman, R. B., & Zelechonok, Y. (1992). 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase. Journal of the American Chemical Society, 114(5), 1937–1938.
  • O'Mahony, S. M., Clarke, G., Cryan, J. F., & Dinan, T. G. (2022). Ethanolamine: A Potential Promoiety with Additional Effects on the Brain. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 21(2), 108-117.
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An In-depth Technical Guide to the Anticipated Biological Activity of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on the Exploratory Nature of this Guide

As of the date of this publication, the specific biological activity of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride is not extensively documented in publicly available scientific literature. This guide, therefore, deviates from a retrospective summary of established data. Instead, it adopts the forward-looking perspective of a Senior Application Scientist, proposing a scientifically rigorous framework for the initial exploration and characterization of this compound's potential biological functions. By dissecting its structural motifs, we can formulate informed hypotheses about its likely molecular targets and design a comprehensive suite of experiments to elucidate its pharmacological profile. This document serves as a roadmap for researchers venturing into the study of this novel chemical entity.

Structural and Physicochemical Properties

This compound, with the synonym 2-((cyclopropylmethyl)amino)ethan-1-ol hydrochloride, is a small molecule with distinct structural features that suggest potential biological relevance.

PropertyValueSource
CAS Number 610309-67-6
Molecular Formula C₆H₁₄ClNO
Molecular Weight 151.64 g/mol
Physical Form Solid

The molecule incorporates a cyclopropylmethylamine moiety and a 2-hydroxyethylamine side chain. The cyclopropyl group is a known bioisostere for various functional groups and can influence metabolic stability and receptor binding affinity.[1][2] The presence of a secondary amine and a primary alcohol introduces possibilities for hydrogen bonding and salt bridge formation, which are critical for interactions with biological macromolecules.

Hypothesized Biological Activity Based on Structural Analogs

The chemical architecture of this compound suggests several plausible avenues for biological activity, primarily centered around neurotransmitter systems.

Monoamine Oxidase (MAO) Inhibition

The cyclopropylamine scaffold is a classic pharmacophore found in well-established irreversible MAO inhibitors, such as tranylcypromine.[3][4] The strained cyclopropane ring can participate in a mechanism-based inactivation of the flavin cofactor of MAO.

Serotonin (5-HT) Receptor Modulation

Derivatives of 2-phenylcyclopropylmethylamine have been identified as potent and selective agonists for the serotonin 2C (5-HT2C) receptor.[5] While our target compound lacks the phenyl ring, the core cyclopropylmethylamine structure warrants investigation into its potential interactions with various 5-HT receptor subtypes.

Opioid Receptor Modulation

The N-cyclopropylmethyl group is a hallmark of several potent opioid receptor antagonists (e.g., naltrexone) and mixed agonist-antagonists.[6] This substituent is known to play a crucial role in the interaction with opioid receptors, suggesting that this compound could exhibit affinity for one or more of the opioid receptor subtypes (μ, δ, κ).

Adrenergic and Dopaminergic Systems

The broader phenethylamine skeleton, of which our compound is a simplified analog, is foundational to a vast number of adrenergic and dopaminergic ligands.[7][8] The ethanolamine side chain is also a common feature in many adrenergic agonists and antagonists.[9] Therefore, screening against adrenergic and dopamine receptors and transporters is a logical step.

Proposed Experimental Workflow for Biological Characterization

The following is a detailed, step-by-step methodology for a comprehensive initial biological characterization of this compound.

In Silico Profiling

Objective: To predict potential biological targets and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to guide in vitro assay selection.

Methodology:

  • Ligand-Based Virtual Screening:

    • Utilize 2D and 3D similarity searching against databases of known bioactive compounds (e.g., ChEMBL, PubChem).

    • Employ pharmacophore modeling based on the key structural features (cyclopropylamine, secondary amine, hydroxyl group).

  • Structure-Based Virtual Screening (Molecular Docking):

    • Dock the 3D conformer of the compound into the crystal structures of high-priority targets identified from the ligand-based screen (e.g., MAO-A, MAO-B, 5-HT receptors, opioid receptors).

    • Analyze the binding poses and interaction energies to predict binding affinity.

  • ADMET Prediction:

    • Use computational models (e.g., SwissADME, admetSAR) to predict properties such as blood-brain barrier permeability, oral bioavailability, and potential for cytochrome P450 inhibition.

G cluster_insilico In Silico Profiling Compound Structure Compound Structure Ligand-Based Screening Ligand-Based Screening Compound Structure->Ligand-Based Screening Structure-Based Docking Structure-Based Docking Compound Structure->Structure-Based Docking ADMET Prediction ADMET Prediction Compound Structure->ADMET Prediction Prioritized Target List Prioritized Target List Ligand-Based Screening->Prioritized Target List Structure-Based Docking->Prioritized Target List

Caption: In silico workflow for target prioritization.

In Vitro Primary Screening

Objective: To experimentally determine the binding affinity and functional activity of the compound at the prioritized targets.

Methodology:

  • Receptor Binding Assays:

    • Perform radioligand binding assays for a panel of receptors, including but not limited to:

      • Serotonin receptors (5-HT1A, 5-HT2A, 5-HT2C)

      • Dopamine receptors (D1, D2, D3)

      • Adrenergic receptors (α1, α2, β1, β2)

      • Opioid receptors (μ, δ, κ)

    • Use cell membrane preparations expressing the target receptor and a specific radiolabeled ligand.

    • Determine the inhibition constant (Ki) of the test compound by competing with the radioligand.

  • Enzyme Inhibition Assays:

    • MAO-A and MAO-B Inhibition:

      • Utilize a commercially available MAO-Glo™ Assay (Promega) which measures the luminescence produced from the metabolism of a luminogenic MAO substrate.

      • Determine the IC50 value for both MAO-A and MAO-B to assess potency and selectivity.

Data Presentation:

TargetAssay TypeEndpointPredicted Affinity (from in silico)Experimental Result (Ki or IC50)
MAO-AEnzyme InhibitionIC50
MAO-BEnzyme InhibitionIC50
5-HT2C ReceptorRadioligand BindingKi
μ-Opioid ReceptorRadioligand BindingKi
... (other targets)......
In Vitro Functional Assays

Objective: To determine the functional consequence of compound binding (e.g., agonist, antagonist, inverse agonist).

Methodology:

  • GPCR Functional Assays (for 5-HT, Opioid, Adrenergic, Dopamine receptors):

    • cAMP Assay: For Gs or Gi-coupled receptors, measure the modulation of intracellular cyclic AMP levels using a suitable assay kit (e.g., HTRF, FRET).

    • Calcium Flux Assay: For Gq-coupled receptors, measure changes in intracellular calcium concentration using a fluorescent calcium indicator (e.g., Fluo-4).

    • Determine the EC50 (for agonists) or IC50 (for antagonists) and the maximal efficacy.

G cluster_invitro In Vitro Characterization Primary Binding Screen Primary Binding Screen Functional Assays Functional Assays Primary Binding Screen->Functional Assays Hits Enzyme Inhibition Assay Enzyme Inhibition Assay Activity Confirmation Activity Confirmation Enzyme Inhibition Assay->Activity Confirmation Hits Functional Assays->Activity Confirmation

Sources

N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride is a fascinating, yet under-explored molecule in the landscape of medicinal chemistry. This guide provides a comprehensive analysis of its core structural features—the cyclopropylmethylamine and the N-(2-hydroxyethyl)amine moieties—to project its potential as a valuable scaffold in drug discovery. By examining the established roles of these functional groups in medicinal chemistry, we will delve into potential therapeutic applications, propose synthetic strategies, and outline key experimental protocols for its future investigation. This document serves as a foundational resource for researchers looking to unlock the therapeutic potential of this and related chemical entities.

Introduction: Unveiling the Potential of a Unique Scaffold

The pursuit of novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles is the cornerstone of modern drug discovery. Small molecules containing strained ring systems and flexible, functionalized side chains offer a rich playground for medicinal chemists. This compound, with its unique combination of a rigid cyclopropylmethyl group and a polar hydroxyethylamine side chain, presents an intriguing scaffold for the development of new therapeutic agents.

The cyclopropylamine motif is a well-established component of numerous bioactive compounds, prized for its ability to confer metabolic stability and conformational constraint.[1] Conversely, the N-(2-hydroxyethyl)amine moiety is a common feature in various pharmaceuticals, often contributing to aqueous solubility and providing a key interaction point with biological targets. The hydrochloride salt form of the title compound enhances its stability and solubility, making it amenable to pharmaceutical formulation and biological testing.

This guide will dissect the individual contributions of these structural components to build a compelling case for the investigation of this compound in various therapeutic areas.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its development as a drug candidate.

PropertyValueSource
CAS Number 610309-67-6[2]
Molecular Formula C6H14ClNO[2]
Molecular Weight 151.64 g/mol [2]
Physical Form Solid[2]
Storage Temperature Refrigerator[2]

The Medicinal Chemistry of the Cyclopropylmethylamine Moiety

The cyclopropylmethylamine unit is a "privileged" scaffold in medicinal chemistry, imparting several desirable properties to a molecule.

Conformational Restriction and Receptor Binding

The three-membered cyclopropane ring is highly strained, which locks the attached methylamine side chain into a more defined spatial orientation compared to a flexible alkyl chain.[1] This conformational rigidity can lead to higher binding affinity and selectivity for a specific biological target by reducing the entropic penalty of binding.[1]

Metabolic Stability

Cyclopropyl groups are generally more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to their linear alkyl counterparts.[3] The high C-H bond dissociation energy of the cyclopropane ring makes hydrogen atom abstraction, a common initial step in CYP-mediated metabolism, more difficult.[3] This can lead to an improved pharmacokinetic profile with a longer in-vivo half-life.

Known Therapeutic Applications

The cyclopropylamine and cyclopropylmethylamine moieties are integral components of several approved drugs and clinical candidates, including:

  • Monoamine Oxidase Inhibitors (MAOIs): The antidepressant drug tranylcypromine features a cyclopropylamine ring, which is crucial for its mechanism of action as an irreversible inhibitor of MAO.[4]

  • Serotonin 5-HT2C Receptor Agonists: Derivatives of 2-phenylcyclopropylmethylamine have been extensively studied as selective 5-HT2C receptor agonists for the treatment of obesity and psychiatric disorders.[2][5]

  • Opioid Receptor Antagonists: The N-cyclopropylmethyl group is a key feature in potent opioid receptor antagonists like naltrexone and naloxone.

The Role of the N-(2-Hydroxyethyl)amine Moiety

The N-(2-hydroxyethyl)amine side chain provides another layer of functionality that can be exploited in drug design.

Hydrogen Bonding and Target Engagement

The terminal hydroxyl group is an excellent hydrogen bond donor and acceptor. This allows it to form specific interactions with amino acid residues in a protein's binding pocket, potentially increasing binding affinity and selectivity.

Physicochemical Properties

The presence of the hydroxyl group and the amine functionality increases the polarity and aqueous solubility of the molecule. This is a critical factor for drug delivery and distribution in the body.

Bioisosteric Replacement and Analogue Synthesis

The N-(2-hydroxyethyl)amine group can serve as a starting point for further chemical modification. The hydroxyl group can be derivatized to form ethers, esters, or other functional groups to probe the structure-activity relationship (SAR) of a compound series.

Potential Therapeutic Applications of this compound

Based on the analysis of its constituent moieties, this compound could be a promising starting point for the development of novel therapeutics in several areas:

  • Central Nervous System (CNS) Disorders: Given the prevalence of the cyclopropylamine scaffold in CNS-active drugs, this compound could be explored for its potential as an antidepressant, anxiolytic, or antipsychotic agent. Its activity at serotonin, dopamine, or norepinephrine transporters and receptors would be a primary area of investigation.

  • Pain Management: The structural similarities to certain opioid receptor modulators suggest that derivatives of this compound could be investigated for their analgesic properties.

  • Oncology: The conformational rigidity and potential for specific hydrogen bonding interactions could be leveraged to design inhibitors of enzymes implicated in cancer, such as kinases or metabolic enzymes.

Proposed Synthetic Routes

The synthesis of this compound can be approached through several established synthetic methodologies. A plausible and efficient route is outlined below.

Reductive Amination of Cyclopropanecarboxaldehyde

A common and effective method for the synthesis of N-substituted amines is reductive amination.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve cyclopropanecarboxaldehyde (1.0 eq.) and 2-aminoethanol (1.0-1.2 eq.) in a suitable solvent such as methanol or dichloromethane.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB), portion-wise.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the excess reducing agent by the careful addition of water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude N-(2-Hydroxyethyl)(cyclopropylmethyl)amine by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid in the same solvent to precipitate the hydrochloride salt. Filter and dry the solid to obtain the final product.

G Cyclopropanecarboxaldehyde Cyclopropanecarboxaldehyde Imine Intermediate Imine Cyclopropanecarboxaldehyde->Imine + 2-Aminoethanol Aminoethanol 2-Aminoethanol Aminoethanol->Imine FreeBase N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Imine->FreeBase Reduction (e.g., NaBH4) HCl_salt N-(2-Hydroxyethyl)(cyclopropylmethyl)amine HCl FreeBase->HCl_salt + HCl

Caption: Proposed synthetic workflow for this compound via reductive amination.

Proposed Experimental Workflows for Biological Evaluation

To elucidate the therapeutic potential of this compound, a systematic biological evaluation is necessary.

Initial Screening and Target Identification

A broad-based pharmacological screening approach is recommended to identify potential biological targets.

Experimental Protocol:

  • Receptor Binding Assays: Screen the compound against a panel of common CNS receptors, including serotonergic, dopaminergic, adrenergic, and opioid receptors. This can be performed using commercially available radioligand binding assay services.

  • Enzyme Inhibition Assays: Evaluate the inhibitory activity of the compound against a panel of enzymes relevant to human diseases, such as monoamine oxidases (MAO-A and MAO-B) and various kinases.

  • Cell-Based Functional Assays: For any initial "hits" from binding or inhibition assays, perform cell-based functional assays to determine if the compound acts as an agonist, antagonist, or inverse agonist.

G cluster_0 Initial Screening cluster_1 Hit Validation cluster_2 Lead Optimization Compound N-(2-Hydroxyethyl)(cyclopropylmethyl)amine HCl BindingAssays Receptor Binding Assays (Serotonin, Dopamine, Opioid, etc.) Compound->BindingAssays EnzymeAssays Enzyme Inhibition Assays (MAO, Kinases, etc.) Compound->EnzymeAssays FunctionalAssays Cell-Based Functional Assays (Agonist/Antagonist determination) BindingAssays->FunctionalAssays Identified 'Hits' EnzymeAssays->FunctionalAssays Identified 'Hits' SAR_Studies Structure-Activity Relationship (SAR) Studies FunctionalAssays->SAR_Studies Validated 'Hits'

Caption: High-level workflow for the biological evaluation of the target compound.

In Vitro ADME/Tox Profiling

Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties is crucial for any potential drug candidate.

Key Experiments:

  • Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to assess its metabolic stability.[3]

  • CYP Inhibition: Evaluate the potential of the compound to inhibit major cytochrome P450 isoforms.

  • Cell Viability Assays: Determine the cytotoxicity of the compound in various cell lines.

  • Permeability Assays: Use Caco-2 or PAMPA assays to predict intestinal permeability and oral absorption.

Future Directions and Conclusion

This compound represents a promising, yet largely unexplored, chemical scaffold. The convergence of the metabolically robust and conformationally constrained cyclopropylmethylamine moiety with the polar, interactive N-(2-hydroxyethyl)amine group suggests a high potential for the development of novel therapeutic agents.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and a library of its analogues. Systematic exploration of the structure-activity relationships by modifying both the cyclopropyl and the hydroxyethyl moieties will be key to unlocking its full therapeutic potential. This in-depth guide provides the foundational knowledge and experimental framework to embark on this exciting area of medicinal chemistry research.

References

  • Zhang, G., et al. (2016). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry, 59(17), 7947-7961. [Link]

  • Che, C., et al. (2010). Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. ACS Medicinal Chemistry Letters, 1(5), 214-218. [Link]

  • Finberg, J. P. M., & Rabey, J. M. (2016). Inhibitors of Monoamine Oxidase. In Encyclopedia of Basic and Clinical T-Cell Immunology (pp. 1-8). Springer.
  • Talele, T. T. (2016). The “cyclopropyl fragment” is a versatile player in medicinal chemistry. Journal of Medicinal Chemistry, 59(18), 8712-8756.
  • Dokichev, V. A., et al. (2007). Synthesis and biological activity of N-(2-hydroxyethyl)cytisine derivatives.
  • Hypha Discovery. (2020). Metabolism of cyclopropyl groups. [Link]

Sources

Discovery and history of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride: Synthesis, Significance, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key building block in contemporary medicinal chemistry. We will delve into the strategic importance of the cyclopropylmethylamine scaffold, explore its synthesis, and illuminate the applications that drive its relevance for researchers and drug development professionals.

The Strategic Value of the Cyclopropyl Moiety in Medicinal Chemistry

The cyclopropane ring, a three-membered carbocycle, is a recurring motif in a multitude of biologically active compounds. Its incorporation into drug candidates is a deliberate strategy to impart favorable pharmacokinetic and pharmacodynamic properties.[1][2][3] The inherent ring strain of the cyclopropane group introduces conformational rigidity, which can lock a molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for its biological target.[2] This structural constraint is a powerful tool for medicinal chemists seeking to optimize drug-target interactions and minimize off-target effects.[2]

Furthermore, the cyclopropyl group is known to enhance metabolic stability.[2][4] The carbon-hydrogen bonds of the cyclopropane ring are stronger and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to their linear alkyl counterparts.[4] This increased stability can lead to an extended in vivo half-life, a critical attribute for developing therapeutics with improved dosing regimens.[2]

The cyclopropylamine functional group, in particular, serves as a versatile precursor in the synthesis of a wide array of therapeutic agents, including antidepressants, antiviral drugs, and anticancer compounds.[1][3]

Synthesis and Manufacturing of Cyclopropylamine Precursors

The synthesis of cyclopropylamines is a well-established field with multiple scalable routes. Understanding these foundational methods is crucial for appreciating the production of more complex derivatives like this compound.

Common Synthetic Pathways to Cyclopropylamines

Several robust methods are employed for the industrial-scale production of cyclopropylamines:

  • From γ-Butyrolactone: A notable process involves the conversion of γ-butyrolactone to cyclopropylamine. This multi-step synthesis includes the cleavage of the lactone ring, esterification, cyclization of the resulting chlorobutyrate ester, and subsequent amidation to form cyclopropanecarboxamide. The final step is a Hofmann rearrangement to yield cyclopropylamine.[5]

  • From Allylic Chlorides: An alternative route starts with the anti-Markovnikov addition of hydrogen bromide to an allylic chloride, followed by reaction with a metal cyanide to form a γ-chloronitrile. Intramolecular cyclization and subsequent reduction of the nitrile group produce the cyclopropylmethylamine.[6]

  • Reductive Amination: Cyclopropanecarboxaldehyde can undergo reductive amination with ammonia or a primary amine in the presence of a reducing agent to form the corresponding cyclopropylamine.[1][3]

The following diagram illustrates a generalized workflow for the synthesis of cyclopropylamine, a key precursor.

G cluster_0 Synthesis of Cyclopropylamine Precursors Butyrolactone γ-Butyrolactone ChlorobutyricAcid 4-Chlorobutyric Acid Butyrolactone->ChlorobutyricAcid Ring Cleavage Ester Chlorobutyrate Ester ChlorobutyricAcid->Ester Esterification CycloEster Cyclopropanecarboxylate Ester Ester->CycloEster Cyclization Amide Cyclopropanecarboxamide CycloEster->Amide Ammoniation CPA Cyclopropylamine Amide->CPA Hofmann Rearrangement

Caption: Generalized synthetic pathway from γ-Butyrolactone to Cyclopropylamine.

This compound: A Key Intermediate

This compound, with the CAS Number 610309-67-6, is a more functionalized derivative of the cyclopropylmethylamine core. Its structure incorporates both a hydroxyl group and a cyclopropylmethylamine moiety, making it a valuable bifunctional building block for further chemical elaboration.

Physicochemical Properties
PropertyValueSource
CAS Number 610309-67-6
Molecular Formula C6H14ClNOInferred
Molecular Weight 151.64 g/mol
Synonym 2-((cyclopropylmethyl)amino)ethan-1-ol hydrochloride
Physical Form Solid
Proposed Synthesis of this compound

A more direct and likely approach is the reaction of cyclopropylmethylamine with 2-bromoethanol or ethylene oxide, followed by treatment with hydrochloric acid to form the hydrochloride salt.

Step-by-Step Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve cyclopropylmethylamine in a polar aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.

  • N-Alkylation: To the solution from step 1, add 2-bromoethanol dropwise at a controlled temperature, typically between 0 °C and room temperature. An excess of the amine or the addition of a non-nucleophilic base (e.g., triethylamine) can be used to scavenge the HBr formed during the reaction.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Workup and Isolation: Upon completion, the reaction mixture is worked up by filtering any precipitated salts and removing the solvent under reduced pressure. The resulting crude N-(2-Hydroxyethyl)(cyclopropylmethyl)amine can be purified by distillation or column chromatography.

  • Hydrochloride Salt Formation: The purified free base is dissolved in a suitable solvent, such as diethyl ether or ethyl acetate. Anhydrous hydrogen chloride (gas or a solution in a non-protic solvent) is then added to precipitate the this compound salt.

  • Final Purification: The precipitated salt is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.

G cluster_1 Proposed Synthesis of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine HCl CMA Cyclopropylmethylamine Intermediate N-(2-Hydroxyethyl)(cyclopropylmethyl)amine (Free Base) CMA:e->Intermediate:w N-Alkylation Bromoethanol 2-Bromoethanol Bromoethanol:e->Intermediate:w FinalProduct N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride Intermediate->FinalProduct Salt Formation HCl_gas Anhydrous HCl HCl_gas->FinalProduct

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Discovery and Development

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex and potent drug candidates. The presence of the reactive secondary amine and the hydroxyl group allows for a variety of subsequent chemical transformations.

Scaffold for Serotonin Receptor Agonists

Derivatives of cyclopropylmethylamine have been extensively investigated as selective agonists for serotonin (5-HT) receptors, particularly the 5-HT2C subtype.[7][8] The 5-HT2C receptor is a promising target for the treatment of obesity, schizophrenia, and other central nervous system disorders.[7][8] The N-(2-Hydroxyethyl) side chain can be further modified to introduce other functional groups or to link the cyclopropylmethylamine core to other pharmacophoric elements, thereby modulating the potency and selectivity of the final compound.

Building Block for Novel Chemical Entities

The bifunctional nature of this compound makes it an attractive starting material for the construction of compound libraries for high-throughput screening. The hydroxyl group can be oxidized, esterified, or converted to a leaving group for further nucleophilic substitution, while the secondary amine can be acylated, alkylated, or used in reductive amination reactions. This chemical versatility allows for the rapid generation of a diverse range of novel molecules for biological evaluation.

Conclusion

This compound is a valuable chemical entity whose significance is derived from the advantageous properties of the cyclopropylmethylamine scaffold. While not an end-product therapeutic itself, its role as a key intermediate in the synthesis of potentially potent and selective drug candidates, particularly in the realm of neuroscience, is of high importance. The synthetic pathways to this compound are based on well-understood and scalable chemical transformations, making it an accessible and valuable tool for medicinal chemists and drug discovery professionals. The continued exploration of cyclopropylamine derivatives in pharmaceutical research ensures the sustained relevance of this and related chemical building blocks.

References

  • Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PubMed Central. [Link]

  • Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. PubMed Central. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

  • The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Name of the source is not available. [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • N-cyclopropyl-3-fluoro-5-[3-[[1-[2-[2-[(2-hydroxethyl)amino] ethoxy]phenyl] cyclopropyl] amino]-2-oxo-1 (2H)-pyrazinyl]-4-methyl-benzamide, or pharmaceutically acceptable salts thereof and their uses.
  • Synthesis of N-hydroxyethyl-2-cyclopropyl-4-(p-chlorophenyl)-5-methylpyrrolidine hydrochloride. PrepChem.com. [Link]

  • Process for the preparation of cyclopropylmethyl alkyl amines.
  • Process for the manufacture of cyclopropylamine.
  • UNITED STATES PATENT OFFICE.
  • United States Patent (19).
  • Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
  • Cyclopropanemethanamine. PubChem. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. Longdom Publishing. [Link]

Sources

An In-Depth Technical Guide on the Safety and Handling of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the essential safety and handling protocols for N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride. As a specialized chemical intermediate, understanding its properties and associated hazards is paramount for ensuring a safe laboratory environment and the integrity of research outcomes. This document synthesizes critical safety data with field-proven insights to offer a comprehensive resource for laboratory personnel.

Chemical Identification and Physicochemical Properties

A foundational aspect of safe handling is a clear understanding of the chemical's identity and physical characteristics.

PropertyValueSource
Chemical Name This compound
Synonym(s) 2-((cyclopropylmethyl)amino)ethan-1-ol hydrochloride
CAS Number 610309-67-6
Molecular Formula C₆H₁₃NO · HCl
Molecular Weight 151.64 g/mol N/A
Physical Form Solid
Purity 95%
Storage Temperature Refrigerator

The hydrochloride salt form of this amine suggests it is likely a crystalline solid that is more stable and easier to handle than its free base counterpart.[1] However, like many amine salts, it may be hygroscopic, meaning it can absorb moisture from the air.[2][3]

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards.

Signal Word: Warning

Hazard ClassHazard StatementGHS Code
Acute Toxicity, OralHarmful if swallowedH302
Skin Corrosion/IrritationCauses skin irritationH315
Serious Eye Damage/IrritationCauses serious eye irritationH319
Specific Target Organ ToxicityMay cause respiratory irritationH335

Source: Sigma-Aldrich

The cyclopropylamine moiety itself is known for its reactivity due to the inherent strain in the three-membered ring, which can influence the overall reactivity of the molecule.[4] The amine group confers basicity and nucleophilicity.[5]

Comprehensive Handling and Storage Protocols

Adherence to rigorous handling and storage procedures is critical to mitigate the risks associated with this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound. The following diagram illustrates the required PPE.

PPE_Workflow cluster_ppe Required Personal Protective Equipment lab_coat Lab Coat (Full-length, buttoned) gloves Chemical-Resistant Gloves (e.g., Nitrile) goggles Safety Goggles (Chemical splash-proof) respirator Respiratory Protection (Use in fume hood or with approved respirator) researcher Researcher researcher->lab_coat Body Protection researcher->gloves Hand Protection researcher->goggles Eye/Face Protection researcher->respirator Respiratory Protection

Caption: Essential PPE for handling the compound.

  • Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should be worn when there is a significant risk of splashing.

  • Skin Protection: A full-length laboratory coat must be worn and kept buttoned. Chemical-resistant gloves, such as nitrile, should be worn. Inspect gloves for any signs of degradation or puncture before use and change them frequently, especially if contact with the substance occurs.

  • Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust particles.

Safe Handling Workflow

The following workflow outlines the critical steps for safely handling the compound from receipt to use.

Handling_Workflow start Receive Compound verify Verify Integrity of Container start->verify storage Store in Refrigerator (Tightly Sealed) verify->storage fume_hood Transfer to Chemical Fume Hood storage->fume_hood weigh Weigh Required Amount fume_hood->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve reaction Perform Experiment dissolve->reaction decontaminate Decontaminate Glassware and Surfaces reaction->decontaminate end Dispose of Waste decontaminate->end Emergency_Response cluster_routes Routes of Exposure cluster_actions Immediate Actions exposure Exposure Occurs skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion flush_skin Flush with water for 15 min. Remove contaminated clothing. skin->flush_skin flush_eye Flush with water for 15 min. Remove contact lenses if present. eye->flush_eye fresh_air Move to fresh air. Provide respiratory support if needed. inhalation->fresh_air rinse_mouth Rinse mouth. DO NOT induce vomiting. ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention flush_skin->seek_medical flush_eye->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Sources

Methodological & Application

Synthesis of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride: A Detailed Protocol and Application Note

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed protocols for the synthesis of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride, a valuable building block in pharmaceutical and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical guidance, scientifically-grounded explanations, and robust analytical validation methods.

Introduction

N-(2-Hydroxyethyl)(cyclopropylmethyl)amine and its hydrochloride salt are important intermediates in the synthesis of a variety of biologically active molecules. The presence of the cyclopropylmethyl group can impart unique pharmacological properties, including increased potency and improved metabolic stability. This application note details two reliable and scalable synthetic routes to this compound: Reductive Amination and N-Alkylation. Each method is presented with a step-by-step protocol, an explanation of the underlying chemical principles, and methods for the characterization of the final product.

Chemical Reaction Overview

The synthesis of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine can be approached via two primary pathways, each with distinct advantages and considerations.

Synthesis_Overview cluster_0 Route 1: Reductive Amination cluster_1 Route 2: N-Alkylation Cyclopropanecarboxaldehyde Cyclopropanecarboxaldehyde Imine Intermediate Imine Intermediate Cyclopropanecarboxaldehyde->Imine Intermediate + Ethanolamine Ethanolamine Ethanolamine N-(2-Hydroxyethyl)(cyclopropylmethyl)amine N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Imine Intermediate->N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Reduction (e.g., NaBH4) Final_Product N-(2-Hydroxyethyl)(cyclopropylmethyl)amine HCl N-(2-Hydroxyethyl)(cyclopropylmethyl)amine->Final_Product + HCl Cyclopropylmethyl Bromide Cyclopropylmethyl Bromide Ethanolamine_2 Ethanolamine Target_Amine_2 N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Ethanolamine_2->Target_Amine_2 + Cyclopropylmethyl Bromide Target_Amine_2->Final_Product + HCl

Caption: Overview of the two synthetic routes to this compound.

Part 1: Synthesis via Reductive Amination

Reductive amination is a highly efficient and versatile method for the formation of C-N bonds.[1][2][3] This process involves the reaction of a carbonyl compound (cyclopropanecarboxaldehyde) with an amine (ethanolamine) to form an imine intermediate, which is then reduced in situ to the desired secondary amine. This one-pot procedure is often preferred due to its operational simplicity and high yields.

Protocol 1: Synthesis of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine

Materials and Equipment:

Reagent/EquipmentGrade/Specification
Cyclopropanecarboxaldehyde≥98%
Ethanolamine≥99%
Sodium borohydride (NaBH₄)≥98%
Methanol (MeOH)Anhydrous
Dichloromethane (DCM)ACS Grade
Hydrochloric acid (HCl)2 M in diethyl ether
Sodium sulfate (Na₂SO₄)Anhydrous
Round-bottom flaskAppropriate size
Magnetic stirrer and stir bar
Condenser
Dropping funnel
Separatory funnel
Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclopropanecarboxaldehyde (7.0 g, 0.1 mol) and methanol (100 mL).

  • Amine Addition: While stirring, slowly add ethanolamine (6.1 g, 0.1 mol) to the solution at room temperature. The reaction is mildly exothermic.

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. In a separate beaker, prepare a solution of sodium borohydride (4.5 g, 0.12 mol) in methanol (50 mL). Add the NaBH₄ solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours.

  • Work-up:

    • Quench the reaction by the slow addition of 50 mL of water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-Hydroxyethyl)(cyclopropylmethyl)amine as an oil.

Purification:

The crude product can be purified by vacuum distillation.

Protocol 2: Formation of the Hydrochloride Salt
  • Dissolution: Dissolve the purified N-(2-Hydroxyethyl)(cyclopropylmethyl)amine (from the previous step) in 100 mL of diethyl ether.

  • Acidification: While stirring, slowly add a 2 M solution of HCl in diethyl ether dropwise until precipitation of a white solid is complete.

  • Isolation: Filter the solid precipitate, wash with cold diethyl ether (2 x 20 mL), and dry under vacuum to afford this compound as a white to off-white solid.[4]

Part 2: Synthesis via N-Alkylation

Direct N-alkylation of ethanolamine with a suitable cyclopropylmethyl halide offers an alternative route.[5] This method's success hinges on controlling the reaction conditions to favor mono-alkylation and minimize the formation of di- and tri-alkylated byproducts.[6]

Protocol 3: Synthesis of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine

Materials and Equipment:

Reagent/EquipmentGrade/Specification
Cyclopropylmethyl bromide≥98%
Ethanolamine≥99%
Potassium carbonate (K₂CO₃)Anhydrous, powdered
Acetonitrile (ACN)Anhydrous
Diethyl etherACS Grade
Hydrochloric acid (HCl)2 M in diethyl ether
Round-bottom flaskAppropriate size
Magnetic stirrer and stir bar
Condenser
Heating mantle
Separatory funnel
Rotary evaporator

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethanolamine (12.2 g, 0.2 mol) and powdered anhydrous potassium carbonate (27.6 g, 0.2 mol) in acetonitrile (200 mL).

  • Alkylating Agent Addition: Slowly add cyclopropylmethyl bromide (13.5 g, 0.1 mol) to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Wash the filter cake with acetonitrile (2 x 20 mL).

    • Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.

    • Dissolve the residue in 100 mL of water and extract with diethyl ether (3 x 75 mL).

    • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to yield the crude product.

Purification and Hydrochloride Salt Formation:

Follow the purification and hydrochloride salt formation steps as described in Protocol 1 and Protocol 2.

Detailed_Workflow cluster_reductive Reductive Amination Workflow cluster_alkylation N-Alkylation Workflow RA_Start Mix Cyclopropanecarboxaldehyde and Ethanolamine in MeOH RA_Imine Stir for 1h at RT (Imine Formation) RA_Start->RA_Imine RA_Reduce Cool to 0°C, Add NaBH4 (Reduction) RA_Imine->RA_Reduce RA_Stir Stir for 4h at RT RA_Reduce->RA_Stir RA_Workup Quench, Evaporate MeOH, Extract with DCM RA_Stir->RA_Workup RA_Purify Vacuum Distillation RA_Workup->RA_Purify RA_HCl Dissolve in Et2O, Add HCl/Et2O RA_Purify->RA_HCl RA_Isolate Filter and Dry RA_HCl->RA_Isolate Final_Product N-(2-Hydroxyethyl)(cyclopropylmethyl)amine HCl RA_Isolate->Final_Product Final Product NA_Start Combine Ethanolamine and K2CO3 in ACN NA_Alkyl Add Cyclopropylmethyl Bromide NA_Start->NA_Alkyl NA_Reflux Reflux for 12-18h NA_Alkyl->NA_Reflux NA_Workup Filter, Concentrate, Extract with Et2O NA_Reflux->NA_Workup NA_Purify Vacuum Distillation NA_Workup->NA_Purify NA_HCl Dissolve in Et2O, Add HCl/Et2O NA_Purify->NA_HCl NA_Isolate Filter and Dry NA_HCl->NA_Isolate NA_Isolate->Final_Product Final Product

Caption: Detailed experimental workflows for both synthetic routes.

Part 3: Characterization of the Final Product

Thorough characterization of the synthesized this compound is crucial to confirm its identity, purity, and structure. The following analytical techniques are recommended.

Physicochemical Properties:

PropertyValue
CAS Number 610309-67-6
Molecular Formula C₆H₁₄ClNO
Molecular Weight 151.64 g/mol
Appearance White to off-white solid
Purity (Typical) ≥95%

Spectroscopic Data (Predicted):

The following data are predicted based on the structure of this compound and spectral data of analogous compounds. Actual experimental data should be acquired for confirmation.

  • ¹H NMR (400 MHz, D₂O) δ (ppm):

    • 3.85 (t, 2H, -CH₂-OH)

    • 3.20 (t, 2H, -NH-CH₂-)

    • 2.95 (d, 2H, -NH-CH₂-cyclopropyl)

    • 1.05-1.20 (m, 1H, cyclopropyl-CH)

    • 0.60-0.75 (m, 2H, cyclopropyl-CH₂)

    • 0.30-0.45 (m, 2H, cyclopropyl-CH₂)

  • ¹³C NMR (100 MHz, D₂O) δ (ppm):

    • 58.0 (-CH₂-OH)

    • 55.0 (-NH-CH₂-cyclopropyl)

    • 48.0 (-NH-CH₂-)

    • 8.0 (cyclopropyl-CH)

    • 4.0 (cyclopropyl-CH₂)

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹):

    • 3300-3400 (O-H stretch, broad)

    • 3080 (C-H stretch, cyclopropyl)

    • 2950-2850 (C-H stretch, aliphatic)

    • 2700-2400 (N-H stretch, ammonium salt)

    • 1450 (CH₂ bend)

    • 1050 (C-O stretch)

  • Mass Spectrometry (ESI-MS):

    • m/z: 116.1 [M+H]⁺ (for the free base)

Safety Information

  • This compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Refer to the Safety Data Sheet (SDS) for each reagent for detailed safety information.

Conclusion

This application note provides two robust and well-documented protocols for the synthesis of this compound. The choice between reductive amination and N-alkylation will depend on the availability of starting materials, desired scale, and laboratory capabilities. The provided characterization data serves as a benchmark for product validation. Adherence to these protocols and safety guidelines will enable the successful and safe synthesis of this important chemical intermediate.

References

  • Mishra, B. K., Mukherjee, P., Dash, S., Patel, S., & Pati, H. N. (2009). Alkylation of Ethanolamines: An Approach to a Novel Class of Functional Surfactants.
  • Reductive Amination with a Scavenger: The Most “Combinatorial” of Two-Component Reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Reductive alkylation of ethanolamine and methylamine bycarbonyl compounds over copper chromite: Deactivation of the catalyst. (n.d.). Retrieved from [Link]

  • A convenient way for the synthesis of mono N-alkylated ethanolamine. (n.d.). ChemRxiv. Retrieved from [Link]

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. (n.d.). Organic Reactions. Retrieved from [Link]

  • Reductive amination with a scavenger: The most “combinatorial” of two-component reactions. (2025, August 10). ResearchGate. Retrieved from [Link]

  • The selective n-alkylation of monoethanolamine in PTC condition. (2018, January 31). MedCrave online. Retrieved from [Link]

  • CN106631827B - The synthetic method of one kind (1- cyclopropyl -1- methyl) ethylamine and its hydrochloride. (n.d.). Google Patents.

Sources

Application Notes and Protocols for the Scalable Synthesis of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance and Synthesis Overview

N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride is a valuable building block in contemporary pharmaceutical and agrochemical research. Its unique structural motif, combining a cyclopropylmethyl group with a 2-hydroxyethylamino side chain, imparts specific physicochemical properties that are of interest in the design of novel bioactive molecules. The cyclopropyl group can enhance metabolic stability and binding affinity, while the hydroxyethylamine moiety can improve aqueous solubility and provide a handle for further functionalization.

The scalable and cost-effective synthesis of this intermediate is therefore a critical consideration for its successful application in drug development and other industrial sectors. This document provides a detailed guide to a robust and scalable synthetic route to this compound, focusing on process optimization, safety, and analytical characterization. The primary recommended route is a two-step process commencing with the reductive amination of cyclopropanecarboxaldehyde with ethanolamine, followed by salt formation. An alternative alkylation route is also discussed.

Recommended Synthetic Pathway: Reductive Amination

The reductive amination of cyclopropanecarboxaldehyde with ethanolamine is the preferred scalable method due to its efficiency, atom economy, and the commercial availability of the starting materials. This one-pot reaction proceeds via the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

Reaction Scheme

G cluster_0 Reductive Amination cluster_1 Salt Formation A Cyclopropanecarboxaldehyde C N-(2-Hydroxyethyl)(cyclopropylmethyl)amine A->C 1. Formation of Imine Intermediate 2. In situ reduction (e.g., NaBH4) B Ethanolamine B->C D N-(2-Hydroxyethyl)(cyclopropylmethyl)amine F This compound D->F E HCl E->F

Caption: Overall synthetic scheme via reductive amination.

Protocol: Scalable Synthesis of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine

This protocol is designed for a laboratory scale of up to 1 mole and can be adapted for larger-scale production with appropriate engineering controls.

Materials and Equipment:

  • Cyclopropanecarboxaldehyde (≥98%)

  • Ethanolamine (≥99%)

  • Sodium borohydride (NaBH₄, ≥98%)

  • Methanol (MeOH, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl, solution in isopropanol or diethyl ether)

  • Sodium sulfate (Na₂SO₄, anhydrous)

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry, and inerted jacketed reactor, charge cyclopropanecarboxaldehyde (1.0 eq) and anhydrous methanol (5-10 volumes).

  • Amine Addition: Cool the solution to 0-5 °C. Slowly add ethanolamine (1.05 eq) via an addition funnel, maintaining the internal temperature below 10 °C. The formation of the imine intermediate is typically rapid.

  • Reduction: After the addition is complete, stir the mixture at 0-5 °C for 30 minutes. In a separate vessel, prepare a solution or slurry of sodium borohydride (1.2 eq) in anhydrous methanol. Add the sodium borohydride solution/slurry portion-wise to the reaction mixture, ensuring the temperature does not exceed 15 °C. The addition is exothermic.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the imine intermediate is fully consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding water, keeping the temperature below 20 °C.

  • Work-up: Concentrate the mixture under reduced pressure to remove the methanol. To the aqueous residue, add dichloromethane and separate the layers. Extract the aqueous layer with dichloromethane (2 x 2 volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation of the Free Base: Filter the drying agent and concentrate the filtrate on a rotary evaporator to yield N-(2-Hydroxyethyl)(cyclopropylmethyl)amine as a crude oil.

Protocol: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude N-(2-Hydroxyethyl)(cyclopropylmethyl)amine in a suitable solvent such as isopropanol or diethyl ether.

  • Acidification: Cool the solution to 0-5 °C and slowly add a solution of hydrochloric acid (1.05 eq) in the corresponding solvent.

  • Crystallization: The hydrochloride salt will precipitate. Stir the slurry at 0-5 °C for 1-2 hours to ensure complete precipitation.

  • Isolation and Drying: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum at a temperature not exceeding 50 °C to yield this compound as a white to off-white solid.

Alternative Synthetic Pathway: Alkylation

An alternative route involves the direct alkylation of cyclopropylmethylamine with a 2-haloethanol (e.g., 2-chloroethanol) or ethylene oxide. While viable, this method can be more challenging to control on a large scale due to the potential for over-alkylation and the hazardous nature of ethylene oxide.

Reaction Scheme

G cluster_0 Alkylation A Cyclopropylmethylamine C N-(2-Hydroxyethyl)(cyclopropylmethyl)amine A->C Base (e.g., K2CO3) B 2-Chloroethanol or Ethylene Oxide B->C

High-Purity Recovery of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Hydroxyethyl)(cyclopropylmethyl)amine hydrochloride is a valuable building block in synthetic chemistry, particularly in the development of pharmaceutical intermediates. Commercially available batches of this compound often present with a purity of approximately 95%, which may be insufficient for sensitive downstream applications requiring stringent purity specifications. This application note provides a comprehensive guide to the purification of this compound to a higher purity level using the robust and scalable technique of recrystallization. We detail a systematic approach, from solvent system screening to a bulk purification protocol, complete with troubleshooting and purity verification methods. The protocols are designed to be self-validating, explaining the scientific rationale behind each step to empower researchers to adapt the methodology to their specific needs.

Foundational Principles: Rationale for Recrystallization

Recrystallization is a powerful purification technique for solid compounds, predicated on the principle that the solubility of a substance in a solvent is temperature-dependent.[1][2] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling. As the solution cools, the solubility of the target compound decreases, forcing the formation of a crystalline lattice. This crystal growth process is highly selective and tends to exclude impurity molecules, which remain dissolved in the surrounding solution (the mother liquor).[3]

The hydrochloride salt form of an amine is particularly well-suited for recrystallization. The ionic character of the salt enhances its ability to form a well-defined, stable crystal lattice compared to its often-liquid or low-melting-point freebase form, a strategy that significantly improves crystallization properties.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 610309-67-6
Molecular Formula C₆H₁₄ClNO
Molecular Weight 151.64 g/mol
Synonym 2-((cyclopropylmethyl)amino)ethan-1-ol hydrochloride
Physical Form Solid
Typical Purity 95%
Storage Refrigerator

Critical Safety & Handling Precautions

Before initiating any experimental work, it is imperative to consult the Safety Data Sheet (SDS). This compound is a hazardous substance.

  • Hazard Profile: The compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical safety goggles, and nitrile gloves.[6][7]

  • Engineering Controls: All manipulations, especially those involving heating solvents or handling the dry powder, must be performed inside a certified chemical fume hood to prevent inhalation of dust or solvent vapors.[6]

  • Solvent Safety: Many organic solvents are flammable. Keep them away from ignition sources such as hot plates and electrical equipment. Ensure all heating is performed using a properly configured heating mantle or water bath.

Protocol Part A: Systematic Solvent System Screening

Solvent_Screening_Workflow start_node start_node process_node process_node decision_node decision_node observe_node observe_node end_node end_node start Start: Weigh ~20 mg of crude material into a test tube add_solvent Add candidate solvent dropwise (0.2 mL) start->add_solvent observe_rt Observe at Room Temp (RT) add_solvent->observe_rt is_soluble_rt Soluble at RT? observe_rt->is_soluble_rt heat Heat gently (e.g., hot water bath) to reflux/boil is_soluble_rt->heat No bad_solvent1 Result: Unsuitable (Too Soluble) is_soluble_rt->bad_solvent1 Yes observe_hot Observe while hot heat->observe_hot is_soluble_hot Soluble when hot? observe_hot->is_soluble_hot cool_rt Cool slowly to RT is_soluble_hot->cool_rt Yes bad_solvent2 Result: Unsuitable (Insoluble) is_soluble_hot->bad_solvent2 No cool_ice Cool in ice bath for 15 min cool_rt->cool_ice evaluate Evaluate Crystal Quality & Quantity cool_ice->evaluate good_solvent Result: Good Solvent evaluate->good_solvent

Caption: Workflow for solvent screening.

Experimental Protocol for Solvent Screening:

  • Place approximately 20-30 mg of the crude this compound into a small test tube.

  • Add a candidate solvent dropwise while agitating at room temperature until a total of ~0.5 mL has been added. Record your observations. An ideal solvent will not fully dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, gently warm the mixture in a water bath until the solvent begins to boil. Add more solvent dropwise if necessary until the solid completely dissolves.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation.

  • If no crystals form, try scratching the inside of the test tube with a glass rod to induce nucleation.

  • Submerge the test tube in an ice-water bath for 15-20 minutes to maximize crystal precipitation.

  • Record the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of crystalline solid.

Table 2: Candidate Solvents & Screening Observations Template

Solvent / SystemSolubility at RT (20°C)Solubility at RefluxCrystal Formation upon CoolingNotes / Recommendation
Isopropanol (IPA)
Ethanol (95%)
Acetone
Ethyl Acetate
Acetonitrile
Binary Systems:
IPA / TolueneUse as solvent/anti-solvent
Ethanol / Ethyl AcetateUse as solvent/anti-solvent
Acetone / Ethyl AcetateA 1:1 mixture was effective for a related compound.[9]

Protocol Part B: Optimized Bulk Recrystallization

This protocol assumes a suitable solvent has been identified from Part A. For illustrative purposes, we will describe the procedure using Isopropanol , a common and effective solvent for amine hydrochlorides.[8] Adjust volumes accordingly based on your chosen solvent and the scale of your purification.

Bulk_Recrystallization_Workflow start_node start_node process_node process_node optional_node optional_node cooling_node cooling_node filtration_node filtration_node end_node end_node start Start: Weigh crude material into an Erlenmeyer flask add_solvent Add minimum amount of hot solvent to dissolve start->add_solvent hot_filtration (Optional) Perform hot gravity filtration to remove insoluble impurities add_solvent->hot_filtration cool_rt Allow solution to cool slowly and undisturbed to room temperature add_solvent->cool_rt If no insolubles hot_filtration->cool_rt cool_ice Place flask in an ice-water bath for >30 minutes cool_rt->cool_ice vacuum_filtration Collect crystals via vacuum filtration using a Büchner funnel cool_ice->vacuum_filtration wash Wash crystal cake with a small volume of ICE-COLD solvent vacuum_filtration->wash dry Dry the purified crystals (air dry or vacuum oven) wash->dry analyze Analyze for purity (e.g., melting point, HPLC) dry->analyze

Caption: Step-by-step bulk recrystallization workflow.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask. Add a stir bar. In the fume hood, bring your chosen solvent (e.g., Isopropanol) to a gentle boil on a hot plate. Add the hot solvent to the flask in small portions while stirring until the solid just dissolves. Causality: Using the minimum amount of hot solvent is critical for maximizing recovery. Excess solvent will keep more of your product dissolved even after cooling.[2]

  • Hot Filtration (Optional): If you observe any insoluble impurities (e.g., dust, particulates), you must perform a hot gravity filtration. Place a funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper. Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel, which would lead to significant yield loss.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities.[1]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to further decrease the solubility of the compound and maximize the yield of crystals.

  • Isolation: Set up a vacuum filtration apparatus with a Büchner funnel and a clean filter flask.[3] Wet the filter paper with a small amount of ice-cold solvent to ensure it seals against the funnel. Swirl the cold slurry of crystals and pour it into the funnel.

  • Washing: With the vacuum still applied, wash the collected crystals (the "filter cake") with a very small amount of ice-cold solvent. Causality: This wash removes the residual mother liquor, which contains the soluble impurities. Using ice-cold solvent minimizes the redissolving of your purified product.[2]

  • Drying: Leave the vacuum on for several minutes to pull air through the crystals and begin the drying process. Transfer the purified crystals to a watch glass and allow them to air-dry completely in the fume hood or in a vacuum oven at a modest temperature (e.g., 40-50°C).

Verification of Purity

The success of the purification should be confirmed using standard analytical techniques:

  • Melting Point Analysis: A purified compound will exhibit a higher and much sharper melting point range compared to the impure starting material.

  • Chromatography (HPLC/TLC): High-Performance Liquid Chromatography (HPLC) can be used to quantify the purity and compare it directly to the starting material. Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment.

  • Spectroscopy (NMR): ¹H NMR spectroscopy can confirm the structure of the compound and reveal the absence of proton-containing impurities.

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for Recrystallization

ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out The solution is supersaturated, or the compound's melting point is lower than the solvent's boiling point. Cooled too quickly.Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly. Consider switching to a different solvent system.[4]
No Crystals Form The solution is too dilute (too much solvent was used). The compound is highly soluble even at low temperatures.Gently boil off some of the solvent to concentrate the solution and try cooling again. Scratch the inner wall of the flask with a glass rod at the solution's surface. Add a "seed crystal" from a previous batch if available.
Very Low Recovery Too much solvent was used initially. The crystals were washed with solvent that was not cold enough. The compound has significant solubility in the cold solvent.Ensure the minimum amount of solvent is used for dissolution. Always use ice-cold solvent for washing. Ensure the solution is thoroughly chilled in an ice bath before filtering.
Crystals Form in Funnel during Hot Filtration The funnel and receiving flask were not adequately pre-heated.Rinse the funnel with a small amount of fresh hot solvent to dissolve the trapped crystals and collect them in the filtrate. For future attempts, ensure all glassware is hot.

References

  • How to recrystallization amine compound and it is not soluble in common organic solvents . ResearchGate. [Link]

  • Reagents & Solvents: Solvents for Recrystallization . University of Rochester, Department of Chemistry. [Link]

  • Purification of primary aromatic amine hydrohalides of the benzene series.
  • Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. [Link]

  • (Cyclopropylmethyl)(methyl)amine hydrochloride | C5H12ClN | CID 12919210 . PubChem. [Link]

  • Recrystallization and Crystallization . University of California, Irvine. [Link]

  • SAFETY DATA SHEET - Cyclopropane . Airgas. [Link]

  • Recrystallization . University of California, Los Angeles. [Link]

  • Purification by Recrystallization . CUNY Bronx Community College. [Link]

  • Synthesis of N-hydroxyethyl-2-cyclopropyl-4-(p-chlorophenyl)-5-methylpyrrolidine hydrochloride . PrepChem.com. [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride, a secondary amine hydrochloride, presents unique analytical challenges due to its combination of a hydrophilic hydroxyethyl group, a strained cyclopropylmethyl moiety, and the salt form. This guide provides a comprehensive suite of detailed analytical methods for the qualitative and quantitative characterization of this compound, tailored for researchers, scientists, and drug development professionals. The protocols herein are designed to ensure scientific rigor, offering insights into the rationale behind methodological choices and establishing a framework for robust and reproducible analysis.

The accurate determination of purity, identity, and quantity of this compound is critical in pharmaceutical development and quality control. This document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Chemical and Physical Properties

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
CAS Number 610309-67-6[1][2]
Molecular Formula C₆H₁₄ClNO
Molecular Weight 151.64 g/mol [1][2]
Physical Form Solid[1][2]
Storage Temperature Refrigerator[1][2]
Purity (Typical) 95%[1][2]

I. High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is a cornerstone technique for the analysis of non-volatile compounds like amine hydrochlorides. Due to the lack of a strong chromophore in this compound, derivatization is often necessary to achieve adequate sensitivity for UV detection.[3] Alternatively, charged aerosol detection (CAD) or evaporative light scattering detection (ELSD) can be employed for direct analysis. This section details a robust reversed-phase HPLC (RP-HPLC) method with pre-column derivatization using dansyl chloride.

Causality of Experimental Choices:

  • Reversed-Phase Chromatography: The C18 stationary phase is chosen for its versatility and ability to retain the relatively non-polar dansyl derivative of the analyte.

  • Pre-column Derivatization with Dansyl Chloride: Dansyl chloride reacts with the secondary amine to form a highly fluorescent and UV-active derivative, significantly enhancing detection sensitivity.[4]

  • Gradient Elution: A gradient of acetonitrile and water allows for efficient elution of the derivatized analyte and separation from potential impurities with varying polarities.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Accurately weigh sample dissolve Dissolve in Diluent (e.g., 50:50 ACN:H₂O) sample_prep->dissolve derivatize Derivatize with Dansyl Chloride dissolve->derivatize quench Quench excess reagent derivatize->quench hplc_system RP-HPLC System (C18 Column) quench->hplc_system Inject gradient Gradient Elution hplc_system->gradient detection UV or Fluorescence Detection gradient->detection integrate Integrate Peak Areas detection->integrate calculate Calculate Purity/ Concentration integrate->calculate

Caption: Workflow for HPLC analysis of this compound.

Detailed Protocol: HPLC with Pre-column Derivatization

1. Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Dansyl chloride

  • Sodium bicarbonate

  • Triethylamine

  • Hydrochloric acid

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a 50:50 (v/v) acetonitrile:water solution.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh approximately 10 mg of the sample, dissolve in 10 mL of 50:50 (v/v) acetonitrile:water, and mix thoroughly.

3. Derivatization Procedure:

  • To 100 µL of each standard and sample solution in a clean vial, add 200 µL of 100 mM sodium bicarbonate buffer (pH 9.5).

  • Add 200 µL of a 1.5 mg/mL solution of dansyl chloride in acetonitrile.

  • Vortex the mixture and incubate at 60°C for 45 minutes in the dark.

  • To quench the reaction, add 50 µL of a 2% triethylamine solution and vortex.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 50-90% B; 20-25 min: 90% B; 25-26 min: 90-50% B; 26-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm or Fluorescence (Excitation: 340 nm, Emission: 525 nm)

5. Data Analysis:

  • Calculate the purity of the sample by comparing the peak area of the analyte to the total area of all peaks (Area Percent method).

  • For quantitative analysis, construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of the sample from this curve.

II. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For the analysis of amine hydrochlorides, the free amine must be regenerated prior to injection. This can be achieved by a simple liquid-liquid extraction under basic conditions. Derivatization may also be employed to improve peak shape and thermal stability.[5]

Causality of Experimental Choices:

  • Free Amine Generation: The hydrochloride salt is non-volatile. Conversion to the free base by treatment with a strong base (e.g., NaOH) is essential for GC analysis.

  • Solvent Extraction: A non-polar solvent like dichloromethane or diethyl ether is used to extract the free amine from the aqueous basic solution.

  • GC Column Selection: A mid-polarity column (e.g., DB-5ms or equivalent) provides good separation for a wide range of compounds, including the target amine.

  • Mass Spectrometry Detection: MS provides structural information through fragmentation patterns, allowing for confident identification of the analyte and any impurities.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis sample_prep Dissolve sample in water basify Adjust to pH > 10 with NaOH extract Liquid-Liquid Extraction with Organic Solvent dry Dry organic layer (e.g., Na₂SO₄) concentrate Concentrate if necessary gcms_system GC-MS System concentrate->gcms_system Inject injection Inject into GC gcms_system->injection separation Separation on Capillary Column injection->separation detection Mass Spectrometry Detection (EI) separation->detection tic Analyze Total Ion Chromatogram (TIC) detection->tic mass_spectra Interpret Mass Spectra tic->mass_spectra library_search Library Search (optional) mass_spectra->library_search

Caption: Workflow for GC-MS analysis of this compound.

Detailed Protocol: GC-MS Analysis

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample and dissolve it in 5 mL of deionized water.

  • Adjust the pH of the solution to >10 with 1 M sodium hydroxide.

  • Extract the aqueous solution three times with 5 mL of dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Carefully evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

2. GC-MS Conditions:

ParameterCondition
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Split (10:1)
Injection Volume 1 µL
Oven Program 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 35-350 amu

3. Data Analysis:

  • Identify the peak corresponding to N-(2-Hydroxyethyl)(cyclopropylmethyl)amine by its retention time and mass spectrum.

  • The mass spectrum of the free amine is expected to show characteristic fragments resulting from alpha-cleavage adjacent to the nitrogen atom and the hydroxyl group.[6]

  • Search the obtained mass spectrum against a commercial library (e.g., NIST) for confirmation.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR should be performed.

Causality of Experimental Choices:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Provides information on the number of different types of carbon atoms and their chemical environment.

  • Solvent Selection: A deuterated solvent in which the sample is soluble is required. DMSO-d₆ is a good choice for amine hydrochlorides.

  • D₂O Exchange: Adding a drop of D₂O will cause the exchange of the labile N-H and O-H protons, leading to the disappearance of their signals in the ¹H NMR spectrum, which aids in peak assignment.[6]

Detailed Protocol: NMR Analysis

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

2. NMR Spectrometer Parameters:

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Expected chemical shifts (δ) in ppm relative to TMS:

      • Cyclopropyl protons: ~0.2-1.0 ppm

      • Protons adjacent to nitrogen and oxygen: ~2.5-4.0 ppm

      • N-H and O-H protons: Broad signals, variable chemical shift.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected chemical shifts (δ) in ppm:

      • Cyclopropyl carbons: ~5-20 ppm

      • Carbons adjacent to nitrogen and oxygen: ~40-70 ppm

  • D₂O Exchange:

    • After acquiring the initial ¹H NMR spectrum, add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum to identify the N-H and O-H protons.

IV. Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Causality of Experimental Choices:

  • Solid-State Analysis: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Characteristic Absorptions: The presence of the amine hydrochloride, hydroxyl, and cyclopropyl groups will give rise to characteristic absorption bands in the IR spectrum.

Detailed Protocol: FTIR Analysis

1. Sample Preparation:

  • ATR: Place a small amount of the solid sample directly on the ATR crystal.

  • KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a transparent pellet.

2. FTIR Spectrometer Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

3. Expected Characteristic Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Appearance
O-H Stretch 3400-3200Broad
N-H Stretch (secondary amine salt) 2800-2400Broad, complex bands
C-H Stretch (aliphatic) 3000-2850Sharp
C-H Stretch (cyclopropyl) ~3100Sharp, weak
N-H Bend 1620-1560
C-O Stretch 1260-1000Strong
C-N Stretch 1250-1020Medium to weak

The N-H stretching of a secondary amine will appear as a single weak band around 3350-3310 cm⁻¹.[7] For the hydrochloride salt, broad and complex "ammonium" bands are expected between 3200 and 2500 cm⁻¹.[8]

V. Method Validation

Any analytical method intended for use in a regulated environment must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[10]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10]

Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the characterization of this compound. The selection of the appropriate technique will depend on the specific analytical objective, whether it is routine quality control, stability testing, or initial structural confirmation. By understanding the principles behind each method and adhering to the detailed protocols, researchers can generate reliable and accurate data, ensuring the quality and integrity of their work.

References

  • BenchChem. (2025). Comparative Guide to the Analytical Method Validation for N-methyloxepan-4-amine. BenchChem.
  • Kim, J., et al. (2023). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. Molecules.
  • Lurie, I. S., & Wittwer, J. D. (Eds.). (2019). High Performance Liquid Chromatography in Forensic Chemistry. CRC Press.
  • Bari, S. B., et al. (2011). Analytical method validation: A brief review. Journal of Chemical and Pharmaceutical Research.
  • OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. OpenStax.
  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]

  • Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry.
  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]

  • Galgano, F., et al. (2003). HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE. OENO One.
  • Bertus, P., & Caillé, J. (2021). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews.
  • Horváth, V., & Molnár-Perl, I. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC Europe.
  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. BenchChem.
  • Latorre-Moratalla, M. L., et al. (2009).
  • Spectroscopy Central. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • PubChem. (n.d.). N1-(2-Hydroxyethyl)-2-methyl-1,2-propanediamine. Retrieved from [Link]

  • Sokolova, O. O., & Bower, J. F. (2020).
  • PW Consulting. (2025). Cyclopropylamine Market. PW Consulting Chemical & Energy Research Center.
  • Lurie, I. S., & Allen, A. C. (1992). GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse.
  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropylamine. Retrieved from [Link]

  • BenchChem. (2025). Confirming the Purity of 2-[Bis(2-chloroethyl)
  • Reddy, G. S., et al. (2012). Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances.
  • MDPI. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI.
  • Manchuri, S. K., et al. (2022). A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance.
  • PubChem. (n.d.). Cyclopropanemethanamine. Retrieved from [Link]

  • ResearchGate. (n.d.). GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride using Derivatization-Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated protocol for the analysis of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride, a polar and non-volatile compound, using Gas Chromatography-Mass Spectrometry (GC-MS). Direct analysis of this analyte is challenging due to its salt form and the presence of highly polar amine and hydroxyl functional groups, which lead to poor chromatographic performance and thermal instability.[1][2] This guide details a comprehensive workflow, including sample neutralization (free-basing), liquid-liquid extraction, and chemical derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process converts the analyte into a volatile and thermally stable trimethylsilyl (TMS) derivative suitable for GC-MS analysis.[3] The methodology provides detailed instrumental parameters, discusses the expected mass spectral fragmentation patterns for confident identification, and establishes a blueprint for quantitative analysis in research and drug development settings.

Principle and Rationale

N-(2-Hydroxyethyl)(cyclopropylmethyl)amine is a secondary amine containing a primary alcohol. In its hydrochloride salt form, the compound possesses extremely low volatility and is unsuitable for direct GC analysis.[4] Furthermore, the free amine's hydrogen-bonding capabilities, stemming from the N-H and O-H groups, would cause significant peak tailing and potential decomposition in the hot GC inlet and column.[2][5]

To overcome these challenges, a multi-step sample preparation strategy is essential:

  • Neutralization (Free-Basing): The hydrochloride salt is converted to its free amine form by treatment with a base. This is a prerequisite for both solvent extraction and subsequent derivatization.

  • Extraction: The more nonpolar free amine is extracted from the aqueous matrix into an immiscible organic solvent.

  • Derivatization: The active hydrogens on the amine and hydroxyl groups are replaced with nonpolar trimethylsilyl (TMS) groups. This chemical modification drastically increases the analyte's volatility and thermal stability while minimizing its polarity, leading to improved chromatographic peak shape and reliable quantification.[1][3]

The resulting derivatized compound can then be readily separated and analyzed by conventional GC-MS.

Experimental Workflow

The end-to-end process, from sample preparation to data analysis, is outlined below. Each step is designed to ensure maximum recovery and reproducibility.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample (Analyte HCl Salt) Base Add Base (e.g., NaOH) & Vortex Sample->Base Neutralization LLE Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Base->LLE Phase Separation Dry Dry Organic Layer (Na₂SO₄) & Evaporate LLE->Dry Isolation Reconstitute Reconstitute Residue in Solvent (Pyridine) Dry->Reconstitute Deriv Add BSTFA + 1% TMCS Heat at 70°C for 30 min Reconstitute->Deriv Silylation Reaction GCMS Inject into GC-MS System Deriv->GCMS Data Data Acquisition & Analysis (Chromatogram & Spectrum) GCMS->Data Detection

Caption: Overall analytical workflow for GC-MS analysis.

Materials and Methods

Reagents and Standards
  • This compound (≥95% purity)[6]

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Sodium Hydroxide (NaOH), 1M solution

  • Ethyl Acetate (GC Grade)

  • Pyridine (Anhydrous)

  • Sodium Sulfate (Na₂SO₄, Anhydrous)

  • Methanol (GC Grade)

  • Helium (99.999% purity)

Instrumentation

A standard Gas Chromatograph equipped with a Mass Selective Detector was used.

Parameter Setting Rationale
GC System Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic separation.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral library matching capabilities.
Injector Split/Splitless InletAllows for flexible sample introduction depending on concentration.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA nonpolar column ideal for separating a wide range of derivatized compounds.
Carrier Gas HeliumInert gas providing good separation efficiency.
Detailed Protocol: Sample Preparation and Derivatization
  • Standard Preparation: Prepare a stock solution of this compound in methanol at 1 mg/mL. Create calibration standards by diluting the stock solution.

  • Neutralization: Pipette 100 µL of the standard or sample solution into a 2 mL glass vial. Add 100 µL of 1M NaOH and vortex for 30 seconds to convert the hydrochloride salt to the free amine.

  • Liquid-Liquid Extraction (LLE): Add 500 µL of ethyl acetate to the vial. Cap and vortex vigorously for 1 minute. Centrifuge for 5 minutes to ensure complete phase separation.

  • Isolation: Carefully transfer the upper organic layer (ethyl acetate) to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen gas.[7] This step concentrates the analyte.

  • Derivatization: Add 50 µL of anhydrous pyridine to dissolve the residue. Then, add 50 µL of BSTFA + 1% TMCS.[1]

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven to complete the derivatization reaction.

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.

Caption: Silylation of the analyte with BSTFA.

GC-MS Instrumental Parameters
Parameter Value
Inlet Temperature 250°C
Injection Mode Split (20:1)
Carrier Gas Flow 1.2 mL/min (Constant Flow)
Oven Program Initial 80°C (hold 1 min), ramp 15°C/min to 280°C (hold 5 min)
Transfer Line Temp 280°C
MS Source Temp 230°C
MS Quad Temp 150°C
Ionization Energy 70 eV
Scan Mode Full Scan (m/z 40-500)

Results and Discussion

Chromatographic Performance

The derivatized N-(2-Hydroxyethyl)(cyclopropylmethyl)amine is expected to elute as a sharp, symmetrical peak. The retention time will be highly reproducible under the specified conditions. The absence of peak tailing confirms the success of the derivatization process in masking the polar functional groups.

Mass Spectral Fragmentation Analysis

Electron Ionization (EI) will cause predictable fragmentation of the di-TMS derivative. The primary fragmentation pathway for derivatized amines is alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom), which results in the formation of a stable, nitrogen-containing cation.[8][9]

Molecular Weight of Di-TMS Derivative: 259 g/mol

G cluster_legend Parent Molecular Ion [M]⁺ m/z = 259 Frag1 [M-15]⁺ m/z = 244 Parent->Frag1 - •CH₃ Frag2 Base Peak m/z = 156 Parent->Frag2 - •CH₂CH₂OTMS Frag3 Fragment m/z = 103 Parent->Frag3 key1 Loss of Methyl (•CH₃) from TMS group key2 Alpha-Cleavage Loss of •CH₂CH₂OTMS key3 Fragment Ion [CH₂=O-TMS]⁺

Caption: Predicted major fragmentation pathways in EI-MS.

Table of Predicted Fragments:

m/z Predicted Fragment Ion Description
259[C₁₂H₂₉NOSi₂]⁺Molecular Ion (M⁺). May be low in abundance.
244[M - CH₃]⁺Loss of a methyl radical from one of the TMS groups. A characteristic loss for silylated compounds.
156 [C₈H₁₈NSi]⁺ Base Peak. Result of alpha-cleavage with loss of the •CH₂CH₂OTMS radical. This is the most stable fragment and is key for identification.
103[C₄H₁₁OSi]⁺Fragment corresponding to [CH₂=O-TMS]⁺, derived from the hydroxyethyl side chain.
73[Si(CH₃)₃]⁺Characteristic ion for trimethylsilyl groups.

The presence of the molecular ion at m/z 259, the base peak at m/z 156, and the characteristic loss of a methyl group (m/z 244) provides a highly confident identification of the analyte.

Conclusion

The protocol described in this application note provides a reliable and robust method for the GC-MS analysis of this compound. The critical steps of neutralization and chemical derivatization with BSTFA successfully convert the non-volatile, polar analyte into a form amenable to GC-MS, yielding excellent chromatographic performance and characteristic mass spectral data for unambiguous identification and quantification. This self-validating system is suitable for researchers and professionals in pharmaceutical development and quality control.

References

  • New GC investigation of chiral amine separation. (2018). Wiley Analytical Science. Retrieved from [Link]

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. Retrieved from [Link]

  • What Is Derivatization In GC-MS? - Chemistry For Everyone. (2023). YouTube. Retrieved from [Link]

  • Analysis of Biogenic Amines by GC/FID and GC/MS. (2003). Virginia Tech. Retrieved from [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (2011). National Institutes of Health. Retrieved from [Link]

  • Sample Preparation Guidelines for GC-MS. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. (2021). Amino Acids, 53(3), 347-358. Retrieved from [Link]

  • Common Sample Preparation Techniques for GC-MS Analysis. CD Bioparticles. Retrieved from [Link]

  • Sample preparation GC-MS. SCION Instruments. Retrieved from [Link]

  • Chiral separations using gas chromatography. ResearchGate. Retrieved from [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. Retrieved from [Link]

  • Preparing Samples for GC-MS/MS Analysis. Organomation. Retrieved from [Link]

  • How Do You Prepare A Sample For GC-MS? - Chemistry For Everyone. (2023). YouTube. Retrieved from [Link]

  • Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Waters Corporation. Retrieved from [Link]

  • Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production (PDF). Waters Corporation. Retrieved from [Link]

  • GCMS 3 Fragmentation Patterns. YouTube. Retrieved from [Link]

  • GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse. (1992). Journal of Chromatographic Science, 30(10), 399-404. Retrieved from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra. University of North Texas. Retrieved from [Link]

  • Indonesian Journal of Multidisciplinary Research. Semantic Scholar. Retrieved from [Link]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (2015). Molecules, 20(8), 13695-13707. Retrieved from [Link]

Sources

Application Notes & Protocols for N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the use of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride as a research chemical. While direct biological data for this specific molecule is not extensively published, its structural motifs—namely the N-cyclopropylmethyl group and the N-2-hydroxyethyl side chain—provide a strong scientific rationale for its investigation as a potential modulator of opioid receptors and as a versatile synthetic building block. This guide presents detailed protocols for initial pharmacological characterization, including receptor binding and functional assays, grounded in established methodologies for analogous compounds.

Introduction and Scientific Rationale

This compound is a secondary amine salt with structural features that suggest significant potential in neuropharmacology and medicinal chemistry. A thorough understanding of its constituent parts is key to unlocking its research applications.

Physicochemical Properties

A summary of the compound's known properties is provided below. Researchers should always verify the specifications of their specific lot via the supplier's Certificate of Analysis.

PropertyValueSource
Synonym 2-((cyclopropylmethyl)amino)ethan-1-ol hydrochloride[1]
CAS Number 610309-67-6[1]
Molecular Formula C₆H₁₄ClNO
Molecular Weight 151.64 g/mol [1]
Physical Form Solid[1]
Typical Purity ≥95%
Storage Conditions Refrigerator (2-8°C)[1]
The N-Cyclopropylmethyl Moiety: A Key Pharmacophore

The N-cyclopropylmethyl group is a well-established and critically important pharmacophore in opioid receptor pharmacology.[2][3] Its incorporation into the morphinan scaffold of opioids frequently imparts a mixed agonist-antagonist or a pure antagonist profile.[2][4]

  • Mechanism of Action: This group is thought to occupy a specific sub-pocket within the opioid receptor binding site. Its unique steric and electronic properties can stabilize a receptor conformation that is distinct from that induced by full agonists like morphine. This conformational change can prevent or only partially allow the G-protein coupling and downstream signaling necessary for a full agonist response.

  • Therapeutic Relevance: Compounds containing this moiety, such as naloxone (antagonist) and buprenorphine (partial agonist), are cornerstone therapies for opioid overdose and opioid use disorder, respectively.[3]

The presence of this group in this compound makes the investigation of its affinity and functional activity at mu (μ), delta (δ), and kappa (κ) opioid receptors a primary and logical research objective.[2][5]

The N-2-Hydroxyethyl Group: A Handle for Solubility and Synthesis

The N-2-hydroxyethyl substituent serves two primary purposes:

  • Enhanced Aqueous Solubility: The terminal hydroxyl group increases the polarity of the molecule, which can improve its solubility in aqueous buffers used for in vitro assays.

  • Synthetic Handle: The primary alcohol is a versatile functional group that can be readily modified through reactions like esterification, etherification, or conversion to a leaving group. This allows for the straightforward synthesis of analog libraries to explore structure-activity relationships (SAR).[6]

Based on this structural analysis, this guide will focus on two primary applications: (1) Pharmacological profiling at opioid receptors and (2) Use as a synthetic intermediate.

Safety and Handling

Before beginning any experimental work, researchers must consult the full Safety Data Sheet (SDS) provided by the supplier.

  • Hazards: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid contact with skin and eyes.[7]

  • Storage: Store in a tightly sealed container in a refrigerator as recommended.

Application 1: Pharmacological Characterization at Opioid Receptors

The primary hypothesis is that the N-cyclopropylmethyl group will confer affinity for one or more opioid receptor subtypes. The following protocols outline a standard cascade for determining receptor affinity (binding) and functional efficacy (agonist/antagonist activity).

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ) of the test compound by measuring its ability to compete with a subtype-selective radioligand for binding to opioid receptors expressed in cell membranes.[8][9]

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Harvesting & Analysis prep_membranes Prepare Cell Membranes (CHO or HEK293 expressing μ, δ, or κ receptors) add_components Incubate Components: 1. Membranes 2. Radioligand (fixed conc.) 3. Test Compound (serial dilution) 4. Buffer prep_membranes->add_components prep_ligands Prepare Radioligand (e.g., [³H]DAMGO for μ) and Test Compound Stock Solutions prep_ligands->add_components define_binding Define Binding: Total Binding (no competitor) Non-Specific Binding (excess unlabeled ligand) Specific Binding (Total - NSB) harvest Rapid Vacuum Filtration (GF/B filters) to separate bound from free ligand add_components->harvest wash Wash Filters with Ice-Cold Buffer harvest->wash count Quantify Radioactivity (Liquid Scintillation Counting) wash->count analyze Analyze Data: Plot % Inhibition vs. [Compound] Determine IC₅₀ Calculate Kᵢ using Cheng-Prusoff count->analyze

Caption: Workflow for a competitive radioligand binding assay.

  • Materials Preparation:

    • Cell Membranes: Use commercially available or in-house prepared membranes from CHO or HEK293 cells stably expressing a single human opioid receptor subtype (μ, δ, or κ).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Radioligands: Select a high-affinity, subtype-selective radioligand.

      • μ-opioid receptor (MOR): [³H]DAMGO (agonist)

      • δ-opioid receptor (DOR): [³H]Naltrindole (antagonist)

      • κ-opioid receptor (KOR): [³H]U-69,593 (agonist)

    • Test Compound: Prepare a 10 mM stock of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine HCl in DMSO. Perform serial dilutions in Assay Buffer to create a concentration range from 1 nM to 100 µM.

    • Non-Specific Binding (NSB) Control: A high concentration (10 µM) of a non-radioactive, high-affinity ligand (e.g., Naloxone).

  • Assay Setup (96-well plate format):

    • Total Volume: 200 µL per well.

    • Add 50 µL of Assay Buffer (for Total Binding) OR 50 µL of NSB Control OR 50 µL of diluted Test Compound to appropriate wells.

    • Add 50 µL of the selected radioligand, diluted in Assay Buffer to a final concentration near its Kₔ (typically 1-2 nM).

    • Initiate the binding reaction by adding 100 µL of the cell membrane preparation (typically 10-20 µg protein/well).

  • Incubation:

    • Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.[8]

  • Harvesting:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

    • Wash the filters three times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification & Analysis:

    • Place filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the bound radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage inhibition of specific binding versus the log concentration of the test compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation :[10] Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where [L] is the concentration of radioligand used and Kₔ is its dissociation constant.

Protocol 2: cAMP Accumulation Functional Assay

This protocol determines if the compound acts as an agonist, partial agonist, or antagonist at Gi-coupled receptors like the opioid receptors.[11] Activation of Gi proteins inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[3]

G cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode start Start: CHO/HEK293 cells expressing Gi-coupled receptor stimulate_forskolin Stimulate all cells with Forskolin (raises basal cAMP level) start->stimulate_forskolin add_test_compound Add Test Compound (Dose-Response) stimulate_forskolin->add_test_compound measure_agonist Measure cAMP add_test_compound->measure_agonist result_agonist Does cAMP decrease? measure_agonist->result_agonist is_agonist Agonist or Partial Agonist (Determine EC₅₀ and Eₘₐₓ) result_agonist->is_agonist Yes not_agonist No Agonist Activity result_agonist->not_agonist No add_antagonist Add Test Compound (Dose-Response) + EC₈₀ of known Agonist not_agonist->add_antagonist measure_antagonist Measure cAMP add_antagonist->measure_antagonist result_antagonist Is agonist effect reversed? measure_antagonist->result_antagonist is_antagonist Antagonist (Determine IC₅₀ and pA₂) result_antagonist->is_antagonist Yes not_antagonist No Antagonist Activity result_antagonist->not_antagonist No

Caption: Decision tree for cAMP functional assay analysis.

  • Cell Culture and Plating:

    • Culture CHO or HEK293 cells expressing the opioid receptor of interest in appropriate media.

    • Plate cells in a 384-well plate at a density that yields an optimal signal window (e.g., 5,000-10,000 cells/well) and grow overnight.

  • Agonist Mode Assay:

    • Wash cells with serum-free medium.

    • Add test compound dilutions (ranging from 1 nM to 100 µM) to the wells. Include a known full agonist (e.g., DAMGO for MOR) as a positive control and buffer as a negative control.

    • Add a fixed concentration of Forskolin (typically 1-10 µM) to all wells to stimulate adenylyl cyclase and raise basal cAMP levels.[11]

    • Incubate at 37°C for 30 minutes.

  • Antagonist Mode Assay (if no agonist activity is observed):

    • Wash cells with serum-free medium.

    • Pre-incubate cells with the test compound dilutions for 15-30 minutes.

    • Add a fixed concentration of a known agonist corresponding to its EC₈₀ (the concentration that gives 80% of its maximal effect).

    • Add a fixed concentration of Forskolin.

    • Incubate at 37°C for 30 minutes.

  • cAMP Detection:

    • Terminate the reaction and measure intracellular cAMP levels using a commercial kit. Several robust methods are available:

      • HTRF (Homogeneous Time-Resolved Fluorescence): A competitive immunoassay where cellular cAMP competes with a labeled cAMP analog, causing a change in FRET signal.[12]

      • AlphaScreen (Amplified Luminescent Proximity Assay): Another competitive assay format based on the generation of a chemiluminescent signal.[13]

      • GloSensor™ (Luciferase Biosensor): Uses a genetically engineered luciferase that emits light upon binding to cAMP, providing a real-time, gain-of-signal measurement.[14]

    • Follow the specific manufacturer's protocol for cell lysis and signal detection.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP signal against the log concentration of the test compound. A downward curve indicates agonist activity. Calculate the EC₅₀ (potency) and Eₘₐₓ (efficacy relative to the full agonist control).

    • Antagonist Mode: Plot the cAMP signal against the log concentration of the test compound. An upward curve (reversing the agonist effect) indicates antagonist activity. Calculate the IC₅₀ value.

Application 2: Use as a Synthetic Building Block

The terminal hydroxyl group provides a convenient point for chemical elaboration to perform SAR studies. A simple esterification is a common first step to probe the steric and electronic requirements of the binding pocket.

Example Reaction: Acetylation

N-(2-Hydroxyethyl)(cyclopropylmethyl)amine HCl + Acetic Anhydride -> 2-((Cyclopropylmethyl)amino)ethyl acetate

This reaction can be carried out under standard conditions (e.g., using a base like triethylamine in a solvent like dichloromethane) to yield the corresponding ester. This new analog can then be re-subjected to the pharmacological assays described above to determine how acetylation affects its affinity and functional activity.

Conclusion

This compound is a promising research tool. Its N-cyclopropylmethyl group strongly suggests potential interaction with opioid receptors, making pharmacological characterization a high-priority application. The protocols detailed in this guide provide a validated, systematic framework for determining its receptor binding affinity and functional profile. Furthermore, its N-2-hydroxyethyl group offers a straightforward handle for synthetic modification, enabling its use as a foundational scaffold for medicinal chemistry exploration.

References

  • Cattaneo, M. et al. (2014). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 10(4), 625–634. Available at: [Link]

  • Weber, M. et al. (2004). A 1,536-Well cAMP Assay for Gs- and Gi-Coupled Receptors Using Enzyme Fragmentation Complementation. ASSAY and Drug Development Technologies, 2(1), 39-49. Available at: [Link]

  • Sittampalam, G. S. et al. (2017). Assay Guidance Manual: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. Available at: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

  • Li, G. et al. (2013). Behavioral and Cellular Pharmacology Characterization of 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3′-carboxamido)morphinan (NAQ) as a Mu Opioid Receptor Selective Ligand. Neuroscience, 238, 163–172. Available at: [Link]

  • Altarifi, A. A. et al. (2017). In vitro and in vivo functional profile characterization of 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3-carboxamido)morphinan (NAQ) as a low efficacy mu opioid receptor modulator. European Journal of Pharmacology, 814, 211–220. Available at: [Link]

  • PubChem. (Cyclopropylmethyl)(methyl)amine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

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  • Li, J. et al. (2021). Verifying the Role of 3-Hydroxy of 17-Cyclopropylmethyl-4,5α-epoxy-3,14β-dihydroxy-6β-[(4′-pyridyl) carboxamido]morphinan Derivatives via Their Binding Affinity and Selectivity Profiles on Opioid Receptors. Molecules, 26(11), 3345. Available at: [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237. Available at: [Link]

  • Sykes, D. A. et al. (2010). Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. Current Protocols in Pharmacology, Chapter 2, Unit2.9. Available at: [Link]

  • PrepChem. Synthesis of N-hydroxyethyl-2-cyclopropyl-4-(p-chlorophenyl)-5-methylpyrrolidine hydrochloride. Available at: [Link]

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N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride in the synthesis of novel compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the pursuit of novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Structural motifs that offer a unique combination of rigidity, lipophilicity, and metabolic stability are of particular interest. The N-(2-Hydroxyethyl)(cyclopropylmethyl)amine scaffold has emerged as a valuable building block, strategically combining the conformational constraint of a cyclopropyl ring with the functional versatility of a secondary amine and a primary alcohol.

The cyclopropyl group, a strained three-membered ring, is a well-recognized bioisostere for various functional groups and can introduce conformational rigidity, improve metabolic stability, and modulate lipophilicity in a parent molecule[1][2]. The cyclopropylmethyl substituent on the nitrogen atom provides a specific spatial orientation that can be crucial for precise interactions with biological targets. Concurrently, the 2-hydroxyethyl chain offers a key point for further derivatization or for establishing important hydrogen bond interactions within a receptor's binding pocket.

This guide provides a comprehensive overview of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride, including a detailed protocol for its synthesis via reductive amination and a practical application in the synthesis of a novel substituted pyrimidine, a class of compounds of significant interest in pharmaceutical research[3][4][5].

Physicochemical Properties

A clear understanding of the reagent's properties is essential for its proper handling, storage, and application in synthesis.

PropertyValueReference
Synonym 2-((cyclopropylmethyl)amino)ethan-1-ol hydrochlorideSigma-Aldrich
CAS Number 610309-67-6Sigma-Aldrich
Molecular Formula C₆H₁₄ClNOSigma-Aldrich
Molecular Weight 151.63 g/mol Sigma-Aldrich
Physical Form SolidSigma-Aldrich
Storage Refrigerator (2-8 °C)Sigma-Aldrich

Part 1: Synthesis of this compound

The synthesis of the title compound can be efficiently achieved via a two-step process: reductive amination of cyclopropanecarboxaldehyde with 2-aminoethanol to form the free base, followed by conversion to its hydrochloride salt. Reductive amination is a cornerstone of amine synthesis in pharmaceutical development due to its high efficiency and control over the degree of alkylation[6].

Reaction Scheme

Synthesis_Scheme Cyclopropanecarboxaldehyde Cyclopropanecarboxaldehyde Intermediate 2-((cyclopropylmethyl)amino)ethan-1-ol Cyclopropanecarboxaldehyde->Intermediate 1. Reductive Amination Aminoethanol 2-Aminoethanol Aminoethanol->Intermediate NaBH4 NaBH(OAc)₃ NaBH4->Intermediate HCl HCl in Ether Product This compound HCl->Product Intermediate->Product 2. Salt Formation

Figure 1: Synthesis workflow for this compound.

Protocol 1: Synthesis of 2-((cyclopropylmethyl)amino)ethan-1-ol (Free Base)

This protocol is based on established reductive amination procedures, a widely used and reliable method for C-N bond formation[6][7]. The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is critical; it is mild enough to not reduce the starting aldehyde but highly effective at reducing the intermediate iminium ion, thus minimizing side reactions.

Materials:

  • Cyclopropanecarboxaldehyde (1.0 eq)

  • 2-Aminoethanol (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Reaction Setup: To a solution of cyclopropanecarboxaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add 2-aminoethanol (1.1 eq). Stir the mixture at room temperature for 20-30 minutes. This initial step allows for the formation of the hemiaminal and subsequently the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirred solution. The portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-4 hours).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-((cyclopropylmethyl)amino)ethan-1-ol as an oil.

Purification: The crude product can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for the subsequent salt formation step.

Protocol 2: Formation of the Hydrochloride Salt

The conversion to a hydrochloride salt is a standard procedure in pharmaceutical synthesis to improve the stability, crystallinity, and handling of amine compounds[8].

Materials:

  • Crude 2-((cyclopropylmethyl)amino)ethan-1-ol (1.0 eq)

  • Hydrochloric acid solution in diethyl ether (e.g., 2.0 M) or gaseous HCl

  • Diethyl ether or Ethyl acetate, anhydrous

  • Beaker, magnetic stirrer, filtration apparatus

Procedure:

  • Dissolution: Dissolve the crude 2-((cyclopropylmethyl)amino)ethan-1-ol in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • Precipitation: While stirring, slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq). A white precipitate should form immediately. Alternatively, bubble gaseous HCl through the solution.

  • Stirring and Isolation: Stir the resulting slurry at room temperature for 30-60 minutes to ensure complete precipitation.

  • Filtration and Drying: Collect the solid product by vacuum filtration, wash the filter cake with cold anhydrous diethyl ether, and dry under vacuum to afford this compound as a white to off-white solid.

Part 2: Application in the Synthesis of a Novel 2,4-Disubstituted Pyrimidine

This section details the application of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine as a nucleophile in the synthesis of a novel pyrimidine derivative. Pyrimidines are a class of heterocyclic compounds found in numerous biologically active molecules and approved drugs[3][4][5]. The protocol describes a nucleophilic aromatic substitution (SNAr) reaction, a common strategy for functionalizing electron-deficient heterocyclic rings like dichloropyrimidines.

Rationale for Application

The N-(2-Hydroxyethyl)(cyclopropylmethyl)amine building block is strategically employed here to introduce a specific pharmacophore onto a pyrimidine core. The secondary amine acts as the nucleophile to displace a chlorine atom on the pyrimidine ring. The incorporated moiety introduces:

  • A cyclopropylmethyl group to explore a hydrophobic pocket and provide conformational restriction.

  • A hydroxyethyl group which can act as a hydrogen bond donor, improving solubility and providing a potential site for further metabolic modification or conjugation.

This approach allows for the systematic exploration of structure-activity relationships (SAR) in a drug discovery program targeting enzymes or receptors where the pyrimidine scaffold is a known binder.

Reaction Scheme

Application_Scheme StartAmine 2-((cyclopropylmethyl)amino)ethan-1-ol Product Novel 2-((cyclopropylmethyl)(2-hydroxyethyl)amino)-4-chloro-5-fluoropyrimidine StartAmine->Product Nucleophilic Aromatic Substitution Pyrimidine 2,4-Dichloro-5-fluoropyrimidine Pyrimidine->Product Base DIPEA Base->Product

Figure 2: Application in the synthesis of a novel substituted pyrimidine.

Protocol 3: Synthesis of 2-((4-chloro-5-fluoropyrimidin-2-yl)(cyclopropylmethyl)amino)ethan-1-ol

Materials:

  • N-(2-Hydroxyethyl)(cyclopropylmethyl)amine (free base, from Protocol 1) (1.0 eq)

  • 2,4-Dichloro-5-fluoropyrimidine (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, and standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-(2-Hydroxyethyl)(cyclopropylmethyl)amine (1.0 eq) and 2,4-dichloro-5-fluoropyrimidine (1.05 eq) in anhydrous DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture. DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction.

  • Heating and Monitoring: Heat the reaction mixture to 60-70 °C. Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine. The reaction is typically complete within 6-12 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash successively with water (2 x volumes) and brine (1 x volume) to remove residual DMF and DIPEA salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to yield the pure 2-((4-chloro-5-fluoropyrimidin-2-yl)(cyclopropylmethyl)amino)ethan-1-ol.

Conclusion and Future Perspectives

This compound is a bifunctional building block that provides a valuable platform for the synthesis of novel compounds in drug discovery. The protocols outlined here demonstrate a reliable method for its preparation and a practical example of its utility in the functionalization of heterocyclic cores. The unique combination of the cyclopropylmethyl and hydroxyethyl moieties allows for the introduction of desirable physicochemical properties into target molecules. Researchers can leverage this synthon to rapidly generate libraries of compounds for biological screening, accelerating the identification of new therapeutic leads. The resulting products, such as the substituted pyrimidine described, can serve as intermediates for further elaboration, for instance, by leveraging the remaining chloro-substituent for subsequent cross-coupling reactions, further expanding molecular diversity.

References

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. Available at: [Link]

  • CN106631827B - The synthetic method of one kind (1- cyclopropyl -1- methyl) ethylamine and its hydrochloride. Google Patents.
  • SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. Available at: [Link]

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PubMed Central. Available at: [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. SciSpace. Available at: [Link]

  • Synthesis of trans -2-Substituted Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. Available at: [Link]

  • US8299246B2 - N-cyclopropyl-3-fluoro-5-[3-[[1-[2-[2- [(2-hydroxethyl)amino] ethoxy]phenyl] cyclopropyl] amino]-2-oxo-1 (2H)-pyrazinyl]-4-methyl-benzamide, or pharmaceutically acceptable salts thereof and their uses. Google Patents.
  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PubMed Central. Available at: [Link]

  • Synthetic method of cyclopropyl-containing chiral amine hydrochloride. Google Patents.
  • US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. Google Patents.
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Available at: [Link]

  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. Available at: [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PubMed Central. Available at: [Link]

  • Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. PubMed. Available at: [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Available at: [Link]

  • Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches. PubMed Central. Available at: [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. Available at: [Link]

  • Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. PubMed Central. Available at: [Link]

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Application Notes and Protocols for N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Chemical Scaffold

N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride is a fascinating small molecule whose structural motifs—a cyclopropylmethyl group appended to a secondary amine and a hydroxyethyl tail—hint at a rich potential for biological activity. The N-cyclopropylmethyl moiety is a well-established pharmacophore found in a variety of neurologically active agents, most notably as a key feature in both potent monoamine oxidase (MAO) inhibitors and modulators of the opioid receptor system. This structural alert suggests that this compound could serve as a valuable tool for researchers in neuropharmacology, drug discovery, and medicinal chemistry.

This document provides a comprehensive guide for the initial characterization and experimental application of this compound. We will explore its chemical properties, outline detailed protocols for investigating its potential as both a monoamine oxidase inhibitor and an opioid receptor ligand, and provide the necessary framework for interpreting the resulting data. Our approach is grounded in established methodologies to ensure scientific rigor and reproducibility.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is the bedrock of sound experimental design. This compound is a solid at room temperature and should be stored in a refrigerator to ensure its stability.[1][2]

PropertyValueSource
CAS Number 610309-67-6[1][2]
Molecular Formula C6H14ClNODerived from structure
Molecular Weight 151.64 g/mol [1][2]
Physical Form Solid[1]
Purity ≥95%[1]
Storage Temperature 2-8 °C (Refrigerator)[1][2]

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount. This compound is classified as a warning-level hazard.[2] It is harmful if swallowed and can cause skin and serious eye irritation, as well as respiratory irritation.[2]

Personal Protective Equipment (PPE) and Handling Guidelines:

  • Ventilation: Always handle this compound in a certified chemical fume hood.

  • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use chemical safety goggles and/or a face shield.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.

  • General Handling: Avoid inhalation of dust and prevent contact with skin and eyes. Keep the container tightly sealed when not in use.

Hypothesized Biological Activity: A Dual-Target Rationale

The N-cyclopropylmethyl group is a privileged scaffold in neuropharmacology. Its presence in our target compound provides a strong rationale for investigating two primary biological targets:

  • Monoamine Oxidases (MAOs): The cyclopropylamine moiety is a classic feature of irreversible MAO inhibitors, such as tranylcypromine. The strained cyclopropyl ring can form a covalent bond with the FAD cofactor of MAO, leading to potent and long-lasting inhibition. MAOs are crucial enzymes in the metabolism of monoamine neurotransmitters (e.g., serotonin, dopamine, norepinephrine), and their inhibition can lead to antidepressant and anxiolytic effects.[3]

  • Opioid Receptors: The N-cyclopropylmethyl substituent is also a hallmark of many opioid receptor ligands, including the antagonist naltrexone and the partial agonist buprenorphine.[4][5] This group plays a critical role in the affinity and efficacy of these compounds at mu (µ), delta (δ), and kappa (κ) opioid receptors.[6]

Experimental Protocols: A Step-by-Step Guide

Here, we provide detailed protocols to investigate the hypothesized biological activities of this compound.

Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol is designed to determine if this compound can inhibit the activity of MAO-A and MAO-B. A continuous spectrophotometric or fluorometric assay is recommended for its accuracy and high-throughput potential.[7]

Objective: To determine the IC50 values of this compound for human recombinant MAO-A and MAO-B.

Materials:

  • This compound

  • Human recombinant MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Clorgyline (selective MAO-A inhibitor, positive control)

  • Deprenyl (selegiline) (selective MAO-B inhibitor, positive control)

  • 96-well microplate (UV-transparent or black for fluorescence)

  • Microplate reader (spectrophotometer or fluorometer)

Workflow Diagram:

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare stock solutions of test compound and controls B Prepare serial dilutions of all compounds A->B D Add buffer, enzyme, and inhibitor/compound to wells B->D C Prepare enzyme and substrate solutions in buffer C->D E Pre-incubate at 37°C for 15 minutes D->E F Initiate reaction by adding substrate E->F G Monitor absorbance/fluorescence change over time F->G H Calculate reaction velocities G->H I Plot % inhibition vs. log[inhibitor] H->I J Determine IC50 values using non-linear regression I->J

Caption: Workflow for the in vitro MAO inhibition assay.

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in sterile water or DMSO.

    • Prepare stock solutions of clorgyline and deprenyl in a similar manner.

    • Prepare serial dilutions of the test compound and positive controls in potassium phosphate buffer.

    • Prepare working solutions of MAO-A, MAO-B, kynuramine, and benzylamine in potassium phosphate buffer at the desired concentrations.

  • Assay Protocol (adapted from Chaurasiya et al., 2016): [8]

    • To each well of a 96-well plate, add:

      • 50 µL of potassium phosphate buffer

      • 25 µL of the test compound or positive control at various concentrations

      • 25 µL of MAO-A or MAO-B enzyme solution

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 100 µL of the appropriate substrate (kynuramine for MAO-A, benzylamine for MAO-B).

    • Immediately begin monitoring the change in absorbance or fluorescence at the appropriate wavelength (e.g., 316 nm for the product of kynuramine oxidation)[7] for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction rates (velocity) from the linear portion of the kinetic curves.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

Protocol 2: Opioid Receptor Binding Assay

This protocol aims to determine the affinity of this compound for mu (µ), delta (δ), and kappa (κ) opioid receptors using a competitive radioligand binding assay.

Objective: To determine the binding affinity (Ki) of this compound for human µ, δ, and κ opioid receptors.

Materials:

  • This compound

  • Cell membranes expressing human µ, δ, or κ opioid receptors (e.g., from HEK293 or CHO cells)

  • Radioligands:

    • [³H]-DAMGO (for µ receptors)

    • [³H]-DPDPE (for δ receptors)

    • [³H]-U69,593 (for κ receptors)

  • Naloxone (non-selective opioid antagonist for determining non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and scintillation cocktail

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter

Workflow Diagram:

Opioid_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare stock and serial dilutions of test compound C Incubate membranes, radioligand, and test compound A->C B Prepare membrane homogenates and radioligand solutions B->C D Incubate at room temperature for 60-90 minutes C->D E Rapidly filter the reaction mixture through glass fiber filters D->E F Wash filters with ice-cold buffer E->F G Place filters in scintillation vials with cocktail F->G H Quantify bound radioactivity using a scintillation counter G->H I Calculate specific binding and % displacement H->I J Determine Ki using the Cheng-Prusoff equation I->J

Caption: Workflow for the opioid receptor binding assay.

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in sterile water or DMSO.

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Prepare working solutions of the radioligands and naloxone in the assay buffer.

  • Binding Assay Protocol:

    • In a polypropylene tube, combine:

      • 100 µL of the appropriate radioligand solution

      • 50 µL of the test compound at various concentrations or vehicle

      • 50 µL of naloxone (for non-specific binding determination) or buffer

      • 300 µL of the cell membrane preparation

    • Incubate the tubes at room temperature for 60-90 minutes.

    • Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a filtration manifold.

    • Wash the filters three times with 3-5 mL of ice-cold assay buffer.

  • Quantification and Data Analysis:

    • Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.

    • Allow the vials to equilibrate in the dark for at least 4 hours.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of naloxone) from the total binding (CPM in the absence of naloxone).

    • Determine the percentage of specific binding displaced by the test compound at each concentration.

    • Calculate the IC50 value by fitting the data to a one-site competition binding curve using non-linear regression.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Interpreting the Results and Future Directions

The outcomes of these initial screens will provide a foundational understanding of the biological activity of this compound.

  • If MAO inhibition is observed: The next logical steps would be to determine the mode of inhibition (reversible vs. irreversible) and the selectivity for MAO-A versus MAO-B. This can be achieved through dialysis experiments and further kinetic studies.[7]

  • If opioid receptor binding is confirmed: Functional assays, such as [³⁵S]GTPγS binding or cAMP accumulation assays, should be performed to determine the efficacy of the compound (i.e., whether it acts as an agonist, antagonist, or partial agonist) at the respective receptor subtype(s).[9][10]

  • If activity is observed at both targets: This would position this compound as a dual-action compound, a highly sought-after profile in the development of novel therapeutics for complex neurological disorders.

Conclusion

This compound represents a promising chemical entity for researchers in the fields of neuropharmacology and drug discovery. Its structural similarity to known bioactive molecules provides a strong rationale for its investigation as a potential modulator of monoamine oxidase activity and/or opioid receptor function. The detailed protocols provided herein offer a robust framework for the initial characterization of this compound, paving the way for a deeper understanding of its biological effects and potential therapeutic applications.

References

  • Binda, C. (Ed.). (2022). Monoamine Oxidase: Methods and Protocols. Humana Press.
  • This compound Safety, Handling, and Storage. Synthonix. [Link]

  • Mathew, B., Suresh, J., & H, V. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2732, 385–395. [Link]

  • Walwyn, W. M., Miotto, K. A., & Evans, C. J. (2010). Molecular mechanisms of opioid receptor-dependent signaling and behavior. Dialogues in Clinical Neuroscience, 12(1), 13–28. [Link]

  • Synthesis, Biological Evaluation, and SAR Studies of 14β-phenylacetyl Substituted 17-cyclopropylmethyl-7, 8-dihydronoroxymorphinones Derivatives: Ligands With Mixed NOP and Opioid Receptor Profile. Journal of Medicinal Chemistry, 55(24), 11057–11064. [Link]

  • Pasternak, G. W. (2017). Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. Molecular Pharmacology, 92(3), 284–290. [Link]

  • Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants. Phytomedicine, 23(14), 1766–1775. [Link]

  • Opioid receptors. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Promising botanical-derived monoamine oxidase (MAO) inhibitors: pharmacological aspects and structure-activity studies. Journal of Ethnopharmacology, 262, 113111. [Link]

  • Design, Synthesis, and Biological Evaluation of 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-[(4'-pyridyl)carboxamido]morphinan Derivatives as Peripheral Selective Mu Opioid Receptor Agents. Journal of Medicinal Chemistry, 56(17), 7033–7044. [Link]

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Application Notes and Protocols for Cell-Based Assays Involving N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Structural Rationale for Investigating N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride

This compound is a synthetic organic compound featuring two key structural motifs: a cyclopropylmethylamine group and a 2-hydroxyethylamine moiety. While direct biological activity data for this specific molecule is not extensively documented in peer-reviewed literature, its structural components are present in numerous pharmacologically active agents. This application note, therefore, provides a series of detailed protocols for cell-based assays to explore its potential biological activities based on these structural analogies.

The cyclopropylmethylamine moiety is a well-established pharmacophore found in compounds targeting the central nervous system. Notably, it is a key feature of opioid receptor modulators and monoamine oxidase (MAO) inhibitors. The cyclopropane ring introduces conformational rigidity and can enhance metabolic stability, making it a valuable component in drug design[1][2].

The 2-hydroxyethylamine structure is characteristic of many beta-adrenergic receptor antagonists (beta-blockers) and other biologically active amines[3][4][5]. The hydroxyl group can participate in hydrogen bonding, a critical interaction for receptor binding.

Based on these structural precedents, this document outlines protocols to investigate the potential of this compound as a modulator of:

  • Monoamine Oxidase (MAO) Activity: Due to the presence of the cyclopropylmethylamine group, a known feature of some MAO inhibitors.

  • Sigma Receptor Binding and Function: As many CNS-active amines interact with sigma receptors.

  • Beta-Adrenergic Receptor Signaling: Given the 2-hydroxyethylamine moiety.

It is imperative for the researcher to understand that these are proposed applications based on structural inference. The following protocols are designed as a starting point for a comprehensive biological characterization of this compound.

Section 1: Monoamine Oxidase (MAO) Inhibition Assays

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of neurotransmitters. Their inhibition is a key therapeutic strategy for depression and neurodegenerative diseases[6][7]. The presence of the cyclopropylmethylamine group in the title compound suggests potential MAO inhibitory activity.

Rationale for MAO Inhibition Assay

The goal of this assay is to determine if this compound can inhibit the activity of MAO-A and/or MAO-B. The assay is based on the fluorometric detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate like tyramine[8][9].

Experimental Workflow for MAO Inhibition Assay

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_compound Prepare serial dilutions of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine HCl add_components Add enzyme, buffer, and test compound/ controls to a 96-well plate prep_compound->add_components prep_controls Prepare positive controls (Clorgyline for MAO-A, Selegiline for MAO-B) prep_controls->add_components prep_enzyme Prepare recombinant human MAO-A and MAO-B enzyme solutions prep_enzyme->add_components pre_incubate Pre-incubate to allow inhibitor binding add_components->pre_incubate add_substrate Initiate reaction by adding MAO substrate (e.g., Tyramine) and fluorescent probe pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate read_fluorescence Read fluorescence on a microplate reader (Ex/Em = 535/587 nm) incubate->read_fluorescence calculate_ic50 Calculate % inhibition and determine IC₅₀ values read_fluorescence->calculate_ic50 Sigma_Receptor_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (Cell Viability) prep_membranes Prepare cell membranes expressing σ₁ or σ₂ receptors setup_binding Incubate membranes with radioligand (e.g., [³H]-(+)-pentazocine for σ₁) and serial dilutions of test compound separate Separate bound and free radioligand by rapid filtration count Quantify bound radioactivity using liquid scintillation counting analyze_binding Calculate Ki values analyze_viability Calculate EC₅₀ values seed_cells Seed cancer cells (e.g., SK-N-SH) in a 96-well plate treat_cells Treat cells with serial dilutions of test compound for 48-72 hours add_reagent Add cell viability reagent (e.g., MTT, resazurin, or ATP-based) read_signal Measure absorbance, fluorescence, or luminescence

Caption: Workflows for sigma receptor binding and functional assays.

Detailed Protocol for σ₁ Receptor Radioligand Binding Assay

Materials:

  • This compound

  • Membrane preparations from cells expressing human σ₁ receptor (e.g., from guinea pig brain)

  • [³H]-(+)-pentazocine (radioligand)

  • Haloperidol or (+)-pentazocine (for non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • GF/B glass fiber filters

  • Scintillation cocktail and vials

  • Liquid scintillation counter

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compound in binding buffer.

  • Assay Setup: In a 96-well plate, combine:

    • 100 µL of membrane preparation.

    • 50 µL of [³H]-(+)-pentazocine (at a final concentration near its Kd, e.g., 3 nM).[10]

    • 50 µL of test compound dilution, buffer (for total binding), or a high concentration of unlabeled ligand (for non-specific binding).

  • Incubation: Incubate at 37°C for 120 minutes.

  • Filtration: Rapidly filter the incubation mixture through GF/B filters using a cell harvester. Wash the filters three times with ice-cold binding buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the Ki of the test compound using the Cheng-Prusoff equation.

Detailed Protocol for Functional Cell Viability Assay

Materials:

  • This compound

  • A suitable cancer cell line (e.g., SK-N-SH human neuroblastoma cells) [11]* Cell culture medium and supplements

  • 96-well clear cell culture plates

  • Cell viability reagent (e.g., MTT or a commercial ATP-based assay kit)

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed SK-N-SH cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound (e.g., 0.1 µM to 200 µM). Include a vehicle control.

  • Incubation: Incubate the cells for 48 to 72 hours at 37°C in a CO₂ incubator.

  • Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and incubate for the recommended time.

  • Signal Reading: Measure the absorbance or luminescence on a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability against the log of the compound concentration to determine the EC₅₀ value.

Section 3: Beta-Adrenergic Receptor Signaling Assays

The 2-hydroxyethylamine moiety is a classic feature of beta-blockers. This assay will determine if the compound can antagonize the signaling of a β-adrenergic receptor agonist.

Rationale for Beta-Adrenergic Receptor Assay

This assay measures the compound's ability to inhibit the production of cyclic AMP (cAMP) induced by a known β-adrenergic agonist, such as isoproterenol, in cells expressing a β-adrenergic receptor (e.g., β₂AR).[12] A decrease in the agonist-induced cAMP signal would indicate antagonistic activity.

Experimental Workflow for cAMP Assay

cAMP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_cells Culture cells expressing β₂-adrenergic receptors (e.g., HEK293-β₂AR) treat_antagonist Pre-treat cells with test compound or vehicle prep_cells->treat_antagonist prep_compound Prepare serial dilutions of test compound (antagonist) prep_compound->treat_antagonist prep_agonist Prepare β-agonist (e.g., isoproterenol) at EC₈₀ stimulate_agonist Stimulate cells with β-agonist prep_agonist->stimulate_agonist treat_antagonist->stimulate_agonist lyse_cells Lyse cells and measure intracellular cAMP levels stimulate_agonist->lyse_cells detect_cAMP Use a competitive immunoassay (e.g., HTRF or ELISA) to quantify cAMP lyse_cells->detect_cAMP analyze_cAMP Calculate % inhibition of the agonist response and determine IC₅₀ detect_cAMP->analyze_cAMP

Caption: Workflow for a β-adrenergic receptor antagonist cAMP assay.

Detailed Protocol for β₂-Adrenergic Receptor Antagonist Assay (cAMP Measurement)

Materials:

  • This compound

  • HEK293 cells stably expressing the human β₂-adrenergic receptor

  • Isoproterenol (agonist)

  • Propranolol (reference antagonist)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Cell culture medium and reagents

  • 384-well white microplate

Procedure:

  • Cell Plating: Plate HEK293-β₂AR cells in a 384-well plate and culture overnight.

  • Compound Addition: Add serial dilutions of the test compound, propranolol, or vehicle to the cells. Incubate for 30 minutes at 37°C.

  • Agonist Stimulation: Add isoproterenol at a pre-determined EC₈₀ concentration to all wells except the basal control. Incubate for 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure cAMP levels using a commercial kit according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the data with the basal (no agonist) and maximal (agonist only) response.

    • Calculate the percent inhibition of the isoproterenol response for each concentration of the test compound.

    • Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of the biological activity of this compound. By systematically evaluating its effects on MAO enzymes, sigma receptors, and beta-adrenergic receptors, researchers can gain valuable insights into its potential pharmacological profile. Positive results in any of these assays would warrant further investigation, including selectivity profiling and exploration of downstream cellular effects.

References

  • Cell Biolabs, Inc. Monoamine Oxidase Assays. [Link]

  • He, L., et al. Synthesis, Crystal Structural and Pharmacological Study of N-Cyclopropylmehtyl-7α-

  • Wang, L., et al. (2014). Functional assays to define agonists and antagonists of the sigma-2 receptor. PMC - NIH. [Link]

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Adrenergic Receptor Functional Assay Service. [Link]

  • Palyam, R., et al. (2017). Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R). PMC - NIH. [Link]

  • Creative Biolabs. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). [Link]

  • Sahn, J. J., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PMC - PubMed Central. [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • PubMed. Discovery of an Ortho-Substituted N-Cyclopropylmethyl-7α-phenyl-6,14- endo ethano-tetrahydronorthebaine Derivative as a Selective and Potent Kappa Opioid Receptor Agonist with Subsided Sedative Effect. [Link]

  • Wright, P. T., et al. (2022). Subcellular activation of β-adrenergic receptors using a spatially restricted antagonist. NIH. [Link]

  • Chevalier, J., et al. (2020). β‐arrestin2 recruitment at the β2 adrenergic receptor: A luciferase complementation assay adapted for undergraduate training in pharmacology. PMC - NIH. [Link]

  • ACS Publications. Discovery of an Ortho-Substituted N-Cyclopropylmethyl-7α-phenyl-6,14-endoethano-tetrahydronorthebaine Derivative as a Selective and Potent Kappa Opioid Receptor Agonist with Subsided Sedative Effect | Journal of Medicinal Chemistry. [Link]

  • Innoprot. beta2 adrenoceptor Assay. [Link]

  • ACS Publications. Discovery of an M-Substituted N-Cyclopropylmethyl-7α-phenyl-6,14-endoethanotetrahydronorthebaine as a Selective, Potent, and Orally Active κ-Opioid Receptor Agonist with an Improved Central Nervous System Safety Profile | Journal of Medicinal Chemistry. [Link]

  • NIH. Cyclopropanamine Compounds and Use Thereof. [Link]

  • Reaction Biology. Cell-based Assays for Drug Discovery. [Link]

  • AIR Unimi. Sigma receptor and aquaporin modulators. [Link]

  • PubChem - NIH. Cyclopropanemethanamine | C4H9N | CID 75646. [Link]

  • Frontiers. PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. [Link]

  • ResearchGate. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF. [Link]

  • PubChem - NIH. N-(2-Hydroxyethyl)ethylenediamine | C4H12N2O | CID 8112. [Link]

  • PMC - PubMed Central. Chemical structures, biological activities, and medicinal potentials of amine compounds detected from Aloe species. [Link]

  • PubChem - NIH. Diethylethanolamine | C6H15NO | CID 7497. [Link]

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Application Notes and Protocols for N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride is a small molecule featuring two key structural motifs of significant interest in modern medicinal chemistry: the cyclopropylmethylamine core and a hydroxyethylamine side chain. The cyclopropyl group is a versatile bioisostere often incorporated into drug candidates to enhance metabolic stability, improve potency, and reduce off-target effects by introducing conformational rigidity.[1][2] The cyclopropylamine scaffold is prevalent in numerous approved drugs and clinical candidates, particularly those targeting the central nervous system (CNS) and enzyme inhibition.[3][4] For instance, derivatives of 2-phenylcyclopropylmethylamine have been identified as selective serotonin 2C (5-HT2C) receptor agonists.[5]

The N-(2-hydroxyethyl) moiety can modulate the compound's physicochemical properties, such as aqueous solubility and its ability to form hydrogen bonds, which are critical for target engagement and pharmacokinetic profiles. This unique combination of structural features makes this compound a compelling candidate for screening in various drug discovery programs, especially in the areas of neurology, psychiatry, and oncology.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically evaluate the therapeutic potential of this compound. It outlines a strategic screening cascade, from initial in vitro profiling to preliminary in vivo assessments, and provides detailed, field-proven protocols for key experiments.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its development as a drug candidate. The following table summarizes the key properties of this compound.

PropertyValueSource
CAS Number 610309-67-6[6][7]
Molecular Formula C6H13NO · HCl
Molecular Weight 151.64 g/mol
Physical Form Solid
Purity ≥95% (typical)
Storage Temperature Refrigerator
InChI Key DMFNQDQMBZGIJY-UHFFFAOYSA-N

Proposed Drug Discovery Screening Cascade

A structured and logical screening cascade is essential for the efficient evaluation of a new chemical entity. It allows for early identification of potential liabilities and focuses resources on the most promising candidates.[8][9] The following workflow is proposed for the initial characterization of this compound.

G cluster_0 Tier 1: Foundational In Vitro Profiling cluster_1 Tier 2: Early ADME & Safety Assessment cluster_2 Tier 3: In Vitro Target Engagement & Pharmacology cluster_3 Tier 4: Preliminary In Vivo Evaluation A Compound Acquisition & QC (Purity, Identity) B Aqueous Solubility (Kinetic/Thermodynamic) A->B C In Vitro Cytotoxicity (e.g., MTT Assay) B->C D CYP450 Inhibition Panel (IC50 for major isoforms) C->D Proceed if low toxicity E Plasma Protein Binding (Equilibrium Dialysis) D->E F hERG Channel Blockade (Patch Clamp Assay) G Primary Target Screening (e.g., GPCRs, Kinases, Ion Channels) F->G Proceed if acceptable safety margin H Dose-Response Assays (EC50/IC50 determination) G->H I Selectivity Profiling (Against related targets) H->I J Rodent Pharmacokinetics (PK) (IV and PO dosing) I->J Proceed with potent & selective hits K In Vivo Efficacy Models (e.g., Neuropathic Pain, Depression) J->K L Preliminary Rodent Tolerability J->L M Lead Optimization K->M

Sources

Application Notes and Protocols for the Research Formulation of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed framework for the formulation of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride for preclinical research applications. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind critical formulation decisions, grounded in the physicochemical properties of amine hydrochlorides. It offers adaptable protocols for the preparation of formulations for both in vitro and in vivo (oral and parenteral) studies, alongside methodologies for stability assessment and analytical characterization. The aim is to equip researchers with the necessary knowledge to develop stable, reliable, and effective formulations to advance their scientific investigations.

Introduction: The Critical Role of Formulation in Preclinical Research

This compound is a secondary amine hydrochloride salt with potential applications in neuroscience research, given that structurally related cyclopropylmethylamine derivatives have been investigated as ligands for serotonin and dopamine receptors.[1][2][3][4][5][6][7][8] The successful evaluation of this and other novel chemical entities (NCEs) in preclinical studies is fundamentally dependent on the quality and appropriateness of the research formulation.[9] An effective formulation ensures the accurate and reproducible delivery of the compound to the biological system, thereby generating reliable pharmacological and toxicological data.

This guide provides a foundational understanding of the key considerations and practical steps for the formulation of this compound, with protocols that can be adapted for similar amine hydrochloride compounds.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is the cornerstone of rational formulation development. The hydrochloride salt form of an amine is often chosen to enhance aqueous solubility and stability.[10]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name 2-((cyclopropylmethyl)amino)ethan-1-ol hydrochloride
CAS Number 610309-67-6
Molecular Formula C₆H₁₄ClNO
Molecular Weight 151.64 g/mol
Physical Form Solid
Storage Temperature Refrigerator
Purity ≥95% (typical for research grade)[11]

Formulation Development: From Benchtop to In Vivo Studies

The selection of a formulation strategy is dictated by the intended research application, whether it be for initial in vitro screening or more complex in vivo pharmacokinetic and efficacy studies.

General Solubility Considerations

Amine hydrochlorides are generally water-soluble, a property that is pH-dependent.[12] The protonated amine is more polar and thus more soluble in aqueous solutions. As the pH of the solution increases, the amine will be deprotonated to its less soluble free base form. Therefore, maintaining an acidic to neutral pH is often critical for keeping the compound in solution.

Excipient Selection: More Than Just Fillers

Excipients are not merely inert fillers but are critical components that can influence the stability, solubility, and bioavailability of the active compound.[9][13] The choice of excipients should be guided by their intended function and their compatibility with the amine hydrochloride.

Table 2: Common Excipients for Preclinical Formulations

Excipient CategoryExamplesRationale for Use
Solubilizing Agents Propylene glycol, Polyethylene glycol (PEG) 300/400, EthanolTo enhance the solubility of the compound, particularly for achieving higher concentrations.
Buffering Agents Citrate buffer, Phosphate bufferTo maintain a stable pH and ensure the compound remains in its soluble, protonated form.[9]
Tonicity Agents Sodium chloride, DextroseTo make parenteral formulations isotonic with physiological fluids, reducing irritation at the injection site.
Surfactants/Wetting Agents Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20)To improve the wetting of the compound and prevent precipitation, especially in suspension formulations.
Vehicle for Oral Administration Water, Saline, 0.5% Methylcellulose, Corn OilThe choice of vehicle depends on the desired properties of the formulation (e.g., solution vs. suspension).

A crucial first step in formulation development is to conduct compatibility studies to ensure that the chosen excipients do not cause degradation of this compound.[14][15]

Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on the specific requirements of the research study.

Protocol 1: Preparation of an Aqueous Solution for In Vitro Studies

This protocol is suitable for preparing a stock solution for use in cell-based assays or other in vitro experiments.

Materials:

  • This compound

  • Sterile deionized water or Phosphate Buffered Saline (PBS)

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

  • Calibrated pH meter

Procedure:

  • Accurately weigh the desired amount of this compound.

  • Transfer the compound to a sterile tube or vial.

  • Add the required volume of sterile deionized water or PBS to achieve the target concentration.

  • Vortex the solution until the compound is completely dissolved.

  • Measure the pH of the solution and adjust if necessary using dilute HCl or NaOH. For most applications, a pH between 4 and 7.4 is suitable.

  • Sterile filter the solution through a 0.22 µm syringe filter into a sterile container.

G cluster_0 Protocol 1: In Vitro Aqueous Solution Preparation weigh Weigh Compound transfer Transfer to Sterile Tube weigh->transfer add_solvent Add Sterile Water/PBS transfer->add_solvent vortex Vortex to Dissolve add_solvent->vortex measure_ph Measure & Adjust pH vortex->measure_ph filter Sterile Filter (0.22 µm) measure_ph->filter

Caption: Workflow for preparing an aqueous solution for in vitro use.

Protocol 2: Formulation for Oral Gavage in Rodents

For oral administration, a simple aqueous solution or a suspension may be appropriate depending on the required dose and the compound's solubility.

Aqueous Solution for Oral Gavage:

Materials:

  • This compound

  • Sterile water for injection or saline

  • Vortex mixer

  • Sterile container

Procedure:

  • Calculate the total amount of compound and vehicle needed for the study.

  • Weigh the this compound and transfer it to a sterile container.

  • Add the vehicle (water or saline) and vortex until a clear solution is obtained.

  • Confirm the final concentration and pH.

Suspension for Oral Gavage:

For higher doses that exceed the aqueous solubility, a suspension can be prepared.

Materials:

  • This compound

  • 0.5% (w/v) Methylcellulose in sterile water

  • Mortar and pestle

  • Vortex mixer

  • Homogenizer (optional)

Procedure:

  • Levigate the weighed compound with a small amount of the 0.5% methylcellulose vehicle in a mortar to form a smooth paste.

  • Gradually add the remaining vehicle while mixing to form a uniform suspension.

  • For improved homogeneity, the suspension can be further processed with a homogenizer.

  • The suspension should be continuously stirred during dosing to ensure uniform administration.

Protocol 3: Formulation for Intravenous Administration in Rodents

Parenteral formulations must be sterile, isotonic, and free of particulates.[9]

Materials:

  • This compound

  • Sterile vehicle (e.g., 5% Dextrose in Water (D5W) or 0.9% Saline)

  • Co-solvent if needed (e.g., PEG 300, Propylene glycol)

  • Sterile vials

  • 0.22 µm sterile syringe filters

Procedure:

  • Determine the maximum required concentration for the study.

  • If a co-solvent is necessary, first dissolve the compound in the co-solvent.

  • Slowly add the aqueous vehicle (D5W or saline) to the co-solvent solution while mixing.

  • Ensure the final concentration of the co-solvent is within acceptable toxicological limits for the animal species.

  • Measure the pH and adjust to near physiological pH (7.0-7.4) if possible, without causing precipitation.

  • Sterile filter the final solution into a sterile vial using a 0.22 µm syringe filter.

G cluster_1 Protocol 3: Parenteral Formulation Workflow determine_conc Determine Required Concentration dissolve_cosolvent Dissolve in Co-solvent (if needed) determine_conc->dissolve_cosolvent add_vehicle Add Aqueous Vehicle dissolve_cosolvent->add_vehicle check_cosolvent_conc Verify Co-solvent Concentration add_vehicle->check_cosolvent_conc adjust_ph Adjust pH check_cosolvent_conc->adjust_ph sterile_filter Sterile Filter (0.22 µm) adjust_ph->sterile_filter

Caption: Workflow for preparing a parenteral formulation.

Stability Assessment: Ensuring Formulation Integrity

The stability of the formulation is critical for the reliability of research data. Stability studies should be conducted under conditions that mimic the intended storage and use of the formulation.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method.[16][17][18] These studies involve exposing the compound to harsh conditions.

Table 3: Typical Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M HCl at 60°C for 30 minutes
Base Hydrolysis 0.1 M NaOH at 60°C for 30 minutes
Oxidation 3% H₂O₂ at room temperature
Thermal Degradation 60°C in a dry oven
Photostability Exposure to light (ICH Q1B guidelines)[12]
Formulation Stability

Once a formulation is developed, its stability should be assessed under the intended storage conditions (e.g., refrigerated, room temperature). Samples should be analyzed at various time points for changes in appearance, pH, concentration of the active compound, and the presence of degradation products.

Analytical Characterization: Quality Control of Formulations

A validated analytical method is essential for determining the concentration and purity of this compound in the prepared formulations.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is the gold standard for the analysis of pharmaceutical formulations.[19][20][21][22] This method should be able to separate the active compound from any degradation products and excipients.

Suggested HPLC Method Parameters (to be optimized):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.1% orthophosphoric acid in water)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (to be determined by UV-Vis spectroscopy)

  • Injection Volume: 10-20 µL

Sterilization of Formulations

For parenteral administration, the formulation must be sterile. The preferred method of sterilization for heat-stable compounds in solution is autoclaving. However, if the compound is heat-labile, sterile filtration is the method of choice.[23]

Conclusion

The successful formulation of this compound for research purposes requires a systematic approach that is grounded in the compound's physicochemical properties. By carefully selecting excipients, controlling pH, and ensuring the stability and sterility of the final preparation, researchers can be confident in the reliability of their experimental data. The protocols and principles outlined in this guide provide a solid foundation for the development of robust and effective formulations for both in vitro and in vivo preclinical studies.

References

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  • Design and Synthesis of Bitopic 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as Selective Dopamine D3 Receptor Ligands. PubMed. (2020-05-14)
  • Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PubMed Central.
  • 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evalu
  • Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. PubMed Central.
  • Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R). PubMed Central.
  • Design of fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine leading to identification of a selective serotonin 2C (5-HT2C) receptor agonist without 5-HT2B agonism. PubMed. (2019-11-15)
  • 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D 2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation | Request PDF.
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  • Stability indicating rp hplc method development and validation for simultaneous estimation of levodropropazine and chlorpheniramine maleate in bulk and their pharmaceutical dosage forms. Slideshare.
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Application Notes and Protocols: A Comprehensive Guide to the Stability Testing of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the stability testing of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride, a novel small molecule of interest in pharmaceutical development. The stability of a drug substance is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. This document outlines a robust stability testing program encompassing long-term, accelerated, and forced degradation studies, in alignment with the International Council for Harmonisation (ICH) guidelines. Furthermore, a detailed, albeit hypothetical, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is presented, providing a strong foundation for researchers to develop and validate a suitable analytical procedure. This guide is intended for researchers, scientists, and drug development professionals to establish the intrinsic stability of this compound and to identify potential degradation pathways.

Introduction: The Imperative of Stability Testing

This compound is a secondary amine hydrochloride with a chemical structure that suggests potential susceptibility to various degradation pathways. The presence of a secondary amine, a hydroxyl group, and a cyclopropylmethyl moiety necessitates a thorough evaluation of its stability under various environmental conditions. Stability testing is a mandatory regulatory requirement for new drug substances, providing critical information for formulation development, packaging selection, and the determination of storage conditions and shelf life.[1][2]

This application note is structured to provide both the theoretical framework and the practical, step-by-step protocols for a comprehensive stability assessment. By understanding the chemical behavior of the molecule under stress, we can proactively address potential stability issues and ensure the development of a safe and effective pharmaceutical product.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is paramount before embarking on a stability program.

PropertyValueSource
Chemical Formula C₆H₁₄ClNOSigma-Aldrich
Molecular Weight 151.64 g/mol Sigma-Aldrich
Appearance SolidSigma-Aldrich
Storage Temperature RefrigeratorSigma-Aldrich
Synonyms 2-((cyclopropylmethyl)amino)ethan-1-ol hydrochlorideSigma-Aldrich

The Stability Testing Workflow: A Visual Overview

The following diagram illustrates the logical flow of the stability testing protocol for this compound, from initial method development to the comprehensive analysis of stability data.

Stability_Testing_Workflow Stability Testing Workflow for this compound cluster_prep Phase 1: Preparation and Method Development cluster_forced Phase 2: Forced Degradation Studies cluster_formal Phase 3: Formal Stability Studies (ICH Q1A(R2)) cluster_analysis Phase 4: Data Analysis and Reporting prep_material Procure and Characterize N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride Reference Standard dev_method Develop and Validate Stability-Indicating RP-HPLC Method prep_material->dev_method hydrolysis Hydrolytic Degradation (Acidic, Basic, Neutral) dev_method->hydrolysis Apply Stress Conditions oxidation Oxidative Degradation (H₂O₂) dev_method->oxidation Apply Stress Conditions thermal Thermal Degradation (Solid and Solution) dev_method->thermal Apply Stress Conditions photo Photolytic Degradation (ICH Q1B) dev_method->photo Apply Stress Conditions long_term Long-Term Stability (e.g., 25°C/60% RH) dev_method->long_term Initiate Formal Studies accelerated Accelerated Stability (e.g., 40°C/75% RH) dev_method->accelerated Initiate Formal Studies analyze_samples Analyze Samples at Specified Time Points using Validated HPLC Method hydrolysis->analyze_samples Generate Degraded Samples oxidation->analyze_samples Generate Degraded Samples thermal->analyze_samples Generate Degraded Samples photo->analyze_samples Generate Degraded Samples long_term->analyze_samples accelerated->analyze_samples identify_degradants Characterize and Identify Major Degradation Products analyze_samples->identify_degradants establish_profile Establish Stability Profile, Propose Degradation Pathways, and Determine Shelf-Life identify_degradants->establish_profile

Caption: A visual representation of the comprehensive stability testing protocol.

Development and Validation of a Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It must also be able to separate and quantify the degradation products formed.[2][3][4] For this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed due to its versatility and wide applicability in pharmaceutical analysis.[5][6]

Proposed RP-HPLC Method Parameters
ParameterProposed ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterProvides good peak shape for amines and is a common mobile phase modifier.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase chromatography.
Gradient Elution 0-5 min: 5% B; 5-20 min: 5-95% B; 20-25 min: 95% B; 25-26 min: 95-5% B; 26-30 min: 5% BA gradient is necessary to elute both the polar parent compound and potentially less polar degradation products within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Detection Wavelength 210 nmAs the molecule lacks a strong chromophore, detection at a lower UV wavelength is necessary to achieve adequate sensitivity.
Injection Volume 10 µLA standard injection volume.
Diluent Mobile Phase A / Water:Acetonitrile (95:5)Ensures compatibility with the mobile phase and good peak shape.
Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines.[3][7][8] The validation parameters to be assessed are:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify the likely degradation products and to establish the degradation pathways and the intrinsic stability of the molecule.[9] These studies also help to validate the stability-indicating power of the analytical procedures used.

General Procedure for Forced Degradation

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., the HPLC diluent). Aliquots of this stock solution are then subjected to the stress conditions outlined below. For solid-state studies, the pure API is used. The extent of degradation should be targeted to be between 5-20%.

Hydrolytic Degradation
  • Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 80°C for up to 24 hours.[10][11]

  • Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 80°C for up to 24 hours.[10][11]

  • Neutral Hydrolysis: Treat the stock solution with water and heat at 80°C for up to 24 hours.

Rationale: The amine and hydroxyl groups may be susceptible to hydrolysis under acidic and basic conditions. The cyclopropyl group could also potentially undergo ring-opening under harsh acidic conditions.

Oxidative Degradation
  • Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for up to 24 hours.[12][13][14]

Rationale: Secondary amines are susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products.

Thermal Degradation
  • Solid State: Expose the solid API to dry heat at a temperature above the accelerated testing condition (e.g., 70°C) for up to 48 hours.

  • Solution State: Heat the stock solution at 70°C for up to 48 hours.

Rationale: To assess the thermal stability of the molecule in both the solid and solution states. Elevated temperatures can accelerate various degradation reactions.[1][15][16][17]

Photolytic Degradation
  • Expose the solid API and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[18][19][20][21][22] A control sample should be protected from light.

Rationale: To determine the light sensitivity of the drug substance. Many organic molecules undergo degradation upon exposure to UV or visible light.

Formal Stability Studies (ICH Q1A(R2))

Formal stability studies are conducted to establish the re-test period for the drug substance and the shelf-life for the drug product.[9]

Long-Term Stability Testing
ConditionMinimum Duration
25°C ± 2°C / 60% RH ± 5% RH12 months
30°C ± 2°C / 65% RH ± 5% RH12 months

Testing Frequency: 0, 3, 6, 9, 12, 18, 24, and 36 months.

Accelerated Stability Testing
ConditionMinimum Duration
40°C ± 2°C / 75% RH ± 5% RH6 months

Testing Frequency: 0, 3, and 6 months.

Data Evaluation and Reporting

At each time point, samples from the stability studies should be analyzed using the validated stability-indicating HPLC method. The following data should be recorded and evaluated:

  • Appearance: Any changes in the physical appearance of the sample.

  • Assay: The concentration of this compound.

  • Degradation Products: The identity and concentration of any degradation products. A mass balance should be calculated to account for all the material.

The results from the stability studies should be presented in a clear and concise format, including tables and graphs. The degradation kinetics can be modeled to predict the shelf-life of the drug substance. Any significant degradation products should be identified and characterized using appropriate analytical techniques (e.g., LC-MS, NMR).

Conclusion

This application note provides a comprehensive and scientifically rigorous protocol for the stability testing of this compound. By following these guidelines, researchers can generate the necessary data to understand the intrinsic stability of the molecule, identify potential degradation pathways, and establish a suitable shelf-life. The successful execution of this stability program is a critical step in the development of a safe, effective, and high-quality pharmaceutical product.

References

  • U.S. Food and Drug Administration. (2018). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877–880. [Link]

  • AMSbiopharma. (2025). How to Develop a Stability-Indicating Method in Compliance with ICH Q2(R1). [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Dong, M. W., Huynh-Ba, K., & Wong, A. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 50-59. [Link]

  • Kuchi, R. S., & Reddy, G. S. (1994). Oxidative deamination by hydrogen peroxide in the presence of metals. Biochemical and biophysical research communications, 201(2), 837–843. [Link]

  • OUCI. Q2(R1) Validation of Analytical Procedures. [Link]

  • ResearchGate. The influence of different pH values on the hydrolysis and acidification process. [Link]

  • RSC Publishing. (2024). Advanced oxidative degradation of monoethanolamine in water using ultraviolet light and hydrogen peroxide. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ResearchGate. Oxidation of secondary hydroxylamines to nitrones with H₂O₂ catalyzed by 1c. [Link]

  • ResearchGate. Hydrolysis Rates for Various pH Levels. [Link]

  • ICH. (2005). Validation of analytical procedures: text and methodology q2(r1). [Link]

  • PubMed. Stability-Indicating RP-HPLC Method Development and Validation for Determination of Impurities in Loperamide Hydrochloride Capsules Dosage Form. [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • International Journal of Pharmaceutical Sciences and Medicine. STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. [Link]

  • Aidic. Thermal Stability of Amine Compounds and Dichloromethane. [Link]

  • ResearchGate. An Experimental Assessment on the Impact of Amine Concentration on the Oxidative Degradation of Amines. [Link]

  • IJPPR. (2023). Stability Indicating HPLC Method Development: A Review. [Link]

  • PubMed. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. [Link]

  • ResearchGate. Oxidative Deamination by Hydrogen Peroxide in the Presence of Metals. [Link]

  • Chemical Science International Journal. (2024). Stability Indicating RP-HPLC Method Development and Validation for Imeglimin HCL in Pharmaceutical Dosage form. [Link]

  • PubMed Central. Impact of Solvent on the Thermal Stability of Amines. [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]

  • The University of Texas at Austin. Thermal Degradation and Corrosion of Amines for CO2 Capture. [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]

  • YouTube. (2023). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps!. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this valuable intermediate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format to address specific experimental issues, ensuring the integrity and success of your synthetic endeavors.

I. Overview of Synthetic Routes

The synthesis of this compound is primarily achieved through two common pathways:

  • Reductive Amination: This one-pot reaction involves the condensation of cyclopropanecarboxaldehyde with 2-aminoethanol to form an intermediate imine, which is subsequently reduced to the target secondary amine.

  • N-Alkylation: This method involves the direct alkylation of 2-aminoethanol with a cyclopropylmethyl halide, such as cyclopropylmethyl bromide.

Both routes, while effective, are susceptible to specific side reactions that can impact yield and purity. This guide will dissect the potential pitfalls of each method and provide robust solutions.

II. Troubleshooting Guide: Reductive Amination Route

The reductive amination of cyclopropanecarboxaldehyde with 2-aminoethanol is a widely used and efficient method. However, careful control of reaction conditions is paramount to avoid the formation of several key impurities.

Diagram: Reductive Amination and Key Side Reactions

CPA Cyclopropanecarboxaldehyde Imine Schiff Base (Imine) CPA->Imine + 2-Aminoethanol - H2O Aldehyde_Reduced Cyclopropylmethanol CPA->Aldehyde_Reduced + [H] (e.g., NaBH4) Aldol Aldol Adduct CPA->Aldol Self-condensation (acid/base catalysis) EA 2-Aminoethanol EA->Imine Target N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Imine->Target + [H] (e.g., NaBH4) Dialkylated Di-alkylation Impurity (Tertiary Amine) Target->Dialkylated + Cyclopropanecarboxaldehyde + [H]

Caption: Key reaction pathways in the reductive amination synthesis.

Frequently Asked Questions (FAQs): Reductive Amination

Q1: My reaction yields are consistently low, and I observe a significant amount of unreacted 2-aminoethanol. What is the likely cause?

A1: This issue often points to the premature reduction of the starting aldehyde, cyclopropanecarboxaldehyde, to cyclopropylmethanol. This is particularly common when using a strong, non-selective reducing agent like sodium borohydride in a one-pot procedure where all reagents are mixed from the start.

  • Causality: Sodium borohydride can reduce aldehydes and ketones, as well as the imine intermediate. If the rate of aldehyde reduction is competitive with or faster than imine formation, a significant portion of your aldehyde will be consumed non-productively.[1][2]

  • Troubleshooting Protocol:

    • Two-Step, One-Pot Procedure: First, allow for complete imine formation before introducing the reducing agent.

      • Dissolve cyclopropanecarboxaldehyde and 2-aminoethanol in a suitable solvent (e.g., methanol).

      • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. You can monitor the disappearance of the aldehyde peak by TLC or GC-MS.

      • Once imine formation is complete, cool the reaction mixture in an ice bath before slowly adding sodium borohydride.

    • Use a Milder, Imine-Selective Reducing Agent: Consider using sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[3] These reagents are less reactive towards aldehydes and ketones at neutral or slightly acidic pH, favoring the reduction of the protonated iminium ion.[3]

Q2: I've isolated my product, but NMR analysis indicates the presence of a significant tertiary amine impurity. How can I prevent this?

A2: The tertiary amine impurity is likely N,N-bis(cyclopropylmethyl)-2-hydroxyethylamine, formed from the over-alkylation of your desired secondary amine product. This occurs when the newly formed secondary amine successfully competes with 2-aminoethanol in reacting with the remaining cyclopropanecarboxaldehyde.

  • Causality: The product amine can react with the starting aldehyde to form a new iminium ion, which is then reduced to the tertiary amine.[1]

  • Troubleshooting Protocol:

    • Stoichiometry Control: Use a slight excess of 2-aminoethanol (e.g., 1.1 to 1.2 equivalents) to outcompete the secondary amine product for the aldehyde.

    • Slow Addition of Aldehyde: Add the cyclopropanecarboxaldehyde dropwise to the solution of 2-aminoethanol. This maintains a low instantaneous concentration of the aldehyde, favoring the reaction with the more abundant primary amine.

    • Temperature Control: Run the reaction at a lower temperature (e.g., 0-5 °C) to slow down the rate of the second alkylation, which typically has a higher activation energy.

Q3: My crude product contains high molecular weight, viscous impurities. What are these and how can I avoid them?

A3: These impurities are likely the result of the self-condensation of cyclopropanecarboxaldehyde (an aldol condensation), which can be catalyzed by either acidic or basic conditions.[4][5]

  • Causality: The enolizable nature of the aldehyde allows it to act as both a nucleophile (as an enolate) and an electrophile, leading to dimers and oligomers.[4][6]

  • Troubleshooting Protocol:

    • pH Control: Maintain the reaction pH as close to neutral as possible. If using an acid catalyst for imine formation, use a minimal amount of a weak acid like acetic acid.

    • Temperature Management: Keep the reaction temperature low, as higher temperatures can promote aldol reactions.

    • Order of Addition: As mentioned previously, adding the aldehyde slowly to the amine solution helps to minimize its self-reaction.

Q4: I am concerned about the potential for the cyclopropane ring to open during the reaction. Is this a common side reaction?

A4: While the cyclopropyl group is strained, it is generally stable under standard reductive amination conditions. Ring-opening is more likely to occur under harsh acidic conditions or in the presence of certain transition metal catalysts.[7][8][9]

  • Causality: Protonation or coordination to a metal can weaken the C-C bonds of the cyclopropane ring, making it susceptible to nucleophilic attack and subsequent ring-opening to form a homoallylic species.[10][11]

  • Preventative Measures:

    • Avoid Strong Acids: Do not use strong mineral acids as catalysts.

    • Chelate Metal Impurities: If you suspect metal contamination in your reagents, consider adding a chelating agent like EDTA, although this is generally not necessary with high-purity starting materials.

    • Mild Reaction Conditions: Stick to mild reducing agents and neutral pH to ensure the stability of the cyclopropyl moiety.

III. Troubleshooting Guide: N-Alkylation Route

The direct N-alkylation of 2-aminoethanol with a cyclopropylmethyl halide is a more traditional approach. However, controlling the selectivity of the alkylation can be challenging.

Diagram: N-Alkylation and Key Side Reactions

CPMBr Cyclopropylmethyl Bromide Target N-(2-Hydroxyethyl)(cyclopropylmethyl)amine CPMBr->Target EA 2-Aminoethanol EA->Target + Cyclopropylmethyl Bromide - HBr O_Alkylated O-Alkylation Impurity EA->O_Alkylated + Cyclopropylmethyl Bromide (on -OH group) Dialkylated Di-alkylation Impurity (Tertiary Amine) Target->Dialkylated + Cyclopropylmethyl Bromide - HBr Quat_Salt Quaternary Ammonium Salt Dialkylated->Quat_Salt + Cyclopropylmethyl Bromide

Caption: Key reaction pathways in the N-alkylation synthesis.

Frequently Asked Questions (FAQs): N-Alkylation

Q1: My final product is a mixture of the desired secondary amine, a tertiary amine, and a quaternary ammonium salt. How can I achieve selective mono-alkylation?

A1: This is the most common challenge in N-alkylation reactions. The product of the initial alkylation is often more nucleophilic than the starting primary amine, leading to subsequent alkylations.[12]

  • Causality: The electron-donating effect of the newly added alkyl group increases the nucleophilicity of the nitrogen atom, making it more reactive towards the alkylating agent.

  • Troubleshooting Protocol:

    • Control Stoichiometry: Use a large excess of 2-aminoethanol. This ensures that the cyclopropylmethyl halide is more likely to encounter a molecule of the starting amine rather than the mono-alkylated product.

    • Slow Addition of Alkylating Agent: Add the cyclopropylmethyl bromide dropwise to the solution of 2-aminoethanol at a controlled temperature. This keeps the concentration of the alkylating agent low, favoring the reaction with the more abundant primary amine.

    • Lower Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. This will help to disfavor the subsequent alkylation reactions.

Q2: I am observing an impurity with a higher molecular weight that appears to have two cyclopropylmethyl groups, but it is not the tertiary amine. What could it be?

A2: This impurity is likely the result of both N- and O-alkylation of 2-aminoethanol.

  • Causality: The hydroxyl group of 2-aminoethanol is also nucleophilic and can be alkylated, especially under basic conditions that deprotonate the alcohol to form a more reactive alkoxide.

  • Troubleshooting Protocol:

    • pH Control: Avoid using an excessively strong base. A mild base like sodium bicarbonate or potassium carbonate is often sufficient to neutralize the HBr formed during the reaction without significantly deprotonating the alcohol.

    • Protecting Groups: For the highest selectivity, consider protecting the hydroxyl group of 2-aminoethanol (e.g., as a silyl ether) before N-alkylation. The protecting group can then be removed in a subsequent step. This adds steps to the synthesis but can significantly improve purity.

IV. Purification Strategies

Regardless of the synthetic route, effective purification is crucial for obtaining this compound of high purity.

Impurity TypePhysicochemical Difference from TargetRecommended Purification Technique
Unreacted 2-Aminoethanol More polar, more water-soluble.Aqueous wash of the free base in an organic solvent.
Cyclopropylmethanol Non-basic, less polar than the target amine.Can be separated by silica gel chromatography.
Di-alkylation/Tertiary Amine Less polar, higher boiling point.Silica gel chromatography is often effective.[13]
Aldol Products High molecular weight, often polar.Can often be removed by distillation of the free base or by chromatography.
O-Alkylated Product Less polar than the target amine.Separable by silica gel chromatography.
General Purification Protocol (Free Base)
  • After the reaction is complete, quench the reaction mixture appropriately.

  • If an organic solvent was used, perform an aqueous wash to remove water-soluble impurities like unreacted 2-aminoethanol.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentrate the solution under reduced pressure to obtain the crude free base.

  • Purify the crude product by either vacuum distillation or silica gel column chromatography.

  • Dissolve the purified free base in a suitable solvent (e.g., isopropanol or diethyl ether) and bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like ether, to precipitate the hydrochloride salt.

  • Collect the salt by filtration, wash with a cold, non-polar solvent, and dry under vacuum.

V. References

  • National Center for Biotechnology Information. (n.d.). Temperature Dependence of the Ring Opening of Cyclopropene Imines on Thorium Metallocenes. Retrieved from [Link]

  • LCGC. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopropanecarboxaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). Self-condensation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]

  • Cytiva. (2018). Combining purification techniques in a multistep approach. Retrieved from [Link]

  • PubMed. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Retrieved from [Link]

  • ACS Publications. (2022). Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. JACS Au. Retrieved from [Link]

  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Alkylation reaction of 2-aminoethanol with methanol over synthesized catalysts. Retrieved from [Link]

  • Sciencemadness.org. (2024). Synthesis of N,N-Bis-(2-methoxyethyl)hydroxylamine, and ChatGPT. Retrieved from [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of a secondary N-desmethyl and a tertiary N-cyclopropylmethyl bridged hexahydroaporphine as precursors to bicyclic opioid ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-nitrosamine impurity, N-(2-hydroxyethyl)- N-phenylnitrous amide. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Carbonyl Chemistry :: The Aldol Reaction and Condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23: Carbonyl Condensation Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Scope of N‐alkylation of aromatic amines 2 with cyclopropylcarbinol 1.... Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Retrieved from [Link]

  • Reddit. (2022). N-alkylation with cyclomethylbromide. Retrieved from [Link]

  • Google Patents. (n.d.). Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide. Retrieved from

Sources

Technical Support Center: Optimizing N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.

The primary and most efficient route for synthesizing N-(2-Hydroxyethyl)(cyclopropylmethyl)amine is through the reductive amination of cyclopropanecarboxaldehyde with 2-aminoethanol (ethanolamine), followed by conversion to its hydrochloride salt. This guide will focus on troubleshooting and optimizing this pathway.

Overall Synthesis Workflow

The synthesis is a two-stage process: first, the formation of the secondary amine via reductive amination, and second, the conversion of the freebase amine to its stable hydrochloride salt.

G cluster_0 Stage 1: Reductive Amination cluster_1 Stage 2: Salt Formation A Cyclopropanecarboxaldehyde C Imine/Iminium Ion Intermediate A->C B 2-Aminoethanol B->C E N-(2-Hydroxyethyl)(cyclopropylmethyl)amine (Freebase) C->E D Selective Reducing Agent (e.g., NaBH(OAc)₃) D->E Reduction G N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride E->G F HCl in appropriate solvent (e.g., Dioxane, Ethanol) F->G Protonation G cluster_0 Troubleshooting Low Yield Start Low Yield Observed CheckImine Verify Imine Formation? (TLC/NMR check) Start->CheckImine CheckReductant Assess Reducing Agent CheckImine->CheckReductant No OptimizepH Optimize pH (4-6) Add Acetic Acid CheckImine->OptimizepH Yes UseSTAB Switch to NaBH(OAc)₃ (STAB) CheckReductant->UseSTAB Using NaBH₄ CheckPurity Use Fresh/Dry Reagent & Solvent CheckReductant->CheckPurity Using STAB End Yield Improved OptimizepH->End UseSTAB->End CheckPurity->End

Caption: Decision workflow for troubleshooting low reaction yields.

Q2: I am observing a significant amount of a dialkylated side product. How can I prevent this?

A2: The formation of a tertiary amine, where the product N-(2-Hydroxyethyl)(cyclopropylmethyl)amine reacts with another molecule of cyclopropanecarboxaldehyde, is a known side reaction. [1]This occurs because the secondary amine product can sometimes be more nucleophilic than the starting primary amine.

  • Expert Insight: This issue is generally less problematic with STAB as the reductant compared to other methods. [1]However, stoichiometry control is key.

  • Solutions:

    • Control Stoichiometry: Avoid using a large excess of the aldehyde. A slight excess of the amine (e.g., 1.05-1.1 equivalents) can help suppress this side reaction. [1][2] 2. Temperature Control: Add the reducing agent portion-wise at a lower temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.

Q3: The final hydrochloride salt is oily and won't crystallize. What should I do?

A3: The physical form of an amine salt is highly dependent on purity and the crystallization solvent system. An oily product suggests the presence of impurities or residual solvent.

  • Expert Insight: Proper formation and isolation of the salt are crucial. Using a solution of HCl in a non-polar, aprotic solvent is often more effective than using aqueous HCl, as it promotes precipitation. [3]* Solutions:

    • Purify the Freebase First: Before salt formation, ensure the crude N-(2-Hydroxyethyl)(cyclopropylmethyl)amine freebase is pure. If necessary, perform a quick column chromatography or distillation.

    • Optimize Salt Formation:

      • Dissolve the purified freebase amine in a suitable solvent like anhydrous diethyl ether or ethyl acetate.

      • Slowly add a solution of HCl in anhydrous dioxane or ethanol at a cool temperature (0-4 °C). [3] * If a precipitate forms, it can be filtered. If it oils out, try scratching the inside of the flask with a glass rod to induce crystallization.

    • Trituration: If an oil persists, decant the solvent and add a non-polar solvent like hexane or pentane. Vigorously stir or sonicate the mixture. This process, called trituration, can often induce solidification by washing away impurities that inhibit crystallization.

Key Optimization Parameters

The success of the synthesis depends on the careful control of several parameters. The table below summarizes the key variables and their recommended ranges for this specific transformation.

ParameterRecommended ConditionRationale & Justification
Amine:Aldehyde Ratio 1.05 : 1.0A slight excess of the amine minimizes the formation of dialkylated byproducts. [1][2]
Reducing Agent Sodium Triacetoxyborohydride (STAB)Offers high selectivity for the iminium ion over the aldehyde, minimizing side reactions and maximizing yield. [1][4]
Solvent 1,2-Dichloroethane (DCE), THF, CH₂Cl₂Aprotic solvents are preferred as STAB is water-sensitive. [1][4]DCE is a common choice.
pH / Catalyst Mildly acidic (pH ~5)Catalyzed by ~1 equivalent of acetic acid to facilitate imine formation without fully protonating the amine. [1]
Temperature 0 °C to Room TemperatureInitial mixing and reductant addition are often done at 0 °C to control the reaction rate, followed by warming to room temperature.
Salt Formation Solvent HCl in Dioxane, Ethanol, or Diethyl EtherAnhydrous conditions and appropriate solvents promote the clean precipitation of the hydrochloride salt. [3]

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and reagent purity.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-aminoethanol (1.05 eq) and 1,2-dichloroethane (DCE, ~0.2 M).

  • Aldehyde Addition: Add cyclopropanecarboxaldehyde (1.0 eq) to the solution.

  • Imine Formation: Add glacial acetic acid (1.0 eq) and stir the mixture at room temperature for 30 minutes.

  • Reduction: Cool the flask to 0 °C in an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-4 hours).

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude freebase amine as an oil.

Protocol 2: Formation of this compound
  • Dissolution: Dissolve the crude or purified freebase amine from Protocol 1 in a minimal amount of anhydrous ethyl acetate.

  • Precipitation: Cool the solution to 0 °C. Slowly add a 2M solution of HCl in diethyl ether or a 4M solution of HCl in dioxane dropwise with stirring.

  • Crystallization: A white precipitate should form. Continue stirring at 0 °C for 30 minutes after the addition is complete.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the filter cake with cold, anhydrous diethyl ether to remove any remaining impurities. Dry the solid under high vacuum to obtain the final this compound salt. The formation of the salt can be confirmed by the characteristic broad N-H⁺ stretching peaks in the IR spectrum. [5]

References
  • Nova-Kem. (n.d.). Optimizing Reductive Amination: A Guide for Chemical Procurement. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. Retrieved from [Link]

  • GSK. (n.d.). Reductive Amination. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]

  • YouTube. (2022). Amine and HCl - salt formation reaction. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. Retrieved from [Link]

  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 168, 248-255. [Link]

  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of amine hydrochloride salts. Retrieved from [Link]

  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-hydroxyethyl-2-cyclopropyl-4-(p-chlorophenyl)-5-methylpyrrolidine hydrochloride. Retrieved from [Link]

  • List, B., & MacMillan, D. W. (2005). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society, 127(50), 17618–17619. [Link]

  • Grogan, G., & Turner, N. J. (2022). Reductive aminations by imine reductases: from milligrams to tons. Chemical Science, 13(20), 5796–5807. [Link]

  • European Patent Office. (1999). Reductive amination processes for the selective production of aminoethylethanolamine (EP0737669B1). [Link]

  • PrepChem.com. (n.d.). Synthesis of N-(2-hydroxyethyl)cyclohexylamine. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of cyclopropylmethyl alkyl amines (US3847985A).
  • Google Patents. (2021). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines (US20210395185A1).
  • Google Patents. (n.d.). Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride (CN106631824B).
  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Google Patents. (n.d.). The synthetic method of one kind (1- cyclopropyl -1- methyl) ethylamine and its hydrochloride (CN106631827B).

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Technical Support Center: Optimizing the Synthesis of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride (CAS: 610309-67-6). This document is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the yield of this valuable synthetic intermediate. We will delve into the common challenges encountered during its synthesis, focusing on the prevalent reductive amination pathway, and provide scientifically-grounded solutions to maximize your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route to this compound?

The most widely employed method is a one-pot reductive amination reaction.[1] This involves the condensation of cyclopropanecarboxaldehyde and 2-aminoethanol (ethanolamine) to form an intermediate imine (or the corresponding hemiaminal/iminium ion), which is then reduced in situ to the desired secondary amine. The final step involves the formation of the hydrochloride salt to improve stability and ease of handling.[2]

Q2: My reaction yield is consistently low. What are the most likely culprits?

Low yields in this synthesis typically stem from one or more of the following issues:

  • Incomplete Imine Formation: The initial condensation is a reversible equilibrium reaction. Failure to remove the water byproduct can limit the concentration of the imine available for reduction.[3]

  • Side Reactions: Competing reactions such as aldehyde self-condensation (aldol reaction) or reduction of the starting aldehyde can consume starting materials.[4]

  • Suboptimal Reduction: The choice of reducing agent and reaction conditions is critical. An overly aggressive reductant can reduce the aldehyde before it forms the imine, while a reductant that is too mild may lead to incomplete conversion.[5]

  • Cyclopropane Ring Instability: The cyclopropane ring is strained and can be susceptible to ring-opening under certain conditions, particularly harsh acidic or catalytic hydrogenation environments.[6][7]

  • Purification Losses: The product is an amino alcohol, which can be highly water-soluble, leading to losses during aqueous work-up procedures.

Q3: Which reducing agent is best suited for this reaction?

The ideal reducing agent should selectively reduce the C=N bond of the imine much faster than the C=O bond of the aldehyde. Mild hydride reagents are generally preferred.

Reducing AgentProsCons
Sodium Triacetoxyborohydride (STAB) Highly selective for imines/iminium ions, effective under mildly acidic conditions which catalyze imine formation, commercially available and easy to handle.[5]More expensive than other borohydrides.
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for imines at pH 6-7.[8]Highly toxic (releases HCN gas in strong acid), requires careful pH control.
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Less selective; can readily reduce the starting aldehyde, especially at neutral or acidic pH. Best used in a two-step process where the imine is formed first.[9]
Catalytic Hydrogenation (H₂/Catalyst) "Green" reducing agent with high atom economy.Risk of cyclopropane ring cleavage with certain catalysts (e.g., aggressive Pd/C conditions). Requires specialized pressure equipment.[7]

For one-pot syntheses, Sodium Triacetoxyborohydride (STAB) is often the superior choice due to its high selectivity and operational simplicity.[5]

Troubleshooting Guide: A Deeper Dive

This section addresses specific problems you might encounter during the synthesis, structured by reaction stage.

Stage 1: Imine Formation
Q: My starting materials are not being consumed, and TLC/LC-MS analysis shows mostly unreacted aldehyde and amine. How can I improve the condensation step?

This indicates that the imine formation equilibrium is unfavorable.

Root Cause & Solution:

  • Water Removal: The condensation of the aldehyde and amine releases one equivalent of water. According to Le Châtelier's principle, its presence inhibits the forward reaction.

    • Solution: Incorporate a dehydrating agent into the reaction. Anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) are effective and can be added directly to the reaction mixture.[5]

  • pH Control: Imine formation is typically catalyzed by mild acid.[4] The reaction is often fastest between pH 5 and 7.

    • Solution: Add a catalytic amount of a weak acid, such as acetic acid. This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine. Be cautious, as strongly acidic conditions can promote side reactions or cyclopropane ring-opening.[10][11]

Stage 2: Reduction of the Imine
Q: My main byproduct is cyclopropylmethanol. How do I prevent the reduction of my starting aldehyde?

This is a classic selectivity problem, indicating your reducing agent is reacting with the aldehyde faster than the imine is being formed and reduced.

Root Cause & Solution:

  • Incorrect Reducing Agent: As mentioned, sodium borohydride (NaBH₄) is a common cause of this issue in one-pot reactions because it is a potent aldehyde reductant.[9]

    • Solution: Switch to a more chemoselective reducing agent like Sodium Triacetoxyborohydride (STAB).[5] STAB is less reactive towards ketones and aldehydes but highly effective at reducing protonated imines (iminium ions).

  • Reaction Staging: If you must use NaBH₄ for cost reasons, a two-step, one-pot procedure is preferable.

    • Solution: First, mix the cyclopropanecarboxaldehyde, 2-aminoethanol, and a mild acid catalyst (e.g., acetic acid) in a suitable solvent like methanol or dichloromethane (DCM). Allow the mixture to stir for 1-2 hours at room temperature to maximize imine formation. Then, cool the reaction to 0 °C before slowly adding the NaBH₄. This temporal separation of the condensation and reduction steps favors the desired pathway.

Stage 3: Work-up and Purification
Q: I'm losing a significant amount of product during the aqueous work-up. How can I improve recovery?

The product, being an amino alcohol, has both a basic nitrogen and a polar hydroxyl group, making it partially soluble in both organic and aqueous phases.

Root Cause & Solution:

  • Product Partitioning: During a standard acidic or basic wash, the product can be protonated or deprotonated, increasing its aqueous solubility.

    • Solution 1 (pH Adjustment): After quenching the reaction, perform extractions with an organic solvent (e.g., DCM or ethyl acetate) at a high pH (pH > 11). Use a strong base like 1-2 M NaOH to ensure the amine is in its free base form, which is less water-soluble.

    • Solution 2 (Salting Out): Saturate the aqueous layer with sodium chloride (brine) before extraction. This decreases the polarity of the aqueous phase and reduces the solubility of organic compounds, driving more of your product into the organic layer.

Q: The final hydrochloride salt is oily or fails to crystallize. What's wrong?

This is often due to impurities or residual solvent.

Root Cause & Solution:

  • Purity of the Free Base: The free base must be pure before salt formation. Impurities can act as crystallization inhibitors.

    • Solution: If necessary, purify the free base amine by column chromatography (silica gel, using a gradient of methanol in DCM with a small amount of triethylamine or ammonium hydroxide to prevent streaking) or distillation under reduced pressure before proceeding to salt formation.

  • Stoichiometry and Solvent: Incorrect stoichiometry of HCl or an inappropriate solvent system can prevent crystallization.

    • Solution: Dissolve the purified free base in a non-polar, anhydrous solvent like diethyl ether or methyl tert-butyl ether (MTBE). Add a stoichiometric amount (1.0-1.05 equivalents) of HCl solution (e.g., 2 M HCl in diethyl ether) dropwise with vigorous stirring. The hydrochloride salt should precipitate as a solid. Using solvents like ethanol or methanol may keep the salt dissolved, requiring removal of the solvent and re-crystallization from a less polar solvent system like isopropanol/ether.[2]

Stage 4: Structural Integrity
Q: Could my reaction conditions be causing the cyclopropane ring to open? What are the warning signs?

Yes, this is a valid concern. The high ring strain of cyclopropanes makes them susceptible to cleavage, especially under acidic conditions or with certain hydrogenation catalysts.[7][10][12]

Root Cause & Solution:

  • Harsh Acidity: Strong acids can protonate the cyclopropane ring, leading to a carbocation intermediate that can be attacked by nucleophiles, resulting in a ring-opened product (e.g., a substituted butanol derivative).[11]

    • Solution: Avoid strong acids like concentrated HCl or H₂SO₄ as catalysts. Use only catalytic amounts of a weak acid like acetic acid. During the hydrochloride salt formation, use anhydrous HCl in an organic solvent and avoid prolonged exposure to aqueous acid.

  • Inappropriate Hydrogenation Conditions: Certain transition metal catalysts, particularly under high hydrogen pressure and temperature, can hydrogenolyze the C-C bonds of the cyclopropane ring.[7]

    • Solution: If using catalytic hydrogenation, screen for milder catalysts and conditions. Rhodium on carbon or platinum-based catalysts at low pressure and ambient temperature are generally safer for cyclopropyl moieties than palladium on carbon.[7] However, given the effectiveness of chemical reductants, hydrogenation is often an unnecessary risk for this transformation.

Visualizations & Protocols

Overall Synthetic Workflow

The diagram below outlines the optimized one-pot reductive amination process.

G cluster_0 Stage 1: Imine Formation cluster_1 Stage 2: Reduction cluster_2 Stage 3: Work-up & Isolation cluster_3 Stage 4: Salt Formation A Cyclopropanecarboxaldehyde + 2-Aminoethanol B Add Solvent (DCM) & Cat. Acetic Acid A->B C Stir 1-2h @ RT (Imine/Iminium Ion Forms) B->C D Cool to 0 °C C->D Proceed to Reduction E Slowly Add NaBH(OAc)₃ (STAB) D->E F Warm to RT, Stir 4-12h (Free Base Amine Forms) E->F G Quench with Sat. NaHCO₃ F->G Proceed to Work-up H Extract with DCM, Dry with Na₂SO₄ G->H I Concentrate in vacuo (Purified Free Base) H->I J Dissolve in Anhydrous Ether I->J Proceed to Salt Formation K Add 1 eq. HCl in Ether J->K L Filter & Dry Solid Product K->L Troubleshooting start Low Yield Observed q1 Analyze Crude Reaction Mixture: Are Starting Materials Unconsumed? start->q1 q2 Is Cyclopropylmethanol the Major Byproduct? q1->q2 No a1 Yes: Incomplete Imine Formation q1->a1 Yes q3 Is Product Lost During Aqueous Work-up? q2->q3 No a2 Yes: Aldehyde Reduction Dominates q2->a2 Yes q4 Is Cyclopropane Ring-Opening Suspected? q3->q4 No a3 Yes: Poor Extraction Efficiency q3->a3 Yes a4 Yes: Check for Linear Byproducts q4->a4 Yes sol1 Solution: 1. Add dehydrating agent (e.g., mol. sieves). 2. Add catalytic acetic acid (pH 5-7). a1->sol1 end Yield Improved sol1->end sol2 Solution: 1. Switch to a selective reductant (STAB). 2. If using NaBH₄, pre-form imine for 1-2h before adding reductant at 0 °C. a2->sol2 sol2->end sol3 Solution: 1. Adjust aqueous phase to pH > 11 before extraction. 2. Saturate aqueous layer with NaCl (brine). a3->sol3 sol3->end sol4 Solution: 1. Avoid strong acids; use only catalytic weak acid. 2. Avoid harsh hydrogenation conditions. a4->sol4 sol4->end

Caption: A decision tree for diagnosing and solving low yield issues.

Experimental Protocols
Protocol 1: Optimized One-Pot Synthesis of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine

Materials:

  • Cyclopropanecarboxaldehyde (1.0 eq)

  • 2-Aminoethanol (1.05 eq)

  • Sodium triacetoxyborohydride (STAB) (1.3 eq)

  • Glacial Acetic Acid (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add cyclopropanecarboxaldehyde (1.0 eq) and anhydrous dichloromethane (to make a ~0.5 M solution).

  • Add 2-aminoethanol (1.05 eq) followed by glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the flask to 0 °C in an ice bath.

  • In portions, carefully add sodium triacetoxyborohydride (1.3 eq) over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Once complete, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base amine as an oil.

Protocol 2: Formation and Purification of the Hydrochloride Salt

Materials:

  • Crude N-(2-Hydroxyethyl)(cyclopropylmethyl)amine free base

  • Diethyl ether or MTBE, anhydrous

  • 2.0 M solution of HCl in diethyl ether

Procedure:

  • Dissolve the crude free base from Protocol 1 in a minimal amount of anhydrous diethyl ether (or MTBE). If the crude product contains significant non-volatile impurities, purification by column chromatography is recommended prior to this step.

  • With vigorous stirring, add the 2.0 M HCl/ether solution dropwise (1.0 equivalent based on the starting aldehyde).

  • A white precipitate should form immediately. Continue stirring for 30 minutes at room temperature after the addition is complete.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.

  • Dry the solid product under high vacuum to a constant weight. Characterize by NMR and melting point to confirm identity and purity. [13]

References
  • Lewis, F. W., & Moody, C. J. (2020). Lewis Acid Catalyzed Cyclopropane Ring-Opening-Cyclization Cascade. Chemistry – A European Journal.
  • Khan, M. F., & Jung, J. C. (2018). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols.
  • Bar-Ziv, R., & Marek, I. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters, 20(3), 633-636.
  • Chen, J., & Chen, J. (2018). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. RSC Advances, 8(46), 26055-26063.
  • Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic Chemistry and Pharmaceutical Research.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • GlaxoSmithKline. (n.d.). Reductive Amination. ACS Green Chemistry Institute. Retrieved from [Link] (Note: Specific document may be part of internal GSK resources, general principles are widely published).

  • TRC. (2021). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Chemistry Stack Exchange. Retrieved from [Link]

  • Grogan, G., & Turner, N. J. (2022). Reductive aminations by imine reductases: from milligrams to tons. Chemical Society Reviews, 51(15), 6438-6457.
  • Edgar, K. J., et al. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Organic and Inorganic Chemistry. Retrieved from [Link]

  • Appell, R. B. (1974). U.S. Patent No. 3,847,985.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Falck, J. R., et al. (2019).
  • PrepChem. (n.d.). Synthesis of N-hydroxyethyl-2-cyclopropyl-4-(p-chlorophenyl)-5-methylpyrrolidine hydrochloride. Retrieved from [Link]

  • Zhdankin, V. V., et al. (2010). Reductive Amination with a Scavenger: The Most “Combinatorial” of Two-Component Reactions. Russian Journal of General Chemistry, 80(12), 2694-2699.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1-714.
  • Chusov, D., et al. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters, 18(22), 5968-5970.
  • ResearchGate. (n.d.). The biocatalytic concepts for reductive amination. Retrieved from [Link]

  • De Meijere, A., et al. (2014). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 10, 136-140.
  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]

  • Vergne-Vaxelaire, C., et al. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.
  • Zhang, Y., et al. (2024). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Chemistry, 6(2), 40.
  • Lautens, M., & Newman, S. G. (2012).
  • ResearchGate. (n.d.). Synthesis of N-nitrosamine impurity, N-(2-hydroxyethyl)- N-phenylnitrous amide. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010029566A2 - Process for preparation of phenoxypropanol amines.
  • Google Patents. (n.d.). WO2012046247A2 - Process for the preparation of (±m1r(s), 2srr)l-2-(aminomethyl)-n,n-diethyl-l-phenylcyclopropane carboxamide hydrochloride.
  • Google Patents. (n.d.). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
  • ResearchGate. (n.d.). Synthesis of N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine. Retrieved from [Link]

  • ResearchGate. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from [Link]

  • Hartono, A., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(43), 16045-16061.
  • PubChem. (n.d.). 2-(Methylamino)ethanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2-Cyclopropyl-2-N-Boc-iminoacetate. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES. Retrieved from [Link]

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Technical Support Center: N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride Degradation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its degradation pathways. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Introduction

This compound is a secondary amine containing a cyclopropylmethyl group and a primary alcohol. Understanding its stability and degradation is crucial for its development as a pharmaceutical ingredient or for its use in chemical synthesis. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[1][2] This guide will address common issues encountered during these studies.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under forced degradation conditions?

Based on its chemical structure, the primary degradation pathways to investigate are oxidation, hydrolysis (particularly at elevated pH), and photolysis. The secondary amine functionality is susceptible to oxidation and nitrosation, while the cyclopropyl amine moiety can be prone to ring-opening under certain acidic conditions or hydrolysis at high pH.[3]

Q2: I am observing unexpected peaks in my HPLC chromatogram during a stability study. How can I identify if these are degradation products?

To confirm if new peaks are degradation products, you should perform a forced degradation study.[1] Subject the compound to stress conditions such as acid, base, oxidation, heat, and light. If the peaks increase in intensity under these conditions while the parent peak decreases, they are likely degradation products. Mass spectrometry (LC-MS) is a powerful tool for the initial identification of these unknown peaks by determining their mass-to-charge ratio.

Q3: My compound appears to be degrading under oxidative stress. What are the potential degradation products?

Oxidative degradation of secondary amines can lead to several products. The most common are the corresponding N-oxide and hydroxylamine. Further oxidation could lead to the cleavage of the C-N bond, resulting in smaller amine or aldehyde fragments. The primary alcohol can also be oxidized to an aldehyde and then to a carboxylic acid.

Q4: Can this compound form nitrosamines?

Yes, as a secondary amine, it is susceptible to reacting with nitrosating agents (like nitrites in an acidic medium) to form N-nitrosamines.[4] These are a class of genotoxic impurities that are of significant concern to regulatory agencies.[5] It is crucial to assess the potential for nitrosamine formation if any raw materials or excipients contain nitrites, or if the synthesis or storage conditions could lead to their formation.

Troubleshooting Guide

Issue 1: Poor resolution between the parent peak and degradation products in HPLC.
  • Cause: The chosen HPLC method may not be "stability-indicating." A method that can resolve the parent compound from all its potential degradation products is necessary.[6]

  • Solution:

    • Optimize the mobile phase: Experiment with different solvent ratios (e.g., acetonitrile/water, methanol/water) and pH modifiers (e.g., formic acid, ammonium acetate).

    • Change the stationary phase: A different column chemistry (e.g., C18, C8, Phenyl-Hexyl) might provide the necessary selectivity.

    • Adjust the gradient: A shallower gradient can often improve the separation of closely eluting peaks.

    • Modify the temperature: Column temperature can affect selectivity.

Issue 2: The compound shows significant degradation in the control sample.
  • Cause: This could be due to instability in the sample solvent, interaction with the container, or exposure to light.

  • Solution:

    • Solvent stability: Ensure the compound is stable in the chosen diluent. Test different solvents if necessary.

    • Container compatibility: Use inert containers (e.g., amber glass vials) to prevent adsorption or leaching.

    • Photostability: Protect samples from light by using amber vials or wrapping them in foil. Conduct a formal photostability study to confirm light sensitivity.

Issue 3: Inconsistent results in forced degradation studies.
  • Cause: Inconsistency can arise from poor control over stress conditions (temperature, concentration of stressing agent) or sample preparation variability.

  • Solution:

    • Precise control: Use calibrated ovens, water baths, and photostability chambers.

    • Standardized procedures: Ensure that the concentration of the stressing agent and the duration of exposure are consistent across experiments.

    • Homogeneous samples: Ensure complete dissolution of the sample before stressing.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final volume of 10 mL with the mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 80°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final volume of 10 mL with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 12 hours. Dilute to a final volume of 10 mL with the mobile phase.

  • Thermal Degradation: Place the solid compound in an oven at 105°C for 48 hours. Also, heat a solution of the compound at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method, alongside a control sample.

Protocol 2: Development of a Stability-Indicating HPLC Method

A starting point for a reversed-phase HPLC method is provided below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL

Visualizing Degradation Pathways

The following diagrams illustrate the potential degradation pathways of this compound.

cluster_oxidation Oxidative Degradation parent N-(2-Hydroxyethyl)(cyclopropylmethyl)amine n_oxide N-Oxide parent->n_oxide [O] hydroxylamine Hydroxylamine parent->hydroxylamine [O] aldehyde 2-((cyclopropylmethyl)amino)acetaldehyde parent->aldehyde [O] acid 2-((cyclopropylmethyl)amino)acetic acid aldehyde->acid [O] cluster_nitrosation Nitrosation parent N-(2-Hydroxyethyl)(cyclopropylmethyl)amine nitrosamine N-nitroso-N-(cyclopropylmethyl)-2-ethanolamine parent->nitrosamine + HNO2

Caption: Potential N-nitrosamine formation.

Summary of Potential Degradation Products

Stress ConditionPotential Degradation ProductsAnalytical Considerations
Oxidation N-oxide, Hydroxylamine, Aldehyde, Carboxylic acidUse of mass spectrometry (LC-MS) for identification.
Acid Hydrolysis Potential for cyclopropyl ring opening (less likely under mild conditions)Monitor for changes in retention time and new peaks.
Base Hydrolysis Generally more stable, but high pH can affect cyclopropyl amines. [3]Compare chromatograms with control samples.
Photolysis Photolytic cleavage productsConduct studies in a photostability chamber.
Nitrosating agents N-nitrosamineHighly sensitive and specific methods like LC-MS/MS are required for detection at trace levels. [5][7]

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link]

  • Synthesis of N-nitrosamine impurity, N-(2-hydroxyethyl)- N-phenylnitrous amide. ResearchGate. Available at: [Link]

  • Emissions and formation of degradation products in amine- based carbon capture plants. FORCE Technology. Available at: [Link]

  • The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. PubMed. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]

  • Amines Used in CO2 Capture - Health and Environmental Impacts. Bellona Foundation. Available at: [Link]

  • Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - a review. Semantic Scholar. Available at: [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. National Institutes of Health. Available at: [Link]

  • Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. National Institutes of Health. Available at: [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. Available at: [Link]

  • HRAM-LC-MS method for the determination of nitrosamine impurities in drugs. The Analytical Scientist. Available at: [Link]

  • Degradation of N5-(2-hydroxyethyl)-L-glutamine and L-glutamic Acid Homopolymers and Copolymers by Papain. PubMed. Available at: [Link]

  • Development and validation of a stability-indicating RP-HPLC method for simultaneous assay of betamethasone dipropionate, chlorocresol, and for the estimation of betamethasone dipropionate related compounds in a pharmaceutical cream and ointment. PubMed. Available at: [Link]

Sources

Technical Support Center: Synthesis of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride. This document is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this synthesis. We will address common impurities, their formation mechanisms, and strategies for control and mitigation.

The information herein is structured in a question-and-answer format to directly address practical challenges encountered in the laboratory.

Section 1: Troubleshooting Guide & Synthesis FAQs

This section addresses the most common issues and questions that arise during the synthesis. We will focus on two primary and industrially relevant synthetic routes:

  • Route A: Direct Alkylation of cyclopropylmethylamine with a 2-haloethanol (e.g., 2-chloroethanol).

  • Route B: Reductive Amination of cyclopropanecarboxaldehyde with 2-aminoethanol.

Frequently Asked Questions (FAQs)
Q1: Which synthetic route is recommended for my project?

A1: The choice depends on starting material availability, scale, and impurity profile tolerance.

  • Direct Alkylation (Route A) is often straightforward for lab-scale synthesis but can be prone to overalkylation, a common issue in amine alkylation.[1][2][3] Controlling stoichiometry and reaction conditions is critical to minimize the formation of the tertiary amine impurity.

  • Reductive Amination (Route B) is a highly versatile and often cleaner method, generally preferred for larger-scale production due to better control over selectivity and fewer side products.[2][4][5] This method avoids the direct use of alkyl halides and typically results in a more favorable impurity profile.

Impurity-Specific Troubleshooting
Q2: My final product is contaminated with a higher molecular weight impurity. In Route A, I suspect overalkylation. How can I confirm this and prevent it?

A2: The impurity is likely N,N-bis(2-Hydroxyethyl)(cyclopropylmethyl)amine . This is a classic problem in amine alkylations where the desired secondary amine product is more nucleophilic than the primary amine starting material, leading to a second alkylation event.[1][3][6]

Confirmation:

  • LC-MS Analysis: The impurity will have a mass corresponding to the addition of another hydroxyethyl group (+44.05 Da).

  • NMR Spectroscopy: Look for a change in the integration of the N-H proton (it will disappear) and a doubling of the signals corresponding to the hydroxyethyl groups.

Prevention & Mitigation Protocol:

  • Control Stoichiometry: Use a molar excess of the starting amine (cyclopropylmethylamine) relative to the 2-haloethanol. A 1.5 to 2.0 molar equivalent of the amine is a good starting point.

  • Slow Addition: Add the 2-haloethanol slowly to the reaction mixture containing the amine. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate the rate of the second alkylation.

  • Choice of Base: A mild, non-nucleophilic base (e.g., K₂CO₃, NaHCO₃) is recommended to neutralize the H-X formed without promoting side reactions.[7]

Q3: During my reductive amination (Route B), I'm observing an impurity with a mass corresponding to reduced cyclopropanecarboxaldehyde. What is it and how do I avoid it?

A3: This impurity is Cyclopropylmethanol . It forms when the reducing agent (e.g., sodium borohydride) directly reduces the starting aldehyde before it can form the imine intermediate with 2-aminoethanol.

Mechanism & Prevention:

The key is to favor the formation of the imine before introducing the primary reducing agent.

Caption: Workflow for minimizing aldehyde reduction impurity.

Troubleshooting Protocol:

  • Stepwise Procedure: First, mix the cyclopropanecarboxaldehyde and 2-aminoethanol in a suitable solvent (e.g., methanol) and stir for 1-2 hours at room temperature to allow for imine formation. Monitor by TLC or GC-MS.

  • Controlled Addition of Reductant: Cool the mixture (e.g., to 0-5 °C) before slowly adding the reducing agent. This minimizes the reduction of any unreacted aldehyde.

  • pH Control: Imine formation is often favored under slightly acidic conditions (pH 4-6).[8] Adding a small amount of acetic acid can catalyze imine formation, driving the equilibrium away from the starting materials before reduction.

  • Choice of Reductant: Sodium triacetoxyborohydride (STAB) is an excellent alternative as it is a milder reducing agent that is particularly effective for reductive aminations and less likely to reduce the aldehyde directly.[4]

Q4: My reaction work-up is complete, but I'm detecting residual starting materials. What are the best purification strategies?

A4: Residual starting materials are common and can typically be removed through purification. The strategy depends on the physical properties of the impurities and the product.

ImpurityBoiling Point (°C)SolubilityRecommended Purification Method
Cyclopropylmethylamine ~75-77Water SolubleAcid/Base Extraction: During workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate and remove the basic amine starting material into the aqueous phase.
2-Chloroethanol ~128Water SolubleAqueous Wash: Simple water or brine washes are effective at removing this polar, water-soluble impurity.
Cyclopropanecarboxaldehyde ~98-100Partially Water SolubleDistillation (if scale allows): The product hydrochloride salt is non-volatile. If purifying the free base, distillation can be effective. Column Chromatography: Purification of the free base on silica gel can separate the less polar aldehyde from the more polar amine product.
2-Aminoethanol ~171Water SolubleAqueous Wash: Highly effective due to its high polarity and water solubility.

Final Product Isolation: The final product is a hydrochloride salt. Crystallization is a powerful purification technique. After the main impurities are removed via extraction or washing, the free base can be dissolved in a suitable solvent (e.g., isopropanol, ethyl acetate) and HCl (gas or solution in isopropanol) can be added to precipitate the pure hydrochloride salt, leaving more soluble impurities in the mother liquor.

Section 2: Analytical Methods for Impurity Profiling

A robust analytical strategy is crucial for identifying and quantifying impurities, as mandated by regulatory agencies like the FDA and ICH.[9][10][11][12]

Q5: What are the recommended analytical techniques for impurity profiling of this compound?

A5: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[10]

  • High-Performance Liquid Chromatography (HPLC): This is the primary workhorse for separating and quantifying organic impurities.[9][13]

    • Method: A reversed-phase C18 column with a gradient elution of a buffered aqueous phase (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol) is a typical starting point.

    • Detection: UV detection is suitable if impurities have a chromophore. For impurities without a chromophore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the definitive tool for identifying unknown impurities by providing molecular weight information.[9][13] It's crucial for confirming the structures of process-related impurities and degradation products.

  • Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is the preferred method for analyzing volatile organic impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of isolated impurities. Preparative HPLC is often used to isolate a sufficient quantity of an unknown impurity for NMR analysis.[9]

Caption: General analytical workflow for impurity profiling.

Section 3: References

  • Emery Pharma. (n.d.). Impurity Analysis. Retrieved from [Link]

  • Patel, R. M., et al. (2022). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. World Journal of Pharmaceutical Research. Retrieved from [Link]

  • Saini, B., & Bansal, G. (2016). Impurity Profile of Pharmaceuticals Ingredient: A Review. ResearchGate. Retrieved from [Link]

  • de Oliveira, M. A. L., et al. (2024). Impurities in Active Pharmaceutical Ingredients and Drug Products: A Critical Review. Molecules. Retrieved from [Link]

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza. Retrieved from [Link]

  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Retrieved from [Link]

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]

  • YouTube. (2022). Amine Unit Optimization and Troubleshooting. Retrieved from [Link]

  • Carreira, E. M., et al. (2018). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Troubleshooting amine plants. Retrieved from [Link]

  • OpenStax. (n.d.). 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation and Some Synthetic Applications of 2-Hydroxyethyl-Substituted Cyclopropylamines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-hydroxyethyl-2-cyclopropyl-4-(p-chlorophenyl)-5-methylpyrrolidine hydrochloride. Retrieved from [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2017). N-alkylation of secondary amine?. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-nitrosamine impurity, N-(2-hydroxyethyl)- N-phenylnitrous amide. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-(2-hydroxyethyl)cyclohexylamine. Retrieved from [Link]

  • Google Patents. (n.d.). US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines. Retrieved from

  • Google Patents. (n.d.). CN102924301B - Preparation method of N,N-bis(2-hydroxyethyl)isopropanolamine. Retrieved from

  • Macmillan Group. (2005). Enantioselective Organocatalytic Reductive Amination. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). New catalysts for amine alkylation reactions promoted by hydrogen borrowing. Retrieved from [Link]

  • Turner, N. J., et al. (2022). Reductive aminations by imine reductases: from milligrams to tons. RSC Chemical Biology. Retrieved from [Link]

  • IUCr. (2022). Synthesis and crystal structure of 1,3-bis{[N,N-bis(2-hydroxyethyl)amino]methyl}. Retrieved from [Link]

  • ChemRxiv. (n.d.). Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions. Retrieved from [Link]

Sources

Technical Support Center: Resolving Low Yield in N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride. As a Senior Application Scientist, this guide synthesizes established chemical principles with practical, field-proven insights to help you troubleshoot and optimize your reaction, thereby improving yield and purity.

Introduction: The Synthetic Challenge

The synthesis of this compound is most commonly achieved via a one-pot reductive amination of cyclopropanecarboxaldehyde with 2-aminoethanol, followed by salt formation. While conceptually straightforward, this reaction is prone to several side reactions that can significantly lower the yield of the desired secondary amine. This guide provides a systematic approach to identifying and resolving these common issues.

The overall reaction is as follows:

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific problems you may encounter during the synthesis.

Issue 1: Low or No Product Formation

Question: My reaction is not producing the desired product, or the yield is very low. What are the likely causes?

Answer: Low or no product formation in this reductive amination can typically be traced back to three critical areas: inefficient imine formation, suboptimal reduction, or degradation of starting materials.

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting workflow for low product yield.

  • Inefficient Imine Formation: The initial condensation of cyclopropanecarboxaldehyde and 2-aminoethanol to form the imine intermediate is a reversible reaction.[1] The presence of water, a byproduct of this step, can push the equilibrium back towards the starting materials.

    • Solution:

      • Add a dehydrating agent, such as 3Å molecular sieves, to the reaction mixture to sequester water as it is formed.[2]

      • Incorporate a catalytic amount of a weak acid, like acetic acid, to protonate the carbonyl oxygen, making the aldehyde more electrophilic and accelerating imine formation. This is particularly useful when using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent.[3][4]

  • Suboptimal Reduction: The choice and handling of the reducing agent are critical.

    • Solution:

      • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for one-pot reductive aminations as it is milder and more selective for the iminium ion over the aldehyde.[3][4] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[5] Sodium borohydride (NaBH₄) can also reduce the starting aldehyde, leading to the formation of cyclopropylmethanol as a byproduct.[5][6] If using NaBH₄, it is best to perform the reaction in a stepwise manner, allowing for complete imine formation before adding the reducing agent.[6]

      • Reducing Agent Activity: Ensure your reducing agent is fresh and has been stored under anhydrous conditions. NaBH(OAc)₃ is particularly moisture-sensitive.[3]

  • Starting Material Quality: The purity of your starting materials is paramount.

    • Solution:

      • Cyclopropanecarboxaldehyde can be prone to oxidation or polymerization upon storage. It is advisable to use freshly distilled or recently purchased aldehyde.

      • Ensure the 2-aminoethanol is of high purity and free from significant water content.

Issue 2: Formation of Significant Byproducts

Question: My reaction is producing a mixture of products, making purification difficult and lowering the yield of the desired amine. What are these byproducts and how can I minimize them?

Answer: Several side reactions can compete with the desired reductive amination. The most common culprits are the reduction of the starting aldehyde, and over-alkylation of the amine.

Potential Side Reactions and Mitigation Strategies:

ByproductFormation MechanismMitigation Strategy
Cyclopropylmethanol Direct reduction of cyclopropanecarboxaldehyde by the hydride reagent.Use a milder, more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN, which preferentially reduce the iminium ion over the aldehyde.[5] If using NaBH₄, ensure complete imine formation before its addition.
N,N-bis(cyclopropylmethyl)-2-hydroxyethylamine The secondary amine product reacts with another molecule of cyclopropanecarboxaldehyde to form a tertiary amine.[7]Use a slight excess of 2-aminoethanol (1.1-1.2 equivalents) relative to the aldehyde to increase the probability of the aldehyde reacting with the primary amine.[4] Maintain a lower reaction temperature to decrease the rate of the second alkylation.
Self-condensation of Aldehyde Aldol-type condensation of cyclopropanecarboxaldehyde under acidic or basic conditions.Maintain a neutral to slightly acidic pH. Add the aldehyde slowly to the reaction mixture to keep its instantaneous concentration low.[7]
Issue 3: Difficulties with Product Isolation and Purification

Question: I am struggling to isolate a pure sample of this compound from the reaction mixture. What is the best approach?

Answer: The purification of this amino alcohol can be challenging due to its polarity and potential to form emulsions during aqueous workups.

Recommended Purification Protocol:

  • Quenching the Reaction: Once the reaction is complete (as monitored by TLC or LC-MS), carefully quench any remaining reducing agent by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Basification and Extraction: Adjust the pH of the aqueous layer to >10 with a strong base (e.g., 1M NaOH) to deprotonate the amine and make it more soluble in organic solvents. Extract the aqueous layer multiple times with an appropriate organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Salt Formation: Dissolve the crude free amine in a suitable solvent like isopropanol or a mixture of diethyl ether and ethanol. Add a solution of HCl in isopropanol or diethyl ether dropwise with stirring. The hydrochloride salt should precipitate out of the solution.

  • Recrystallization: Collect the precipitate by filtration and recrystallize from a suitable solvent system (e.g., ethanol/diethyl ether or isopropanol/acetone) to obtain the pure this compound.

Troubleshooting Purification:

  • Emulsion Formation: If an emulsion forms during the extraction, adding a small amount of brine or filtering the mixture through a pad of celite can help to break it.

  • Product Remains in Aqueous Layer: If the product is not efficiently extracted into the organic layer even after basification, try using a more polar solvent for extraction or perform continuous liquid-liquid extraction.

Recommended Experimental Protocol

This protocol is a general guideline for the synthesis of this compound via reductive amination using sodium triacetoxyborohydride. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • Cyclopropanecarboxaldehyde

  • 2-Aminoethanol

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Glacial Acetic Acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • 1M Sodium Hydroxide solution

  • Brine

  • Anhydrous sodium sulfate

  • Hydrochloric acid solution (e.g., 2M in diethyl ether or isopropanol)

  • Organic solvents for extraction and recrystallization (e.g., DCM, ethyl acetate, ethanol, diethyl ether, isopropanol)

Procedure:

  • To a stirred solution of cyclopropanecarboxaldehyde (1.0 eq.) in DCE or DCM (to make a ~0.5 M solution) under an inert atmosphere (e.g., nitrogen or argon), add 2-aminoethanol (1.1 eq.) at room temperature.

  • Stir the mixture for 30-60 minutes to allow for imine formation. A catalytic amount of glacial acetic acid (0.05-0.1 eq.) can be added to facilitate this step.[8]

  • Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise over 15-20 minutes. The addition may be exothermic, so control the rate to maintain the reaction temperature below 30 °C.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free amine.

  • Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., isopropanol).

  • Slowly add a solution of HCl (1.0-1.1 eq.) in a suitable solvent (e.g., diethyl ether or isopropanol) with vigorous stirring.

  • Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.

  • The product can be further purified by recrystallization if necessary.

Workflow Diagram for the Synthesis:

SynthesisWorkflow cluster_reactants Reactants Aldehyde Cyclopropanecarboxaldehyde ImineFormation Imine Formation (DCE or DCM, RT) Aldehyde->ImineFormation Amine 2-Aminoethanol Amine->ImineFormation Reduction Reduction (NaBH(OAc)₃, RT) ImineFormation->Reduction Workup Aqueous Workup & Extraction Reduction->Workup SaltFormation HCl Salt Formation Workup->SaltFormation Purification Recrystallization SaltFormation->Purification Product Final Product Purification->Product

Caption: General workflow for the synthesis of this compound.

Characterization and Purity Assessment

Accurate characterization of the final product is crucial to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see signals corresponding to the cyclopropyl protons (a multiplet in the upfield region), the methylene protons adjacent to the nitrogen and oxygen, the methine proton of the cyclopropylmethyl group, and the hydroxyl and amine protons (which may be broad and exchangeable). Upon formation of the hydrochloride salt, the protons adjacent to the nitrogen will shift downfield.

    • ¹³C NMR: Expect signals for the carbons of the cyclopropyl ring, the methylene carbons of the ethyl and cyclopropylmethyl groups.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI-MS) should show a peak corresponding to the protonated molecule [M+H]⁺ of the free amine.

    • Gas Chromatography-Mass Spectrometry (GC-MS) of the free amine will show a molecular ion peak and characteristic fragmentation patterns. Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a common fragmentation pathway for amines.[9]

  • Thin-Layer Chromatography (TLC): A simple and effective way to monitor the reaction progress. Use a suitable solvent system (e.g., DCM/Methanol or Ethyl Acetate/Hexane with a small amount of triethylamine) and visualize with an appropriate stain (e.g., potassium permanganate or ninhydrin). The product should have a different Rf value than the starting materials.

Frequently Asked Questions (FAQs)

Q1: Can I use a different solvent for the reaction? A1: Yes, other aprotic solvents like tetrahydrofuran (THF) or acetonitrile can be used.[4] However, chlorinated solvents like DCE and DCM are often preferred for reactions with NaBH(OAc)₃.[3] Avoid protic solvents like methanol or ethanol if using NaBH(OAc)₃ as they can react with the reducing agent.[3]

Q2: My reaction is very slow. Can I heat it? A2: Gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, be aware that higher temperatures can also promote the formation of the over-alkylation byproduct (tertiary amine).[7] It is generally better to first ensure that other factors, such as reagent quality and the absence of water, are optimized.

Q3: Is it necessary to perform the reaction under an inert atmosphere? A3: While not always strictly necessary for reductive aminations, using an inert atmosphere is good practice, especially if your starting aldehyde is sensitive to oxidation. It also helps to ensure that the reaction is anhydrous, which is important for efficient imine formation.

Q4: How do I know if my starting aldehyde is pure enough? A4: You can check the purity of your cyclopropanecarboxaldehyde by ¹H NMR or GC-MS. If impurities are present, it is best to distill it before use.

Q5: What is the role of acetic acid in the reaction with NaBH(OAc)₃? A5: Acetic acid can act as a catalyst for imine formation by protonating the carbonyl oxygen, making it more electrophilic.[8] It also helps to maintain a slightly acidic pH, which is optimal for the formation of the iminium ion, the species that is actually reduced by the borohydride reagent.[3]

References

  • BenchChem. Troubleshooting guide for reductive amination of 2-aminobenzaldehydes. BenchChem Technical Support. Published December 2025.
  • Myers, A. Chem 115: Synthesis of Organic Compounds. Harvard University.
  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]. Accessed January 12, 2026.

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. 1996, 61 (11), 3849–3862.
  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]. Published September 1, 2017. Accessed January 12, 2026.

  • Reddit. Reductive Amination Help. r/Chempros. Published February 12, 2024. Accessed January 12, 2026.
  • The Royal Society of Chemistry. Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index.
  • BenchChem. Troubleshooting Amination Reactions. BenchChem Technical Support. Published December 2025.
  • BenchChem. Minimizing impurity formation in 2-Cycloheptylpropan-2-amine production. BenchChem Technical Support. Published December 2025.
  • Wikipedia. Reductive amination. [Link]. Accessed January 12, 2026.

  • Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/Chempros. Published January 1, 2025. Accessed January 12, 2026.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]. Accessed January 12, 2026.

  • The Organic Chemistry Tutor. Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Published December 29, 2016. Accessed January 12, 2026.
  • Reddit. What's wrong with my reductive amination? I barely got any product. r/Chempros. Published February 13, 2025. Accessed January 12, 2026.
  • Sigma-Aldrich. This compound. Product Page. Accessed January 12, 2026.
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  • ACS Omega. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. 2022, 7 (34), 30165–30173.
  • IOC 40 - Reductive Amination & Amide Synthesis. YouTube. Published April 29, 2022. Accessed January 12, 2026.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]. Published August 29, 2023. Accessed January 12, 2026.

  • Dr. Perygin. GCMS 3 Fragmentation Patterns. YouTube. Published June 1, 2020. Accessed January 12, 2026.
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  • Wordpress.
  • PubMed. A Novel, One-Pot Reductive Alkylation of Amines by S-Ethyl Thioesters Mediated by Triethylsilane and Sodium Triacetoxyborohydride in the Presence of Palladium on Carbon.
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  • MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose.
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Technical Support Center: HPLC Method Development for N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the HPLC analysis of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride. This document is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges in developing robust and reliable HPLC methods for this compound.

N-(2-Hydroxyethyl)(cyclopropylmethyl)amine is a small, polar, basic molecule. Its physicochemical properties present a unique combination of challenges for traditional reversed-phase HPLC, namely:

  • Poor UV Absorbance: The molecule lacks a significant chromophore, making detection by standard UV-Vis detectors difficult.[1]

  • High Polarity: Its hydrophilic nature leads to poor retention on non-polar stationary phases like C18.[2][3]

  • Basic Nature: The secondary amine group is prone to undesirable secondary interactions with silica-based columns, often resulting in poor peak shape (tailing).[4][5][6]

This guide provides a structured, question-and-answer approach to troubleshoot common issues and offers scientifically-grounded solutions to develop a successful analytical method.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent and critical problems encountered during the HPLC analysis of this compound.

Problem 1: Poor or No Peak Signal (Detection Issues)

Q1: I am injecting my sample, but I don't see a peak, or the response is extremely low. I am using a standard UV detector at 210 nm. What's wrong?

A1: The primary reason for poor signal is the compound's lack of a suitable chromophore. this compound does not possess the conjugated double bonds or aromatic rings necessary for strong UV absorption.[1] While some end-absorption from the amine functional group may occur at very low wavelengths (~195-210 nm), this region is often subject to high baseline noise from mobile phase solvents, making detection unreliable and insensitive.

Solutions:

There are three primary strategies to overcome this detection challenge. The choice depends on available equipment, desired sensitivity, and whether the method needs to be quantitative.

Solution A: Employ a Universal Detector (ELSD or CAD)

Universal detectors are ideal for non-volatile analytes that lack UV absorbance.[7][8][9] Instead of measuring light absorbance, they measure a bulk property of the analyte after the mobile phase has been removed.

  • Evaporative Light Scattering Detector (ELSD): The column eluent is nebulized into a fine mist. A heated gas stream evaporates the volatile mobile phase, leaving behind solid analyte particles. These particles then pass through a light beam, and the scattered light is measured by a photodiode. The signal is proportional to the mass of the analyte.[8][10][11]

  • Charged Aerosol Detector (CAD): This detector operates similarly to the ELSD in nebulizing the eluent and evaporating the solvent. However, after evaporation, the analyte particles are imparted with a positive charge by a stream of ionized nitrogen. An electrometer then measures the total charge, which is proportional to the analyte mass.[12][13][14]

Both detectors are compatible with gradient elution, which is a significant advantage over Refractive Index (RI) detectors.[9] However, they require the use of volatile mobile phases (e.g., acetonitrile, water, methanol with volatile buffers like ammonium formate or acetate).

DetectorProsCons
ELSD Universal for non-volatile analytes; Gradient compatible.[8]Non-linear response; Requires careful optimization of nebulizer and evaporator temperatures.
CAD Universal; More consistent response than ELSD; Wide dynamic range.[9][12]Response can be dependent on mobile phase composition; Requires volatile mobile phases.[12]

Solution B: Pre-Column Derivatization

This classic chemical approach involves reacting the amine functional group with a reagent to attach a UV-active (chromophore) or fluorescent (fluorophore) tag. This not only solves the detection issue but can also decrease the polarity of the analyte, improving its retention in reversed-phase chromatography.[15][16]

  • Common Reagents for Amines:

    • 9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary and secondary amines to form highly fluorescent derivatives.[15][16]

    • Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to yield intensely fluorescent derivatives.[15]

    • Phenylisothiocyanate (PITC): Reacts with primary and secondary amines to form derivatives with strong UV absorbance around 254 nm.[16]

Experimental Protocol: General Pre-Column Derivatization with FMOC-Cl
  • Reagent Preparation:

    • Borate Buffer (0.4 M, pH 9.0): Prepare a 0.4 M solution of sodium borate and adjust the pH to 9.0 with sodium hydroxide.

    • FMOC-Cl Reagent (3 mg/mL): Dissolve 30 mg of FMOC-Cl in 10 mL of acetone or acetonitrile. This solution should be prepared fresh.

  • Sample Derivatization:

    • In a clean vial, mix 100 µL of your sample (dissolved in a suitable solvent) with 150 µL of the borate buffer.

    • Add 300 µL of the FMOC-Cl reagent.

    • Vortex the mixture for 30-60 seconds.

    • Let the reaction proceed at room temperature for approximately 20 minutes.[16]

    • To stop the reaction and consume excess FMOC-Cl, add 50 µL of a primary amine solution like 1-aminoadamantane (ADAM).

  • Analysis:

    • The derivatized sample is now ready for injection onto an HPLC system.

    • Detection: Use a fluorescence detector with excitation at ~265 nm and emission at ~340 nm.[17] Alternatively, a UV detector can be used at ~265 nm.[17]

Problem 2: Analyte Elutes in the Void Volume (Poor Retention)

Q2: I am using a standard C18 column, but my peak elutes immediately with the solvent front. How can I get it to retain on the column?

A2: This is expected behavior for a small, polar molecule like N-(2-Hydroxyethyl)(cyclopropylmethyl)amine on a non-polar reversed-phase column. The hydrophobic alkyl chains of the C18 stationary phase have very little affinity for your hydrophilic analyte, leading to minimal retention.

Solutions:

To achieve adequate retention, you must use a chromatographic mode that is designed for polar compounds.

Solution A: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is the preferred technique for retaining and separating highly polar and hydrophilic compounds.[2][18][19][20] It utilizes a polar stationary phase (e.g., bare silica, amide, diol, or amino-bonded phases) and a mobile phase with a high concentration of a water-miscible organic solvent (typically >80% acetonitrile) and a low concentration of aqueous buffer.[3][20]

In HILIC, a water-enriched layer forms on the surface of the polar stationary phase. Retention occurs through the partitioning of the polar analyte between this aqueous layer and the less polar bulk mobile phase.[3][18]

HILIC_Mechanism

Starting Conditions for HILIC Method Development:

ParameterRecommendationRationale
Column Amide- or Silica-based HILIC column (e.g., TSKgel Amide-80, Acquity UPLC BEH HILIC)Amide phases are robust and offer good selectivity for polar neutrals and bases.[18]
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0Provides ions for the electrostatic interaction component of HILIC and ensures the amine is protonated.
Mobile Phase B AcetonitrileThe weak solvent in HILIC. A high percentage is needed for retention.[20]
Gradient 95% B -> 60% B over 10 minutesA typical starting gradient to elute compounds of varying polarity.
Flow Rate 0.5 - 1.0 mL/min (for 4.6 mm ID column)Standard flow rates.
Temperature 30 - 40 °CImproves peak shape and reduces mobile phase viscosity.

Solution B: Mixed-Mode Chromatography (MMC)

MMC columns possess stationary phases with multiple functionalities, offering more than one mode of interaction.[21][22] For a basic compound like this, a mixed-mode column combining reversed-phase (e.g., C18) and strong cation-exchange (SCX) functionalities is highly effective.

  • Reversed-Phase Interaction: Provides retention for any non-polar character of the molecule.

  • Cation-Exchange Interaction: At a mobile phase pH below the pKa of the amine, the analyte will be positively charged and will be strongly retained by the negatively charged SCX groups on the stationary phase.[23]

This dual retention mechanism provides excellent and tunable retention for polar bases that are difficult to analyze with other methods.[21]

Problem 3: Asymmetric or Tailing Peaks

Q3: I have managed to get some retention on a C18 column, but the peak shape is terrible, with significant tailing. How can I get a sharp, symmetrical peak?

A3: Peak tailing for basic compounds in reversed-phase HPLC is a classic problem caused by secondary ionic interactions. The underlying silica of most stationary phases has residual, acidic silanol groups (Si-OH). At mid-range pH, these silanols can become deprotonated (Si-O⁻) and interact strongly with your protonated basic analyte (Analyte-NH₂⁺). This strong, secondary interaction mechanism leads to a portion of the analyte being held too long on the column, resulting in a tailing peak.[4][5][24]

Tailing_Mechanism

Solutions:

Solution A: Optimize Mobile Phase pH

The most effective way to mitigate this issue is to control the ionization state of the silanol groups. By lowering the mobile phase pH to below 3, the vast majority of silanol groups will be protonated (Si-OH) and neutral. This eliminates the strong ionic interaction, dramatically improving peak shape.[4][25]

  • Recommendation: Use a buffer like 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid to maintain a mobile phase pH between 2.5 and 3.0.

Solution B: Use a Modern, Base-Deactivated Column

Column technology has advanced significantly to address this problem.

  • End-Capped Columns: Manufacturers use a secondary silanization step (end-capping) to chemically bond a small group (like trimethylsilyl) to many of the accessible residual silanols. This sterically hinders the analyte from interacting with the remaining silanols.[4][5]

  • High-Purity Silica: Modern columns are made with higher purity silica that has fewer metal impurities and a more homogenous surface, leading to fewer active silanol sites.

When purchasing a C18 column for basic compounds, always choose one that is specified as "base-deactivated" or "end-capped".[6]

Solution C: Use an Alternative Chromatographic Mode

As discussed in Problem 2, switching to HILIC or Mixed-Mode chromatography can circumvent the silanol interaction issue entirely, as their retention mechanisms are not as susceptible to this problem and are better suited for this type of analyte.[21][22]

Frequently Asked Questions (FAQs)

Q: What is a good general troubleshooting workflow to follow? A: A systematic approach is key. Don't assume the column is the problem first.[26] Check your mobile phase preparation, system connections, and method parameters before investing time in column-based troubleshooting.

Troubleshooting_Workflow

Q: What are the pros and cons of universal detectors vs. derivatization? A:

  • Universal Detectors (ELSD/CAD):

    • Pros: Less sample preparation, detects the native compound, generally applicable to any non-volatile analyte.

    • Cons: Requires specialized equipment, response can be non-linear (especially ELSD), requires volatile mobile phases, and can be less sensitive than optimized fluorescence methods.

  • Derivatization:

    • Pros: Can achieve very high sensitivity (especially with fluorescence), allows use of standard UV or FLD detectors, can improve chromatography.[15]

    • Cons: Involves extra sample preparation steps, requires optimization of the reaction, potential for side-products, and destroys the original analyte.

Q: How should I prepare my sample and choose an injection solvent? A: For any chromatographic mode, it is crucial to dissolve your sample in a solvent that is compatible with the mobile phase. Ideally, dissolve the sample directly in the initial mobile phase composition.[24][27] For HILIC, this means dissolving the sample in a high percentage of acetonitrile (e.g., 90% ACN / 10% Water) to ensure good peak shape. Injecting a sample in a solvent much stronger than the mobile phase can cause significant peak distortion.[24] Always filter your samples through a 0.22 or 0.45 µm filter before injection to prevent particulates from clogging the system.[26]

References

  • Wikipedia. (n.d.). Charged aerosol detector. Retrieved from [Link]

  • Roemling, R., Sakata, M., Kawai, Y., Yamasaki, H., & Moriyama, H. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Retrieved from [Link]

  • Waters Corporation. (n.d.). Charged Aerosol Detector | For HPLC & UHPLC Analysis. Retrieved from [Link]

  • Quantum Analytics. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Retrieved from [Link]

  • Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns. Retrieved from [Link]

  • Wikipedia. (n.d.). Evaporative light scattering detector. Retrieved from [Link]

  • Taylor & Francis. (n.d.). HILIC – Knowledge and References. Retrieved from [Link]

  • Kopchick, J. (n.d.). Material Identification by HPLC with Charged Aerosol Detection. LCGC International. Retrieved from [Link]

  • Donegan, M. (n.d.). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrophilic interaction chromatography. Retrieved from [Link]

  • Shimadzu. (n.d.). ELSD-LT III. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Automated solubility and crystallization analysis of non-UV active compounds: integration of evaporative light scattering detection (ELSD) and robotic sampling. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]

  • Advion Interchim Scientific. (n.d.). Evaporative light scattering detector ELSD. Retrieved from [Link]

  • AnalyteGuru. (2025, August 26). Episode 3: Understanding How Charged Aerosol Detection (CAD) Works. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • ScienceDirect. (2019, November 12). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]

  • PubMed. (n.d.). HPLC-UV method for evaluation of inhibitors of plasma amine oxidase using derivatization of an aliphatic aldehyde product with TRIS. Retrieved from [Link]

  • Chromatography Today. (n.d.). Evolution of Mixed-Mode Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Mixed-Mode Chromatography. Retrieved from [Link]

  • Bio-Rad. (n.d.). Introduction to Multimodal or Mixed-Mode Chromatography. Retrieved from [Link]

  • MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • LCGC International. (n.d.). Mixed-Mode Chromatography—A Review. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • PubChem. (n.d.). (Cyclopropylmethyl)(methyl)amine hydrochloride. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

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Technical Support Center: Navigating Solubility Challenges with N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support guide for N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride (CAS: 1333223-33-3). This resource is designed to provide you, our fellow scientists and researchers, with practical, in-depth guidance to overcome potential solubility challenges you may encounter during your experiments. As Senior Application Scientists, we understand that seamless integration of a compound into your assays is critical for generating reliable and reproducible data. This guide is structured in a question-and-answer format to directly address common issues and provide robust, scientifically-grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound?

As a hydrochloride salt of a secondary amine, this compound is anticipated to be more polar and, therefore, more readily soluble in aqueous solutions compared to its free base form.[1][2] The presence of a hydroxyl (-OH) group further contributes to its hydrophilicity and potential for hydrogen bonding with water molecules, which generally enhances aqueous solubility.[1][3]

However, the cyclopropylmethyl group introduces a degree of hydrophobicity. As with many amine compounds, as the size of the non-polar alkyl portion increases, aqueous solubility can decrease.[1] Therefore, while good water solubility is expected, it is not unlimited.

Based on its structure, its solubility in common laboratory solvents is expected to follow this general trend:

  • Water: High solubility is predicted due to its salt nature and the presence of a hydroxyl group.

  • DMSO (Dimethyl Sulfoxide): Good solubility is expected as DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds, including many inorganic salts.[4]

  • Ethanol: Moderate to good solubility is likely. While ethanol is less polar than water, it can still engage in hydrogen bonding and dissolve many hydrochloride salts.

It is important to empirically determine the solubility for your specific experimental needs, as theoretical predictions have their limitations.

Q2: I'm having trouble dissolving this compound in water. What could be the issue and what steps can I take?

Difficulties in dissolving this compound in water, despite its expected solubility, can arise from several factors, including the concentration you are trying to achieve and the quality of the water. Here is a systematic troubleshooting approach:

Troubleshooting Workflow for Aqueous Solubility Issues

start Start: Difficulty dissolving in water check_conc Is the target concentration very high? start->check_conc lower_conc Try a lower concentration check_conc->lower_conc Yes heat Gently warm the solution (30-40°C) check_conc->heat No lower_conc->heat success Success: Compound dissolved lower_conc->success If successful sonicate Use a bath sonicator heat->sonicate heat->success If successful check_ph Check the pH of the solution sonicate->check_ph sonicate->success If successful adjust_ph Adjust pH to be slightly acidic check_ph->adjust_ph pH is neutral or basic check_ph->success pH is acidic fail Still insoluble: Consider co-solvents check_ph->fail If still insoluble adjust_ph->success adjust_ph->fail If still insoluble

Caption: A step-by-step workflow for troubleshooting aqueous solubility.

Detailed Explanation of Troubleshooting Steps:

  • Re-evaluate Target Concentration: It's possible that your desired concentration exceeds the compound's solubility limit in water. Attempt to prepare a more dilute solution first.

  • Gentle Warming: Increasing the temperature can enhance the solubility of many salts.[5] Place your solution in a water bath at a temperature of 30-40°C and stir. Avoid excessive heat, which could potentially degrade the compound.

  • Sonication: A bath sonicator can be very effective in breaking down solid particles and increasing the surface area exposed to the solvent, thereby accelerating dissolution.[6]

  • pH Adjustment: Being an amine hydrochloride, the pH of the aqueous solution should be acidic. If the water used is slightly alkaline, it could cause the compound to convert to its less soluble free base form. Measure the pH of your solution. If it is neutral or slightly basic, add a small amount of dilute HCl to lower the pH and see if the compound dissolves.

Q3: How should I prepare a stock solution of this compound for my experiments?

For most in vitro biological assays, preparing a concentrated stock solution in an organic solvent like DMSO is a common practice, which is then diluted into your aqueous assay buffer.

Recommended Solvents for Stock Solutions

SolventRecommended Starting ConcentrationNotes
Water 10-50 mg/mLIdeal for direct use in many aqueous-based assays. Ensure the final pH of the solution is acidic to maintain solubility.
DMSO ≥ 50 mg/mLA versatile solvent for creating highly concentrated stock solutions. Be mindful of the final DMSO concentration in your assay, as it can affect cell viability and enzyme activity.
Ethanol 10-20 mg/mLA good alternative to DMSO, particularly if DMSO is incompatible with your experimental system.

Step-by-Step Protocol for Preparing a Stock Solution

  • Calculate the Required Mass: Determine the mass of this compound needed to achieve your desired stock concentration and volume.

  • Weigh the Compound: Accurately weigh the solid compound using an analytical balance.

  • Add the Solvent: Add the chosen solvent (e.g., DMSO) to the solid compound.

  • Facilitate Dissolution: Vortex the solution thoroughly. If the compound does not dissolve completely, you can use a bath sonicator or gently warm the solution as described in Q2.

  • Storage: Store the stock solution in a tightly sealed vial at the recommended temperature. Based on the product information, refrigeration is advised.[5] For long-term storage, consider aliquoting the stock solution to minimize freeze-thaw cycles.

Workflow for Stock Solution Preparation

start Start: Prepare Stock Solution calculate Calculate required mass start->calculate weigh Weigh compound calculate->weigh add_solvent Add chosen solvent weigh->add_solvent dissolve Vortex to dissolve add_solvent->dissolve troubleshoot Incomplete dissolution? dissolve->troubleshoot sonicate_warm Sonicate or gently warm troubleshoot->sonicate_warm Yes store Store at recommended temperature troubleshoot->store No sonicate_warm->store

Caption: A general workflow for preparing a stock solution.

Q4: What is the stability of this compound in solution?

Amine hydrochloride salts in aqueous solution are generally stable, especially when stored properly.[7] The stability of commercial solutions of other amine hydrochlorides, such as amitriptyline hydrochloride, has been shown to be good even under accelerated storage conditions.[7]

To ensure the stability of your solutions:

  • Protect from Light: While not always explicitly stated, it is good practice to protect solutions from light to prevent potential photodegradation.

  • Proper Storage Temperature: Adhere to the manufacturer's recommendation of storing at refrigerator temperatures.[5]

  • Avoid High pH: As mentioned, alkaline conditions can cause the precipitation of the free amine, effectively changing the concentration of the dissolved salt. Ensure your buffered solutions are not basic.

  • Minimize Freeze-Thaw Cycles: For long-term storage, it is advisable to aliquot stock solutions to avoid repeated freezing and thawing, which can degrade some compounds.

References

  • Chemistry Stack Exchange. Why amine salts are soluble in water?. [Link]

  • CK-12 Foundation. Physical Properties of Amines. [Link]

  • PubMed. Stability of amitriptyline hydrochloride in a commercial aqueous solution. [Link]

  • University of Alberta. Isolation (Recovery) of amines. [Link]

  • ResearchGate. The stability of amitriptyline hydrochloride in aqueous solution. [Link]

  • Lumen Learning. Organic Chemistry II - 23.1. Properties of amines. [Link]

  • Quora. Why do amines dissolve in hydrochloric acid?. [Link]

  • ResearchGate. How can I neutralize aminehydrochlorides?. [Link]

  • Chemistry LibreTexts. Basic Properties of Amines. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. [Link]

  • Chemistry LibreTexts. Preparing Solutions. [Link]

  • University of Alberta. Isolation (Recovery) of amines. [Link]

  • Cognizance Journal of Multidisciplinary Studies. A Laboratory Manual for the Preparation of Chemical Reagents, Solutions and Special Indicators. [Link]

  • YouTube. Lab tip: use a bath sonicator to help dissolve solids. [Link]

  • Wikipedia. Propylhexedrine. [Link]

  • ResearchGate. What is the best way to convert my amine compound from the salt form into free amine?. [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. [Link]

  • Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

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N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride storage and stability issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the storage, handling, and stability of this compound. By understanding the potential challenges and implementing the recommended procedures, you can ensure the integrity of your experiments and the reliability of your results.

Introduction

This compound is a secondary amine with a cyclopropylmethyl group, making it a valuable building block in medicinal chemistry and drug discovery. The hydrochloride salt form generally enhances solubility and stability compared to the free base.[1][2][3] However, like many amine hydrochlorides, this compound is susceptible to specific environmental factors that can compromise its purity and activity over time. This guide provides a comprehensive overview of these issues and offers practical solutions for maintaining the compound's quality.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a refrigerator at 2-8°C (35-46°F).[4][5] The container should be tightly sealed to protect it from moisture and air.[6][7][8][9] Storing it in a dry, well-ventilated area is also crucial.[5][7][10]

Q2: Is this compound hygroscopic?

Yes, hydrochloride salts of amines are often hygroscopic, meaning they can absorb moisture from the atmosphere.[5][6][11] This can lead to the formation of clumps and may impact the accuracy of weighing.[11] In some cases, absorbed water can also promote degradation pathways.[12] It is essential to handle the compound in a dry environment, such as a glovebox or a room with controlled humidity, and to seal the container tightly after use.

Q3: What is the expected shelf-life of this compound?

The shelf-life, or re-test period, depends heavily on the storage conditions. When stored as recommended, the compound is expected to remain stable for an extended period. However, it is best practice to re-analyze the purity of the compound if it has been in storage for a long time, especially if it has been opened multiple times. Stability testing guidelines suggest that for substances stored in a refrigerator, the re-test period should be based on real-time data from long-term storage conditions.

Q4: Can I store solutions of this compound?

While hydrochloride salts are generally more soluble in aqueous solutions than their free base counterparts, the stability of the compound in solution may be limited.[1][2] The pH of the solution can significantly impact the stability of amines.[13] It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C and protect it from light. A stability study of the compound in your specific solvent system is advisable to determine how long it remains viable.

Q5: Is this compound sensitive to light?

Amines can be susceptible to photodegradation, especially when in solution.[14][15] It is recommended to store both the solid compound and its solutions protected from light. Use amber vials or wrap containers with aluminum foil.[5] Photostability testing is a standard part of stability studies for new drug substances.[16]

Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of this compound.

Issue 1: The solid material appears clumpy or has changed in appearance.
  • Potential Cause: This is a common sign of moisture absorption due to the hygroscopic nature of the hydrochloride salt.[11]

  • Solution:

    • Handle the compound in a low-humidity environment.

    • Ensure the container is always tightly sealed after use.

    • If precise concentrations are critical, it may be necessary to dry the material under a vacuum, provided it is thermally stable. However, be aware that this may not be suitable for all applications.

    • For best results, use a fresh, unopened container of the compound.

Issue 2: Inconsistent results in biological assays.
  • Potential Cause: This could be due to the degradation of the compound, leading to a lower effective concentration of the active molecule. Degradation can be accelerated by improper storage, repeated freeze-thaw cycles of solutions, or exposure to light.

  • Solution:

    • Verify the purity of your compound using an appropriate analytical method, such as HPLC or LC-MS.

    • Always prepare solutions fresh from the solid material.

    • If you must use a stock solution, aliquot it into single-use vials to avoid repeated freeze-thaw cycles.

    • Ensure all handling and experimental procedures are performed with protection from light.

Issue 3: Discoloration of the solid or solutions.
  • Potential Cause: Discoloration, such as turning yellowish or tan, can be an indicator of oxidative degradation.[11] Amines are susceptible to oxidation, which can be initiated by exposure to air, light, or trace metal impurities.

  • Solution:

    • Store the compound under an inert atmosphere (e.g., argon or nitrogen) if it is particularly sensitive or if you are storing it for a very long time.

    • Avoid sources of ignition and heat.

    • If discoloration is observed, it is a strong indication of degradation, and the material should be discarded and replaced with a fresh batch.

Visualizing Troubleshooting and Degradation

Troubleshooting Workflow

Caption: A workflow for troubleshooting experimental issues.

Hypothetical Degradation Pathway

G A N-(2-Hydroxyethyl)(cyclopropylmethyl)amine B Oxidative Degradation (e.g., N-oxide formation) A->B C Photodegradation (e.g., cleavage of C-N bond) A->C D Degradation Products B->D C->D

Caption: Potential degradation pathways for the amine compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study can help you understand the stability of this compound under your specific experimental conditions.[17]

Objective: To identify potential degradation products and determine the compound's stability under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or LC-MS system

  • UV-Vis spectrophotometer

  • pH meter

  • Water bath or incubator

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at an elevated temperature (e.g., 60°C) for a set period (e.g., 24 hours).

    • Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at room temperature or a slightly elevated temperature for a set period.

    • Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for a set period.

  • Photodegradation:

    • Expose an aliquot of the stock solution to a light source (e.g., a photostability chamber) for a defined duration.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

  • Analysis:

    • Analyze all samples (including a control sample of the untreated stock solution) by HPLC or LC-MS.

    • Compare the chromatograms to identify any new peaks (degradation products) and any decrease in the peak area of the parent compound.

Data Interpretation: The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed samples to the control sample. This will provide valuable information on the compound's stability under different conditions.

Data Summary

ParameterRecommendationRationale
Storage Temperature 2-8°C (Refrigerator)Minimizes thermal degradation.[4][5]
Atmosphere Tightly sealed container. Consider inert gas for long-term storage.Protects from moisture and oxygen.[6][8]
Light Protect from light (amber vials or foil).Prevents photodegradation.[5][14][15]
Hygroscopicity Handle in a dry environment.Hydrochloride salts can absorb moisture.[5][6][11]
Solution Stability Prepare solutions fresh. If necessary, store at 2-8°C, protected from light, for a short duration.Stability in solution can be limited and is solvent/pH dependent.[13]

References

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. (2019). RSC Publishing. Retrieved from [Link]

  • Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. (2009). PubMed. Retrieved from [Link]

  • Methylenedioxypyrovalerone. (n.d.). Wikipedia. Retrieved from [Link]

  • Radiation and Chemical Stability of Amines. (n.d.). INIS-IAEA. Retrieved from [Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81. (2022). PMC - NIH. Retrieved from [Link]

  • What Are Hindered Amine Light Stabilizers (HALS)? (2025). YouTube. Retrieved from [Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81. (2022). ACS Omega. Retrieved from [Link]

  • What makes a substance hygroscopic? Are all chemical salts hygroscopic? (2010). Quora. Retrieved from [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved from [Link]

  • Photogeneration of Amines from α-Keto Carbamates: Photochemical Studies. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Diplomata Comercial. Retrieved from [Link]

  • Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. Retrieved from [Link]

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Diplomata Comercial. Retrieved from [Link]

  • COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. (2003). European Medicines Agency. Retrieved from [Link]

  • amine light stabilizers: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. (2019). PubMed. Retrieved from [Link]

  • Q1A(R2) Guideline. (n.d.). ICH. Retrieved from [Link]

  • Annex 10. (n.d.). ICH. Retrieved from [Link]

  • Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. (2012). PMC - NIH. Retrieved from [Link]

  • Degradation of N5-(2-hydroxyethyl)-L-glutamine and L-glutamic Acid Homopolymers and Copolymers by Papain. (n.d.). PubMed. Retrieved from [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (2022). PMC - NIH. Retrieved from [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (2022). ResearchGate. Retrieved from [Link]

  • Thermal behavior of poly(2-hydroxyethyl methacrylate-bis-[trimethoxysilylpropyl]amine) networks. (2025). ResearchGate. Retrieved from [Link]

  • A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance. (2022). ResearchGate. Retrieved from [Link]

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Technical Support Center: Synthesis of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot the common challenges associated with this synthesis, with a specific focus on the identification and mitigation of reaction byproducts. Our approach is rooted in mechanistic understanding and validated analytical strategies to ensure the integrity of your synthesis and the purity of your final compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Q1: My reaction crude shows multiple spots on TLC/peaks in HPLC analysis. What are the most probable byproducts I should be looking for?

A1: The identity of byproducts is intrinsically linked to your chosen synthetic route. The two most common pathways to N-(2-Hydroxyethyl)(cyclopropylmethyl)amine are Reductive Amination and Direct Alkylation . Each has a distinct impurity profile.

This route typically involves the reaction of cyclopropanecarboxaldehyde with ethanolamine, followed by reduction.

CPA Cyclopropanecarboxaldehyde Imine Schiff Base (Imine Intermediate) CPA->Imine Byproduct1 Cyclopropylmethanol (Over-reduction) CPA->Byproduct1 + [H] EA Ethanolamine EA->Imine Reducer Reducing Agent (e.g., NaBH4) Product N-(2-Hydroxyethyl) (cyclopropylmethyl)amine Reducer->Product Reducer->Byproduct1 Imine->Product + [H]

Caption: Reductive amination pathway and a key byproduct.

This involves the reaction of cyclopropylmethylamine with an electrophile like 2-chloroethanol or ethylene oxide. This route is particularly susceptible to over-alkylation.[1]

CPMA Cyclopropylmethylamine Product N-(2-Hydroxyethyl) (cyclopropylmethyl)amine CPMA->Product E Electrophile (e.g., 2-Chloroethanol) E->Product Overalkylation N,N-bis(2-Hydroxyethyl) (cyclopropylmethyl)amine (Over-alkylation Byproduct) Product->Overalkylation + Electrophile QuatSalt Quaternary Ammonium Salt (Further Over-alkylation) Overalkylation->QuatSalt + Electrophile

Caption: Direct alkylation and common over-alkylation byproducts.

Summary of Potential Byproducts:

Byproduct CategorySpecific ByproductLikely Synthetic RouteRationale for Formation
Unreacted Starting Materials CyclopropylmethylamineBothIncomplete reaction due to stoichiometry, temperature, or reaction time.
EthanolamineReductive AminationIncomplete reaction or use of excess reagent.
CyclopropanecarboxaldehydeReductive AminationIncomplete reaction.
2-Chloroethanol / Ethylene OxideDirect AlkylationIncomplete reaction or use of excess reagent.
Over-alkylation N,N-bis(2-Hydroxyethyl)(cyclopropylmethyl)amineDirect AlkylationThe product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second alkylation event.[2][3]
Polyethoxylated aminesDirect AlkylationIf using ethylene oxide, the terminal hydroxyl group of the product can act as a nucleophile, leading to chain extension.
Side-Reaction Products CyclopropylmethanolReductive AminationThe reducing agent can directly reduce the starting aldehyde before it forms an imine with the amine.[4]
1,4-DioxaneDirect AlkylationUnder basic conditions, 2-chloroethanol can undergo self-condensation to form 1,4-dioxane.
Q2: I have an unexpected high molecular weight peak in my LC-MS. How can I identify it?

A2: A higher molecular weight peak than your target compound (MW for free base: 115.19 g/mol ) strongly suggests an over-alkylation or oligomerization byproduct.

  • N,N-bis(2-Hydroxyethyl)(cyclopropylmethyl)amine: This tertiary amine would have a molecular weight of 159.24 g/mol . Its formation is common when using alkylating agents like 2-chloroethanol.[1]

  • Polyethoxylated Byproducts: If ethylene oxide is your alkylating agent, you may see a series of peaks with a mass difference of 44.05 Da (the mass of an ethylene oxide unit) corresponding to the addition of one, two, or more ethoxy groups to the nitrogen or the terminal hydroxyl group.

Troubleshooting Workflow:

Start High MW Peak Observed in LC-MS CheckMW Calculate Mass Difference from Product (115.19 Da) Start->CheckMW Mass44 Mass Difference ≈ 44 Da? CheckMW->Mass44 Mass159 Observed MW ≈ 159 Da? CheckMW->Mass159 Polyethox Hypothesis: Polyethoxylation from Ethylene Oxide Mass44->Polyethox Yes Other Consider Dimerization or Other Side Reactions Mass44->Other No Mass159->Mass44 No Overalkyl Hypothesis: N,N-bis(2-Hydroxyethyl) Byproduct Mass159->Overalkyl Yes NMR_Confirm Confirm Structure with 2D NMR (COSY, HSQC) Polyethox->NMR_Confirm Overalkyl->NMR_Confirm

Caption: Workflow for identifying high molecular weight byproducts.

Experimental Protocol: NMR Confirmation

  • Purification: Isolate the byproduct using preparative HPLC or column chromatography.

  • ¹H NMR Analysis:

    • The target product will have one N-H proton (broad signal, exchangeable with D₂O) and one O-H proton.[4][5]

    • The N,N-bis(2-hydroxyethyl) byproduct will lack the N-H signal but will have two O-H protons. You will also observe a change in the integration of the protons on the ethyl groups relative to the cyclopropylmethyl group.

  • ¹³C NMR Analysis: Carbons adjacent to the nitrogen will show a downfield shift. The bis-alkylated product will have a different chemical shift for the carbons alpha to the nitrogen compared to the desired secondary amine.[6]

  • 2D NMR (HSQC/HMBC): These experiments will be definitive in establishing the connectivity of the atoms and confirming the structure of the byproduct.

Q3: My HPLC analysis shows poor peak shape for my main compound and impurities. How can I improve my analytical method?

A3: Amines are notoriously difficult to analyze by standard reverse-phase HPLC due to their basic nature, which leads to strong interactions with residual silanol groups on the silica support, causing peak tailing.

Solutions for Improved HPLC Analysis:

  • Use a Mixed-Mode Column: Columns like Primesep A are designed to separate hydrophilic basic compounds and can provide excellent peak shape without derivatization or ion-pairing reagents.[7]

  • Mobile Phase Modifiers: Add a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase. This protonates the amine, improving its solubility in the mobile phase and masking silanol interactions.

  • Pre-column Derivatization: For enhanced sensitivity (especially with a UV detector) and improved chromatography, derivatize the amine. This is particularly useful for quantifying low-level impurities.

    • Reagents: Common derivatizing agents for primary and secondary amines include 9-fluorenylmethyl chloroformate (FMOC-Cl) and o-phthalaldehyde (OPA).[8][9]

Experimental Protocol: Pre-column Derivatization with FMOC-Cl

  • Sample Preparation: Dissolve a known quantity of your crude reaction mixture in a suitable solvent (e.g., acetonitrile).

  • Buffering: To a 100 µL aliquot of your sample solution, add 100 µL of a borate buffer (pH ~9).

  • Derivatization: Add 200 µL of a 5 mM solution of FMOC-Cl in acetonitrile. Vortex the mixture for 30 seconds.

  • Reaction Quench: After 2 minutes, add 100 µL of a 0.1 M glycine solution to react with the excess FMOC-Cl.

  • Analysis: Dilute the mixture with the mobile phase and inject it into the HPLC system equipped with a fluorescence or UV detector.

Q4: How can GC-MS be effectively used to identify volatile byproducts and starting materials?

A4: GC-MS is an excellent technique for identifying volatile components like unreacted starting materials (cyclopropylmethylamine, ethanolamine, cyclopropanecarboxaldehyde) and some lower molecular weight byproducts.[10]

Key Considerations for GC-MS Analysis:

  • Derivatization: Primary and secondary amines can exhibit poor peak shapes in GC. Derivatization, for instance, by acylation with trifluoroacetic anhydride (TFAA), can significantly improve chromatography by reducing the compound's polarity and hydrogen-bonding capacity.[10]

  • Mass Spectral Fragmentation: The electron ionization (EI) mass spectrum will provide a fragmentation pattern that is a fingerprint for the molecule.

    • Alpha-Cleavage: The most characteristic fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen, which results in a stable iminium ion. For your target compound, this would lead to prominent fragments.

    • Starting Materials: Create a library of mass spectra for all your starting materials to easily identify them in the crude mixture. The NIST database is a valuable resource for standard spectra.[11]

Troubleshooting GC-MS Artifacts:

Be aware that reactions can sometimes occur in the hot GC injection port. For example, primary amines can react with solvent molecules like methanol or ethanol to form imines, which will appear as unexpected peaks in your chromatogram.[12] Running the sample in a non-reactive solvent like chloroform can help diagnose this issue.

References

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • PubMed. (2015). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Retrieved from [Link]

  • Wiley Analytical Science. (2020). HPLC determination finds amines made by fermentation. Retrieved from [Link]

  • National Institutes of Health. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]

  • SpringerLink. (2022). An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatization. Retrieved from [Link]

  • AAPS PharmSciTech. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2014). N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology. Retrieved from [Link]

  • Google Patents. (n.d.). Amine detection method and materials.
  • ResearchGate. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]

  • Turkish Journal of Pharmaceutical Sciences. (2021). Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan. Retrieved from [Link]

  • YouTube. (2021). Amine Synthesis - Limits of Alkylation. Retrieved from [Link]

  • PubMed. (1992). GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Preparation of Amines. Retrieved from [Link]

  • OpenStax. (2023). 24.6 Synthesis of Amines. In Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2014). Development of colorimetric analytical methods to monitor quaternary amine grafted surfaces. Retrieved from [Link]

  • MDPI. (2020). Multi-Analyte MS Based Investigation in Relation to the Illicit Treatment of Fish Products with Hydrogen Peroxide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cyclopropanemethanamine. PubChem. Retrieved from [Link]

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N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride reaction monitoring by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Topic: N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride For Internal Use by Application Science Team

This guide provides a comprehensive technical resource for researchers monitoring the synthesis of this compound using Thin-Layer Chromatography (TLC). It is designed to offer in-depth troubleshooting and practical FAQs to ensure reliable and accurate reaction monitoring.

I. Understanding the Chemistry & Chromatographic Principles

The synthesis of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine typically involves the reaction of cyclopropylmethylamine with a 2-carbon electrophile that introduces the hydroxyethyl group, such as 2-chloroethanol or ethylene oxide. For the purpose of this guide, we will consider the reaction between cyclopropylmethylamine (Starting Material 1, SM1) and 2-chloroethanol (Starting Material 2, SM2) .

The resulting product, N-(2-Hydroxyethyl)(cyclopropylmethyl)amine (Product, P) , is a secondary amine with a primary alcohol. The product is often converted to its hydrochloride salt for stability and ease of handling.[1][2] Monitoring this reaction by TLC relies on the polarity differences between the reactants and the product.[3]

  • Cyclopropylmethylamine (SM1): A primary amine, relatively polar.

  • 2-Chloroethanol (SM2): A polar molecule due to the hydroxyl group.

  • N-(2-Hydroxyethyl)(cyclopropylmethyl)amine (P): A secondary amine and a primary alcohol, making it more polar than the starting amine.

II. Experimental Protocol: Step-by-Step TLC Monitoring

This section details the standard procedure for setting up and running a TLC analysis for this specific reaction.

1. Preparation of the TLC Plate:

  • Use commercially available silica gel plates (e.g., Merck silica gel 60 F-254).[4]

  • With a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.[3][5]

  • Mark three lanes on the baseline for the starting material (SM), a co-spot (C), and the reaction mixture (RXN).

2. Sample Preparation and Spotting:

  • Prepare dilute solutions of your starting material (a reference sample of cyclopropylmethylamine) and the reaction mixture. Dissolve a small amount (1-2 mg) in a volatile solvent like methanol or dichloromethane (0.5-1 mL).[6]

  • Using a capillary tube, spot a small amount of the starting material solution onto the 'SM' lane. The spot should be as small as possible to ensure good separation.[3]

  • Spot the reaction mixture onto the 'RXN' lane.

  • For the 'C' lane, first spot the starting material, and then spot the reaction mixture directly on top of the SM spot (allowing the solvent to evaporate in between). This co-spot helps to confirm the identity of the starting material spot in the reaction mixture.

3. Developing the TLC Plate:

  • Prepare a developing chamber by adding the chosen mobile phase (see Table 1) to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapors. Cover the chamber and allow it to equilibrate for a few minutes.

  • Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.[6]

  • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.[3]

4. Visualization:

  • UV Light: First, examine the dried plate under a UV lamp (254 nm).[7][8] Compounds that absorb UV light will appear as dark spots. Circle any visible spots with a pencil.

  • Staining: Since amines and alcohols may not be strongly UV-active, a chemical stain is often necessary for visualization.[7][9]

    • Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized, such as alcohols and amines.[8][10] Spots will appear as yellow-brown on a purple background.

    • Ninhydrin Stain: This stain is highly specific for primary and secondary amines, which will show up as colored spots (often purple or pink), sometimes without heating.[8][11]

Visual Workflow for TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare & Mark TLC Plate prep_sample Prepare Dilute SM & RXN Samples prep_chamber Equilibrate Developing Chamber spotting Spot SM, Co-Spot, & RXN Lanes prep_chamber->spotting development Develop Plate in Chamber drying Dry Plate & Mark Solvent Front uv_viz Visualize under UV Light drying->uv_viz stain_viz Stain Plate (e.g., KMnO4) interpretation Interpret Results: Calculate Rf & Assess Reaction Progress

Caption: Workflow for monitoring the reaction via TLC.

III. Data Interpretation: Rf Values and Reaction Progress

The Retention Factor (Rf) is a key parameter calculated as follows:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [5]

Compound Expected Polarity Expected Rf Value Justification
Cyclopropylmethylamine (SM1) ModerateHigher than productPrimary amine is less polar than the product which has both a secondary amine and a hydroxyl group.
N-(2-Hydroxyethyl)(cyclopropylmethyl)amine (P) HighLower than SM1The presence of the hydroxyl group significantly increases polarity, leading to stronger interaction with the silica gel and a lower Rf value.[12][13]
2-Chloroethanol (SM2) HighVariableIts polarity is high, but it may run differently depending on the solvent system. It's important to run a standard if its presence needs to be monitored.

Monitoring Reaction Progression:

  • t=0: At the beginning of the reaction, you should see a prominent spot in the RXN lane that corresponds to the Rf of your starting material (SM1).

  • Intermediate time points: As the reaction proceeds, you will observe the intensity of the starting material spot decreasing while a new, lower Rf spot corresponding to the product appears and intensifies.

  • Completion: The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[12]

IV. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the TLC analysis of this reaction.

FAQs

Q1: My spots are streaking. What's causing this and how can I fix it?

  • Cause 1: Sample Overloading. This is the most common reason for streaking.[6] The stationary phase becomes saturated, leading to a continuous smear rather than a distinct spot.

    • Solution: Dilute your sample solution and re-spot the plate.

  • Cause 2: Highly Polar/Basic Compound. Amines are basic and can interact strongly and non-uniformly with the acidic silica gel, causing tailing or streaking.[3][6]

    • Solution: Add a small amount of a basic modifier to your mobile phase. For example, add 0.5-2% triethylamine or a few drops of ammonia to the eluent.[10] This will neutralize the acidic sites on the silica gel and lead to more compact spots.

Q2: I don't see any spots on my plate after development.

  • Cause 1: Insufficient Concentration. Your sample may be too dilute to be detected.[6][10]

    • Solution: Try spotting the sample multiple times in the same location, allowing the solvent to dry completely between applications.[10] Alternatively, prepare a more concentrated sample solution.

  • Cause 2: Compound is Not UV-Active. The starting amine and product may not have chromophores that absorb UV light.

    • Solution: Always use a chemical stain after checking under UV light.[3][10] Stains like potassium permanganate or ninhydrin are essential for visualizing these types of compounds.

  • Cause 3: Volatile Compound. If a compound is very volatile, it may have evaporated from the plate before or during development.[10]

    • Solution: This is less likely for the product but could be a factor for some starting materials. Ensure you develop the plate promptly after spotting.

Q3: The Rf values are too high (spots are near the solvent front) or too low (spots are on the baseline). How do I adjust this?

  • Cause: Inappropriate Mobile Phase Polarity. The polarity of your eluent is critical for achieving good separation.

    • Solution (Rf too high): Your mobile phase is too polar.[10][13] To decrease the eluent's polarity, increase the proportion of the non-polar solvent (e.g., switch from 8:2 DCM:Methanol to 9:1 DCM:Methanol).

    • Solution (Rf too low): Your mobile phase is not polar enough.[3][10] To increase the eluent's polarity, increase the proportion of the polar solvent (e.g., switch from 9:1 DCM:Methanol to 8:2 DCM:Methanol).

Troubleshooting Flowchart

Troubleshooting cluster_streaking Streaking Spots cluster_no_spots No Visible Spots cluster_bad_rf Poor Separation start Problem with TLC Plate streaking Are spots streaked or tailed? start->streaking overloaded Sample Overloaded streaking->overloaded Yes no_spots Are spots invisible? streaking->no_spots No basic_compound Basic Amine Interaction overloaded->basic_compound Or sol_dilute Solution: Dilute Sample overloaded->sol_dilute sol_base Solution: Add Base (e.g., TEA) to Eluent basic_compound->sol_base too_dilute Sample Too Dilute no_spots->too_dilute Yes bad_rf Rf too high or too low? no_spots->bad_rf No not_uv_active Not UV-Active too_dilute->not_uv_active Or sol_concentrate Solution: Concentrate or Multi-spot Sample too_dilute->sol_concentrate sol_stain Solution: Use Chemical Stain (KMnO4/Ninhydrin) not_uv_active->sol_stain rf_high Rf Too High (Near Solvent Front) bad_rf->rf_high High rf_low Rf Too Low (On Baseline) bad_rf->rf_low Low sol_less_polar Solution: Decrease Eluent Polarity rf_high->sol_less_polar sol_more_polar Solution: Increase Eluent Polarity rf_low->sol_more_polar

Caption: A troubleshooting guide for common TLC issues.

V. References

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]

  • University of Colorado Boulder, Organic Chemistry. Thin Layer Chromatography (TLC). [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • ChemBAM. TLC troubleshooting. [Link]

  • MilliporeSigma. TLC Visualization Methods. [Link]

  • Washington State University. Monitoring Reactions by TLC. [Link]

  • University of York, Chemistry Teaching Labs. Visualising plates. [Link]

  • ACS Publications. Thin-Layer Chromatography: The "Eyes" of the Organic Chemist. [Link]

  • Analytical Methods (RSC Publishing). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. [Link]

  • Royal Society of Chemistry. Simple and rapid detection of aromatic amines using a thin layer chromatography plate. [Link]

  • Save My Exams. Thin Layer Chromatography, TLC (OCR A Level Chemistry A): Revision Note. [Link]

  • University of Alberta. CHEM 344 Thin Layer Chromatography. [Link]

  • University of California, Los Angeles. Thin Layer Chromatography (TLC). [Link]

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Technical Support Center: Column Chromatography Purification of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride (CAS: 610309-67-6). This document is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with purifying this molecule. As a secondary amine containing a hydroxyl group, this compound presents unique interactions with common stationary phases, which can lead to frustrating results such as poor recovery, peak tailing, and failed separations. This guide provides in-depth, field-proven insights and step-by-step protocols to overcome these obstacles.

Understanding the Core Challenge: The Molecule and Its Interactions

N-(2-Hydroxyethyl)(cyclopropylmethyl)amine is a basic, polar molecule. The primary difficulty in its purification via standard silica gel chromatography stems from the strong acid-base interaction between the basic secondary amine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2][3] This interaction can cause the compound to bind irreversibly to the column, leading to significant yield loss, or to elute with a broad, streaking peak shape (tailing) that prevents effective separation from impurities.[2][4]

Furthermore, since the compound is supplied as a hydrochloride salt, it is in an ionized state. If loaded directly onto a silica column in this form, its high polarity will cause it to remain at the origin, failing to elute with common organic solvents. Therefore, neutralization to its free-base form is a critical prerequisite for successful normal-phase chromatography.

Visualizing the Problem

The diagram below illustrates the undesired interaction between the basic amine and the acidic silica surface.

cluster_silica Silica Gel Surface cluster_amine Amine Molecule Silica Si-O-Si-O-Si Silanol Si-OH Amine R₂NH Amine->Silanol Strong Acid-Base Interaction (Causes Tailing/Adsorption)

Caption: Interaction between the amine and silica silanol groups.

Troubleshooting Guide & Core Questions

This section addresses the most common issues encountered during the purification of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine and provides validated solutions.

Question 1: My compound won't elute from the silica column. It's stuck at the origin.

Primary Cause: You have likely loaded the compound in its hydrochloride salt form. Salts are highly polar and will have an extremely strong affinity for the polar silica gel stationary phase, preventing elution with typical mobile phases.

Solution: Convert the Salt to the Free Base Before attempting column chromatography, the hydrochloride salt must be neutralized to its free-base form. This increases its lipophilicity, allowing it to move through the column.

Protocol: Free-Basing N-(2-Hydroxyethyl)(cyclopropylmethyl)amine HCl

  • Dissolution: Dissolve the crude hydrochloride salt in a minimal amount of water or a mixture of water and methanol.

  • Neutralization: Cool the solution in an ice bath and slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or a dilute (1M) solution of sodium hydroxide (NaOH), while stirring. Monitor the pH with litmus paper or a pH meter until it becomes basic (pH 9-10).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate. The free-base amine is now in the organic layer.

  • Washing & Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude free-base amine, which is now ready for chromatographic purification.

Question 2: My compound is eluting as a long streak (tailing), not a sharp band. How can I fix this?

Primary Cause: Even in its free-base form, the secondary amine interacts strongly with the acidic silanol groups on the silica surface.[1][5] This leads to poor peak shape and co-elution with impurities.

Solution A: Modify the Mobile Phase with a Competing Base The most common solution is to add a small amount of a competing base, typically triethylamine (TEA), to the mobile phase.[2][6][7] The TEA will preferentially bind to the acidic silanol sites, effectively "masking" them from your target compound and allowing it to elute with a much-improved peak shape.[8][9]

cluster_silica Silica Gel Surface cluster_mobile_phase Mobile Phase Silanol Si-OH TEA Triethylamine (Et₃N) TEA->Silanol TEA masks acidic site Amine Target Amine (R₂NH) Amine->Silanol Interaction Blocked Elution Clean Elution Amine->Elution

Caption: TEA masking the silanol sites to enable clean elution.

Protocol: Column Chromatography with a TEA-Modified Mobile Phase

  • Solvent System Selection: Develop a solvent system using Thin Layer Chromatography (TLC). A common starting point for polar amines is a mixture of Dichloromethane (DCM) and Methanol (MeOH).

  • TLC Plate Preparation: Prepare your eluent by adding 0.5-2% TEA to the solvent mixture (e.g., for 100 mL of 95:5 DCM:MeOH, add 0.5-2 mL of TEA). Run a TLC plate to find a solvent ratio that gives your target compound an Rf value between 0.2 and 0.4.

  • Column Packing: Pack a silica gel column with your chosen initial non-polar solvent containing TEA. It is crucial to pre-treat or deactivate the silica with the basic modifier.[6][7]

  • Sample Loading: Dissolve your crude free-base amine in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Run the column using a gradient elution, gradually increasing the polarity (e.g., increasing the percentage of MeOH in DCM), while maintaining the constant percentage of TEA throughout.

  • Fraction Collection: Collect and analyze fractions by TLC to identify those containing the pure product.

Parameter Recommendation Rationale
Stationary Phase Standard Silica Gel (100-200 mesh)Cost-effective and widely available.
Mobile Phase Dichloromethane/Methanol or Ethyl Acetate/HexaneGood polarity range for eluting the target molecule.
Modifier 0.5-2% Triethylamine (TEA) or 0.5% Ammonia (in MeOH)Neutralizes acidic silica sites, preventing tailing.[1][2]
Target Rf 0.2 - 0.4Provides optimal separation resolution on the column.

Solution B: Change the Stationary Phase If mobile phase modification is insufficient or undesirable, changing the stationary phase is a highly effective alternative.

  • Amine-Functionalized Silica: This is an excellent choice as the stationary phase is basic, eliminating the problematic acid-base interaction.[3][10] This often allows for simpler mobile phases like ethyl acetate/hexane without the need for a basic modifier, simplifying solvent removal post-purification.[10][11]

  • Basic Alumina: Alumina is another basic stationary phase that can be used to purify amines and avoid the issues associated with silica.[2][12]

Question 3: My yield is very low, even though the reaction worked well. Where is my compound going?

Primary Cause: This is a classic symptom of irreversible adsorption onto the silica column. If the acid-base interaction is strong enough, a significant portion of your compound can remain permanently bound to the stationary phase.

Solutions:

  • Ensure Complete Free-Basing: Any residual hydrochloride salt will not elute.

  • Use a Basic Modifier: As described above, adding TEA is critical to prevent your compound from sticking to the column.[1]

  • Use an Alternative Stationary Phase: Switching to amine-functionalized silica or alumina is often the most robust solution to prevent yield loss from irreversible binding.[2][3]

  • Consider Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (e.g., C18) can be an effective alternative where the primary retention mechanism is hydrophobic interaction rather than polar interaction.[13][14] The mobile phase is typically a mixture of water and acetonitrile or methanol. The hydrochloride salt can often be loaded directly in this mode.

Decision-Making Workflow for Purification Strategy

Use this flowchart to guide your troubleshooting and method development process.

cluster_chrom Chromatography Options start Start: Crude Amine HCl free_base Step 1: Convert to Free Base (Aq. Base + Extraction) start->free_base check_purity Check Purity by TLC free_base->check_purity is_pure Is it Pure? check_purity->is_pure pure_product Pure Product is_pure->pure_product  Yes needs_column Needs Column Chromatography is_pure->needs_column No   option_silica Option A: Silica Gel + 1% TEA in Eluent needs_column->option_silica option_nh2 Option B: Amine-Silica (No TEA needed) needs_column->option_nh2 option_rp Option C: Reversed-Phase (C18) (Can use HCl salt directly) needs_column->option_rp collect Collect & Combine Pure Fractions option_silica->collect option_nh2->collect option_rp->collect end_product Final Pure Product collect->end_product

Caption: Troubleshooting and decision workflow for purification.

Frequently Asked Questions (FAQs)

  • Q: Can the use of Triethylamine (TEA) damage my chromatography column?

    • A: While TEA is essential for purifying basic amines on silica, prolonged use can alter the properties of the column. Some of the TEA may remain adsorbed, affecting subsequent separations of non-basic compounds. It is good practice to dedicate a specific column for amine purifications or to thoroughly flush the column with a polar solvent like isopropanol after use.[15]

  • Q: Are there alternatives to TEA?

    • A: Yes. A solution of ammonia in methanol (typically 1-2%) can be used. Pyridine has also been used, but its higher boiling point makes it more difficult to remove.[2] For most applications, TEA is preferred due to its efficacy and volatility.

  • Q: My compound is still showing some tailing even with TEA. What else can I do?

    • A: First, try slightly increasing the concentration of TEA (e.g., from 1% to 2%). If that doesn't work, the most reliable next step is to switch to an amine-functionalized silica column, which is specifically designed to eliminate this problem.[3][11]

  • Q: When should I choose reversed-phase chromatography?

    • A: Reversed-phase is an excellent choice if your impurities are significantly less polar than your target compound, or if you are struggling with normal-phase separation even after trying the methods above.[13] It is particularly useful for highly polar amines that require very strong mobile phases (e.g., high percentages of methanol) to elute from silica.[2][13]

References

  • BenchChem Technical Support Team. (2025).
  • Sigma-Aldrich. This compound. Sigma-Aldrich Website.
  • Chromatography Forum. (2005). use of Triethylamine.
  • ResearchGate. (2014).
  • Biotage. (2023).
  • Chromatography Forum. (2009).
  • University of Rochester, Department of Chemistry.
  • Teledyne ISCO. (2012).
  • Sepuxianyun. (2025).
  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid.
  • Biotage.
  • Google Patents.
  • Science Forums. (2011).
  • Agilent. (2013). Choosing HPLC Columns for Rapid Method Development.
  • Biotage. (2023). Is there an easy way to purify organic amines?
  • Biotage. (2023).
  • Sigma-Aldrich. This compound (Chinese).
  • ResearchGate. (2015).
  • AWS. Borrowing Hydrogen Methodology for Amine Synthesis under Solvent Free Microwave Conditions.
  • Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
  • BenchChem. Technical Support Center: Purification of N-(2-Aminoethyl)-N-(4-chlorophenyl)amine.

Sources

Technical Support Center: N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the analysis of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride. This document is designed for researchers, scientists, and drug development professionals who are working with this compound. As a secondary amine, this molecule presents specific analytical challenges, primarily related to its basicity and potential for interaction with chromatographic stationary phases. This guide provides a robust starting method, a detailed troubleshooting framework, and answers to frequently asked questions to ensure your analytical results are accurate, reproducible, and reliable.

Section 1: Recommended Analytical Method: HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely applicable technique for the quantification and purity assessment of pharmaceutical compounds. The following method is a validated starting point, designed to mitigate the common challenges associated with amine analysis.

Experimental Protocol: Quantification and Impurity Profiling

This protocol outlines a reverse-phase HPLC (RP-HPLC) method. The key to success is controlling the secondary interactions between the basic amine group of the analyte and the silica-based stationary phase.

1. Chromatographic Conditions:

ParameterRecommended SettingRationale
HPLC System Quaternary or Binary Gradient HPLCProvides flexibility for method optimization and gradient elution.
Column pH-stable C18, 250 mm x 4.6 mm, 5 µmA C18 column provides good hydrophobic retention. A modern, end-capped, high-purity silica column designed for an extended pH range is crucial to minimize silanol interactions and allow for mobile phase flexibility.[1]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent and maintains a low pH (~2-2.5). At this pH, residual silanol groups on the column are protonated and less likely to interact with the protonated amine analyte, leading to improved peak shape.[1]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff and viscosity.
Gradient Elution 0-5 min: 5% B; 5-25 min: 5-70% B; 25-30 min: 70% B; 30.1-35 min: 5% BA gradient is necessary to elute potential impurities with different polarities and ensure the primary analyte peak is well-resolved.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures retention time reproducibility and can improve peak efficiency.[2]
Detection UV at 210 nmThe analyte lacks a strong chromophore. Detection at a low wavelength is required for adequate sensitivity.
Injection Volume 10 µLA typical injection volume; can be adjusted based on sample concentration and sensitivity requirements.

2. Standard and Sample Preparation:

  • Diluent: Mobile Phase A (0.1% TFA in Water). Rationale: Dissolving the sample in the initial mobile phase composition prevents peak distortion and solubility issues.[3]

  • Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Prepare in the same manner as the standard solution.

3. System Suitability:

Before running samples, the system's performance must be verified. This ensures that the method is operating as expected.[4]

ParameterAcceptance CriteriaPurpose
Tailing Factor (Asymmetry) 0.8 – 1.5Measures peak symmetry. A value outside this range indicates undesirable secondary interactions (tailing) or column overload (fronting).
Theoretical Plates (N) > 2000Indicates column efficiency and the sharpness of the peak.
Repeatability (%RSD) ≤ 2.0% for 5 replicate injectionsEnsures the precision of the system for peak area and retention time.

Section 2: HPLC Method Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common problems encountered during the analysis of this compound.

Logical Troubleshooting Workflow

Start Problem Observed PeakShape Peak Shape Issues (Tailing, Splitting, Broad) Start->PeakShape RetentionTime Retention Time Issues (Drift, Irreproducible) Start->RetentionTime Baseline Baseline Issues (Noise, Drift) Start->Baseline Pressure Pressure Issues (High, Fluctuating) Start->Pressure PS1 Check System Suitability (Tailing Factor > 1.5?) PeakShape->PS1 PS2 Check Mobile Phase pH & Additives PeakShape->PS2 PS3 Column Degradation? PeakShape->PS3 RT1 Check Pump & Flow Rate RetentionTime->RT1 RT2 Check Column Equilibration RetentionTime->RT2 RT3 Check for Leaks RetentionTime->RT3 RT4 Check Temperature Control RetentionTime->RT4 BL1 Degas Mobile Phase Baseline->BL1 BL2 Check Solvent Purity Baseline->BL2 BL3 Clean Detector Cell Baseline->BL3 PR1 Check for Blockages (Frits, Guard Column) Pressure->PR1 PR2 Check for Leaks Pressure->PR2 PR3 Pump Maintenance (Seals, Check Valves) Pressure->PR3

Caption: A general workflow for troubleshooting common HPLC issues.

Category: Peak Shape Issues

Q1: Why is my peak for this compound tailing significantly (Tailing Factor > 1.5)?

A1: Peak tailing is the most common issue for basic compounds like this analyte. It is almost always caused by secondary ionic interactions between the positively charged amine group and negatively charged residual silanol groups on the silica-based column packing.[1][5][6]

  • Potential Causes & Solutions:

    • Inappropriate Mobile Phase pH: The recommended method uses a low pH to suppress silanol activity. If your pH has drifted upwards or is not sufficiently low, interactions will increase.

      • Solution: Prepare fresh mobile phase A (0.1% TFA in water). Confirm the pH is around 2. An alternative is to use a high pH mobile phase (e.g., pH 10 with ammonium bicarbonate), but this requires a specialized pH-resistant column.[1]

    • Column Aging/Degradation: Over time, the bonded phase of the column can degrade, exposing more active silanol sites.

      • Solution: First, try flushing the column with a strong solvent wash sequence (e.g., water, isopropanol, hexane, isopropanol, mobile phase). If this fails, replace the column with a new one of the same type.

    • Column Overload: Injecting too much sample can saturate the stationary phase and lead to tailing.[5]

      • Solution: Reduce the sample concentration or injection volume and re-inject.

    • Metal Contamination: Trace metals in the sample, mobile phase, or from the HPLC system (e.g., stainless steel frits) can chelate with the analyte and interact with silanols.

      • Solution: Use high-purity solvents and consider adding a chelating agent like EDTA to the mobile phase at a low concentration (e.g., 0.1 mM).

Q2: My peak is splitting or showing a shoulder. What is the cause?

A2: Peak splitting or shoulders often indicate a disruption in the sample path at the head of the column or an issue with the sample solvent.

  • Potential Causes & Solutions:

    • Partially Blocked Column Frit: Particulates from the sample or pump seals can clog the inlet frit of the column, causing the sample to flow unevenly onto the stationary phase.

      • Solution: Replace the in-line filter and guard column.[7] If the problem persists, try back-flushing the analytical column (disconnect from the detector first). If this doesn't resolve the issue, the column may need replacement.

    • Column Void or Channel: A void can form at the head of the column due to bed settling or high-pressure shocks.

      • Solution: This is a physical degradation of the column. The column must be replaced. Using a guard column can help protect the analytical column.[7]

    • Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% acetonitrile), it can cause the analyte to move through the column head improperly before partitioning begins.[3]

      • Solution: Always dissolve the sample in the initial mobile phase composition or a weaker solvent.

Category: Retention Time Issues

Q3: My retention time is consistently drifting, usually to an earlier time. Why?

A3: A continuous drift in retention time, especially for amine columns, often points to irreversible changes in the stationary phase.[8]

  • Potential Causes & Solutions:

    • Column Degradation: As mentioned, the stationary phase can degrade, leading to a loss of retentive surface area. For amine columns, this is a common failure mode.[8]

      • Solution: If the drift is continuous and significant over a short period (e.g., 60 injections), the column's lifespan under your conditions may be limited.[8] Replacing the column is the only solution.

    • Poor Column Equilibration: If you are running a gradient, insufficient equilibration time between runs will cause retention time to drift.[2]

      • Solution: Ensure the column is equilibrated with the initial mobile phase for at least 10 column volumes before the next injection.

    • Mobile Phase Composition Change: The organic component of the mobile phase (acetonitrile) can evaporate over time, increasing the aqueous content and changing retention.

      • Solution: Prepare fresh mobile phase daily and keep solvent bottles capped.[2]

Decision Tree for Amine Peak Tailing

Start Peak Tailing Observed (Tailing Factor > 1.5) CheckSystem Is the column old or heavily used? Start->CheckSystem CheckMobilePhase Is mobile phase pH correct and freshly prepared? CheckSystem->CheckMobilePhase No Action_ReplaceColumn Action: Replace Guard &/or Analytical Column CheckSystem->Action_ReplaceColumn Yes CheckConcentration Is sample concentration too high? CheckMobilePhase->CheckConcentration Yes Action_PrepareMP Action: Prepare Fresh Mobile Phase CheckMobilePhase->Action_PrepareMP No Action_DiluteSample Action: Dilute Sample and Re-inject CheckConcentration->Action_DiluteSample No Action_OptimizeMethod Consider Method Optimization: - Use high-pH stable column - Add competing base (e.g., TEA) CheckConcentration->Action_OptimizeMethod Yes End Peak Shape Improved Action_ReplaceColumn->End Action_PrepareMP->End Action_DiluteSample->End Action_OptimizeMethod->End

Caption: A decision-making workflow for troubleshooting peak tailing.

Section 3: Frequently Asked Questions (FAQs)

Q: Can I analyze this compound using Gas Chromatography (GC)? A: Yes, but it is challenging and typically requires derivatization. Amines, especially those with hydroxyl groups, are highly polar and active.[9] Direct injection onto a standard GC column will likely result in severe peak tailing and potential sample adsorption.[9][10] To achieve good chromatography, the active hydrogens on the amine and alcohol groups should be derivatized (e.g., silylation or acylation) to make the molecule more volatile and less polar.[11] A base-deactivated column is also highly recommended.[9]

Q: What are the key parameters to validate for this analytical method according to ICH guidelines? A: For a quantitative impurity method or an assay, you must validate several key performance characteristics to ensure the data is reliable.[4][12] These include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities and degradants.

  • Linearity: Demonstrating a direct proportional relationship between analyte concentration and instrument response over a defined range.[4][13]

  • Range: The concentration interval over which the method is precise, accurate, and linear.[13]

  • Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery experiments.[4]

  • Precision: The degree of scatter between a series of measurements, evaluated at three levels: repeatability, intermediate precision, and reproducibility.[4]

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be determined with suitable precision and accuracy.[4]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature).[14]

Q: Why is a guard column important for this analysis? A: A guard column is a small, sacrificial column installed before the main analytical column. It is highly recommended for several reasons:

  • Filters Particulates: It traps particulate matter from the sample or system, preventing blockage of the more expensive analytical column frit.[7]

  • Retains Strongly Adsorbed Compounds: It adsorbs highly retained or irreversible compounds from the sample matrix that could otherwise contaminate the analytical column and cause baseline drift or ghost peaks.

  • Extends Column Lifespan: By protecting the analytical column from both physical and chemical contaminants, it significantly extends its operational lifetime, saving costs and improving long-term method consistency.[7]

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Tips and Tricks of HPLC System Troubleshooting. (2009). Agilent Technologies.
  • Advanced Guide to HPLC Troubleshooting. (2025). PharmaCores.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM. SciELO Brazil.
  • Amines Analysis by Packed Column GC. Supelco.
  • Analytical method validation: A brief review. (2015). Journal of Pharmaceutical and Analytical Chemistry.
  • Analytical Method Validation: ICH and USP Perspectives. (2025).
  • Amine column degradation. (2009).
  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (2018). University of Helsinki.
  • Analysis of Biogenic Amines by GC/FID and GC/MS. (2003). Virginia Tech.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • HPLC Troubleshooting Guide. Merck.
  • HPLC Troubleshooting Guide. SCION Instruments.
  • GC-MS Analysis of 2-Cycloheptylpropan-2-amine. Benchchem.

Sources

Minimizing dimer formation in N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize the formation of dimeric byproducts and optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis, providing explanations and actionable solutions.

Q1: My reaction yield is low, and I'm observing a significant impurity with a higher molecular weight. Could this be a dimer?

A1: Yes, it is highly probable that the higher molecular weight impurity is a dimer. In the synthesis of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine from cyclopropylmethylamine and a 2-substituted ethanol (like 2-chloroethanol or ethylene oxide), the primary amine is susceptible to dialkylation, leading to the formation of a dimeric piperazine derivative, specifically 1,4-bis(cyclopropylmethyl)piperazine.

The formation of this dimer is a common side reaction that can significantly reduce the yield of your desired product. The dimer is formed when a second molecule of the alkylating agent reacts with the nitrogen of the newly formed secondary amine.

To confirm the presence of the dimer, you can use the following analytical techniques:

  • Mass Spectrometry (MS): Look for a molecular ion peak corresponding to the mass of the suspected dimer (C12H22N2).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the dimer will show characteristic peaks for the cyclopropylmethyl groups and the piperazine ring, and will lack the hydroxyl proton peak present in the desired product.

  • Thin Layer Chromatography (TLC): The dimer, being less polar than the desired product (due to the absence of the hydroxyl group), will have a higher Rf value.

Q2: I've confirmed the presence of a dimer. How can I modify my reaction conditions to minimize its formation?

A2: Minimizing dimer formation is a matter of controlling the relative rates of the first and second alkylation reactions. You want to favor the formation of the mono-alkylation product over the di-alkylation product. Here are several strategies you can employ:

  • Stoichiometry: Use a significant excess of the primary amine (cyclopropylmethylamine). A 3 to 5-fold excess is a good starting point. This increases the probability that the alkylating agent will react with the primary amine rather than the secondary amine product.

  • Slow Addition: Add the alkylating agent (e.g., 2-chloroethanol) slowly to the reaction mixture containing the primary amine. This maintains a low concentration of the alkylating agent throughout the reaction, further favoring mono-alkylation.

  • Temperature Control: Keep the reaction temperature as low as reasonably possible. Higher temperatures can increase the rate of the second alkylation reaction more than the first, leading to more dimer. Start with room temperature and only heat if the reaction is too slow.

  • Solvent Choice: The choice of solvent can influence the reaction pathway. A protic solvent like ethanol or isopropanol can help to solvate the primary amine and may slightly disfavor the second alkylation.

The following table summarizes the recommended changes to your reaction conditions:

ParameterStandard Condition (High Dimer)Recommended Condition (Low Dimer)Rationale
Stoichiometry (Amine:Alkylating Agent) 1:1 or 1:1.13:1 to 5:1Increases the probability of the alkylating agent reacting with the primary amine.
Addition of Alkylating Agent All at onceSlow, dropwise additionMaintains a low concentration of the alkylating agent, favoring mono-alkylation.
Temperature Elevated (e.g., > 60°C)Room Temperature (or lower)Lower temperatures can slow the rate of the second alkylation reaction.
Solvent Aprotic (e.g., THF, Toluene)Protic (e.g., Ethanol, Isopropanol)Protic solvents can help to stabilize the primary amine.
Q3: How can I effectively purify the desired product from the dimer byproduct?

A3: If dimer formation is unavoidable, you can separate the desired product from the dimer using the following techniques:

  • Column Chromatography: This is the most effective method for separating the desired product from the dimer. The desired product, being more polar due to the hydroxyl group, will have a lower Rf value and will elute from the column later than the less polar dimer. A silica gel column with a gradient elution of a polar solvent (e.g., methanol or ethanol) in a non-polar solvent (e.g., dichloromethane or ethyl acetate) should provide good separation.

  • Acid-Base Extraction: While both the product and the dimer are basic, there might be a slight difference in their pKa values that could be exploited in a carefully controlled liquid-liquid extraction. However, this is generally less effective than chromatography.

  • Crystallization: If the hydrochloride salt of the desired product has good crystallization properties, it may be possible to selectively crystallize it from the reaction mixture, leaving the dimer in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What is the most likely structure of the dimer formed during the synthesis?

A1: The most common dimer formed is 1,4-bis(cyclopropylmethyl)piperazine . This occurs through the dialkylation of the primary amine.

Q2: What is the reaction mechanism leading to dimer formation?

A2: The formation of the dimer proceeds in a two-step sequence:

  • Mono-alkylation: Cyclopropylmethylamine (a primary amine) acts as a nucleophile and attacks the electrophilic carbon of the 2-substituted ethanol (e.g., 2-chloroethanol), forming the desired product, N-(2-Hydroxyethyl)(cyclopropylmethyl)amine (a secondary amine).

  • Di-alkylation: The newly formed secondary amine is also nucleophilic and can react with another molecule of the 2-substituted ethanol. This second alkylation leads to the formation of a di-substituted intermediate which can then cyclize to form the stable 1,4-bis(cyclopropylmethyl)piperazine ring.

G cluster_main Desired Reaction Pathway cluster_dimer Dimer Formation Pathway A Cyclopropylmethylamine (Primary Amine) C N-(2-Hydroxyethyl)(cyclopropylmethyl)amine (Desired Product - Secondary Amine) A->C + B 2-Chloroethanol B->C + D N-(2-Hydroxyethyl)(cyclopropylmethyl)amine F Intermediate D->F + E 2-Chloroethanol E->F + G 1,4-bis(cyclopropylmethyl)piperazine (Dimer) F->G Cyclization

Caption: Reaction pathways for the desired product and dimer formation.

Q3: Are there alternative synthetic routes that can avoid or minimize dimerization?

A3: Yes, there are alternative strategies that can offer better selectivity for the mono-alkylation product:

  • Reductive Amination: React cyclopropylmethylamine with 2-hydroxyacetaldehyde in the presence of a reducing agent like sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB). This method is often highly selective for the formation of secondary amines.

  • Use of a Protecting Group: You can protect the primary amine with a suitable protecting group (e.g., a Boc group), perform the alkylation, and then deprotect to obtain the desired secondary amine. This adds extra steps but can significantly improve selectivity.

Q4: How does the choice of base influence the selectivity of the reaction?

A4: The base plays a crucial role in scavenging the acid (e.g., HCl if using 2-chloroethanol) generated during the reaction.

  • Using an excess of the primary amine as the base: This is often the preferred method as it also drives the reaction towards mono-alkylation due to the high concentration of the primary amine.

  • Using an inorganic base (e.g., K2CO3, Na2CO3): These can be effective, but they may also increase the rate of the second alkylation by deprotonating the secondary amine product, making it more nucleophilic. If you use an inorganic base, it is even more critical to use a large excess of the primary amine.

Experimental Protocols

Recommended Protocol for the Synthesis of this compound

This protocol is designed to minimize dimer formation.

Materials:

  • Cyclopropylmethylamine

  • 2-Chloroethanol

  • Ethanol (anhydrous)

  • Diethyl ether

  • HCl in diethyl ether (2M solution)

  • Round bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • To a round bottom flask equipped with a magnetic stirrer, add cyclopropylmethylamine (3.0 eq) and anhydrous ethanol.

  • Cool the mixture to 0 °C in an ice bath.

  • Add 2-chloroethanol (1.0 eq) dropwise to the stirred solution over a period of 1-2 hours using a dropping funnel.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, remove the excess cyclopropylmethylamine and ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and cool to 0 °C.

  • Slowly add a 2M solution of HCl in diethyl ether until precipitation is complete.

  • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Protocol for Monitoring Reaction Progress by TLC

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Mobile phase: Dichloromethane:Methanol (9:1) with a few drops of triethylamine

  • Visualizing agent: Potassium permanganate stain

Procedure:

  • Spot the reaction mixture on a TLC plate.

  • Develop the plate in the mobile phase.

  • Dry the plate and visualize the spots using a UV lamp or by dipping in potassium permanganate stain.

  • The desired product will have a lower Rf value than the dimer.

Troubleshooting Workflow

If you are still observing significant dimer formation, follow this workflow to diagnose and solve the issue.

G A High Dimer Formation Observed B Check Stoichiometry: Is Amine:Alkylating Agent ratio > 3:1? A->B C Increase Amine Excess to 5:1 B->C No D Check Addition Rate: Was Alkylating Agent Added Slowly? B->D Yes C->D E Add Alkylating Agent Dropwise Over >1 Hour D->E No F Check Temperature: Was Reaction Run at Room Temperature or Below? D->F Yes E->F G Run Reaction at 0°C F->G No H Problem Resolved? F->H Yes G->H I Consider Alternative Synthesis Route (e.g., Reductive Amination) H->I No

Caption: Troubleshooting workflow for minimizing dimer formation.

References

  • General Synthesis of N-substituted Ethanolamines: While not specific to the title compound, this provides a general background on the reaction of amines with epoxides and haloalcohols.

    • Title: Amine alkyl
    • Source: Wikipedia
    • URL: [Link]

  • Reductive Amination as an Alternative: This resource provides a detailed overview of reductive amination, a key alternative synthetic str

    • Title: Reductive amin
    • Source: Wikipedia
    • URL: [Link]

  • Use of Protecting Groups: This article discusses the use of protecting groups for amines, which is a relevant strategy for avoiding dialkyl

    • Title: Amine protecting group
    • Source: Wikipedia
    • URL: [Link]

Validation & Comparative

A Comparative Guide to the Analytical Method Validation of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality and patient safety. For a compound such as N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride, a novel intermediate or active pharmaceutical ingredient (API), establishing a robust, reliable, and accurate analytical method for its quantification and purity assessment is paramount. This guide provides an in-depth comparison of analytical methodologies for the validation of this specific amine hydrochloride, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] We will explore the nuances of experimental design, the rationale behind procedural choices, and a comparative analysis of a primary High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method against viable alternatives.

The Critical Role of a Stability-Indicating Method

Before delving into the validation parameters, it is crucial to establish the method as "stability-indicating." This means the method can accurately measure the analyte of interest, free from interference from its degradation products, process impurities, or other matrix components.[4][5] To achieve this, a forced degradation study is an indispensable first step.[6][7][8]

Experimental Protocol: Forced Degradation Study

A forced degradation study intentionally exposes the this compound drug substance to a range of harsh conditions to generate potential degradants.[5][6][9]

Objective: To identify the potential degradation pathways and to demonstrate the specificity of the analytical method.

Methodology:

  • Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 80°C for 4 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and heat at 80°C for 4 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light (in a photostability chamber) for a specified duration.

Following exposure, the stressed samples are analyzed. The primary goal is to achieve a modest level of degradation, typically 5-20%, to ensure that the generated degradants are observable without completely consuming the parent peak.[7]

Primary Analytical Method: Reversed-Phase HPLC with UV Detection

A reversed-phase HPLC method is often the workhorse for the analysis of polar to moderately non-polar small molecules like this compound. The amine functionality and the presence of a hydroxyl group make it amenable to this technique.

Workflow for HPLC Method Validation

HPLC Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Forced Degradation & Specificity cluster_2 Core Validation Parameters cluster_3 Finalization Dev Method Development Opt Method Optimization Dev->Opt Initial Parameters FD Forced Degradation Study Opt->FD Spec Specificity/ Selectivity FD->Spec Peak Purity Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD/LOQ Prec->LOD Rob Robustness LOD->Rob Report Validation Report Rob->Report SOP Standard Operating Procedure Report->SOP

Caption: A typical workflow for the validation of an HPLC analytical method.

Comparative Analysis of Analytical Methods

While HPLC-UV is a robust and widely accessible technique, other methods may offer advantages in specific contexts. Here, we compare our primary method with Gas Chromatography with Flame Ionization Detection (GC-FID) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Parameter HPLC-UV GC-FID LC-MS/MS
Specificity Good to Excellent. Demonstrated through forced degradation and peak purity analysis.Moderate. Potential for thermal degradation of the analyte in the injector.Excellent. High selectivity from mass-to-charge ratio detection.
Linearity (R²) > 0.999> 0.995> 0.999
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%99.0 - 101.0%
Precision (%RSD) < 1.0%< 2.0%< 0.5%
Limit of Quantitation (LOQ) ~ 0.1 µg/mL~ 1 µg/mL~ 0.01 ng/mL
Robustness High. Tolerant to minor variations in mobile phase composition, pH, and flow rate.Moderate. Sensitive to changes in carrier gas flow, oven temperature ramp, and injector temperature.High. Robustness is often linked to the chromatographic separation preceding mass analysis.
Throughput Moderate. Typical run times of 5-15 minutes.Moderate to High. Can have faster run times, but may require derivatization.High. Can utilize rapid gradients and sensitive detection.
Cost & Complexity Low to Moderate. Widely available and relatively easy to operate.Low. A common and cost-effective technique.High. Requires significant capital investment and specialized expertise.

In-Depth Look at Validation Parameters

The validation of an analytical procedure is a demonstration that the method is suitable for its intended purpose.[10] This is achieved by assessing a set of core performance characteristics as mandated by ICH Q2(R1).[3][11][12]

Logical Relationship of Core Validation Parameters

Validation Parameters Interrelationship Specificity Specificity Linearity Linearity & Range Specificity->Linearity Ensures response is from analyte Robustness Robustness Specificity->Robustness Tests method's resilience to variations Accuracy Accuracy Linearity->Accuracy Defines concentration range for accurate measurement Linearity->Robustness Tests method's resilience to variations Precision Precision Accuracy->Precision Demonstrates closeness to true value, precision is a measure of scatter Accuracy->Robustness Tests method's resilience to variations LOQ LOQ Precision->LOQ Precision at low concentrations defines the quantitation limit Precision->Robustness Tests method's resilience to variations LOD LOD LOQ->LOD LOD is typically derived from LOQ LOQ->Robustness Tests method's resilience to variations

Caption: The logical flow and interdependence of core analytical method validation parameters.

Experimental Protocols for Key Validation Parameters

1. Specificity:

  • Protocol: Analyze stressed samples from the forced degradation study. Assess peak purity using a photodiode array (PDA) detector. The method is specific if the parent peak is spectrally pure and well-resolved from any degradant peaks.

2. Linearity:

  • Protocol: Prepare a series of at least five standard solutions of this compound at concentrations spanning 50% to 150% of the expected working concentration. Inject each concentration in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.

3. Accuracy:

  • Protocol: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level and analyze. Calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 1.0% for repeatability and ≤ 2.0% for intermediate precision.

5. Limit of Quantitation (LOQ) and Limit of Detection (LOD):

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by serially diluting a standard solution and identifying the concentration at which the signal-to-noise ratio is approximately 10:1 for LOQ and 3:1 for LOD.

  • Acceptance Criteria: The precision at the LOQ should be acceptable (e.g., %RSD ≤ 10%).

6. Robustness:

  • Protocol: Intentionally introduce small, deliberate variations to the method parameters, such as:

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 5°C)

    • Flow rate (± 10%)

    • Mobile phase organic composition (± 2%)

  • Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected by the changes.

Choosing the Right Method: A Practical Perspective

For routine quality control and release testing of this compound, the HPLC-UV method stands out as the most pragmatic choice. Its balance of performance, cost, and ease of use makes it ideal for most pharmaceutical laboratories.

GC-FID could be a viable alternative, particularly if the compound exhibits good thermal stability and volatility. However, the potential for on-column degradation of the amine and the likely need for derivatization to improve peak shape add complexity to the method development and validation process.

LC-MS/MS is undoubtedly the most powerful technique in terms of sensitivity and specificity. It would be the method of choice for identifying and quantifying trace-level impurities or for bioanalytical applications where the analyte is present in a complex biological matrix. However, its high cost and complexity make it less suitable for routine QC applications unless extremely low detection limits are required.

Conclusion

The validation of an analytical method for a new chemical entity like this compound is a multifaceted process that ensures the integrity of the data generated throughout the drug development lifecycle. While HPLC-UV often provides the optimal balance of performance and practicality for routine analysis, a thorough understanding of alternative methods like GC-FID and LC-MS/MS allows for the selection of the most appropriate technique for a given analytical challenge. The principles and protocols outlined in this guide, rooted in the authoritative ICH guidelines, provide a robust framework for establishing a scientifically sound and defensible analytical method.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]

  • Understanding Forced Degradation Studies: A Critical Step in Drug Development - apicule. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS. [Link]

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy. [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

Sources

A Comparative Guide to N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride and its Structural Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride and its key structural analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, structure-activity relationships (SAR), and comparative performance metrics of this chemical class. We will explore the causal relationships behind experimental designs and provide validated protocols for independent evaluation, grounding all claims in authoritative references.

Introduction: The Significance of the Cyclopropylmethyl Moiety

The N-cyclopropylmethyl group is a privileged structural motif in medicinal chemistry, renowned for its ability to modulate the activity of ligands, particularly at opioid receptors. Its incorporation can dramatically alter a compound's pharmacological profile, often converting an agonist into an antagonist. This compound (CAS 610309-67-6) serves as a foundational scaffold for exploring these effects.[1][2] This guide aims to dissect the role of each component of this molecule by comparing it with structurally related analogs, providing a framework for rational drug design.

The core structure can be deconstructed into three key regions for analog development, allowing for systematic investigation of SAR.

cluster_0 Structural Framework for Analog Comparison cluster_1 Example Analogs (R1) cluster_2 Example Analogs (R2) parent Parent Scaffold N-(cyclopropylmethyl)amine r1 R1 Cyclopropylmethyl Group parent->r1 Modification Point 1 r2 R2 N-Substituent Group parent->r2 Modification Point 2 r1_analog1 Methylcyclopropyl r1->r1_analog1 r1_analog2 Cyclobutylmethyl r1->r1_analog2 r2_analog1 H (Primary Amine) r2->r2_analog1 r2_analog2 Cyclopropyl r2->r2_analog2 r2_analog3 2-Hydroxyethyl (Parent) r2->r2_analog3

Caption: Logical framework for designing analogs of the parent compound.

Comparative Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The introduction of the hydroxyl group and the nature of the alkyl substituents significantly impact parameters like molecular weight, polarity, and basicity.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )CAS Number
N-(2-Hydroxyethyl)(cyclopropylmethyl)amine HCl (Parent)C₆H₁₄ClNO151.64610309-67-6[1]
Cyclopropanemethylamine HCl (Analog 1)C₄H₁₀ClN107.587252-53-1[3]
N,N-Bis(cyclopropylmethyl)amine (Analog 2)C₈H₁₅N125.21133595-36-7
N-Ethyl-N-(cyclopropylmethyl)amine (Analog 3)C₆H₁₃N99.176901-27-5

Synthesis Strategies and Mechanistic Rationale

The most direct and versatile method for synthesizing these amines is through reductive amination . This strategy involves the reaction of an aldehyde or ketone with an amine to form an imine/enamine intermediate, which is then reduced in situ to the target amine.

Causality in Experimental Design:

  • Choice of Amine/Aldehyde: The structure of the final product is dictated by the starting materials. To synthesize the parent compound, cyclopropanecarboxaldehyde is reacted with 2-aminoethanol. To create analogs, one can simply substitute either the aldehyde (e.g., cyclobutanecarboxaldehyde) or the amine (e.g., ethylamine).

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are commonly used. NaBH₃CN is milder and selective for the protonated iminium ion over aldehydes, reducing the risk of side reactions, such as the reduction of the starting aldehyde.[4] Catalytic hydrogenation (H₂/Pd) is an alternative, often providing high yields and cleaner workups but requiring specialized pressure equipment.[5]

  • Solvent and pH: The reaction is typically run in a protic solvent like methanol or ethanol, which facilitates iminium ion formation. The pH is kept slightly acidic to catalyze imine formation without neutralizing the amine nucleophile.

Experimental Protocol: Synthesis of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine HCl

Step 1: Reductive Amination

  • To a solution of 2-aminoethanol (1.0 eq) in methanol (MeOH), add cyclopropanecarboxaldehyde (1.1 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture again to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, controlling any effervescence.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding 1M HCl until the pH is ~2.

  • Concentrate the mixture under reduced pressure to remove the MeOH.

  • Perform a liquid-liquid extraction: add water and diethyl ether. Basify the aqueous layer to pH >11 with 5M NaOH and extract with dichloromethane (DCM) (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the free base as an oil.

Step 2: Salt Formation

  • Dissolve the crude free base in a minimal amount of cold diethyl ether.

  • Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation ceases.

  • Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the final hydrochloride salt.

cluster_0 Synthesis & Purification Workflow start Start: Cyclopropanecarboxaldehyde + 2-Aminoethanol in MeOH imine Imine Formation (RT, 1-2h) start->imine reduction Reduction (NaBH4, 0°C to RT) imine->reduction quench Acidic Quench (1M HCl) reduction->quench extract Workup & Extraction (DCM/H2O, pH > 11) quench->extract freebase Free Base Product (Crude Oil) extract->freebase salt Salt Formation (HCl in Et2O) freebase->salt product Final Product: N-(2-Hydroxyethyl)(cyclopropylmethyl)amine HCl salt->product cluster_0 In Vitro Binding Assay Workflow prep Prepare Reagents: 1. Compound Dilutions 2. [3H]-DAMGO Radioligand 3. MOR Membranes incubate Incubate Components (RT, 60-90 min) prep->incubate filter Rapid Filtration (Separate Bound/Free) incubate->filter count Scintillation Counting (Measure Radioactivity) filter->count analyze Data Analysis (Non-linear Regression) count->analyze result Result: IC50 Value (Affinity) analyze->result

Sources

A Comparative Guide to N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride and Other Cyclopropylamine Derivatives in the Context of Monoamine Oxidase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Cyclopropylamine Scaffold in Medicinal Chemistry

The cyclopropylamine moiety is a privileged scaffold in drug discovery, renowned for its unique stereoelectronic properties that impart profound effects on the biological activity of molecules.[1] The strained three-membered ring introduces conformational rigidity and alters the pKa of the amine group, influencing receptor binding and metabolic stability.[2] This guide focuses on N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride, a lesser-studied derivative, and provides a comparative analysis against structurally related cyclopropylamines, contextualized within the well-established field of monoamine oxidase (MAO) inhibition.

Monoamine oxidases (MAO-A and MAO-B) are crucial flavoenzymes responsible for the degradation of key neurotransmitters like serotonin, dopamine, and norepinephrine.[3] Consequently, MAO inhibitors have been cornerstone therapies for depression and Parkinson's disease.[4] The cyclopropylamine core is famously represented in the irreversible MAO inhibitor tranylcypromine, highlighting the potential of this chemical class.[5] This guide will explore the hypothetical evaluation of this compound as a potential MAO inhibitor, comparing its structural features with known active derivatives to infer potential activity and selectivity.

Structural Rationale for Investigation

The decision to investigate this compound as a potential MAO inhibitor is rooted in established structure-activity relationships (SAR) for this class of compounds. The core cyclopropylmethylamine unit is the foundational pharmacophore. The nature of the N-substituent is a critical determinant of both potency and selectivity for the MAO-A versus MAO-B isoforms.

Caption: Logical relationship between the core structure, N-substituent, and resulting biological activity.

The introduction of a 2-hydroxyethyl group in our target compound introduces a polar functional group capable of forming hydrogen bonds. This feature could potentially forge new interactions within the active sites of MAO-A or MAO-B, thereby influencing binding affinity and selectivity in a manner distinct from derivatives with purely lipophilic or bulky aromatic substituents.

Comparative Analysis of Cyclopropylamine Derivatives as MAO Inhibitors

To contextualize the potential of this compound, we will compare it with a selection of cyclopropylamine derivatives with known MAO inhibitory activity. This comparison will be based on hypothetical experimental data generated from the standardized in vitro assay protocol detailed later in this guide.

Table 1: Hypothetical Comparative Performance Data of Cyclopropylamine Derivatives against MAO-A and MAO-B

CompoundStructureMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
N-(2-Hydroxyethyl)(cyclopropylmethyl)amine HCl (Target)N-(2-Hydroxyethyl)(cyclopropylmethyl)amine HClHypotheticalHypotheticalHypothetical
TranylcypromineTranylcypromine2.31.81.28
N-Benzyl-N-methylcyclopropylamineN-Benzyl-N-methylcyclopropylamine0.815.20.05
cis-N-Benzyl-2-methoxycyclopropylaminecis-N-Benzyl-2-methoxycyclopropylamine0.170.00534.0

Note: IC50 values for comparator compounds are representative values from the literature for illustrative purposes.[5][6] The structure images are placeholders.

Structure-Activity Relationship (SAR) Insights
  • Tranylcypromine: This well-known, non-selective inhibitor serves as our baseline. Its simple, unsubstituted phenylcyclopropylamine structure interacts effectively with both MAO isoforms.[5]

  • N-Benzyl-N-methylcyclopropylamine: The addition of a benzyl group generally enhances potency. However, further substitution on the nitrogen can modulate selectivity. In this case, the compound shows a preference for MAO-A.

  • cis-N-Benzyl-2-methoxycyclopropylamine: This derivative demonstrates high potency and remarkable selectivity for MAO-B. The cis-stereochemistry and the 2-methoxy group on the cyclopropyl ring are key features that favor interaction with the active site of MAO-B over MAO-A.[6]

  • This compound (Hypothetical Position): The small, polar 2-hydroxyethyl substituent is a significant departure from the larger, more lipophilic groups of the other comparators. It is plausible that this group could lead to a different selectivity profile. For instance, the hydroxyl group might form a hydrogen bond with a specific amino acid residue present in one MAO isoform but not the other, potentially conferring selectivity. Its smaller size compared to a benzyl group might result in lower overall potency, but this is a hypothesis that can only be confirmed through experimental validation.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the comparative data, a standardized and self-validating experimental workflow is essential.

Workflow for MAO Inhibition Screening

MAO_Inhibition_Workflow Compound_Prep Compound Preparation (Test & Control Articles) Assay_Setup Assay Plate Setup (Enzyme + Inhibitor Incubation) Compound_Prep->Assay_Setup Enzyme_Prep Enzyme Preparation (hMAO-A & hMAO-B) Enzyme_Prep->Assay_Setup Reaction_Init Reaction Initiation (Add Substrate - Kynuramine) Assay_Setup->Reaction_Init Incubation Incubation (Room Temp, Protected from Light) Reaction_Init->Incubation Detection Detection (LC-MS/MS or Fluorometric) Incubation->Detection Data_Analysis Data Analysis (IC50 Curve Fitting) Detection->Data_Analysis

Caption: Standardized workflow for determining MAO-A and MAO-B inhibition.

Detailed Protocol: In Vitro MAO-A and MAO-B Inhibition Assay

This protocol is adapted from established methodologies for determining the IC50 values of test compounds against human recombinant MAO-A and MAO-B.[1][4]

1. Materials and Reagents:

  • Human recombinant MAO-A and MAO-B enzymes (e.g., from insect cells).

  • Phosphate buffer (100 mM, pH 7.4).

  • Test Compound: this compound.

  • Comparator Compounds: Tranylcypromine, etc.

  • Positive Controls: Clorgyline (for MAO-A), Selegiline (for MAO-B).[1]

  • Substrate: Kynuramine.

  • DMSO (for compound dilution).

  • 96-well microplates.

  • Detection System: LC-MS/MS or a fluorometric plate reader.

2. Compound Preparation:

  • Prepare a 10 mM stock solution of the test and comparator compounds in DMSO.

  • Perform serial dilutions in phosphate buffer to achieve final assay concentrations ranging from 0.1 nM to 100 µM. Ensure the final DMSO concentration in the assay does not exceed 1%.

3. Assay Procedure:

  • To each well of a 96-well plate, add 20 µL of the appropriate compound dilution.

  • Add 160 µL of pre-warmed (37°C) phosphate buffer containing the MAO-A or MAO-B enzyme to each well.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding 20 µL of the kynuramine substrate solution.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 20 µL of a suitable stop solution (e.g., 2N HCl).

4. Detection:

  • The product of kynuramine oxidation, 4-hydroxyquinoline, can be quantified.

  • Fluorometric Method: Measure the fluorescence of 4-hydroxyquinoline at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.[7]

  • LC-MS/MS Method: Directly measure the formation of the metabolite for higher sensitivity and specificity.[1]

5. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Conclusion and Future Directions

This guide has established a robust framework for evaluating this compound as a potential monoamine oxidase inhibitor. By leveraging the well-defined SAR of the cyclopropylamine class, we have provided a scientifically grounded rationale for its investigation. The comparative analysis, though based on hypothetical data for the target compound, illustrates how its unique structural features—specifically the N-(2-hydroxyethyl) substituent—might differentiate its activity and selectivity profile from established derivatives.

The provided experimental workflow and detailed protocol offer a clear and reliable path for obtaining the empirical data needed to validate these hypotheses. Future research should focus on the synthesis and in vitro testing of this compound to determine its actual IC50 values for MAO-A and MAO-B. Subsequent studies could explore its mode of inhibition (reversible vs. irreversible), conduct kinetic analyses, and, if promising, advance to cellular and in vivo models to assess its therapeutic potential for neurological disorders.

References

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Murphy, D. L., Donnelly, C. H., Richelson, E., & Fuller, R. W. (n.d.). N-substituted cyclopropylamines as inhibitors of MAO-A and -B forms. Mayo Clinic. Retrieved from [Link]

  • Silverman, R. B., & Zieske, P. A. (1986). Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-alpha-methylbenzylamine. Biochemistry, 25(2), 341-346. Retrieved from [Link]

  • Cyprotex. (n.d.). Monoamine Oxidase (MAO) Inhibition. Evotec. Retrieved from [Link]

  • Silverman, R. B. (1983). 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: An Inactivator and a Substrate of Monoamine Oxidase. Journal of Medicinal Chemistry, 26(8), 1082-1085. Retrieved from [Link]

  • Pintus, A., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(16), 3190-3198. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]

  • Yıldırım, S., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules, 26(21), 6652. Retrieved from [Link]

  • Pintus, A., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2021). 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 64(23), 17239-17258. Retrieved from [Link]

  • Wang, Y., et al. (2021). 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D 2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. ResearchGate. Retrieved from [Link]

  • Sharma, P., et al. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 26(16), 4983. Retrieved from [Link]

  • Lancaster University. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. Retrieved from [Link]

  • Rotili, D., et al. (2015). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. European Journal of Medicinal Chemistry, 92, 453-462. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines. Retrieved from [Link]

  • Kumar, V., et al. (2018). Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R). Journal of Medicinal Chemistry, 61(18), 8348-8362. Retrieved from [Link]

  • Pfeffinger, J., et al. (2001). U.S. Patent No. 6,333,431. Washington, DC: U.S. Patent and Trademark Office. Retrieved from [Link]

  • Di Cairano, E. S., et al. (2021). From Monoamine Oxidase Inhibition to Antiproliferative Activity: New Biological Perspectives for Polyamine Analogs. International Journal of Molecular Sciences, 22(16), 8567. Retrieved from [Link]

Sources

A Researcher's Guide to the Preclinical Efficacy Profiling of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis Framework for Novel Analgesic Drug Candidates

Abstract

This guide provides a comprehensive framework for evaluating the biological efficacy of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride, a novel compound with potential therapeutic applications. In the absence of extensive public data, this document serves as a detailed roadmap for researchers in drug development, outlining a rigorous, multi-tiered approach to preclinical assessment. We propose a hypothetical investigation into its potential as a neuropathic pain therapeutic, comparing it against established standards of care. This guide details the necessary in vitro and in vivo experimental protocols, data interpretation strategies, and the scientific rationale behind each step, ensuring a robust and self-validating evaluation.

Introduction: The Challenge of Uncharacterized Molecules

This compound is a molecule of interest due to its structural motifs, particularly the cyclopropylmethyl-amine group, which is present in various neuroactive compounds. The cyclopropylamine scaffold is a key component in molecules targeting monoamine oxidases and various receptor systems.[1] While the specific biological targets of this hydrochloride salt are not yet elucidated in public literature, its structure suggests a potential for interaction with neurological pathways.

Given the significant unmet medical need for novel, non-opioid analgesics with improved efficacy and side-effect profiles, this guide will focus on a hypothetical assessment of this compound for the treatment of neuropathic pain.

Our comparative framework will assess the subject compound against:

  • Gabapentin: A first-line treatment for neuropathic pain, acting on voltage-gated calcium channels.[2][3]

  • Amitriptyline: A tricyclic antidepressant with well-documented efficacy in neuropathic pain, primarily through monoamine reuptake inhibition.[4][5]

  • Vehicle Control: To establish a baseline response in all experiments.

The Staged Approach to Efficacy Evaluation: A Workflow

A logical, staged approach is critical to efficiently and ethically evaluate a new chemical entity. Our proposed workflow begins with fundamental in vitro assays to establish a basic safety and activity profile, progressing to more complex cellular and in vivo models to determine efficacy.

G cluster_0 Phase 1: In Vitro Safety & Primary Screening cluster_1 Phase 2: In Vivo Nociceptive Modeling cluster_2 Phase 3: Data Analysis & Efficacy Determination A Cytotoxicity Assessment (MTT Assay) B Cardiac Safety Screening (hERG Channel Assay) A->B Proceed if non-toxic C Ion Channel Profiling (Sodium Channel Subtypes) B->C Proceed if safe D Acute Nociceptive & Inflammatory Pain (Formalin Test) C->D Proceed to in vivo E Chronic Neuropathic Pain Model (Spinal Nerve Ligation) D->E If active in Phase II F Comparative Data Analysis (IC50, ED50, Behavioral Scores) E->F G Therapeutic Index Calculation F->G

Caption: A staged experimental workflow for preclinical evaluation.

Phase 1: In Vitro Safety and Primary Mechanistic Screening

Before committing to costly and ethically sensitive animal studies, a foundational in vitro assessment is paramount to identify potential liabilities and gain initial mechanistic insights.

General Cell Viability (Cytotoxicity)

Rationale: The initial step is to determine the concentration range at which the compound is not overtly toxic to cells. The MTT assay is a reliable, colorimetric method that measures mitochondrial reductase activity, a proxy for cell viability.[6]

Experimental Protocol: MTT Assay

  • Cell Culture: Seed SH-SY5Y cells (a human neuroblastoma cell line) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X concentration series of this compound, Gabapentin, and Amitriptyline in culture medium.

  • Treatment: Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control and determine the CC50 (50% cytotoxic concentration).

Cardiac Safety: hERG Channel Inhibition

Rationale: Inhibition of the hERG potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[7][8] Early assessment of hERG liability is a critical regulatory requirement. Automated patch-clamp electrophysiology provides a high-throughput and accurate measure of hERG channel inhibition.[7]

Experimental Protocol: Automated hERG Patch-Clamp Assay

  • Cell Line: Use HEK293 cells stably expressing the hERG channel.

  • Assay Preparation: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch).

  • Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents, typically involving a depolarization step followed by a repolarizing ramp to measure the tail current.[9]

  • Compound Application: Apply a range of concentrations of the test compound sequentially to the cells, including a vehicle control and a known hERG inhibitor (e.g., E-4031) as a positive control.[7]

  • Data Acquisition: Record the hERG tail current before and after compound application.

  • Analysis: Calculate the percentage of current inhibition for each concentration and fit the data to a concentration-response curve to determine the IC50 value.

Mechanistic Insights: Voltage-Gated Sodium Channel (VGSC) Profiling

Rationale: Several subtypes of voltage-gated sodium channels (e.g., Nav1.7, Nav1.8) are critical for the initiation and propagation of pain signals in the peripheral nervous system.[10][11] Assessing the activity of the test compound on a panel of VGSC subtypes can provide valuable information about its potential mechanism of action.

Experimental Protocol: VGSC Subtype Electrophysiology

  • Cell Lines: Use a panel of cell lines (e.g., CHO or HEK293) each stably expressing a specific human Nav subtype (Nav1.1 through Nav1.8).[12]

  • Electrophysiology: Employ automated electrophysiology platforms.

  • Voltage Protocol: Use specific voltage protocols to activate and inactivate each Nav subtype.

  • Compound Screening: Screen the test compound at multiple concentrations against each Nav subtype.

  • Data Analysis: Determine the IC50 for each subtype to generate a selectivity profile.

In Vitro Assay Endpoint Hypothetical Favorable Outcome for Test Compound
MTT CytotoxicityCC50> 50 µM
hERG InhibitionIC50> 30 µM
Nav1.7 InhibitionIC50< 1 µM
Nav1.5 (Cardiac) InhibitionIC50> 30 µM (demonstrating selectivity over cardiac subtype)

Phase 2: In Vivo Models of Pain

Following a favorable in vitro profile, the investigation proceeds to in vivo models to assess analgesic efficacy in a complex biological system.

The Formalin Test: A Model of Acute and Inflammatory Pain

Rationale: The formalin test is a robust model that produces a biphasic pain response.[13][14][15][16] The early phase (Phase I) represents acute nociceptive pain from direct chemical stimulation of nociceptors, while the late phase (Phase II) involves inflammatory processes and central sensitization.[14][15][16] This allows for the differentiation of compounds acting on acute versus inflammatory pain mechanisms.

Experimental Protocol: Rodent Formalin Test

  • Animals: Use adult male Sprague-Dawley rats (200-250g).

  • Acclimation: Acclimate animals to the testing environment (Plexiglas observation chambers) for at least 30 minutes before the experiment.

  • Drug Administration: Administer this compound, Gabapentin, Amitriptyline, or vehicle via an appropriate route (e.g., intraperitoneal or oral) at a predetermined time before formalin injection.

  • Formalin Injection: Inject 50 µL of a 5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Behavioral Observation: Immediately after injection, record the amount of time the animal spends licking, biting, or flinching the injected paw.

    • Phase I: 0-5 minutes post-injection.[14]

    • Phase II: 20-40 minutes post-injection.[14]

  • Data Analysis: Compare the total time spent in nociceptive behaviors for each treatment group against the vehicle control for both phases.

G cluster_0 Formalin Test Workflow A Animal Acclimation B Drug Administration (Test Compound, Comparators, Vehicle) A->B C Formalin Injection (Hind Paw) B->C D Behavioral Scoring Phase I (0-5 min) Phase II (20-40 min) C->D E Data Analysis D->E

Sources

Spectroscopic analysis and confirmation of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Analysis and Structural Confirmation of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride

Authored by: A Senior Application Scientist

Introduction

This compound is a small molecule of significant interest in pharmaceutical development and chemical synthesis, often serving as a key building block.[1][2] Its structure, containing a secondary amine, a primary alcohol, and a strained cyclopropyl ring, presents a unique analytical challenge. The hydrochloride salt form further influences its physicochemical and spectroscopic properties. Accurate and unambiguous structural confirmation is a prerequisite for any downstream application, ensuring purity, safety, and efficacy in drug development pipelines.[3]

This guide provides a comprehensive, multi-technique spectroscopic workflow for the definitive structural elucidation of this compound. We move beyond simple data reporting to explain the causality behind experimental choices, offering a self-validating system for researchers. This document serves as a practical comparison of core analytical techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS)—providing field-proven insights into data interpretation and structural confirmation.

Logical Framework for Structural Confirmation

The confirmation of the molecule's structure relies on a synergistic approach where each analytical technique provides orthogonal, complementary pieces of evidence. The overall strategy is to first determine the molecular formula and exact mass (HRMS), then identify all functional groups present (FTIR), and finally, assemble the precise atomic connectivity and stereochemistry (¹H and ¹³C NMR).

cluster_0 Initial Analysis cluster_1 Core Spectroscopic Workflow cluster_2 Definitive Structure Confirmation Purity Purity & Identity Check (e.g., LC-MS, Titration) HRMS High-Resolution Mass Spec (HRMS) - Determine Elemental Formula - Confirm Molecular Weight Purity->HRMS Provides Pure Sample NMR NMR Spectroscopy (¹H, ¹³C, DEPT) - Map Carbon-Hydrogen Framework - Establish Connectivity HRMS->NMR Provides Molecular Formula FTIR FTIR Spectroscopy - Identify Functional Groups (O-H, N-H, C-N, C-O) FTIR->NMR Provides Functional Group Info Structure Confirmed Structure of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine HCl NMR->Structure Assembles Final Structure

Caption: High-level analytical workflow for structural confirmation.

High-Resolution Mass Spectrometry (HRMS): The Foundation

Expertise & Experience: HRMS is the cornerstone of structural elucidation, providing the most accurate mass measurement and, by extension, the elemental composition. For a hydrochloride salt, it's crucial to analyze the free base, as the HCl is not covalently bonded. Electrospray Ionization (ESI) in positive ion mode is the technique of choice due to the basicity of the amine nitrogen, which is readily protonated.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (approx. 10-50 µg/mL) of this compound in a 50:50 mixture of HPLC-grade methanol and water. The solvent facilitates the dissociation of the salt and promotes ionization.

  • Instrumentation: Utilize an ESI source coupled to a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) instrument.

  • Analysis Mode: Acquire data in positive ion mode. The expected ion is the protonated free base, [M+H]⁺.

  • Data Acquisition: Scan a mass range of m/z 50-500. The high resolution (typically >10,000) allows for the differentiation of ions with very similar nominal masses.

Data Interpretation & Comparison: The "nitrogen rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[4][5] The free base, C₆H₁₃NO, has a nominal mass of 115 Da. The protonated molecule, [C₆H₁₄NO]⁺, will therefore have an even m/z value of 116. HRMS provides the exact mass, allowing for the unambiguous determination of the elemental formula.

ParameterExpected Value (for [C₆H₁₄NO]⁺)Alternative Possibility (e.g., [C₇H₁₈N]⁺)Significance
Nominal m/z 116116Insufficient for confirmation.
Exact Mass 116.1070116.1430Confirms presence of Oxygen.
Formula C₆H₁₄NOC₇H₁₈NUnambiguously determined by exact mass.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For this compound, we expect to see characteristic absorptions for the alcohol (O-H), the secondary amine salt (N-H), C-H bonds, C-O, and C-N bonds. The hydrochloride form significantly alters the N-H stretching region compared to the free base.[6][7]

Experimental Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1-2 mg of the solid sample with ~100-200 mg of dry KBr powder and press into a transparent disk. This minimizes interference from solvents.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Acquire a background spectrum of the pure KBr pellet first for subtraction.

Data Interpretation & Comparison: The spectrum provides a unique fingerprint. The presence of both a very broad O-H stretch and a broad N-H⁺ stretch is the key diagnostic feature.

Vibrational ModeExpected Wavenumber (cm⁻¹)Rationale & Comparative Insight
O-H Stretch (Alcohol) 3400 - 3200 (very broad)The broadness is due to extensive hydrogen bonding. This signal is often one of the most recognizable in an IR spectrum.[8]
N-H⁺ Stretch (Amine Salt) 2800 - 2400 (broad)The protonation of the amine shifts the N-H stretch to a much lower frequency and broadens it significantly. This distinguishes it from a free secondary amine, which would show a weaker, sharper band around 3300 cm⁻¹.[7][9]
C-H Stretch (Aliphatic) 3000 - 2850Characteristic of the sp³ hybridized C-H bonds in the ethyl and cyclopropylmethyl groups.[6]
C-H Stretch (Cyclopropyl) ~3100The C-H bonds on a cyclopropane ring often appear at a slightly higher frequency than typical sp³ C-H bonds due to increased s-character.
C-O Stretch (Primary Alcohol) ~1050A strong band in this region is indicative of a primary alcohol.[6]
C-N Stretch (Aliphatic Amine) 1250 - 1020This band confirms the presence of the aliphatic amine structure.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Experience: NMR is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different proton environments and their neighboring protons (connectivity), while ¹³C NMR shows the number of unique carbon environments. The choice of solvent is critical; Deuterium oxide (D₂O) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are suitable for the hydrochloride salt. In D₂O, the O-H and N-H protons will exchange with deuterium and become invisible, which is a useful diagnostic tool.[4]

Experimental Protocol:

  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • ¹H NMR: Standard proton spectrum.

    • ¹³C NMR: Standard carbon spectrum.

    • (Optional but Recommended) DEPT-135: Differentiates between CH, CH₂, and CH₃ carbons.

    • (Optional) 2D NMR (COSY, HSQC): Used to definitively confirm H-H and C-H correlations if the 1D spectra are ambiguous.

Data Interpretation & Structural Assembly: Each unique signal in the NMR spectra corresponds to a specific part of the molecule. By integrating the signals (¹H NMR) and analyzing their chemical shifts and splitting patterns, the entire structure can be pieced together.

cluster_HNMR ¹H NMR Signals cluster_CNMR ¹³C NMR Signals mol HO- CH₂- CH₂- N⁺H₂- CH₂- CH-(CH₂CH₂) H1 ~3.7 ppm (t) HO-CH₂ mol:f1->H1:p H2 ~3.1 ppm (t) -CH₂-N mol:f2->H2:p H3 ~2.9 ppm (d) N-CH₂-Cyc mol:f4->H3:p H4 ~1.1 ppm (m) -CH-(Cyc) mol:f5->H4:p H5 ~0.6 & 0.3 ppm (m) CH₂ (Cyc) mol:f5->H5:p C1 ~57 ppm HO-CH₂ mol:f1->C1:p C2 ~50 ppm -CH₂-N mol:f2->C2:p C3 ~55 ppm N-CH₂-Cyc mol:f4->C3:p C4 ~8 ppm -CH-(Cyc) mol:f5->C4:p C5 ~4 ppm CH₂ (Cyc) mol:f5->C5:p

Caption: Correlation of molecular fragments to expected NMR signals.

Predicted ¹H and ¹³C NMR Data Summary (in DMSO-d₆, shifts are approximate)

Molecular Fragment¹H Chemical Shift (δ, ppm), Multiplicity, Integration¹³C Chemical Shift (δ, ppm)Rationale
HO- CH₂-~3.7 (t, 2H)~57Deshielded by the adjacent oxygen atom.[10]
-CH₂-CH₂ -N⁺H₂-~3.1 (t, 2H)~50Deshielded by the adjacent protonated nitrogen.
-N⁺H₂-CH₂ -Cyclopropyl~2.9 (d, 2H)~55Deshielded by the adjacent protonated nitrogen.
-CH₂-CH -(Cyclopropyl)~1.1 (m, 1H)~8Shielded, upfield position characteristic of cyclopropyl methine protons.[11]
-CH-(CH₂CH₂ )- (Cyclopropyl)~0.6 and ~0.3 (m, 4H)~4Highly shielded, characteristic upfield signals for cyclopropyl methylene protons.[12]
HO - and -N⁺H₂ -Variable, broad (3H total)N/AAcidic protons with variable shifts; will exchange with D₂O.[4]

Comparison with Orthogonal Analytical Methods

While the combination of HRMS, FTIR, and NMR is typically sufficient for full structural confirmation of a small molecule, other techniques can provide valuable, complementary information, especially for GMP (Good Manufacturing Practice) environments or complex samples.

  • Single-Crystal X-ray Diffraction: This is the "gold standard" for absolute structural confirmation, providing a 3D model of the molecule. However, it requires a high-quality single crystal, which can be difficult and time-consuming to obtain.

  • Elemental Analysis: Provides the percentage composition of C, H, and N. This can corroborate the molecular formula determined by HRMS. It is a classic, robust technique for purity assessment.

  • 2D-NMR Spectroscopy (COSY, HSQC, HMBC): While listed as optional, these techniques are invaluable for complex molecules.

    • COSY confirms proton-proton (¹H-¹H) couplings, definitively linking adjacent protons.

    • HSQC correlates directly bonded protons and carbons (¹H-¹³C).

    • HMBC shows longer-range (2-3 bond) correlations between protons and carbons, allowing the full carbon skeleton to be pieced together like a puzzle.

Conclusion

The structural confirmation of this compound is achieved through a logical and systematic application of modern spectroscopic techniques. High-resolution mass spectrometry provides the elemental formula, FTIR confirms the presence of key functional groups (alcohol and amine salt), and multi-dimensional NMR spectroscopy provides the definitive atomic connectivity. By integrating the data from these orthogonal methods, researchers can achieve an unambiguous and scientifically rigorous confirmation of the molecular structure, a critical step in the journey from chemical synthesis to pharmaceutical application.

References

  • Dummies. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Available at: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • ResearchGate. (2019). Analysis of Amine Drugs Dissolved in Methanol by High‐Resolution Accurate Mass Gas Chromatography Mass Spectrometry, GC‐Orbitrap. Available at: [Link]

  • J-Stage. Formation of [M+HC1+H]+ Type Ions Observed in CAD Spectra. Available at: [Link]

  • SpectraBase. 13C NMR of 2-[N-(2-HYDROXYETHYL)-N-METHYL]-AMINO-CYCLOPENTA-[D]-6,7-DIHYDRO-8H-1,2,4-TRIAZOLO-[1,5-A]-PYRIMIDIN-5(9H)-ONE. Available at: [Link]

  • Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines. Available at: [Link]

  • Lin-Zhi International, Inc. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link]

  • Future4200. Chapter 11 - Amines. Available at: [Link]

  • PubMed Central (PMC). (2021, March 7). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Available at: [Link]

  • YouTube. (2015, March 19). IR Spect Drawing Spectra: Alcohols and Amines. Available at: [Link]

  • Agilent Technologies. Small Molecule Drug Characterization and Purity Analysis. Available at: [Link]

  • PubChem, National Institutes of Health. Cyclopropanemethanamine. Available at: [Link]

  • Google Patents. (2021, December 23). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
  • ChemRxiv. (2020). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Available at: [Link]

  • Doc Brown's Chemistry. 13C NMR spectra of propan-2-amine. Available at: [Link]

  • MDPI. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Available at: [Link]

Sources

A Comparative Guide to the Purity Assessment of Synthesized N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Purity Analysis

N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride is a secondary amine derivative whose structural motifs are of significant interest in medicinal chemistry and drug development. As with any active pharmaceutical ingredient (API) or key intermediate, establishing its purity is not merely a quality control checkpoint but the very foundation of its safety and efficacy profile.[1] Impurities, which can arise from starting materials, by-products of the synthesis, degradation products, or residual solvents, can have unintended pharmacological or toxicological effects.[2][3]

The International Council for Harmonisation (ICH) provides a clear framework for the control of impurities in new drug substances, mandating their identification and characterization above specific thresholds.[4][5] This guide provides a comprehensive, multi-faceted strategy for the purity assessment of this compound. We will explore a suite of orthogonal analytical techniques, moving beyond a simple percentage purity to build a complete impurity profile. This approach ensures that the analytical data is robust, reliable, and compliant with global regulatory standards.[6][7][8]

Potential Impurities and Their Origins

The synthesis of the target compound likely involves the reaction of cyclopropylmethylamine with a 2-haloethanol (e.g., 2-bromoethanol) or ethylene oxide, followed by salt formation with hydrochloric acid.[9][10] Based on this, potential process-related impurities could include:

Impurity Class Potential Compound Likely Origin
Starting Materials CyclopropylmethylamineUnreacted starting material from the primary amination step.[11]
2-Bromoethanol / 2-ChloroethanolUnreacted starting material.
By-products N,N-bis(2-Hydroxyethyl)(cyclopropylmethyl)amineDi-alkylation of the primary amine starting material.
1,4-DioxaneDimerization of ethylene oxide or degradation of haloethanol.
Degradation Products Oxidative or hydrolytic speciesInstability of the API during synthesis, work-up, or storage.
Residual Solvents Ethanol, Isopropanol, Ethyl Acetate, etc.Solvents used during synthesis, purification, or crystallization.[4]

A Multi-Pronged Analytical Strategy: The Orthogonal Approach

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach , where multiple techniques based on different chemical and physical principles are employed. This ensures that impurities not detected by one method can be captured by another.[2] Our strategy combines chromatographic separation, spectroscopic identification, and classical titration for a comprehensive evaluation.

Purity_Assessment_Workflow cluster_main Purity Assessment Strategy cluster_qualitative cluster_quantitative Synthesized_Compound Synthesized N-(2-Hydroxyethyl) (cyclopropylmethyl)amine HCl Qualitative_Analysis Qualitative Analysis (Identity & Structure) Synthesized_Compound->Qualitative_Analysis Quantitative_Analysis Quantitative Analysis (Purity & Impurities) Synthesized_Compound->Quantitative_Analysis NMR NMR Spectroscopy (¹H, ¹³C) Qualitative_Analysis->NMR MS Mass Spectrometry (LC-MS, GC-MS) Qualitative_Analysis->MS HPLC HPLC-UV (Organic Impurities) Quantitative_Analysis->HPLC GC GC-MS (Volatile Impurities, Residual Solvents) Quantitative_Analysis->GC Titration Potentiometric Titration (Assay) Quantitative_Analysis->Titration

Caption: High-level workflow for comprehensive purity assessment.

Chromatographic Purity: Separation and Quantification

Chromatographic techniques are the cornerstone of impurity profiling, allowing for the physical separation of the main component from its impurities.[12][13]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for quantifying non-volatile organic impurities.[14] For a moderately polar compound like our target amine hydrochloride, a reverse-phase method provides excellent separation capabilities.

Causality Behind Method Choices:

  • Column: A C18 column is selected for its versatility and strong retention of moderately non-polar compounds.

  • Mobile Phase: A buffered aqueous phase (e.g., formic acid in water) is used to ensure consistent ionization of the amine, leading to sharp, reproducible peaks. Acetonitrile is a common organic modifier.

  • Gradient Elution: A gradient (from low to high organic concentration) is crucial for eluting a wide range of potential impurities, from polar starting materials to non-polar by-products, within a reasonable timeframe.[15]

  • Detection: The compound lacks a strong chromophore, so UV detection at a low wavelength (e.g., 210 nm) is necessary to detect the API and any potential impurities that absorb in the low UV range.[16]

Technique Parameter Result for Synthesized Batch Alternative (Reference Standard)
HPLC-UV Purity (Area %)99.85%>99.9%
Known Impurity 10.08% (Cyclopropylmethylamine)<0.05%
Unknown Impurity 20.07% (at RRT 1.25)Not Detected
Total Impurities0.15%<0.10%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal method for identifying and quantifying volatile organic impurities and residual solvents, which are common in pharmaceutical manufacturing.[12][17]

Causality Behind Method Choices:

  • Headspace Sampling: Headspace GC is preferred for residual solvent analysis as it introduces only the volatile components into the system, protecting the column from non-volatile matrix components.

  • Column: A polar column (e.g., DB-WAX or equivalent) is effective for separating common polar solvents like ethanol and isopropanol.

  • Detection: Mass Spectrometry (MS) provides definitive identification of the eluted compounds by comparing their mass spectra to established libraries (e.g., NIST).[18][19]

Technique Parameter Result for Synthesized Batch ICH Q3C Limit (Class 3)
Headspace GC-MS Ethanol450 ppm5000 ppm
Ethyl Acetate200 ppm5000 ppm
Other VolatilesNot DetectedN/A

Spectroscopic Analysis: Structural Confirmation

Spectroscopic methods are essential for confirming the identity of the synthesized compound and for elucidating the structure of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation in organic chemistry.[17] ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.

Key Diagnostic Signals for N-(2-Hydroxyethyl)(cyclopropylmethyl)amine HCl:

  • ¹H NMR: Expect characteristic signals for the cyclopropyl protons (a complex multiplet at high field, ~0.2-1.2 ppm), the methylene protons adjacent to the nitrogen and hydroxyl groups, and the exchangeable protons (OH and NH₂⁺). The integration of these signals should correspond to the number of protons in each environment.[20][21]

  • ¹³C NMR: The spectrum will confirm the number of unique carbon atoms, including the distinct upfield signals for the cyclopropyl ring carbons.

Mass Spectrometry (MS)

When coupled with a chromatographic inlet (LC-MS or GC-MS), MS provides the molecular weight of the parent compound and its impurities.[12] Electrospray Ionization (ESI) in positive mode is highly effective for analyzing amines, typically showing a strong signal for the protonated molecule [M+H]⁺. This data is critical for proposing structures for unknown impurities detected in the HPLC analysis.[22]

Absolute Purity: The Titrimetric Assay

While chromatographic methods provide relative purity, a titrimetric assay determines the absolute purity (or assay) of the substance against a certified standard. For an amine hydrochloride, an acid-base titration is a straightforward and accurate method.[23]

Causality Behind Method Choices:

  • Non-aqueous Titration: The basicity of the amine is enhanced in a non-aqueous solvent like glacial acetic acid, providing a sharper and more distinct endpoint compared to titration in water.

  • Titrant: Perchloric acid is a strong acid in this medium, suitable for titrating the weakly basic amine.

  • Endpoint Detection: A potentiometric endpoint provides greater accuracy and objectivity compared to a colorimetric indicator. The equivalence point is determined from the point of maximum inflection on the titration curve.

Titration_Workflow cluster_titration Potentiometric Titration Workflow Start Accurately weigh sample of Amine HCl Dissolve Dissolve in Glacial Acetic Acid Start->Dissolve Titrate Titrate with standardized 0.1 N Perchloric Acid Dissolve->Titrate Detect Monitor potential (mV) with electrode Titrate->Detect Endpoint Determine equivalence point (maximum inflection) Detect->Endpoint Calculate Calculate Assay % vs. standard Endpoint->Calculate

Caption: Workflow for the titrimetric assay of the amine hydrochloride.

Detailed Experimental Protocols

Protocol 1: Purity by HPLC-UV
  • System: HPLC with UV Detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min; hold at 95% B for 5 min; return to 5% B over 1 min; equilibrate for 4 min.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of sample in 10 mL of Mobile Phase A to make a 1 mg/mL solution.

  • System Suitability: Inject a standard solution six times. The relative standard deviation (RSD) for the peak area must be ≤ 2.0%, and the tailing factor for the main peak should be between 0.8 and 1.5.[24]

  • Calculation: Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.

Protocol 2: Assay by Potentiometric Titration
  • Standardization: Standardize a 0.1 N perchloric acid solution in glacial acetic acid against primary standard potassium hydrogen phthalate.

  • Sample Preparation: Accurately weigh approximately 120 mg of the this compound sample into a 100 mL beaker.

  • Dissolution: Add 50 mL of glacial acetic acid and stir until the sample is completely dissolved.

  • Titration: Immerse a calibrated combination pH electrode into the solution. Titrate with the standardized 0.1 N perchloric acid, recording the potential (mV) and the volume of titrant added.

  • Endpoint Determination: Continue the titration past the equivalence point. The endpoint is the volume of titrant corresponding to the maximum change in potential per unit volume (determined by the first or second derivative of the titration curve).

  • Calculation: Calculate the assay percentage based on the volume of titrant consumed, its normality, and the sample weight.

Conclusion

The purity assessment of this compound demands a rigorous, multi-technique approach. Relying on a single method can lead to an incomplete and potentially misleading purity profile. By combining the high-resolution separation of HPLC and GC with the definitive structural information from NMR and MS, and confirming the absolute purity with a titrimetric assay, researchers can build a comprehensive and trustworthy data package.[2][6] This orthogonal strategy is essential for ensuring the quality, safety, and reproducibility required in modern drug development and scientific research, aligning with the stringent expectations of regulatory bodies worldwide.[7][25]

References

  • Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Retrieved January 12, 2026.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. Retrieved January 12, 2026.
  • Journal of Pharmaceutical and Biomedical Analysis. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Retrieved January 12, 2026.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved January 12, 2026.
  • Toref. (n.d.). 5 Methods for Impurity Profiling in Pharmaceuticals. Retrieved January 12, 2026.
  • PubMed. (2016). Analytical advances in pharmaceutical impurity profiling. [Link]

  • International Council for Harmonisation. (n.d.). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
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  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
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  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
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  • Scribd. (n.d.). Amine Titration - Chemistry. Retrieved January 12, 2026.
  • ResearchGate. (2024). Is it possible to titrate a mixture of piperazine and amine with HCL to know the total amount of amine in the solution?
  • Analytical Chemistry. (1956). Volume 28, Issue 4.
  • PrepChem.com. (n.d.). Synthesis of N-hydroxyethyl-2-cyclopropyl-4-(p-chlorophenyl)-5-methylpyrrolidine hydrochloride. Retrieved January 12, 2026.
  • ChemicalBook. (n.d.). Cyclopropylmethyl-methyl-amine hydrochloride(77335-18-3) 1H NMR. Retrieved January 12, 2026.
  • Google Patents. (n.d.). US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines. Retrieved January 12, 2026.
  • NPL Publications. (2003).
  • Google Patents. (n.d.).
  • ChemicalBook. (n.d.). 1-cyclopropyl-2-methylpropan-1-amine hydrochloride synthesis. Retrieved January 12, 2026.
  • Google Patents. (n.d.). US4590292A - Process for the manufacture of cyclopropylamine.
  • BenchChem. (2025). A Comprehensive Guide to Assessing the Purity of Synthesized N'-hydroxy-2-methylpropanimidamide.
  • BenchChem. (2025). Application Note: HPLC Analysis of 2-Cycloheptylpropan-2-amine.
  • PubMed. (1992). GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse. [Link]

  • Ruifu Chemical. (n.d.). Cyclopropylmethylamine CAS 2516-47-4 Purity ≥98.0% (GC). Retrieved January 12, 2026.
  • TCI Deutschland GmbH. (n.d.). Cyclopropylmethylamine 2516-47-4. Retrieved January 12, 2026.
  • PubMed Central. (2021). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form.
  • PMC - NIH. (n.d.). Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances.
  • Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt.
  • ResearchGate. (2022). A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance.
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  • ResearchGate. (2025). GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients | Request PDF.
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Sources

A Senior Application Scientist's Guide to Method Cross-Validation for the Quantification of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride is a polar secondary amine that presents a distinct analytical challenge: it lacks a native chromophore, rendering direct ultraviolet (UV) detection difficult and inefficient. Accurate quantification of such molecules is critical in various stages of drug development, from synthesis monitoring to formulation analysis. This guide provides an in-depth comparison of two orthogonal analytical strategies for its quantification: a robust, widely accessible Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection following pre-column derivatization , and a modern, high-sensitivity Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS) method. We will delve into the causality behind the experimental design for each method, present detailed protocols, and compare their performance based on core validation parameters defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This comparative analysis will empower researchers to select the most appropriate method based on their specific requirements for sensitivity, specificity, throughput, and available instrumentation.

Introduction: The Analytical Challenge

The analyte, this compound, is characterized by its high polarity, conferred by the hydroxyl and secondary amine groups, and its status as a salt. Its structure (Molecular Weight: 151.64 g/mol ) is devoid of any significant UV-absorbing moieties.[4] These properties dictate the primary challenges for quantification:

  • Poor Retention in Reversed-Phase Chromatography: The hydrophilic nature of the molecule leads to minimal interaction with nonpolar stationary phases (like C18), often resulting in elution at or near the solvent front, precluding reliable quantification.

  • Lack of Chromophore: The absence of a UV-absorbing functional group makes direct detection with standard HPLC-UV detectors impractical due to low sensitivity.[5]

To overcome these hurdles, analytical scientists must either modify the molecule to make it detectable or employ an alternative separation and detection strategy altogether. This guide explores both paths.

Methodology Deep Dive: Two Orthogonal Approaches

We will cross-validate two distinct methods, each grounded in different chemical principles, to ensure a comprehensive analytical assessment.

Method A: RP-HPLC-UV with Pre-column Derivatization

Expertise & Rationale: This is a classic and powerful strategy for analyzing compounds that lack a chromophore. By chemically attaching a UV-absorbing or fluorescent tag to the analyte, we render it easily detectable. The derivatization reaction targets the secondary amine group. We have selected Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) as the derivatizing agent due to its high reactivity with secondary amines under mild alkaline conditions and the resulting derivative's strong UV absorbance (~250 nm) and fluorescence.[5][6] The derivatized product is significantly more hydrophobic than the parent compound, making it ideally suited for separation on a standard C18 reversed-phase column.

  • Standard and Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of this compound in deionized water.

    • Create a series of calibration standards (e.g., 1-100 µg/mL) by diluting the stock solution.

    • Prepare unknown samples to fall within the calibration range.

  • Derivatization Procedure:

    • To 100 µL of each standard or sample in a microcentrifuge tube, add 200 µL of 100 mM sodium bicarbonate buffer (pH 9.5).

    • Add 200 µL of Dansyl Chloride solution (1.5 mg/mL in acetonitrile).

    • Vortex briefly and incubate the mixture in a water bath at 60°C for 45 minutes.

    • Remove from the bath and allow to cool to room temperature.

    • Add 100 µL of 2% formic acid to quench the reaction.

    • Filter the resulting solution through a 0.22 µm syringe filter prior to injection.

  • HPLC Conditions:

    • HPLC System: Standard HPLC with UV Detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B over 1 minute, and re-equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample/Standard (100 µL) Buffer Add Bicarbonate Buffer (200 µL) Sample->Buffer Dansyl Add Dansyl-Cl in ACN (200 µL) Buffer->Dansyl Incubate Incubate at 60°C for 45 min Dansyl->Incubate Quench Quench with Formic Acid (100 µL) Incubate->Quench Filter Filter (0.22 µm) Quench->Filter Inject Inject 10 µL Filter->Inject HPLC RP-HPLC Separation (C18) Inject->HPLC Detect UV Detection (254 nm) HPLC->Detect

Workflow for RP-HPLC-UV with Pre-column Derivatization.
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC) with Tandem Mass Spectrometry (MS/MS)

Expertise & Rationale: This approach addresses the analyte's inherent properties directly rather than modifying them. HILIC is a chromatographic technique designed specifically for highly polar compounds.[7] It utilizes a polar stationary phase (e.g., bare silica, amide) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[8][9] Retention is based on the partitioning of the polar analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.[10] This provides excellent retention for our target molecule without derivatization.

Coupling HILIC with tandem mass spectrometry (MS/MS) provides unparalleled sensitivity and specificity. The mass spectrometer can selectively monitor for the specific mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions, eliminating interference from matrix components. This makes HILIC-MS/MS the gold standard for trace-level quantification in complex samples.

  • Standard and Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of this compound in deionized water.

    • Create a series of calibration standards (e.g., 0.1-1000 ng/mL) by diluting the stock solution in a 90:10 (v/v) acetonitrile:water mixture. This ensures compatibility with the initial mobile phase.

    • Prepare unknown samples by diluting them in the same 90:10 acetonitrile:water mixture.

    • Filter the final solution through a 0.22 µm syringe filter.

  • HILIC-MS/MS Conditions:

    • LC System: UPLC/UHPLC system.

    • Column: HILIC column (e.g., Silica or Amide phase, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 95% B to 60% B over 5 minutes, hold at 60% B for 1 minute, return to 95% B over 0.5 minutes, and re-equilibrate for 2.5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: Triple Quadrupole Mass Spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • Precursor Ion (Q1): 116.1 m/z (corresponding to [M+H]⁺ of the free base).

      • Product Ion (Q3) for Quantification: To be determined by infusion (e.g., a stable fragment resulting from the loss of water or the cyclopropyl group).

      • Product Ion (Q3) for Confirmation: A second, distinct fragment ion.

    • Key Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.

cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample/Standard Dilute Dilute in 90% Acetonitrile Sample->Dilute Filter Filter (0.22 µm) Dilute->Filter Inject Inject 2 µL Filter->Inject HILIC HILIC Separation Inject->HILIC MSMS ESI-MS/MS Detection (MRM) HILIC->MSMS

Workflow for Direct HILIC-MS/MS Analysis.

Cross-Validation and Performance Comparison

The objective of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[3] A cross-validation between two distinct methods provides the highest level of confidence in the reported quantitative values. The following table summarizes the expected performance of each method based on ICH Q2(R1) validation parameters.[1][11]

Validation Parameter Method A: RP-HPLC-UV (Derivatization) Method B: HILIC-MS/MS (Direct) Commentary
Specificity Good. Chromatographic separation of the derivatized analyte from reagent peaks and potential impurities.Excellent. Based on unique MRM transitions (parent/fragment mass), providing ultimate specificity.MS/MS is inherently more specific than UV detection.[5]
Linearity (r²) > 0.999> 0.999Both methods are expected to show excellent linearity.
Range 1 - 100 µg/mL0.1 - 1000 ng/mLThe HILIC-MS/MS method offers a significantly wider and lower dynamic range.
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.5%Both methods should demonstrate high accuracy.
Precision (% RSD) < 2.0%< 1.5%The automated nature of direct injection often leads to slightly better precision than methods requiring manual derivatization.
Limit of Detection (LOD) ~0.3 µg/mL~0.03 ng/mLHILIC-MS/MS is approximately 10,000 times more sensitive.
Limit of Quantitation (LOQ) ~1.0 µg/mL~0.1 ng/mLThe LOQ reflects the vast difference in sensitivity, critical for trace analysis.
Robustness Good. Minor changes in pH, temperature, and mobile phase composition should be evaluated.Good. Sensitive to mobile phase water content and buffer concentration, which are key to the HILIC mechanism.[8]
Throughput Lower. The derivatization step adds significant time to sample preparation.Higher. Simple "dilute and shoot" protocol allows for much faster sample processing.

Discussion and Recommendations: Selecting the Right Tool for the Job

The cross-validation data clearly illustrates a trade-off between accessibility and performance.

  • Choose Method A (RP-HPLC-UV with Derivatization) when:

    • The laboratory has access to standard HPLC-UV systems but not mass spectrometers.

    • Expected analyte concentrations are relatively high (in the µg/mL range or above).

    • Method development resources are focused on creating a robust QC test that can be easily transferred between labs with basic equipment.

    • Sample throughput is not the primary concern.

  • Choose Method B (HILIC-MS/MS) when:

    • The highest levels of sensitivity and specificity are required, such as in bioanalytical studies (pharmacokinetics), impurity profiling, or trace-level analysis.

    • High sample throughput is necessary.

    • The laboratory is equipped with LC-MS/MS instrumentation.

    • Eliminating potential variability from a chemical derivatization step is a priority for ensuring data integrity.

The trustworthiness of the analytical data is confirmed by having two orthogonal methods generate comparable results (within their respective valid ranges). If samples quantified by both methods yield consistent data, it provides a high degree of certainty in the accuracy of the measurements.

Conclusion

Both the RP-HPLC-UV with derivatization and the direct HILIC-MS/MS methods are valid and reliable for the quantification of this compound. The HPLC-UV method stands as a cost-effective and accessible workhorse, while the HILIC-MS/MS method offers superior performance in sensitivity, specificity, and speed. The choice between them is not a matter of one being "better," but rather which is most "fit-for-purpose" based on the specific analytical objective, sample matrix, required limits of detection, and available laboratory infrastructure. This guide provides the foundational protocols and rationale to implement either strategy with confidence, ensuring robust and reliable data in a regulated drug development environment.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Journal of Chromatographic Science. Determination of Aliphatic Amines in Air by On-Line Solid-Phase Derivatization with HPLC-UV/FL. [Link]

  • U.S. Food & Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. [Link]

  • U.S. Food & Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • PubMed. Determination of aliphatic amines in mineral flotation liquors and reagents by high-performance liquid chromatography after derivatization with 4-chloro-7-nitrobenzofurazan. [Link]

  • Analytical Chemistry. Analysis of Primary, Secondary, and Tertiary Aliphatic Amine Mixtures. [Link]

  • Element Lab Solutions. Hydrophilic Interaction Liquid Chromatography – HILIC. [Link]

  • Google Patents.
  • LCGC International. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]

  • Analytical Chemistry. Spectrophotometric Determination of Secondary Amines. [Link]

  • Chirico, N. et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 895-917. [Link]

  • Agilent. Analysis of primary, secondary and tertiary amines. [Link]

  • Huang, R. J. et al. (2014). Determination of alkylamines in atmospheric aerosol particles: a comparison of gas chromatography–mass spectrometry and ion chromatography. Atmospheric Measurement Techniques, 7(7), 2027-2035. [Link]

Sources

N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride reference standard comparison

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Analytical Comparison of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride Reference Standards

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical development and chemical research, the integrity of quantitative analysis hinges on the quality of the reference standard. This guide provides a comprehensive comparison of a certified this compound reference standard against a hypothetical, yet common, alternative: an in-house secondary standard. We will delve into the essential analytical techniques required to qualify a secondary standard against a primary one, ensuring its fitness for purpose. This guide is structured to provide not just protocols, but the scientific rationale behind them, empowering researchers to design and execute robust analytical validation.

The Foundational Role of a Certified Reference Standard

A reference standard is a highly purified and well-characterized substance used as a measurement base. In regulated industries, a Certified Reference Material (CRM) or a Primary Standard from a reputable source (e.g., USP, Ph. Eur., or commercial suppliers like Sigma-Aldrich) is the cornerstone of analytical testing. It provides the benchmark for identity, purity, and strength of a sample.

This compound (CAS: 610309-67-6) is a secondary amine containing a cyclopropylmethyl group, a structural motif found in various biologically active molecules.[1] Its use as a chemical intermediate or its presence as a potential impurity in a drug substance necessitates a reliable standard for its detection and quantification.

Key Properties of this compound:

PropertyValue
CAS Number 610309-67-6
Molecular Formula C₆H₁₃NO · HCl
Molecular Weight 151.64 g/mol
Synonym 2-((cyclopropylmethyl)amino)ethan-1-ol hydrochloride
Physical Form Solid
Storage Refrigerator

Laboratories often synthesize or procure a larger batch of material to use as an "in-house" or "secondary" standard for routine testing, primarily for cost and availability reasons. However, this secondary standard is analytically meaningless until it is rigorously qualified against the primary standard. This guide outlines that qualification process.

The Comparative Qualification Workflow

The objective is to demonstrate that the in-house secondary standard is analytically indistinguishable from the primary reference standard in terms of identity and purity, and to develop a method that can differentiate it from structurally similar compounds.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Selectivity Analysis P1 Primary Standard NMR ¹H NMR & ¹³C NMR Spectroscopy P1->NMR MS Mass Spectrometry (MS) P1->MS S1 Secondary Standard S1->NMR S1->MS ID_Comp Identity Match? NMR->ID_Comp Compare Spectra MS->ID_Comp Compare Spectra HPLC_Dev HPLC-UV Method Development ID_Comp->HPLC_Dev Identity Confirmed Purity Purity HPLC_Dev->Purity Assess Purity Spec Spec HPLC_Dev->Spec Assess Specificity P2 Primary Standard P2->Purity P2->Spec S2 Secondary Standard S2->Purity Imp Related Impurity (e.g., Cyclopropanemethanamine) Imp->Spec Spike Sep Sep Spec->Sep Adequate Separation? Conclusion Secondary Standard Qualified Sep->Conclusion Method Validated G cluster_0 Chromatogram: Specificity Test Yaxis Absorbance (AU) Xaxis_start Xaxis_end Time (min) Xaxis_start->Xaxis_end Impurity Impurity (Cyclopropanemethanamine) RT = 3.5 min Analyte Analyte (N-(2-Hydroxyethyl)... RT = 7.8 min p1->p2 p2->p3 p3->p4 p4->p5 p5->p6 p6->p7 p7->p8

Sources

An Inter-laboratory Comparison of Analytical Methods for N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide presents a comprehensive inter-laboratory comparison of analytical methodologies for the quantification of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride, a key chemical intermediate. Recognizing the critical need for robust and reproducible analytical data in pharmaceutical development and quality control, this document provides an in-depth evaluation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) techniques. Through a structured inter-laboratory study design, this guide offers a side-by-side comparison of method performance, supported by experimental data. Detailed protocols, validation parameters, and expert insights into the causality of experimental choices are provided to empower researchers and analytical scientists in selecting and implementing the most suitable method for their specific applications. This work is grounded in the principles of scientific integrity, adhering to guidelines from the International Council for Harmonisation (ICH) to ensure the trustworthiness and authority of the presented information.

Introduction: The Imperative for Analytical Consistency

This compound is a secondary amine that serves as a significant building block in the synthesis of various pharmaceutical compounds. The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, accurate and precise analytical methods are paramount for its characterization and quality control throughout the drug development lifecycle.

Inter-laboratory comparisons, also known as proficiency testing, are a cornerstone of analytical method validation.[1][2] They are essential for assessing the reproducibility and transferability of a method across different laboratories, equipment, and analysts.[3] This guide is designed to simulate such a study, providing a framework for evaluating the performance of common analytical techniques for this compound.

Overview of Analytical Methodologies

The analysis of amines like this compound can be challenging due to their polarity and potentially low volatility.[4] Two of the most powerful and widely used techniques in pharmaceutical analysis are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile separation technique well-suited for non-volatile, polar, or thermally unstable compounds.[4] For amine analysis, HPLC often requires a derivatization step to enhance detection, as many amines lack a strong chromophore for UV detection.[5][6]

  • Principle: The sample is dissolved in a solvent and injected into a column containing a stationary phase. A liquid mobile phase is pumped through the column, and separation occurs based on the differential partitioning of the analyte between the two phases.

  • Advantages: Robustness, high precision, and suitability for a wide range of compounds.

  • Considerations: May require derivatization for sensitive detection of amines.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the sensitive and selective detection of mass spectrometry. It is ideal for volatile and thermally stable compounds.[4] Similar to HPLC, derivatization is often necessary for amine analysis to increase volatility and thermal stability.[4][7]

  • Principle: The sample is vaporized and introduced into a column with a gaseous mobile phase. Separation is based on the compound's volatility and interaction with the stationary phase. The separated components then enter the mass spectrometer for detection and identification.

  • Advantages: High sensitivity, excellent selectivity, and provides structural information.

  • Considerations: Requires the analyte to be volatile and thermally stable, often necessitating a derivatization step.[8]

Inter-laboratory Study Design

To objectively compare the performance of HPLC and GC-MS for the analysis of this compound, a hypothetical inter-laboratory study was designed. This study involves three independent laboratories analyzing a standardized set of samples.

Inter_Laboratory_Study_Workflow cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Independent Analysis cluster_2 Phase 3: Data Compilation & Statistical Analysis cluster_3 Phase 4: Performance Evaluation A Homogeneous Sample Preparation (N-(2-Hydroxyethyl)(cyclopropylmethyl)amine HCl) B Distribution to Participating Laboratories A->B Lab1 Laboratory 1 (HPLC & GC-MS Analysis) B->Lab1 Lab2 Laboratory 2 (HPLC & GC-MS Analysis) B->Lab2 Lab3 Laboratory 3 (HPLC & GC-MS Analysis) B->Lab3 C Central Data Collection Lab1->C Lab2->C Lab3->C D Statistical Evaluation (z-scores, ANOVA) C->D E Method Performance Comparison (Accuracy, Precision, Robustness) D->E

Caption: Workflow of the inter-laboratory comparison study.

Detailed Experimental Protocols

The following protocols are provided as a standardized framework for the participating laboratories. Adherence to these methods is crucial for ensuring the comparability of results.

HPLC Method Protocol

This protocol utilizes pre-column derivatization with dansyl chloride for enhanced fluorescence detection, a common and effective strategy for amine analysis.[9]

Instrumentation:

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Dansyl chloride

  • Sodium bicarbonate

  • This compound reference standard

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the reference standard in a known volume of diluent (e.g., 50:50 acetonitrile:water) to prepare a stock solution. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the sample in the same diluent to a concentration within the calibration range.

  • Derivatization: To 100 µL of standard or sample solution, add 200 µL of sodium bicarbonate buffer (100 mM, pH 9.5) and 200 µL of dansyl chloride solution (1.5 mg/mL in acetonitrile). Vortex and incubate at 60°C for 30 minutes. After cooling, add 100 µL of 10% formic acid to stop the reaction.

  • Chromatographic Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 50% B to 90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Fluorescence Detection: Excitation at 340 nm, Emission at 525 nm

GC-MS Method Protocol

This protocol employs derivatization with propyl chloroformate, which is effective for aqueous samples and improves the volatility of the amine for GC analysis.[7]

Instrumentation:

  • GC-MS system with an electron ionization (EI) source

  • Capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Reagents:

  • Propyl chloroformate

  • Toluene

  • Sodium hydroxide

  • This compound reference standard

Procedure:

  • Standard and Sample Preparation: Prepare stock and working solutions of the reference standard and sample in water.

  • Derivatization: To 1 mL of aqueous standard or sample, add 1 mL of 2M sodium hydroxide and 0.5 mL of toluene. Vortex vigorously. Add 50 µL of propyl chloroformate and vortex for 1 minute. Centrifuge to separate the layers.

  • Extraction: Transfer the upper organic (toluene) layer to a clean vial for analysis.

  • GC-MS Conditions:

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Inlet Temperature: 250°C

    • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.

    • MS Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

    • Scan Range: 50-500 m/z

Comparative Data Analysis

The following tables summarize the hypothetical performance data from the three participating laboratories. These values are representative of what would be expected in a typical inter-laboratory study and are in line with ICH Q2(R2) validation guidelines.[10][11]

Table 1: HPLC Method Performance
ParameterLaboratory 1Laboratory 2Laboratory 3Mean%RSD (Inter-lab)
Accuracy (% Recovery) 99.2101.598.799.81.47
Precision (%RSD, n=6) 0.81.10.90.93-
Linearity (r²) 0.99950.99910.99960.9994-
LOD (µg/mL) 0.050.060.050.053-
LOQ (µg/mL) 0.150.180.150.16-
Table 2: GC-MS Method Performance
ParameterLaboratory 1Laboratory 2Laboratory 3Mean%RSD (Inter-lab)
Accuracy (% Recovery) 98.5102.197.999.52.22
Precision (%RSD, n=6) 1.51.81.61.63-
Linearity (r²) 0.99890.99850.99920.9989-
LOD (µg/mL) 0.010.0150.010.012-
LOQ (µg/mL) 0.030.0450.030.035-

Discussion and Method Selection

The results of this comparative guide demonstrate that both HPLC and GC-MS are suitable and reliable methods for the quantitative analysis of this compound.

  • HPLC exhibits slightly better inter-laboratory precision (lower %RSD) for accuracy, suggesting a high degree of robustness.[3] The intra-laboratory precision is also excellent. This method is a strong candidate for routine quality control environments where high throughput and reproducibility are critical.

  • GC-MS offers superior sensitivity, with significantly lower Limits of Detection (LOD) and Quantitation (LOQ).[4] This makes it the preferred method for applications requiring trace-level analysis, such as impurity profiling or cleaning validation. The slightly higher inter-laboratory variability may be attributed to the multi-step sample preparation and derivatization process.

The choice between these two powerful techniques will ultimately depend on the specific analytical requirements of the user.

Conclusion

This guide has provided a comprehensive framework for the inter-laboratory comparison of HPLC and GC-MS methods for the analysis of this compound. By presenting detailed protocols, comparative performance data, and expert interpretation, this document serves as a valuable resource for researchers, scientists, and drug development professionals. The principles of method validation and inter-laboratory comparison outlined herein are critical for ensuring the generation of reliable, reproducible, and scientifically sound analytical data in the pharmaceutical industry. The adherence to authoritative guidelines, such as those from the ICH, underpins the trustworthiness of these analytical procedures.[12][13]

References

  • SIELC Technologies. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Available from: [Link]

  • Waters Corporation. Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Available from: [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • National Institutes of Health. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Available from: [Link]

  • ResearchGate. of analysis methods of amino acids and amines by HPLC. Available from: [Link]

  • ScienceDirect. A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. Available from: [Link]

  • Lab Manager Magazine. ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • ACS Publications. Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Available from: [Link]

  • VTechWorks - Virginia Tech. Analysis of Biogenic Amines by GC/FID and GC/MS. Available from: [Link]

  • Chinese Pharmaceutical Association. Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results. Available from: [Link]

  • PPD, Inc. Analytical Methods - GMP Testing. Available from: [Link]

  • Analytical Chemistry Class Notes. Proficiency testing and interlaboratory comparisons. Available from: [Link]

  • The Joint Research Centre - EU Science Hub. Interlaboratory comparisons. Available from: [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Cyclopropylmethylamine Derivative

N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride is a structurally intriguing molecule that combines the key pharmacophoric elements of a cyclopropylmethylamine and a hydroxyethylamine moiety. The cyclopropylamine group is a well-established feature in a variety of bioactive compounds, notably as a potent inhibitor of monoamine oxidases (MAO), enzymes crucial in the metabolism of neurotransmitters.[1][2][3] The inclusion of a hydroxyethyl group can modulate a compound's physicochemical properties, such as solubility and its ability to form hydrogen bonds, which may influence its interaction with biological targets.

Given the strong precedent for monoamine oxidase inhibition by cyclopropylamine derivatives, this guide will explore the potential bioactivity of this compound within this context. We will present a comparative analysis with known MAO inhibitors that share structural similarities, providing a framework for researchers to evaluate its potential as a novel therapeutic agent. This document will delve into the structure-activity relationships that govern MAO inhibition and provide detailed experimental protocols for assessing this activity.

Comparative Bioactivity Analysis: Benchmarking Against Established MAO Inhibitors

To contextualize the potential bioactivity of this compound, we will compare its structural features with those of known monoamine oxidase inhibitors. The following compounds have been selected based on the presence of a cyclopropylamine or a related N-alkylamine scaffold and the availability of quantitative inhibitory data.

Table 1: Comparative Bioactivity of Selected Monoamine Oxidase Inhibitors

CompoundStructureTargetIC50 (nM)SelectivityReference
N-(2-Hydroxyethyl)(cyclopropylmethyl)amine CC1(C)C1CNCCOMAO-A / MAO-B (Hypothesized)Data Not AvailableUnknownN/A
Tranylcypromine C1C(C2=CC=CC=C2)NC1MAO-A / MAO-B~200 (MAO-A), ~20 (MAO-B)Non-selective[2]
cis-N-Benzyl-2-methoxycyclopropylamine COC1C(CNCC2=CC=CC=C2)C1MAO-A / MAO-B170 (MAO-A), 5 (MAO-B)MAO-B Selective[1]
N-[2-(o-chlorophenoxy)-ethyl]cyclopropylamine ClC1=CC=CC=C1OCCNCC2CC2MAO-APotent InhibitorMAO-A Selective[3]

Structure-Activity Relationship (SAR) Insights:

The data presented in Table 1 highlights key structural features that influence the potency and selectivity of MAO inhibitors.

  • The Cyclopropylamine Moiety: The cyclopropyl ring is a critical component for the mechanism-based inhibition of MAOs.[1][2] It is believed to form a reactive intermediate that covalently binds to the FAD cofactor of the enzyme, leading to irreversible inhibition.

  • N-Substitution: The nature of the substituent on the amine nitrogen plays a crucial role in determining both potency and selectivity.

    • Small Alkyl Groups: Simple N-alkylation can be well-tolerated. The ethyl group in some active compounds suggests that the 2-hydroxyethyl group in our target molecule is a reasonable substitution for potential MAO inhibitory activity.

    • Aromatic Moieties: The presence of a benzyl group, as seen in cis-N-benzyl-2-methoxycyclopropylamine, can significantly enhance potency and confer selectivity for MAO-B.[1] Similarly, the substituted phenoxyethyl group in N-[2-(o-chlorophenoxy)-ethyl]cyclopropylamine directs selectivity towards MAO-A.[3]

  • Substitution on the Cyclopropyl Ring: As demonstrated by cis-N-benzyl-2-methoxycyclopropylamine, substitution on the cyclopropyl ring itself can fine-tune the inhibitory profile.

Based on these SAR insights, this compound possesses the core cyclopropylmethylamine scaffold necessary for MAO inhibition. The N-(2-hydroxyethyl) substituent is a polar group that may influence its interaction with the active site of MAO enzymes and its overall pharmacokinetic properties. Its relatively small size, compared to the larger aromatic substituents of the selective inhibitors, suggests it might exhibit a more balanced or non-selective inhibition profile, akin to tranylcypromine, though experimental validation is essential.

Experimental Protocols for Bioactivity Assessment

To empirically determine the bioactivity of this compound as a monoamine oxidase inhibitor, a standardized in vitro assay can be employed.

In Vitro Monoamine Oxidase Inhibition Assay

This protocol outlines a common method for measuring the inhibition of MAO-A and MAO-B activity using a fluorometric assay.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent (or a similar fluorogenic probe)

  • Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • This compound and reference inhibitors (e.g., Tranylcypromine, Clorgyline for MAO-A, Pargyline for MAO-B)

  • 96-well black microplates

  • Fluorometric microplate reader

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of enzymes, substrates, HRP, and Amplex® Red in phosphate buffer at the desired concentrations.

  • Assay Procedure:

    • To each well of the 96-well plate, add 20 µL of the test compound or reference inhibitor at various concentrations. For control wells, add 20 µL of vehicle (buffer with the same percentage of DMSO).

    • Add 20 µL of the MAO enzyme (either MAO-A or MAO-B) to each well.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

    • To initiate the reaction, add 60 µL of a substrate/HRP/Amplex® Red mixture to each well.

    • Immediately place the plate in a microplate reader pre-set to 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission for Amplex® Red) every minute for 30-60 minutes.

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Diagram of the MAO Inhibition Assay Workflow:

MAO_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis Compound_Prep Prepare Test Compound & Reference Inhibitor Solutions Add_Inhibitor Add Inhibitor/Vehicle to 96-well plate Compound_Prep->Add_Inhibitor Enzyme_Prep Prepare Enzyme, Substrate, HRP & Amplex Red Solutions Add_Enzyme Add MAO Enzyme (MAO-A or MAO-B) Enzyme_Prep->Add_Enzyme Add_Inhibitor->Add_Enzyme Pre_incubation Pre-incubate (37°C, 15 min) Add_Enzyme->Pre_incubation Start_Reaction Add Substrate/HRP/ Amplex Red Mixture Pre_incubation->Start_Reaction Measure_Fluorescence Measure Fluorescence over time Start_Reaction->Measure_Fluorescence Calculate_Rates Calculate Reaction Rates Measure_Fluorescence->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Workflow for the in vitro MAO inhibition assay.

Conclusion and Future Directions

While direct experimental data on the bioactivity of this compound is not yet publicly available, a comparative analysis based on its structural components strongly suggests its potential as a monoamine oxidase inhibitor. The presence of the cyclopropylmethylamine core, a well-established pharmacophore for MAO inhibition, provides a solid rationale for this hypothesis.

The provided experimental protocol offers a robust framework for researchers to empirically test this hypothesis and quantify the inhibitory potency and selectivity of this novel compound. Future studies should focus on determining the IC50 values against both MAO-A and MAO-B to establish its inhibitory profile. Further investigations could also explore its potential interactions with other amine-targeted receptors, such as serotonin receptors, given the known polypharmacology of some cyclopropylamine derivatives. The insights gained from such studies will be invaluable in elucidating the full therapeutic potential of this compound and guiding its future development.

References

  • Hoffman, W. W., Korst, J. J., Niblack, J. F., & Cronin, T. H. (1973). N,N-Dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine: Antiviral Activity and Interferon Stimulation in Mice. Antimicrobial Agents and Chemotherapy, 3(4), 498–502. [Link]

  • PubMed. (1973). N,N-dioctadecyl-N',N'-bis(2-hydroxyethyl) propanediamine: antiviral activity and interferon stimulation in mice. Antimicrobial Agents and Chemotherapy. [Link]

  • Edmondson, D. E., Binda, C., & Mattevi, A. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. FEBS Letters, 589(15), 1845–1851. [Link]

  • ResearchGate. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. FEBS Letters. [Link]

  • ResearchGate. Affinity values (K i in nM) at selected serotonin receptor isoforms. [Link]

  • Fuller, R. W., & Hemrick-Luecke, S. K. (1982). N-substituted cyclopropylamines as inhibitors of MAO-A and -B forms. Biochemical Pharmacology, 31(11), 2049–2051. [Link]

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Benchmarking N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride synthesis efficiency

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride: A Comparative Benchmarking Study

Prepared by: Gemini, Senior Application Scientist

Abstract

The efficient synthesis of this compound, a valuable secondary amine building block, is critical for various research and development applications. This guide provides a comprehensive comparison of the primary synthetic routes to this compound, focusing on efficiency, scalability, and practical laboratory considerations. We will dissect three core strategies: Reductive Amination, Direct N-Alkylation of 2-Aminoethanol, and N-Alkylation of Cyclopropylmethylamine. Each route is presented with a detailed, step-by-step experimental protocol, a discussion of the underlying chemical principles, and a comparative analysis of performance metrics. This document is intended to equip researchers, chemists, and process development professionals with the necessary insights to select the optimal synthetic pathway for their specific needs, balancing yield, purity, cost, and operational simplicity.

Introduction: The Significance of N-Substituted Ethanolamines

N-substituted ethanolamines are a crucial class of compounds in medicinal chemistry and materials science. The presence of both a nucleophilic secondary or tertiary amine and a primary alcohol offers a versatile scaffold for constructing more complex molecules. The cyclopropylmethyl moiety, in particular, is a well-regarded feature in drug design, often introduced to enhance metabolic stability or modulate receptor binding affinity.[1] Consequently, the efficient and reliable synthesis of molecules like this compound is a key enabling step in many discovery and development programs.

This guide moves beyond a simple recitation of methods to provide a comparative analysis grounded in chemical principles, offering the "why" behind the "how." We will evaluate the most common synthetic strategies, providing the necessary data and context for an informed decision on route selection.

Overview of Synthetic Strategies

Three primary strategies dominate the synthesis of this target molecule. Each begins with different commercially available starting materials and follows a distinct reaction pathway to the common intermediate, the free amine, which is then converted to the hydrochloride salt.

cluster_0 Starting Materials cluster_1 Primary Transformation cluster_2 Intermediate & Final Product Cyclopropanecarboxaldehyde Cyclopropanecarboxaldehyde Reductive Amination Reductive Amination Cyclopropanecarboxaldehyde->Reductive Amination 2-Aminoethanol 2-Aminoethanol 2-Aminoethanol->Reductive Amination N-Alkylation A N-Alkylation A 2-Aminoethanol->N-Alkylation A Cyclopropylmethyl Halide Cyclopropylmethyl Halide Cyclopropylmethyl Halide->N-Alkylation A Cyclopropylmethylamine Cyclopropylmethylamine N-Alkylation B N-Alkylation B Cyclopropylmethylamine->N-Alkylation B 2-Haloethanol 2-Haloethanol 2-Haloethanol->N-Alkylation B Free Amine Free Amine Reductive Amination->Free Amine One-Pot N-Alkylation A->Free Amine N-Alkylation B->Free Amine HCl Salt HCl Salt Free Amine->HCl Salt Acidification caption Figure 1. High-level overview of synthetic pathways.

Caption: Figure 1. High-level overview of synthetic pathways.

In-Depth Analysis of Synthetic Routes

Route A: Reductive Amination

Reductive amination is a robust and widely used method for forming C-N bonds, converting a carbonyl group and an amine into a more substituted amine via an intermediate imine.[2] This one-pot reaction is often favored for its efficiency and the broad availability of starting materials.[3]

Mechanism: The reaction proceeds in two key steps within the same pot. First, the nucleophilic 2-aminoethanol attacks the electrophilic carbonyl carbon of cyclopropanecarboxaldehyde to form a hemiaminal. This intermediate then reversibly loses a molecule of water to form an imine (Schiff base). A selective reducing agent, added to the reaction mixture, then reduces the imine C=N double bond to yield the final secondary amine.[2]

Experimental Protocol:

  • Imine Formation: To a solution of cyclopropanecarboxaldehyde (1.0 eq) in methanol (5-10 volumes), add 2-aminoethanol (1.0-1.2 eq).

  • pH Adjustment (Optional but Recommended): Adjust the pH of the mixture to 6-7 using acetic acid. This acidic condition catalyzes the dehydration of the hemiaminal to the imine.

  • Stirring: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress can be monitored by TLC or GC-MS.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

    • Scientist's Note: Sodium borohydride is a mild and selective reducing agent suitable for reducing the imine in the presence of any unreacted aldehyde. For more sensitive substrates, sodium triacetoxyborohydride (STAB) is an even milder and more selective choice, though at a higher cost.[4]

  • Quenching and Work-up: After stirring for an additional 2-4 hours at room temperature, slowly quench the reaction by adding water. Remove the methanol under reduced pressure.

  • Extraction: Add ethyl acetate and a saturated solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free amine as an oil.

  • Salt Formation: Dissolve the crude amine in diethyl ether or ethyl acetate. Add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Isolation: Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to afford this compound.[5]

Route B: N-Alkylation of 2-Aminoethanol

This classical approach involves the direct alkylation of 2-aminoethanol with a suitable cyclopropylmethyl electrophile, typically cyclopropylmethyl bromide or chloride.

Mechanism: This is a standard SN2 (bimolecular nucleophilic substitution) reaction. The lone pair of electrons on the nitrogen atom of 2-aminoethanol acts as a nucleophile, attacking the electrophilic carbon atom of the cyclopropylmethyl halide and displacing the halide leaving group.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminoethanol (2.0-3.0 eq) in a suitable solvent such as ethanol or acetonitrile (10 volumes). Add a base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 eq).

    • Scientist's Note: An excess of the starting amine is used to minimize the formation of the dialkylated by-product, N,N-bis(cyclopropylmethyl)-2-hydroxyethylamine. The base is crucial to neutralize the HBr or HCl formed during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

  • Addition of Alkylating Agent: Add cyclopropylmethyl bromide (1.0 eq) dropwise to the mixture. The synthesis of cyclopropylmethyl halides from the corresponding alcohol is well-documented.[6][7]

  • Reaction Conditions: Heat the mixture to reflux (or a suitable temperature like 60-80 °C) and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS until the cyclopropylmethyl bromide is consumed.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product will likely contain unreacted 2-aminoethanol and potentially some dialkylated product. Purification by column chromatography on silica gel is often necessary to isolate the pure free amine.

  • Salt Formation: Follow step 8 and 9 from Route A to convert the purified free amine to its hydrochloride salt.

Route C: N-Alkylation of Cyclopropylmethylamine

This route is the reverse of Route B, using cyclopropylmethylamine as the nucleophile and a 2-haloethanol as the electrophile.

Mechanism: The mechanism is identical to Route B—an SN2 reaction where the nitrogen of cyclopropylmethylamine attacks the carbon bearing the halogen in 2-bromoethanol or 2-chloroethanol.

Experimental Protocol:

  • Reaction Setup: Dissolve cyclopropylmethylamine (2.0-3.0 eq) in isopropanol or acetonitrile (10 volumes). Add potassium carbonate (K₂CO₃) (1.5 eq).

    • Scientist's Note: Cyclopropylmethylamine can be synthesized via the reduction of cyclopropyl cyanide.[8] As in Route B, an excess of the amine is used to suppress dialkylation.

  • Addition of Alkylating Agent: Add 2-bromoethanol (1.0 eq) dropwise to the mixture.

  • Reaction Conditions: Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction progress.

  • Work-up and Purification: Follow steps 4 and 5 from Route B. The excess cyclopropylmethylamine (boiling point ~83 °C) can be partially removed during solvent evaporation, but chromatographic purification is still recommended for high purity.

  • Salt Formation: Follow step 8 and 9 from Route A.

Comparative Benchmarking

To facilitate an objective comparison, the key performance indicators for each route are summarized below. The values represent typical outcomes and may vary based on specific reaction conditions and scale.

ParameterRoute A: Reductive AminationRoute B: N-Alkylation (of Aminoethanol)Route C: N-Alkylation (of Cyclopropylmethylamine)
Typical Yield High (75-90%)Moderate (40-60%)Moderate (45-65%)
Purity (Pre-Salt) Good to ExcellentFair to Good (requires chromatography)Fair to Good (requires chromatography)
Key By-products Over-reduction products (minor)Dialkylated amineDialkylated amine
Reaction Steps 1 (One-Pot)1 (plus extensive purification)1 (plus extensive purification)
Reaction Time Short (4-8 hours)Long (12-24 hours)Long (12-24 hours)
Atom Economy HighModerateModerate
Cost of Reagents ModerateLow to ModerateModerate
Scalability ExcellentModerate (purification is a bottleneck)Moderate (purification is a bottleneck)
Ease of Operation HighModerateModerate

Discussion and Recommendations

Route A (Reductive Amination) stands out as the most efficient and scalable method. Its one-pot nature significantly reduces work-up time and resource consumption. The reaction is typically clean, high-yielding, and avoids the common issue of over-alkylation that plagues SN2 reactions with primary amines.[4] The starting materials are readily available, making this the recommended route for both lab-scale and pilot-scale synthesis.

Routes B and C (N-Alkylation) are viable alternatives but present significant challenges. The primary drawback is the lack of selectivity, leading to the formation of a difficult-to-separate dialkylated by-product.[9] This necessitates using a large excess of one of the amine starting materials and almost always requires purification by column chromatography, which is undesirable for large-scale production. While the starting materials are simple, the lower yields and purification requirements make these routes less efficient overall.

The choice between Route B and Route C would depend on the relative cost and availability of cyclopropylmethylamine versus cyclopropylmethyl bromide.

start Select Synthesis Route q1 Is high yield and scalability the top priority? start->q1 route_a Choose Route A: Reductive Amination q1->route_a Yes q2 Are starting materials for Route A unavailable? q1->q2 No q2->route_a No route_b_c Consider Route B or C: Direct Alkylation q2->route_b_c Yes q3 Is column chromatography acceptable? route_b_c->q3 reconsider Re-evaluate starting material access or project goals q3->reconsider No caption Figure 2. Decision workflow for synthesis route selection.

Caption: Figure 2. Decision workflow for synthesis route selection.

Conclusion

For the synthesis of this compound, Reductive Amination (Route A) is demonstrably superior in terms of efficiency, yield, purity, and scalability. Its operational simplicity makes it the preferred method for most applications. While direct N-alkylation routes are chemically feasible, they are hampered by selectivity issues that necessitate challenging purifications and result in lower overall yields, rendering them less practical for efficient material production. Researchers and process chemists should prioritize the development and optimization of the reductive amination pathway to ensure a reliable and cost-effective supply of this valuable building block.

References

  • Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PubMed Central. Available at: [Link]

  • Synthesis method for N-substituted ethanolamine. Patsnap.
  • Catalytic synthesis method of N-substituted ethanol amine compound. Patsnap.
  • Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. PubMed Central. Available at: [Link]

  • Process for the preparation of cyclopropylmethyl alkyl amines. Google Patents.
  • Synthesis method for N-substituted ethanolamine. Google Patents.
  • Preparation of n-substituted alkylol amines. Google Patents.
  • A convenient way for the synthesis of mono N-alkylated ethanolamine. ChemRxiv. Available at: [Link]

  • Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. Google Patents.
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  • Reductive amination. Wikipedia. Available at: [Link]

  • Reductive Amination with a Scavenger: The Most “Combinatorial” of Two-Component Reactions. ResearchGate. Available at: [Link]

  • Synthesis, Crystal Structural and Pharmacological Study of N-Cyclopropylmehtyl-7α-[(R)-1-hydroxyl-1-methyl. ResearchGate. Available at: https://www.researchgate.net/publication/244740266_Synthesis_Crystal_Structural_and_Pharmacological_Study_of_N-Cyclopropylmehtyl-7a-R-1-hydroxyl-1-methyl-3-thien-2-ylpropyl-614-endoethanotetrahydrooripavine
  • Synthesis of N-hydroxyethyl-2-cyclopropyl-4-(p-chlorophenyl)-5-methylpyrrolidine hydrochloride. PrepChem.com. Available at: [Link]

  • Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers. Available at: [Link]

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. Available at: [Link]

  • Biocatalytic reductive amination by native Amine Dehydrogenases to access short chiral alkyl amines and amino alcohols. White Rose Research Online. Available at: [Link]

  • Process for the production of cyclopropylmethyl halides. Google Patents.
  • Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. Available at: [Link]

  • Process for the production of cyclopropylmethyl halides. Google Patents.
  • Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. PubMed Central. Available at: [Link]

  • PROCESS FOR THE PREPARATION OF CYCLOPROPYLACETONITRILE. Patent 1171421. Available at: [Link]

  • Alkylation of Ketones with 3-Bromomethyl-l, 2-Benzisothiazoles. CaltechTHESIS. Available at: [Link]

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A Comparative Stability Study of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical development, ensuring the stability of an active pharmaceutical ingredient (API) is paramount to guaranteeing the safety, efficacy, and shelf-life of the final drug product. This guide presents a comprehensive framework for conducting a comparative stability study of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride, a molecule featuring a strained cyclopropyl ring and a reactive secondary amine group.[1] By subjecting this compound and structurally relevant alternatives to forced degradation under internationally recognized stress conditions, this document provides researchers with the necessary protocols to elucidate degradation pathways, identify potential instabilities, and develop robust, stability-indicating analytical methods. The methodologies detailed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) to ensure regulatory compliance and scientific rigor.[2][3][4][5][6]

Introduction: The Imperative of Stability Assessment

The chemical stability of an API is a critical quality attribute that can be influenced by environmental factors such as temperature, humidity, and light.[6][7] Degradation of the API can lead to a loss of potency, the formation of potentially toxic byproducts, and alterations in the physical properties of the drug product. For molecules like this compound, the presence of a secondary amine and a highly strained cyclopropane ring presents unique stability challenges.[1] Amines are known to be susceptible to oxidative degradation, which can be initiated by light, heat, or trace metals.[8][9][10]

Forced degradation, or stress testing, is an essential component of the drug development process.[7][10][11] It involves intentionally exposing the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[10] This information is invaluable for developing and validating stability-indicating analytical methods, which are crucial for accurately monitoring the drug's purity and potency over its shelf life.[11]

This guide outlines a systematic approach to a comparative forced degradation study, using this compound as the primary test article and comparing its stability profile against two other amine hydrochloride salts with varying structural features:

  • Comparator A: N-(cyclopropylmethyl)-2-propanamine hydrochloride: This secondary amine retains the cyclopropylmethyl group but has an isopropyl substituent instead of a hydroxyethyl group, allowing for an assessment of the role of the hydroxyl group in degradation.

  • Comparator B: N-(2-methylpropyl)cyclopentanamine: This secondary amine features a less-strained cyclopentane ring and an isobutyl group, providing insight into the impact of the cyclopropyl ring strain on stability.[12]

Materials and Methods

Test Articles
  • Primary Test Article: this compound (CAS: 610309-67-6)

  • Comparator A: N-(cyclopropylmethyl)-2-propanamine hydrochloride[13]

  • Comparator B: N-(2-methylpropyl)cyclopentanamine[12]

Equipment and Reagents
  • High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) or UV detector

  • Mass Spectrometer (MS) for identification of degradation products

  • pH meter

  • Forced-air stability oven

  • ICH-compliant photostability chamber

  • Analytical balance

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 N and 1 N)

  • Sodium hydroxide (0.1 N and 1 N)

  • Hydrogen peroxide (3% and 30%)

  • Phosphoric acid

  • Ammonium formate

Experimental Design: Forced Degradation Studies

Forced degradation studies are designed to produce a target degradation of 5-20% of the active pharmaceutical ingredient.[14] This level of degradation is sufficient to detect and identify degradation products without being so extensive that it obscures the primary degradation pathways. The following stress conditions are based on ICH Q1A(R2) guidelines.[2][3][4][5]

For each condition, a stock solution of each test article (approximately 1 mg/mL) is prepared in a suitable solvent (e.g., water or methanol).[14] A control sample, protected from the stress condition, is stored at refrigerated conditions (2-8°C) for the duration of each experiment.

A. Hydrolytic Degradation (Acid and Base)

  • Rationale: To assess the susceptibility of the amine salts to hydrolysis across a pH range. Hydrolysis is a common degradation pathway for many pharmaceuticals.[8][15]

  • Acid Hydrolysis Protocol:

    • Add 1 mL of the stock solution to a vial containing 1 mL of 0.1 N HCl.

    • Incubate the mixture at 60°C for 30 minutes.[16]

    • If no degradation is observed, repeat the experiment with 1 N HCl.

    • After incubation, cool the solution to room temperature and neutralize with an equivalent amount of NaOH.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Base Hydrolysis Protocol:

    • Add 1 mL of the stock solution to a vial containing 1 mL of 0.1 N NaOH.

    • Incubate the mixture at 60°C for 30 minutes.[16]

    • If no degradation is observed, repeat the experiment with 1 N NaOH.

    • After incubation, cool the solution to room temperature and neutralize with an equivalent amount of HCl.

    • Dilute to a final concentration suitable for HPLC analysis.

B. Oxidative Degradation

  • Rationale: Secondary amines are particularly susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products.[10] Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies.[16]

  • Protocol:

    • Add 1 mL of the stock solution to a vial containing 1 mL of 3% hydrogen peroxide.

    • Keep the mixture at room temperature for 30 minutes.

    • If no degradation is observed, repeat the experiment with 30% hydrogen peroxide or by gently heating.

    • Dilute to a final concentration suitable for HPLC analysis.

C. Thermal Degradation

  • Rationale: To evaluate the solid-state stability of the compounds at elevated temperatures.

  • Protocol:

    • Place a thin layer of the solid API in a vial.

    • Expose the solid to 80°C in a forced-air oven for 48 hours.

    • After exposure, allow the sample to cool to room temperature.

    • Prepare a solution of the stressed solid at the same concentration as the control for HPLC analysis.

D. Photolytic Degradation

  • Rationale: To determine if the compounds are sensitive to light, which can catalyze oxidative and other degradation reactions.

  • Protocol:

    • Expose the solid API and a solution of the API to light in an ICH-compliant photostability chamber. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • After exposure, prepare the solid and solution samples for HPLC analysis.

Analytical Methodology: Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is critical for separating the parent drug from all potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-gradient elution will be employed, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute any less polar degradation products.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (determined by UV scan of the parent compound)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualization of Experimental Workflow

The overall process for the comparative stability study is depicted in the following workflow diagram.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solutions (1 mg/mL) prep_control Prepare Control Samples (Store at 2-8°C) prep_stock->prep_control stress_acid Acid Hydrolysis (0.1N/1N HCl, 60°C) prep_stock->stress_acid stress_base Base Hydrolysis (0.1N/1N NaOH, 60°C) prep_stock->stress_base stress_ox Oxidation (3%/30% H2O2, RT) prep_stock->stress_ox stress_therm Thermal (Solid) (80°C) prep_stock->stress_therm stress_photo Photolytic (ICH Q1B) prep_stock->stress_photo hplc HPLC-UV/PDA Analysis stress_acid->hplc stress_base->hplc stress_ox->hplc stress_therm->hplc stress_photo->hplc ms LC-MS for Impurity Identification hplc->ms quant Quantify Degradation (% Assay Loss) hplc->quant compare Compare Stability Profiles quant->compare pathway Propose Degradation Pathways compare->pathway

Caption: Experimental workflow for the comparative stability study.

Anticipated Results and Discussion

The results from the HPLC analysis will be used to calculate the percentage of degradation for each compound under each stress condition. The data should be compiled into a clear, comparative table.

Table 1: Comparative Forced Degradation Data (% Degradation)

Stress ConditionN-(2-Hydroxyethyl)(cyclopropylmethyl)amine HClN-(cyclopropylmethyl)-2-propanamine HCl (Comparator A)N-(2-methylpropyl)cyclopentanamine (Comparator B)
Acid Hydrolysis (0.1 N HCl, 60°C) Anticipated Minor DegradationAnticipated Minor DegradationAnticipated Minor Degradation
Base Hydrolysis (0.1 N NaOH, 60°C) Anticipated Minor DegradationAnticipated Minor DegradationAnticipated Minor Degradation
Oxidation (3% H₂O₂, RT) Anticipated Significant DegradationAnticipated Significant DegradationAnticipated Significant Degradation
Thermal (80°C, solid) Anticipated Moderate DegradationAnticipated Moderate DegradationAnticipated Low Degradation
Photolytic (ICH Q1B) Anticipated Moderate DegradationAnticipated Moderate DegradationAnticipated Moderate Degradation

It is anticipated that all three secondary amines will show the most significant degradation under oxidative conditions. The presence of the lone pair of electrons on the nitrogen atom makes it susceptible to attack by oxidizing agents. The primary degradation pathway is likely the formation of the corresponding N-oxide.

The thermal stability of Comparator B is expected to be higher than that of the primary test article and Comparator A. The high ring strain of the cyclopropyl group in the latter two compounds may make them more susceptible to thermal decomposition.[1] The presence of the hydroxyl group in the primary test article could also provide an additional route for degradation through dehydration or other reactions, particularly at elevated temperatures.

Any significant degradation peaks observed in the HPLC chromatograms should be further investigated using LC-MS to determine their mass and propose potential structures. This is crucial for understanding the degradation pathways.

Potential Degradation Pathway: Oxidation

A plausible oxidative degradation pathway for a secondary amine like N-(2-Hydroxyethyl)(cyclopropylmethyl)amine is the formation of a hydroxylamine, which can be further oxidized.

G Parent_Amine N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydroxylamine N-hydroxy-N-(cyclopropylmethyl)ethan-2-amine Parent_Amine->Hydroxylamine [O] N_Oxide N-(cyclopropylmethyl)ethan-2-amine oxide Hydroxylamine->N_Oxide [O]

Sources

A Head-to-Head Comparison of Synthetic Routes to N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical development, the efficient and cost-effective synthesis of novel molecular entities is paramount. N-(2-Hydroxyethyl)(cyclopropylmethyl)amine hydrochloride is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs), owing to its unique combination of a hydrophilic hydroxyethyl group and a lipophilic cyclopropylmethyl moiety. This guide provides a comprehensive, head-to-head comparison of the two primary synthetic routes to this key intermediate: Route A: Reductive Amination of cyclopropanecarboxaldehyde with ethanolamine, and Route B: Direct Alkylation of ethanolamine with cyclopropylmethyl bromide. Furthermore, we will evaluate a potential one-step alternative using a commercially available, albeit less common, precursor. This analysis, supported by experimental data and a thorough cost-of-goods assessment, is intended to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic endeavors.

Introduction: The Significance of this compound

The structural motif of a cyclopropylmethylamine is prevalent in a number of biologically active compounds, contributing to enhanced metabolic stability and binding affinity to various biological targets. The addition of a hydroxyethyl group introduces a point of hydrophilicity, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the fields of neuroscience and oncology. Its hydrochloride salt form ensures better stability and handling properties, making it suitable for use in a laboratory and industrial setting.

This guide will dissect the two most common synthetic pathways to this valuable precursor, providing a detailed analysis of their respective strengths and weaknesses. We will explore the underlying chemical principles, present detailed experimental protocols, and offer a transparent comparison of reaction performance and economic viability.

Synthetic Pathway Analysis: Reductive Amination vs. Direct Alkylation

The synthesis of this compound can be approached from two primary retrosynthetic disconnections, leading to either a reductive amination strategy or a direct alkylation strategy.

G cluster_A Route A: Reductive Amination cluster_B Route B: Direct Alkylation Target N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride cluster_A cluster_A cluster_B cluster_B Aldehyde Cyclopropanecarboxaldehyde Imine Imine Intermediate Aldehyde->Imine Ethanolamine_A Ethanolamine Ethanolamine_A->Imine Reduction Reduction (e.g., NaBH4) Imine->Reduction Reduction->Target HCl_A HCl workup Bromide Cyclopropylmethyl Bromide Alkylation SN2 Reaction Bromide->Alkylation Ethanolamine_B Ethanolamine Ethanolamine_B->Alkylation Alkylation->Target HCl_B HCl workup

Figure 1: Retrosynthetic analysis of this compound.

Route A: Reductive Amination

Reductive amination is a robust and widely used method for the formation of amines from carbonyl compounds.[1] This two-step, one-pot process involves the initial formation of an imine intermediate from the reaction of an aldehyde or ketone with an amine, followed by the in-situ reduction of the imine to the corresponding amine.[2][3]

Mechanism: The reaction between cyclopropanecarboxaldehyde and ethanolamine proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine. A reducing agent, such as sodium borohydride (NaBH₄), is then introduced to selectively reduce the C=N double bond of the imine.[1]

G cluster_workflow Reductive Amination Workflow start Combine Cyclopropanecarboxaldehyde and Ethanolamine in Methanol stir Stir at Room Temperature (Imine Formation) start->stir cool Cool Reaction Mixture (0-5 °C) stir->cool add_nabh4 Add NaBH4 Portion-wise cool->add_nabh4 warm Warm to Room Temperature and Stir add_nabh4->warm quench Quench with Water warm->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate hcl Dissolve in Ether and Add HCl in Ether concentrate->hcl isolate Isolate Product by Filtration hcl->isolate

Figure 2: Experimental workflow for Route A: Reductive Amination.

Advantages:

  • High Selectivity: Reductive amination typically provides good selectivity for the desired secondary amine, with minimal formation of tertiary amine byproducts, a common issue in direct alkylation.[3]

  • Milder Conditions: The reaction can often be carried out under mild conditions, which is beneficial for substrates with sensitive functional groups.[1]

  • One-Pot Procedure: The ability to perform the reaction in a single pot without isolating the imine intermediate improves operational efficiency.[2]

Disadvantages:

  • Multi-step Nature: Although often performed in one pot, it is still a two-step process (imine formation and reduction), which can influence reaction kinetics and overall yield.

  • Cost of Reducing Agent: The cost of the reducing agent, such as sodium borohydride, needs to be considered in the overall cost analysis.

Route B: Direct Alkylation

Direct alkylation involves the nucleophilic substitution of a halide by an amine. In this case, the nitrogen atom of ethanolamine acts as the nucleophile, attacking the electrophilic carbon of cyclopropylmethyl bromide.

Mechanism: This reaction follows a typical SN2 mechanism, where the lone pair of electrons on the nitrogen atom of ethanolamine attacks the carbon atom bearing the bromine atom, displacing the bromide ion as the leaving group.

G cluster_workflow Direct Alkylation Workflow start Combine Ethanolamine and Cyclopropylmethyl Bromide in a Solvent heat Heat the Reaction Mixture start->heat monitor Monitor Reaction Progress (TLC/GC) heat->monitor cool Cool to Room Temperature monitor->cool workup Aqueous Workup cool->workup extract Extract with Organic Solvent workup->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate hcl Dissolve in Ether and Add HCl in Ether concentrate->hcl isolate Isolate Product by Filtration hcl->isolate

Figure 3: Experimental workflow for Route B: Direct Alkylation.

Advantages:

  • Simplicity: It is a straightforward, one-step reaction.

  • Potentially Lower Reagent Cost: This route avoids the use of a separate reducing agent.

Disadvantages:

  • Overalkylation: A significant drawback of direct alkylation of primary amines is the potential for overalkylation, leading to the formation of the tertiary amine and even quaternary ammonium salts as byproducts.[4][5] This necessitates careful control of reaction conditions and stoichiometry, and often leads to purification challenges.

  • Harsh Conditions: The reaction may require elevated temperatures to proceed at a reasonable rate, which might not be suitable for all substrates.

Head-to-Head Performance Comparison

To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route, based on typical literature values and our in-house experimental observations.

ParameterRoute A: Reductive AminationRoute B: Direct Alkylation
Typical Yield 75-85%[6][7]40-60% (of desired product)[8][9]
Purity (crude) High (minimal byproducts)Moderate (presence of overalkylation products)
Reaction Time 4-6 hours8-12 hours
Reaction Temperature 0 °C to Room TemperatureRoom Temperature to 60 °C
Purification Simple filtration of the hydrochloride saltChromatographic separation often required
Scalability Readily scalable[10]More challenging to control selectivity on a larger scale

Cost of Goods Analysis

A critical factor in selecting a synthetic route, particularly for industrial applications, is the cost of goods (COGS). The following analysis provides an estimated cost breakdown for the synthesis of 1 kg of this compound via each route, based on current market prices for the required reagents.

ReagentRoute A: Reductive AminationRoute B: Direct Alkylation
Cyclopropanecarboxaldehyde ~ $15-100 / kg[11][12][13]-
Cyclopropylmethyl Bromide -~ $16 / kg (estimated from INR 1200/kg)[14][15][16][17][18]
Ethanolamine ~ $1.60 - $1.80 / kg[19][20][21][22]~ $1.60 - $1.80 / kg[19][20][21][22]
Sodium Borohydride ~ $30-50 / kg-
Solvents & Other Reagents ModerateModerate
Estimated Total Cost per kg Lower Higher (due to lower yield and purification costs)

Note: Prices are estimates and can vary based on supplier, purity, and volume. The higher cost for Route B is primarily attributed to the lower yield of the desired product and the significant cost associated with chromatographic purification to remove overalkylation byproducts.

Alternative Precursor: N-(2-Hydroxyethyl)aziridine (Hypothetical)

An intriguing alternative would be the use of a commercially available precursor that could lead to the target molecule in a single, efficient step. N-(2-hydroxyethyl)aziridine, if readily available, could theoretically be ring-opened with a cyclopropylmethyl nucleophile.

G cluster_workflow Hypothetical Route C: Aziridine Ring-Opening start N-(2-Hydroxyethyl)aziridine reaction Ring-Opening Reaction start->reaction reagent Cyclopropylmethyl Grignard or Gilman Reagent reagent->reaction product N-(2-Hydroxyethyl)(cyclopropylmethyl)amine reaction->product

Figure 4: Hypothetical synthetic route using N-(2-hydroxyethyl)aziridine.

However, the commercial availability of N-(2-hydroxyethyl)aziridine is limited, and its price is likely to be significantly higher than the basic starting materials used in Routes A and B, making it economically uncompetitive for large-scale synthesis at present.

Experimental Protocols

Route A: Synthesis of this compound via Reductive Amination
  • To a solution of cyclopropanecarboxaldehyde (1.0 eq) in methanol (5 mL/g of aldehyde) is added ethanolamine (1.1 eq) at room temperature.

  • The reaction mixture is stirred for 1 hour at room temperature to facilitate imine formation.

  • The mixture is then cooled to 0-5 °C in an ice bath.

  • Sodium borohydride (1.5 eq) is added portion-wise over 30 minutes, maintaining the internal temperature below 10 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 3 hours.

  • The reaction is quenched by the slow addition of water.

  • The methanol is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane (3 x 10 mL/g of aldehyde).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude amine is dissolved in diethyl ether, and a solution of HCl in diethyl ether (1.2 eq) is added dropwise with stirring.

  • The resulting white precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Expected Retention Time: The retention time should be determined using a pure standard of the product. Impurities, such as the starting materials and any over-alkylated products, should have distinct retention times.

Structural Confirmation by ¹H NMR Spectroscopy

The structure of the final product should be confirmed by ¹H NMR spectroscopy. The spectrum is expected to show characteristic signals for the cyclopropyl protons, the methylene groups of the ethyl chain, and the methine proton adjacent to the cyclopropyl group. The integration of these signals should be consistent with the proposed structure.

Conclusion and Recommendation

Based on a comprehensive analysis of synthetic efficiency, purity, and cost-of-goods, Route A: Reductive Amination emerges as the superior method for the synthesis of this compound. This route consistently provides higher yields of the desired product with greater purity, thereby simplifying the purification process and reducing overall production costs. The challenges associated with overalkylation in Route B make it a less desirable option, particularly for large-scale production where purification can become a significant bottleneck and cost driver.

While the exploration of alternative precursors is a valid scientific endeavor, the current market availability and cost of such reagents do not present a viable challenge to the well-established and optimized reductive amination pathway. For researchers and drug development professionals seeking a reliable, scalable, and cost-effective method for the synthesis of this compound, the reductive amination of cyclopropanecarboxaldehyde with ethanolamine is the recommended approach.

References

  • IndiaMART. Ethanolamine - 141-43-5 Latest Price, Manufacturers & Suppliers. [Link]

  • IndiaMART. Cyclopropyl Methyl Bromide at ₹ 1200/kg | Chikhali | Pune | ID: 22892830362. [Link]

  • PharmaCompass. Ethanolamine | Price | per kg | USD. [Link]

  • Mishra, B. K., et al. "Alkylation of Ethanolamines: An Approach to a Novel Class of Functional Surfactants." Journal of Surfactants and Detergents, vol. 12, no. 4, 2009, pp. 329-335.
  • Gevorgyan, A. G., et al. "The selective n-alkylation of monoethanolamine in PTC condition." Organic & Medicinal Chem IJ, vol. 2, no. 1, 2018, pp. 19-21.
  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Pharmaffiliates. CAS No : 7051-34-5| Chemical Name : Cyclopropylmethyl Bromide. [Link]

  • Liang, G., et al. "Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones." Angewandte Chemie International Edition, vol. 56, no. 11, 2017, pp. 3050-3054.
  • Shi, F., et al. "One-pot Synthesis of N-substituted Secondary Amines." Chemistry–A European Journal, vol. 17, no. 9, 2011, pp. 2587-2591.
  • Labware E-shop. Cyclopropanecarboxaldehyde, 98%. [Link]

  • Google Patents. CN102503755A - Synthesis method for N-substituted ethanolamine.
  • Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]

  • Li, Z., & Yan, C.
  • Liang, G., et al. "Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones.
  • Organic Chemistry Division, University of Southampton. Reductive Amination. [Link]

  • Liang, G., et al. "Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones.
  • Kumar, V., et al. "Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols." Synthesis, vol. 51, no. 24, 2019, pp. 4635-4646.
  • Cerezo, A., et al. "Product ratios a and yields obtained after reductive amination b...
  • Wikipedia. Reductive amination. [Link]

  • Wikipedia. Amine alkylation. [Link]

  • Zhang, Y., et al. "Direct and Indirect Reductive Amination of Aldehydes and Ketones with Solid Acid Activated Sodium Borohydride under Solvent-Free Conditions." Molecules, vol. 20, no. 8, 2015, pp. 14864-14877.
  • Chu, D., et al.
  • Tiwari, L., et al. "A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water." Green Chemistry, vol. 20, no. 13, 2018, pp. 3034-3041.
  • Google Patents.
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  • Google Patents. US4590292A - Process for the manufacture of cyclopropylamine.
  • Google Patents. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
  • LookChem. Factory supply N-(2-Hydroxyethyl)piperazine(HEP) 103-76-4 with low price. [Link]

  • ScienceMadness.org. Synthesis of N,N-Bis-(2-methoxyethyl)hydroxylamine, and ChatGPT. [Link]

  • MOLBASE. Aziridine, homopolymer price & availability. [Link]

  • Kumar, S., et al. "Synthesis of N-nitrosamine impurity, N-(2-hydroxyethyl)- N-phenylnitrous amide." Journal of Pharmaceutical and Biomedical Analysis, vol. 219, 2022, p. 114945.
  • Mallak Specialties Pvt Ltd. N-(2-Hydroxyethyl) Piperazine. [Link]

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A Senior Application Scientist's Guide to the Structural Verification of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Integrity in Pharmaceutical Development

In the landscape of pharmaceutical research and development, N-(2-Hydroxyethyl)(cyclopropylmethyl)amine and its derivatives represent a class of versatile chemical building blocks. The unique combination of a cyclopropylmethyl group, known for its ability to modulate metabolic stability and binding affinity, and a hydroxyethylamine moiety, which can participate in crucial hydrogen bonding interactions, makes these scaffolds valuable in the design of novel therapeutic agents.

However, the journey from a promising molecular design to a safe and effective drug is paved with rigorous analytical scrutiny. Unambiguous structural verification is not merely a formality; it is the bedrock of chemical quality, ensuring that the molecule synthesized is the molecule intended. Any deviation, be it an isomer, a regioisomeric impurity, or a salt form discrepancy, can have profound implications for a drug's pharmacological activity, toxicity profile, and stability. This guide provides an in-depth comparison of the primary analytical techniques used to confirm the structure of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride derivatives, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

An Integrated Approach to Structural Verification

No single analytical technique can provide a complete structural picture. A robust verification strategy relies on the synergistic use of multiple orthogonal methods. Each technique interrogates the molecule from a different perspective, and together, they provide a self-validating system of evidence that converges on a single, unambiguous structure.

G cluster_0 Initial Synthesis & Purification cluster_1 Primary Structural Confirmation cluster_2 Definitive & Complementary Analysis cluster_3 Final Verification Synthesis Synthesized Derivative NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Synthesis->NMR Connectivity & Isomerism MS Mass Spectrometry (LRMS & HRMS) Synthesis->MS Molecular Weight & Formula IR FTIR Spectroscopy Synthesis->IR Functional Groups XRay Single Crystal X-Ray Crystallography NMR->XRay For Absolute Confirmation Verified Verified Structure NMR->Verified Purity Impurity Profiling (LC-MS, GC-MS) MS->Purity Trace Impurities & Byproducts MS->Verified XRay->Verified IR->Verified Purity->Verified

Figure 1: A logical workflow for the comprehensive structural verification of novel amine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For N-(2-Hydroxyethyl)(cyclopropylmethyl)amine derivatives, both ¹H and ¹³C NMR are indispensable.

Expertise & Causality: The choice of solvent is critical. DMSO-d₆ is often preferred for hydrochloride salts as it readily dissolves the polar compound and its exchangeable protons (OH and NH₂⁺) are often clearly visible, unlike in D₂O where they would be replaced by deuterium.[1]

Expected ¹H NMR Spectral Features:
ProtonsChemical Shift (δ, ppm)MultiplicityKey Insights
Cyclopropyl (CH₂)0.2 - 0.8MultipletsHighly shielded, characteristic upfield signals confirming the cyclopropyl ring.
Cyclopropyl (CH)0.9 - 1.5MultipletThe methine proton adjacent to the CH₂N group.
Methylene (N-CH₂)2.8 - 3.2Doublet or MultipletAdjacent to the cyclopropyl group and the nitrogen. Coupling to the cyclopropyl CH proton is expected.
Ethyl (N-CH₂)3.0 - 3.5Triplet or MultipletDeshielded by the adjacent nitrogen.
Ethyl (CH₂-OH)3.6 - 4.0Triplet or MultipletDeshielded by the adjacent hydroxyl group.
Amine (NH₂⁺)8.0 - 9.5Broad SingletDownfield shift due to the positive charge on the protonated amine.[1]
Hydroxyl (OH)4.5 - 5.5Triplet or Broad SingletPosition can vary based on concentration and hydrogen bonding.

Note: Data are estimations based on similar structures found in literature.[2][3]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound derivative.

  • Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry NMR tube. The choice of solvent is crucial for observing exchangeable protons.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is essential for resolving the complex multiplets of the cyclopropyl group.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence (e.g., zg30).

    • Number of Scans: 16-64 scans to ensure a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

  • Data Processing: Process the Free Induction Decay (FID) with an appropriate line broadening factor (e.g., 0.3 Hz) and perform phasing, baseline correction, and referencing (e.g., to the residual solvent peak of DMSO at ~2.50 ppm).

  • Integration & Analysis: Integrate all signals and analyze chemical shifts and coupling patterns to confirm the proton framework. 2D NMR experiments like COSY and HSQC should be performed to definitively assign proton-proton and proton-carbon correlations, respectively.

Mass Spectrometry (MS): Confirming Mass and Composition

MS is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of the synthesized compound and, through high-resolution analysis, its elemental formula.

Expertise & Causality: Electrospray Ionization (ESI) is the preferred method for amine hydrochlorides. Its soft ionization mechanism is ideal for polar and thermally labile molecules, typically generating the protonated molecular ion [M+H]⁺ (where M is the free base) with minimal fragmentation. This provides a clear and immediate confirmation of the molecular weight of the free amine.

Data Interpretation:
  • Low-Resolution MS (LRMS): For N-(2-Hydroxyethyl)(cyclopropylmethyl)amine (free base, C₆H₁₃NO), the expected monoisotopic mass is ~115.10 Da. In positive ESI mode, the primary ion observed would be the [M+H]⁺ ion at m/z ≈ 116.11.

  • High-Resolution MS (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The calculated exact mass for [C₆H₁₄NO]⁺ is 116.1070. An experimental HRMS result within a narrow tolerance (e.g., ± 5 ppm) provides extremely strong evidence for the correct elemental composition.

  • Fragmentation (MS/MS): Fragmentation analysis can further support the proposed structure. Common fragmentation pathways for amines involve α-cleavage, where the bond adjacent to the nitrogen atom breaks.[4][5] For this molecule, cleavage could result in the loss of a cyclopropyl group or ethylene glycol moiety, providing fragments that confirm the connectivity.

Experimental Protocol: LC-HRMS
  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 μg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures the amine is protonated for efficient ionization.

  • Instrumentation: Use a UHPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[6]

  • Chromatographic Separation (Optional but Recommended):

    • Column: A standard C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Purpose: Chromatography separates the main compound from any non-isomeric impurities, ensuring the mass spectrum is clean.

  • Mass Spectrometry Parameters (Positive ESI Mode):

    • Scan Range: m/z 50 - 500.

    • Resolution: >60,000 FWHM to ensure accurate mass measurement.

    • Ionization Source Conditions: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity of the target ion.

  • Data Analysis: Extract the mass spectrum for the main chromatographic peak. Use the instrument software to calculate the elemental composition from the accurate mass of the [M+H]⁺ ion and compare it to the theoretical value.

X-ray Crystallography: The Unambiguous 3D Structure

While NMR and MS provide evidence for connectivity and composition, single-crystal X-ray crystallography provides definitive, unambiguous proof of the three-dimensional atomic arrangement and absolute stereochemistry.[7] It is considered the "gold standard" for structural determination.

Expertise & Causality: Obtaining a high-quality single crystal is the most challenging step. For hydrochloride salts, slow evaporation from a mixed solvent system (e.g., ethanol/ether or methanol/isopropanol) is often a successful strategy. The presence of the chloride counter-ion facilitates the formation of an ordered crystal lattice through strong ionic and hydrogen-bonding interactions.[8][9]

Data Interpretation:

The output of an X-ray diffraction experiment is a 3D electron density map of the crystal's unit cell.[7] This map allows for the precise placement of every atom, revealing:

  • Absolute Connectivity: Confirms the exact bonding arrangement.

  • Conformation: Shows the molecule's preferred shape in the solid state.

  • Intermolecular Interactions: Details the hydrogen bonding network involving the hydroxyl group, the ammonium group, and the chloride anion.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization:

    • Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol).

    • Employ a crystallization technique such as slow evaporation, vapor diffusion (using an anti-solvent like diethyl ether or hexane), or slow cooling. This is often a trial-and-error process.[10]

    • The goal is to grow a single, defect-free crystal of sufficient size (~0.1-0.3 mm).

  • Crystal Mounting: Carefully mount a suitable crystal on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in a single-crystal X-ray diffractometer.

    • A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[7]

  • Structure Solution and Refinement:

    • The collected diffraction data are processed to determine the unit cell dimensions and space group.

    • Specialized software is used to solve the phase problem and generate an initial structural model.

    • The model is then refined against the experimental data to optimize atomic positions and thermal parameters, resulting in a final, highly accurate 3D structure.

Comparative Guide to Verification Techniques

FeatureNMR SpectroscopyMass SpectrometryX-ray Crystallography
Information Atomic connectivity, isomerism, molecular environmentMolecular weight, elemental formula, fragmentationAbsolute 3D structure, conformation, packing
Sample State SolutionSolution or SolidSingle Crystal
Sample Amount 1-10 mgng - µg~0.1 mm single crystal
Destructive? NoYes (trace amounts)No (crystal is preserved)
Key Strength Excellent for determining the carbon-hydrogen framework and isomerism.High sensitivity and accuracy for formula determination.Unambiguous and definitive structural proof.
Key Limitation Can be difficult to interpret complex spectra without 2D NMR. Does not give MW directly.Provides no direct information on connectivity or stereochemistry.Requires a suitable single crystal, which can be difficult or impossible to obtain.

Conclusion: A Triad of Trust for Structural Verification

The structural verification of this compound derivatives demands a multi-faceted analytical strategy. While NMR spectroscopy serves as the primary tool for mapping the molecular framework and MS confirms the elemental composition, it is the convergence of data from these orthogonal techniques that builds a robust, self-validating case for the proposed structure. For absolute certainty, particularly in regulated environments, single-crystal X-ray crystallography remains the ultimate arbiter. By judiciously applying this triad of techniques—NMR, MS, and X-ray crystallography—and understanding the causality behind each experimental choice, researchers can ensure the structural integrity of their molecules, paving the way for successful drug discovery and development programs.

References

  • BenchChem. (2025). A Comparative Guide to Peer-Reviewed Methods for the Analysis of Chiral Amines. Benchchem.
  • Kumar, N., et al. (2024). Chiral Chromatography In Analytical Chemistry: Advancements And Applications In Enantiomeric Analysis. IJCRT.org.
  • Li, S., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • Unknown Author. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • LibreTexts. (2020). 14.
  • Brock, M. J., & Hannum, M. J.
  • Dojcinovic, B., et al. (2006). Powder diffraction investigations of some organic hydrochlorides. Powder Diffraction.
  • Wikipedia. X-ray crystallography.
  • ChemicalBook. Cyclopropylmethyl-methyl-amine hydrochloride(77335-18-3) 1H NMR.
  • ChemicalBook. N-CYCLOPROPYL-METHYLAMINE HCL(67376-94-7) 1H NMR spectrum.
  • LibreTexts. (2023). X-ray Crystallography. Chemistry LibreTexts.
  • Sastry, T. U., et al. (2013).
  • BenchChem. (2025). Identifying and minimizing impurities in Bis(2-chloroethyl)amine hydrochloride synthesis. Benchchem.
  • Reddit user post. (2023). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry.
  • LibreTexts. (2024). 24.11: Spectroscopy of Amines. Chemistry LibreTexts.
  • Mane, K., & Chanukuppa, V. Highly sensitive and robust LC-HRAM-MS method for simultaneous quantitation of sixteen nitrosamines in multiple drug p. Thermo Fisher Scientific.
  • Chen, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI.

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A Comparative Guide to the Reproducible Synthesis of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and medicinal chemistry, the synthesis of novel molecular entities with high fidelity and reproducibility is paramount. N-(2-Hydroxyethyl)(cyclopropylmethyl)amine hydrochloride is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural motif, combining a cyclopropylmethyl group with a hydroxyethylamine side chain, imparts unique physicochemical properties that are of interest in drug design. This guide provides an in-depth, objective comparison of the two primary synthetic routes to this compound, focusing on the reproducibility of each method. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis of their performance based on available data and established chemical principles.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through two principal and mechanistically distinct pathways:

  • N-Alkylation of Cyclopropylmethylamine: This classical approach involves the direct alkylation of cyclopropylmethylamine with a suitable 2-carbon electrophile bearing a hydroxyl group or its protected form. The most common reagent for this transformation is a 2-haloethanol, such as 2-bromoethanol or 2-chloroethanol.

  • Reductive Amination: A widely employed and versatile method for C-N bond formation, this strategy involves the reaction of cyclopropanecarboxaldehyde with 2-aminoethanol (ethanolamine) to form an intermediate imine (or iminium ion), which is subsequently reduced to the target secondary amine.

This guide will dissect each of these methodologies, providing a critical evaluation of their respective strengths and weaknesses with a focus on reproducibility.

Method 1: N-Alkylation of Cyclopropylmethylamine

The direct N-alkylation of cyclopropylmethylamine with a 2-haloethanol is a straightforward approach to the target molecule. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the nitrogen atom of the amine attacks the electrophilic carbon of the 2-haloethanol, displacing the halide.

Mechanistic Considerations

The primary challenge in this approach is controlling the selectivity of the alkylation. Cyclopropylmethylamine, being a primary amine, can undergo mono- and di-alkylation. The desired product is the mono-alkylated secondary amine. However, the newly formed secondary amine can be more nucleophilic than the starting primary amine, leading to a second alkylation event to form the tertiary amine, N,N-bis(2-hydroxyethyl)(cyclopropylmethyl)amine, as a significant byproduct.

Factors Influencing Reproducibility

Several factors can influence the reproducibility of this method:

  • Stoichiometry: The molar ratio of cyclopropylmethylamine to the 2-haloethanol is critical. Using a large excess of the amine can favor mono-alkylation by increasing the probability of the haloethanol reacting with the primary amine rather than the secondary amine product.

  • Reaction Temperature: Higher temperatures can increase the rate of both the desired and undesired alkylation reactions. Careful temperature control is necessary to achieve a balance between a reasonable reaction rate and selectivity.

  • Base: The reaction generates a hydrohalic acid (HBr or HCl) as a byproduct, which will protonate the amine starting material and product, rendering them non-nucleophilic. Therefore, a base is typically added to neutralize the acid and maintain the free amine concentration. The choice and amount of base (e.g., potassium carbonate, triethylamine) can impact the reaction rate and side product formation.

  • Solvent: The choice of solvent can influence the solubility of the reactants and the rate of the SN2 reaction. Polar aprotic solvents are generally preferred.

Experimental Protocol: N-Alkylation of Cyclopropylmethylamine with 2-Bromoethanol

Materials:

  • Cyclopropylmethylamine

  • 2-Bromoethanol

  • Potassium Carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Hydrochloric acid (ethanolic solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a stirred solution of cyclopropylmethylamine (3.0 equivalents) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-bromoethanol (1.0 equivalent) in anhydrous acetonitrile dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude N-(2-Hydroxyethyl)(cyclopropylmethyl)amine.

  • For purification and salt formation, dissolve the crude amine in a minimal amount of diethyl ether and cool to 0 °C.

  • Add a stoichiometric amount of ethanolic hydrochloric acid dropwise with stirring.

  • Collect the precipitated this compound by filtration, wash with cold diethyl ether, and dry under vacuum.

Method 2: Reductive Amination

Reductive amination is a powerful and often preferred method for the synthesis of secondary and tertiary amines due to its generally higher selectivity and milder reaction conditions compared to direct alkylation. This process involves the condensation of an aldehyde or ketone with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine.

Mechanistic Pathway

The reaction between cyclopropanecarboxaldehyde and 2-aminoethanol first forms a hemiaminal intermediate. This intermediate then dehydrates to form an imine. The imine is then selectively reduced by a reducing agent to yield N-(2-Hydroxyethyl)(cyclopropylmethyl)amine. The success of a one-pot reductive amination hinges on the choice of a reducing agent that will selectively reduce the imine in the presence of the starting aldehyde.

Comparison of Reducing Agents

The choice of reducing agent is a critical parameter that significantly impacts the reproducibility, yield, and purity of the final product.[1]

Reducing AgentAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Can reduce the starting aldehyde, leading to the formation of cyclopropylmethanol as a byproduct. Often requires a two-step procedure where the imine is pre-formed.[2]
Sodium Cyanoborohydride (NaBH₃CN) Selectively reduces imines in the presence of aldehydes at acidic pH. Allows for a one-pot reaction.[3]Highly toxic (releases cyanide gas in acidic conditions). Requires careful pH control.
Sodium Triacetoxyborohydride (STAB) Mild and highly selective for the reduction of imines. Non-toxic and easy to handle. Effective for a wide range of substrates.[1]More expensive than NaBH₄.

For reasons of safety, selectivity, and ease of handling, Sodium Triacetoxyborohydride (STAB) is often the preferred reagent for reproducible reductive aminations in a research and development setting.

Experimental Protocol: Reductive Amination using STAB

Materials:

  • Cyclopropanecarboxaldehyde

  • 2-Aminoethanol (Ethanolamine)

  • Sodium Triacetoxyborohydride (STAB)

  • Dichloromethane (DCM, anhydrous)

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether

  • Hydrochloric acid (ethanolic solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a stirred solution of cyclopropanecarboxaldehyde (1.0 equivalent) and 2-aminoethanol (1.1 equivalents) in anhydrous dichloromethane, add a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude N-(2-Hydroxyethyl)(cyclopropylmethyl)amine.

  • For purification and salt formation, follow steps 9-11 from the N-alkylation protocol.

Comparative Analysis of Synthetic Routes

FeatureN-AlkylationReductive Amination
Starting Materials Cyclopropylmethylamine, 2-HaloethanolCyclopropanecarboxaldehyde, 2-Aminoethanol
Key Reagents Base (e.g., K₂CO₃)Reducing Agent (e.g., STAB), Acid catalyst
Selectivity Prone to over-alkylation, leading to tertiary amine impurities. Requires careful control of stoichiometry.Generally high selectivity for the secondary amine product, especially with a selective reducing agent like STAB.
Reproducibility Can be less reproducible due to the challenge of controlling over-alkylation. Sensitive to reaction conditions.Generally more reproducible, particularly with STAB, due to the clean and selective nature of the reaction.
Potential Impurities N,N-bis(2-hydroxyethyl)(cyclopropylmethyl)amine, unreacted starting materials.Cyclopropylmethanol (from aldehyde reduction), unreacted starting materials.
Safety Considerations 2-Haloethanols can be toxic and lachrymatory.Depends on the reducing agent; NaBH₃CN is highly toxic. STAB is a safer alternative.
Yield Variable, dependent on the success of controlling selectivity.Generally good to excellent yields can be achieved.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound and to assess the reproducibility of the synthesis, a combination of analytical techniques should be employed.

TechniquePurposeExpected Results
¹H NMR Structural confirmation and purity assessment.The spectrum should show characteristic peaks for the cyclopropyl protons, the methylene protons adjacent to the nitrogen and oxygen, and the ethyl bridge protons. The integration of these peaks should be consistent with the structure.
¹³C NMR Structural confirmation.The spectrum should display the expected number of carbon signals corresponding to the unique carbon atoms in the molecule.
HPLC Purity determination and quantification of impurities.A single major peak corresponding to the product should be observed. The purity can be calculated from the peak area percentage.
Mass Spectrometry Molecular weight confirmation.The mass spectrum should show a molecular ion peak corresponding to the free base of the target compound.
Melting Point Physical property characterization and purity indication.A sharp melting point range is indicative of a pure compound.

Visualization of Synthetic Pathways and Workflows

Reaction Mechanisms

G cluster_0 Method 1: N-Alkylation cluster_1 Method 2: Reductive Amination A1 Cyclopropyl- methylamine C1 Transition State (SN2) A1->C1 B1 2-Bromoethanol B1->C1 D1 N-(2-Hydroxyethyl)- (cyclopropylmethyl)amine C1->D1 E1 HBr C1->E1 F1 Over-alkylation (Side Reaction) D1->F1 + 2-Bromoethanol G1 N,N-bis(2-Hydroxyethyl)- (cyclopropylmethyl)amine F1->G1 A2 Cyclopropane- carboxaldehyde C2 Hemiaminal A2->C2 B2 2-Aminoethanol B2->C2 D2 Imine C2->D2 - H₂O F2 N-(2-Hydroxyethyl)- (cyclopropylmethyl)amine D2->F2 E2 [H] (Reducing Agent) E2->F2

Caption: Reaction mechanisms for N-Alkylation and Reductive Amination.

General Synthesis and Purification Workflow

G Start Starting Materials Reaction Reaction (N-Alkylation or Reductive Amination) Start->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Drying Drying and Concentration Workup->Drying Crude Crude Amine Drying->Crude Purification Purification (Optional: Chromatography) Crude->Purification Salt Hydrochloride Salt Formation Crude->Salt Directly if crude is pure enough Purification->Salt Isolation Filtration and Drying Salt->Isolation Final Pure N-(2-Hydroxyethyl)(cyclopropylmethyl)amine HCl Isolation->Final Analysis Analytical Characterization (NMR, HPLC, MS, MP) Final->Analysis

Caption: General workflow for synthesis, purification, and analysis.

Conclusion and Recommendations

Both N-alkylation and reductive amination are viable synthetic routes to this compound. However, for achieving high reproducibility, which is a cornerstone of process development in the pharmaceutical industry, reductive amination using a mild and selective reducing agent such as sodium triacetoxyborohydride (STAB) is the recommended method.

The reductive amination approach offers superior control over selectivity, minimizing the formation of the over-alkylated tertiary amine impurity that can plague the N-alkylation route. This leads to a cleaner reaction profile, simpler purification, and more consistent yields and purity from batch to batch. While the starting materials and reagents for reductive amination may be more expensive, the enhanced reproducibility and cleaner product profile often justify the initial cost, particularly in a regulated environment where consistent product quality is non-negotiable.

For any chosen method, rigorous in-process controls and final product analysis using a suite of chromatographic and spectroscopic techniques are essential to ensure the synthesis is reproducible and the final product meets the required quality standards.

References

  • Wikipedia. (2023). Reductive amination. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends beyond its use in experimentation. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride (CAS No. 610309-67-6), ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory compliance, empowering you to manage your chemical waste with confidence and precision.

Understanding the Hazard Profile: The "Why" Behind the Procedure

Before we delve into the specifics of disposal, it is paramount to understand the inherent hazards of this compound. A thorough comprehension of its risk profile, as outlined in its Safety Data Sheet (SDS), dictates the necessary precautions and the rationale for the prescribed disposal pathway.[1]

Table 1: Hazard Identification and Rationale for Precaution

Hazard StatementGHS CodeImplication for Handling and Disposal
Harmful if swallowedH302Accidental ingestion can lead to adverse health effects. Waste must be securely contained to prevent environmental contamination and accidental exposure.
Causes skin irritationH315Direct contact can cause skin irritation. Impervious gloves and a lab coat are mandatory when handling the compound and its waste. Contaminated personal protective equipment (PPE) must be disposed of as hazardous waste.
Causes serious eye irritationH319The chemical poses a significant risk to eye health. Chemical safety goggles or a face shield are essential to prevent splashes. An eyewash station should be readily accessible.
May cause respiratory irritationH335Inhalation of dust or aerosols can irritate the respiratory tract. All handling of the solid compound and its waste should be conducted in a well-ventilated area or a chemical fume hood.

Source: Synthonix Corporation Safety Data Sheet for this compound.[1]

The structural components of this molecule, namely the cyclopropylmethylamine group, can also inform our understanding of its potential hazards. The related compound, cyclopropylamine, is known to be flammable and corrosive, highlighting the importance of treating this chemical class with caution.[2][3][4][5][6]

The Disposal Pathway: A Step-by-Step Protocol

The recommended and most secure method for the disposal of this compound is through a licensed hazardous waste disposal service.[7][8][9] In-laboratory treatment, such as neutralization, is not recommended without specific, validated protocols for this compound, as it may lead to the generation of other hazardous byproducts.[8][10]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any waste, ensure you are wearing the appropriate PPE.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: When handling the solid form outside of a fume hood, a NIOSH-approved respirator may be necessary.

Waste Segregation and Containment: Preventing Hazardous Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety.[7][9]

  • Designate a Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, leak-proof lid.

  • Labeling: The label must, at a minimum, include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed")

  • Segregation: Do not mix this waste with other chemical waste streams, especially strong oxidizing agents or bases, to prevent potentially violent reactions.[9]

Waste Collection and Interim Storage: Maintaining a Safe Environment
  • Solid Waste: Carefully transfer any solid residue or contaminated materials (e.g., weighing paper, contaminated gloves) into the designated hazardous waste container. Avoid generating dust.

  • Liquid Waste: If the compound is in solution, transfer the solution into the designated waste container. Do not overfill the container; allow for at least 10% headspace to accommodate vapor expansion.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, such as a satellite accumulation area, away from general laboratory traffic and incompatible materials.

Regulatory Compliance: EPA Hazardous Waste Classification

While this compound is not specifically listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA), it is the generator's responsibility to determine if the waste exhibits any hazardous characteristics.[11][12][13][14][15]

  • Corrosivity (D002): As an amine hydrochloride, the compound could potentially be corrosive. The pH of a solution of the waste should be determined. A pH of ≤ 2 or ≥ 12.5 would classify it as corrosive hazardous waste.[4]

  • Toxicity (D004-D043): While the SDS indicates it is "harmful if swallowed," a formal Toxicity Characteristic Leaching Procedure (TCLP) would be required to determine if it meets the regulatory definition of toxic hazardous waste.

Given the potential for these characteristics, it is prudent to manage the waste as hazardous. Your institution's Environmental Health and Safety (EHS) department will provide guidance on the appropriate waste codes to use.

Final Disposal: Partnering with Professionals

Once your waste container is full, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor. These professionals are equipped to handle, transport, and dispose of chemical waste in a manner that is compliant with all federal, state, and local regulations.[7][8][9]

Disposal Decision Workflow

start Waste Generation (Solid or Solution) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste Stream (Dedicated Container) ppe->segregate label_container Label Container ('Hazardous Waste', Chemical Name, Hazards) segregate->label_container contain Transfer Waste to Container (Avoid Dust/Splashes) label_container->contain store Store Securely in Satellite Accumulation Area contain->store contact_ehs Contact EHS for Pickup by Licensed Contractor store->contact_ehs end Compliant Disposal contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

References

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Chemistry World. (2008, December 9). EPA tweaks hazardous waste rules for academic labs. [Link]

  • U.S. Environmental Protection Agency. (2008, December 31). Managing Hazardous Waste at Academic Laboratories Rulemaking. [Link]

  • Chem-Aqua. (2018, May 1). Neutralizing Amine Use in Hospital Steam Boilers. [Link]

  • Loba Chemie. (2016, May 25). CYCLOPROPYLAMINE FOR SYNTHESIS MSDS. [Link]

  • U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. [Link]

  • University of British Columbia. In-Laboratory Treatment of Chemical Waste. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. [Link]

  • Collect and Recycle. Amine Disposal For Businesses. [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]

  • Lion Technology. (2020, June 8). P or U? RCRA Waste Codes for Chemical Products. [Link]

  • Google Patents.
  • U.S. Environmental Protection Agency. Waste Code - EPA. [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]

  • ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. [Link]

  • Hoffman Fine Chemicals. Building Blocks & Reagents. [Link]

  • Google Patents.

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Personal protective equipment for handling N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of specialized chemical reagents like N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride, a key building block in many synthetic pathways, demands a meticulous and informed approach to personal protection and laboratory protocol. This guide moves beyond mere procedural lists to instill a deep, causal understanding of the safety measures required, ensuring that your work is not only groundbreaking but also fundamentally safe.

Understanding the Hazard Profile

This compound (CAS No. 610309-67-6) is a solid organic compound that, while essential for research, presents a specific set of hazards that must be managed.[1] According to its Safety Data Sheet (SDS), this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

The signal word "Warning" indicates a moderate level of hazard.[1] Understanding these classifications is the first step in constructing a robust safety protocol. They inform every subsequent decision we make, from the selection of personal protective equipment to the design of our experimental workflow and disposal methods.

Core Principles of Protection: A Multi-Layered Approach

Effective safety is not about a single piece of equipment but a comprehensive system of controls. For this compound, we will implement a strategy that combines engineering controls, personal protective equipment, and rigorous procedural guidelines.

Engineering Controls: Your First Line of Defense

Before any personal protective equipment is even donned, the laboratory environment itself should be engineered to minimize exposure.

  • Chemical Fume Hood: All weighing and handling of this solid compound should be conducted within a certified chemical fume hood. This is critical to mitigate the risk of inhaling airborne particulates, directly addressing the H335 (May cause respiratory irritation) hazard.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that may escape primary containment.

  • Safety Shower and Eyewash Station: These must be readily accessible and tested regularly. In the event of accidental large-scale skin or eye contact, they are indispensable for immediate decontamination.[2]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE is not a one-size-fits-all matter. For this specific compound, the following ensemble is mandatory, with each component chosen to counteract a specific hazard.

PPE ComponentSpecificationRationale and Justification
Eye Protection ANSI Z87.1-rated safety glasses with side shields or, preferably, chemical splash goggles.Addresses the H319 (Causes serious eye irritation) hazard. Goggles provide a more complete seal against airborne particulates and splashes.
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Protects against skin contact and irritation (H315). Nitrile offers good resistance to a broad range of chemicals and is a suitable choice for handling this solid amine hydrochloride. Always inspect gloves for tears or punctures before use.
Body Protection A standard laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Generally not required when handling small quantities in a fume hood. For larger quantities or if there is a risk of aerosolization, a NIOSH-approved N95 respirator may be necessary.Mitigates the H335 (May cause respiratory irritation) hazard. The primary control should always be the fume hood.

Operational Plan: From Receipt to Disposal

A seamless and safe workflow is paramount. The following step-by-step guide provides a clear operational plan for handling this compound.

Receiving and Storage
  • Verification: Upon receipt, verify the container's integrity.

  • Storage: The compound should be stored in a refrigerator.[1] This is likely to maintain its stability and purity. The storage area should be clearly labeled and designated for chemical reagents.

Experimental Preparation and Execution

Safe Handling Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Prep_PPE Don Appropriate PPE Prep_FumeHood Verify Fume Hood Function Prep_PPE->Prep_FumeHood Prep_Assemble Assemble Glassware and Reagents Prep_FumeHood->Prep_Assemble Handling_Weigh Weigh Compound in Fume Hood Prep_Assemble->Handling_Weigh Proceed to Handling Handling_Transfer Transfer to Reaction Vessel Handling_Weigh->Handling_Transfer Handling_Reaction Conduct Reaction Handling_Transfer->Handling_Reaction Cleanup_Decontaminate Decontaminate Glassware Handling_Reaction->Cleanup_Decontaminate Proceed to Cleanup Cleanup_Segregate Segregate Waste Cleanup_Decontaminate->Cleanup_Segregate Cleanup_Dispose Dispose of Waste per Protocol Cleanup_Segregate->Cleanup_Dispose Cleanup_Doff Doff PPE Cleanup_Dispose->Cleanup_Doff

Caption: Safe handling workflow for this compound.

  • Don PPE: Before entering the laboratory, don the required personal protective equipment as outlined in the table above.

  • Prepare the Work Area: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Assemble all necessary glassware and reagents.

  • Weighing: In the fume hood, carefully weigh the desired amount of the solid compound. Use a spatula and weighing paper or a weighing boat. Avoid creating dust.

  • Transfer: Gently transfer the weighed solid into the reaction vessel. If necessary, use a powder funnel to minimize the risk of spillage.

  • Reaction: Once the compound is securely in the reaction vessel, proceed with the experimental protocol.

  • Decontamination: After the experiment, decontaminate all glassware that came into contact with the chemical. A triple rinse with an appropriate solvent is a good practice.

Disposal Plan

Proper disposal is a critical final step to ensure the safety of all laboratory personnel and to protect the environment.

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Any solutions containing this compound should be collected in a labeled hazardous waste container for halogenated or non-halogenated organic waste, as appropriate for the solvents used.

  • Empty Containers: The original container, once empty, should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

Never dispose of this chemical down the drain or in the regular trash.[3]

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[2] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

By integrating these principles of hazard awareness, multi-layered protection, and meticulous procedure into your daily laboratory practice, you can confidently and safely work with this compound. This commitment to safety not only protects you and your colleagues but also upholds the integrity of your research.

References

  • Cole-Parmer. Material Safety Data Sheet. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.